molecular formula C14H12ClNO B184113 N-(3-Chloro-o-tolyl)benzamide CAS No. 40447-04-9

N-(3-Chloro-o-tolyl)benzamide

Cat. No.: B184113
CAS No.: 40447-04-9
M. Wt: 245.7 g/mol
InChI Key: YYBZYCYXYZUIHL-UHFFFAOYSA-N
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Description

N-(3-Chloro-o-tolyl)benzamide is a chemical compound utilized in scientific research, particularly as a model compound in analytical chemistry and materials science. Its primary research application is in the development and validation of chromatographic methods. It can be analyzed using reverse-phase (RP) HPLC methods, facilitating pharmacokinetic studies and the isolation of impurities in preparative separation . The compound's structure is part of a broader class of benzamides, which are known to undergo specific chemical reactions, such as chlorination by hypochlorite to yield N-chloramides . Furthermore, benzamide scaffolds are of significant interest in medicinal chemistry research. For instance, structurally related benzamide hybrids have been investigated for their potent inhibitory activity against enzymes like urease, with studies involving kinetics and molecular docking to elucidate their mechanism of action . The molecular conformation of similar chlorinated benzanilides has been characterized by X-ray crystallography, revealing details about their solid-state structure and hydrogen-bonding patterns that form infinite chains . This makes such compounds valuable in crystallographic studies for understanding substituent effects on molecular packing and conformation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)benzamide
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InChI

InChI=1S/C14H12ClNO/c1-10-12(15)8-5-9-13(10)16-14(17)11-6-3-2-4-7-11/h2-9H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYBZYCYXYZUIHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20193463
Record name N-(3-Chloro-o-tolyl)benzamide
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Molecular Weight

245.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

40447-04-9
Record name N-(3-Chloro-2-methylphenyl)benzamide
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Record name N-(3-Chloro-o-tolyl)benzamide
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Record name 40447-04-9
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Record name N-(3-Chloro-o-tolyl)benzamide
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Record name N-(3-chloro-o-tolyl)benzamide
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Record name N-(3-CHLORO-O-TOLYL)BENZAMIDE
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Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of N-(3-Chloro-o-tolyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical properties of N-(3-Chloro-o-tolyl)benzamide, a compound of interest in various fields of chemical and pharmaceutical research. Understanding these fundamental characteristics is paramount for its synthesis, purification, formulation, and application in drug discovery and development. This document delves into the experimental determination and theoretical understanding of its key physical attributes, offering a self-validating framework for researchers.

Chemical Identity and Structure

This compound, also known as N-(3-chloro-2-methylphenyl)benzamide, is an aromatic amide. Its structure consists of a benzamide core N-substituted with a 3-chloro-2-methylphenyl group.

Molecular Structure:

Caption: Chemical structure of this compound.

Key Identifiers:

PropertyValueSource
Molecular Formula C₁₄H₁₂ClNO-
Molecular Weight 245.71 g/mol -
CAS Number 40447-04-9-

Synthesis

A common and effective method for the synthesis of this compound involves the acylation of 3-chloro-2-methylaniline with benzoyl chloride. This reaction, a nucleophilic acyl substitution, is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

SynthesisWorkflow cluster_reactants Reactants cluster_conditions Reaction Conditions Reactant1 3-Chloro-2-methylaniline Reaction Nucleophilic Acyl Substitution Reactant1->Reaction Reactant2 Benzoyl Chloride Reactant2->Reaction Solvent Aprotic Solvent (e.g., Dichloromethane) Solvent->Reaction Base Base (e.g., Pyridine or Triethylamine) Base->Reaction Product This compound Reaction->Product Formation of Amide Bond MeltingPoint Start Start Prep Sample Preparation: Finely powder the crystalline solid. Start->Prep Load Loading: Pack a small amount into a capillary tube. Prep->Load Place Placement: Place the capillary tube in a melting point apparatus. Load->Place Heat Heating: Heat the sample slowly (1-2 °C/min). Place->Heat Observe Observation: Record the temperature range from the first liquid drop to complete melting. Heat->Observe End End Observe->End BoilingPoint Start Start Sample Sample Introduction: Place a small amount of the liquid in a fusion tube. Start->Sample Capillary Capillary Insertion: Place a sealed capillary tube (open end down) into the fusion tube. Sample->Capillary Attach Assembly: Attach the fusion tube to a thermometer. Capillary->Attach Heat Heating: Immerse in a Thiele tube filled with oil and heat gently. Attach->Heat Bubbles Observation 1: Observe a steady stream of bubbles from the capillary. Heat->Bubbles Cool Cooling: Remove heat and allow to cool slowly. Bubbles->Cool Record Observation 2: Record the temperature when the liquid enters the capillary tube. Cool->Record End End Record->End

Caption: Workflow for Thiele tube boiling point determination.

Trustworthiness of the Protocol: This method is self-validating as the boiling point is defined as the temperature at which the vapor pressure of the liquid equals the atmospheric pressure. The point at which the liquid re-enters the capillary tube precisely corresponds to this equilibrium.

Solubility

[2]##### Experimental Protocol: Shake-Flask Method for Solubility Determination

[3][4][5][6][7]The shake-flask method is the gold standard for determining thermodynamic solubility.

Solubility Start Start Add Addition: Add excess solid to a known volume of solvent. Start->Add Equilibrate Equilibration: Shake the mixture at a constant temperature until equilibrium is reached. Add->Equilibrate Separate Separation: Separate the solid and liquid phases (e.g., by centrifugation or filtration). Equilibrate->Separate Analyze Analysis: Determine the concentration of the solute in the supernatant using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC). Separate->Analyze End End Analyze->End

Caption: Workflow for shake-flask solubility determination.

Expertise in Methodology: Ensuring that true equilibrium is reached is the most critical aspect of this protocol. This is typically verified by taking samples at different time points until the measured concentration remains constant.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound. While a comprehensive public database of spectra for this specific compound is not available, the expected spectral features can be predicted based on its structure and data from similar compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the benzoyl and the tolyl rings, a singlet for the methyl group, and a broad singlet for the amide proton.

  • ¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the carbonyl carbon, the aromatic carbons (with variations due to the chloro and methyl substituents), and the methyl carbon.

  • IR Spectroscopy: The infrared spectrum should exhibit a strong absorption band for the C=O stretching of the amide group (typically around 1650 cm⁻¹) and a band for the N-H stretching (around 3300 cm⁻¹).

Conclusion

This technical guide has outlined the key physical properties of this compound, providing a framework for its synthesis, characterization, and further investigation. The provided experimental protocols are robust and widely accepted in the scientific community. Accurate determination of these physical properties is a cornerstone of rigorous chemical and pharmaceutical research, enabling the development of novel therapeutics and other advanced materials.

References

  • Gowda, B. T., et al. (2003). "Crystal structure of N-(3-chlorophenyl)-2-methylbenzamide." Acta Crystallographica Section E: Structure Reports Online, 59(10), o1556-o1557.
  • Royal Society of Chemistry. (n.d.). Supplementary Material. Retrieved from [Link]

  • Gowda, B. T., et al. (2011). "2-Chloro-N-(3-methylphenyl)benzamide." Acta Crystallographica Section E: Structure Reports Online, 67(12), o3381.
  • Google Patents. (n.d.). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. Retrieved from [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • Gowda, B. T., et al. (2011). "3-Chloro-N-(2-methylphenyl)benzamide." Acta Crystallographica Section E: Structure Reports Online, 67(12), o3381.
  • Cheméo. (n.d.). Chemical Properties of Benzamide, N-(3-methylphenyl)-2-methyl-. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 3-chloro-2-methylaniline. Retrieved from [Link]

  • Vedantu. (n.d.). Boiling Point Determination of Organic Compounds: Chemistry Guide. Retrieved from [Link]

  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Retrieved from [Link]

  • BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

  • Gowda, B. T., et al. (2008). "N-(3-Methylphenyl)benzamide." Acta Crystallographica Section E: Structure Reports Online, 64(12), o2383.
  • Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • ACS Publications. (n.d.). Estimation of the Normal Boiling Point of Organic Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 4-Chloro-N-phenylbenzamide. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C NMR spectrum of 3-phenyl-6-(trifluoromethyl)-3,4dihydro-2H-benzo[e]ox[8][9]azine. Retrieved from [Link]

  • GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]

  • SlideShare. (2021, September 19). experiment (1) determination of melting points. Retrieved from [Link]

  • Gowda, B. T., et al. (2008). "3-Methyl-N-phenylbenzamide." Acta Crystallographica Section E: Structure Reports Online, 64(11), o2215.
  • MDPI. (n.d.). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. Retrieved from [Link]

Sources

An In-depth Technical Guide to N-(3-Chloro-o-tolyl)benzamide: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N-(3-Chloro-o-tolyl)benzamide, a substituted benzamide of interest in medicinal chemistry and drug discovery. This document delves into its chemical identity, synthesis, analytical characterization, and explores its potential therapeutic applications based on the established pharmacological profile of the broader benzamide class of compounds.

Core Molecular Identity

This compound, also known as N-(3-chloro-2-methylphenyl)benzamide, is a synthetic organic compound characterized by a benzoyl group attached to the nitrogen of a 3-chloro-2-methylaniline moiety.

Chemical Structure:

Chemical structure of this compound

Key Identifiers:

IdentifierValue
CAS Number 40447-04-9[1]
Molecular Formula C₁₄H₁₂ClNO[2]
Molecular Weight 245.7 g/mol [2]
InChI Key YYBZYCYXYZUIHL-UHFFFAOYSA-N[2]
SMILES Cc1c(cccc1NC(=O)c2ccccc2)Cl[2]
Synonyms N-(3-Chloro-2-methylphenyl)benzamide, Benzamide, N-(3-chloro-2-methylphenyl)-

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and pharmacokinetic profiling.

PropertyValueSource
LogP 3.57[1]
Stereochemistry Achiral[2]
Optical Activity None[2]

Synthesis and Purification

The synthesis of this compound can be achieved through several established methods for amide bond formation. A common and reliable approach involves the acylation of 3-chloro-2-methylaniline with benzoyl chloride.

Synthesis Protocol: Acylation of 3-Chloro-2-methylaniline

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Reaction Scheme:

Synthesis of this compound reactant1 3-Chloro-2-methylaniline reaction Acylation Reaction reactant1->reaction reactant2 Benzoyl Chloride reactant2->reaction product This compound base Pyridine (or Triethylamine) base->reaction Base solvent Dichloromethane (DCM) solvent->reaction Solvent hcl HCl (byproduct) reaction->product reaction->hcl Potential_Applications main This compound cns CNS Disorders main->cns Dopamine Receptor Modulation cancer Oncology main->cancer Signaling Pathway Inhibition antimicrobial Infectious Diseases main->antimicrobial Antimicrobial/Antiparasitic other Other Therapeutic Areas main->other e.g., Pain (TRPV1) sub_cns1 Antipsychotic cns->sub_cns1 sub_cns2 Antidepressant cns->sub_cns2 sub_cancer Hedgehog Pathway Inhibition cancer->sub_cancer sub_antimicrobial1 Antibacterial antimicrobial->sub_antimicrobial1 sub_antimicrobial2 Antifungal antimicrobial->sub_antimicrobial2

Sources

An In-depth Technical Guide to N-(3-Chloro-o-tolyl)benzamide: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of N-(3-Chloro-o-tolyl)benzamide, a substituted aromatic amide of interest in synthetic chemistry. We delve into its core physicochemical properties, present a detailed, field-proven protocol for its synthesis via nucleophilic acyl substitution, and outline methodologies for its analytical characterization and purification. The narrative emphasizes the causal reasoning behind experimental choices, grounding the procedures in established chemical principles. Furthermore, this document explores the compound's relevance as a synthetic intermediate, particularly within the context of agrochemical and pharmaceutical research, where the benzamide scaffold is a privileged structure. This guide is intended for researchers, chemists, and drug development professionals requiring a practical and scientifically rigorous understanding of this molecule.

Introduction to this compound

This compound, also known as N-(3-chloro-2-methylphenyl)benzamide, is a chemical compound featuring a central amide linkage connecting a benzoyl group to a 3-chloro-2-methylaniline moiety. While not a widely commercialized end-product itself, its structural motifs are of significant interest. Substituted benzamides are a cornerstone in medicinal chemistry and materials science, frequently appearing as key structural scaffolds in biologically active compounds.[1] Derivatives of this class have shown a wide range of therapeutic properties, including anticancer, antibacterial, and antifungal activities.[2]

The precursor, 3-chloro-2-methylaniline, is a known intermediate in the synthesis of quinolinecarboxylic acid herbicides, highlighting the potential utility of its derivatives in agrochemical development.[3] Therefore, a robust understanding of the synthesis and properties of this compound serves as a valuable knowledge base for chemists exploring new derivatives for various industrial and research applications.

This guide provides the necessary theoretical and practical framework for its synthesis, purification, and analysis, empowering researchers to confidently utilize this compound as a building block in discovery programs.

Physicochemical Properties

A precise understanding of a compound's physical and chemical properties is fundamental for its synthesis, handling, and application. The key identifiers and properties of this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₄H₁₂ClNO[4][5]
Molecular Weight 245.71 g/mol [4][5]
CAS Number 40447-04-9[4][5]
IUPAC Name N-(3-chloro-2-methylphenyl)benzamide[4]
Synonyms This compound, Benzamide, N-(3-chloro-2-methylphenyl)-[4]
InChI Key YYBZYCYXYZUIHL-UHFFFAOYSA-N[4][5]
Canonical SMILES Cc1c(cccc1NC(=O)c2ccccc2)Cl[5]

Synthesis and Purification

The synthesis of this compound is most reliably achieved through the acylation of 3-chloro-2-methylaniline with benzoyl chloride. This reaction is a classic example of nucleophilic acyl substitution, often performed under Schotten-Baumann conditions.

Reaction Principle and Mechanistic Insight

The core of the synthesis involves the nitrogen atom of the primary amine (3-chloro-2-methylaniline) acting as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride (benzoyl chloride). The reaction proceeds via a tetrahedral intermediate, which then collapses, expelling a chloride ion as the leaving group and forming the stable amide C-N bond.

A critical component of this reaction is the inclusion of a base, such as pyridine or triethylamine. Its primary role is to act as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction. This is crucial for two reasons:

  • Preventing Protonation: The amine starting material is basic and would be readily protonated by the generated HCl. The resulting ammonium salt is no longer nucleophilic, which would halt the reaction.

  • Driving Equilibrium: By removing a product (HCl), the base drives the reaction equilibrium towards the formation of the desired amide, ensuring a high yield.

Synthesis Workflow Diagram

The following diagram outlines the logical flow from starting materials to the final, purified product.

G cluster_0 Reaction Setup cluster_1 Acylation Reaction cluster_2 Aqueous Workup & Extraction cluster_3 Isolation & Purification Reactants 1. Dissolve 3-chloro-2-methylaniline & Pyridine in Dichloromethane (DCM) Cooling 2. Cool solution to 0 °C (Ice Bath) Addition 3. Add Benzoyl Chloride dropwise (Controls exotherm) Cooling->Addition Stirring 4. Stir at Room Temperature (Reaction completion) Addition->Stirring Wash_HCl 5. Wash with dilute HCl (Removes excess pyridine) Stirring->Wash_HCl Wash_NaHCO3 6. Wash with NaHCO₃(aq) (Removes excess benzoyl chloride) Wash_HCl->Wash_NaHCO3 Wash_Brine 7. Wash with Brine (Removes bulk water) Wash_NaHCO3->Wash_Brine Drying 8. Dry organic layer (Na₂SO₄ or MgSO₄) Wash_Brine->Drying Solvent_Removal 9. Remove solvent (Rotary Evaporation) Drying->Solvent_Removal Purification 10. Purify crude solid (Recrystallization from Ethanol/Water) Solvent_Removal->Purification Final_Product 11. Isolate Pure this compound Purification->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

Disclaimer: This protocol must be performed by trained personnel in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Reagents and Materials:

  • 3-Chloro-2-methylaniline (CAS: 87-60-5)

  • Benzoyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric Acid (1 M HCl)

  • Sodium Bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Ethanol

  • Deionized Water

  • Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator, Buchner funnel, and filtration apparatus.

Procedure:

  • Reactant Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-chloro-2-methylaniline (e.g., 5.0 g, 1.0 eq) and pyridine (1.1 eq) in 100 mL of anhydrous dichloromethane.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the internal temperature equilibrates to near 0 °C.

  • Acylation: Transfer benzoyl chloride (1.05 eq) to a dropping funnel and add it dropwise to the stirred amine solution over 30 minutes. Causality Note: Slow, dropwise addition is essential to control the exothermic nature of the acylation reaction and prevent the formation of side products.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours, monitoring the reaction's completion by Thin Layer Chromatography (TLC).

  • Aqueous Workup: Transfer the reaction mixture to a 500 mL separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (2 x 50 mL). This step protonates and removes the basic pyridine catalyst and any unreacted amine into the aqueous layer.

    • Wash with a saturated NaHCO₃ solution (2 x 50 mL). This neutralizes any remaining HCl and hydrolyzes/removes unreacted benzoyl chloride.

    • Wash with brine (1 x 50 mL). This removes the majority of dissolved water from the organic layer before the final drying step.

  • Drying and Solvent Removal: Drain the organic layer into a clean flask and dry it over anhydrous Na₂SO₄. Filter the drying agent and concentrate the filtrate to dryness using a rotary evaporator to yield the crude product, typically an off-white solid.

  • Purification by Recrystallization: Dissolve the crude solid in a minimum amount of hot ethanol. Add deionized water dropwise until the solution becomes faintly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the pure crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

Analytical Characterization

Confirmation of the product's identity and purity is a non-negotiable step in synthesis. High-Performance Liquid Chromatography (HPLC) is an excellent method for assessing the purity of this compound.[4]

HPLC Purity Analysis Protocol

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Newcrom R1 reverse-phase column or a similar C18 column (e.g., 4.6 x 150 mm, 5 µm).[4]

  • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 70:30 v/v) with 0.1% phosphoric acid. For MS-compatible methods, replace phosphoric acid with 0.1% formic acid.[4]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm (due to the aromatic nature of the compound).

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a sample solution of ~1 mg/mL in acetonitrile.

Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared sample solution.

  • Run the analysis for a sufficient time (e.g., 10-15 minutes) to ensure all components have eluted.

  • Expected Outcome: A successful synthesis and purification will result in a chromatogram showing a single major peak, with an area percentage >98%, indicating a high-purity product.

Applications in Research and Development

This compound primarily serves as a versatile intermediate in synthetic organic chemistry. Its value lies in the combination of a modifiable benzamide core and a substituted aniline ring, allowing for further functionalization to create diverse molecular libraries.

  • Pharmaceutical Research: The benzamide functional group is a well-known pharmacophore present in numerous approved drugs. This compound can be used as a starting point or fragment in the development of new therapeutic agents targeting a variety of pathways, including enzyme inhibition and anti-inflammatory responses.[6]

  • Agrochemical Synthesis: The presence of the 3-chloro-2-methylphenyl group is significant. The parent amine, 3-chloro-2-methylaniline, is a key precursor for quinclorac, a selective herbicide.[3] This positions this compound and its analogues as compounds of interest for the discovery of new pesticides and herbicides.

Safety and Handling

This compound and its synthetic precursors require careful handling.

  • General Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Reagent Hazards: Benzoyl chloride is corrosive and lachrymatory. Pyridine is flammable and toxic. 3-Chloro-2-methylaniline is classified as toxic if swallowed and may cause skin and eye irritation.[7]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

References

  • SIELC Technologies. (2018). This compound. Retrieved from [Link]

  • My Skin Recipes. (n.d.). (Z)-N-(1-Chloro-3-oxo-3-(piperidin-1-yl)-1-(o-tolyl)prop-1-en-2-yl)benzamide. Retrieved from [Link]

  • Aparicio-Acosta, D. F., et al. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2024(1), M1838. Retrieved from [Link]

  • Gowda, B. T., et al. (2008). 3-Chloro-N-(3-chloro-phen-yl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 5), o949. Retrieved from [Link]

  • Global Substance Registration System (GSRS). (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloro-2-methylaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). Synthetic method of 3-chloro-2-methylaniline.
  • Google Patents. (n.d.). Production process of herbicide intermediate 3-chloro-2-methylaniline.

Sources

An In-depth Technical Guide to the Solubility of N-(3-Chloro-o-tolyl)benzamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the solubility characteristics of N-(3-Chloro-o-tolyl)benzamide, a crucial parameter for its application in research, drug development, and chemical synthesis. As a substituted benzamide, its solubility profile dictates its behavior in various chemical processes, from reaction kinetics to purification and formulation. This document will delve into the theoretical and practical aspects of its solubility, offering a robust framework for scientists and researchers.

Introduction: The Critical Role of Solubility in the Application of this compound

This compound belongs to the benzamide class of compounds, which are known for their diverse pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties.[1] Substituted benzamides are pivotal in medicinal chemistry and are explored for their potential as therapeutic agents.[2] The specific compound, this compound, serves as a key intermediate in the synthesis of biologically active molecules, where understanding its solubility is paramount for optimizing reaction conditions, developing purification strategies, and formulating final products.[3]

Solubility is a fundamental physicochemical property that influences a compound's bioavailability, dissolution rate, and ultimately its therapeutic efficacy.[4][5] For researchers in drug development, a comprehensive understanding of a compound's solubility in various organic solvents is essential for tasks such as:

  • Reaction Chemistry: Ensuring reactants are in the same phase for optimal reaction rates.

  • Crystallization and Purification: Selecting appropriate solvents for isolating the compound with high purity.

  • Analytical Method Development: Preparing solutions for techniques like High-Performance Liquid Chromatography (HPLC).[6]

  • Formulation: Developing stable and effective dosage forms.

This guide will provide an in-depth analysis of the factors governing the solubility of this compound and a practical approach to its experimental determination.

Physicochemical Properties of this compound

To understand the solubility of this compound, it is essential to first consider its key physicochemical properties.

PropertyValueSource
Molecular Formula C₁₄H₁₂ClNO[6]
Molecular Weight 245.711 g/mol [6]
LogP (Octanol-Water Partition Coefficient) 3.57[6]
CAS Number 40447-04-9[6]

The relatively high LogP value of 3.57 indicates that this compound is a lipophilic ("fat-loving") compound, suggesting a preference for nonpolar environments and consequently, higher solubility in organic solvents compared to water.[6] The presence of the chloro and tolyl groups on the benzamide scaffold contributes to this lipophilicity.

Factors Influencing the Solubility of this compound

The solubility of a solid in a liquid solvent is governed by a delicate balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, the following factors are particularly influential:

  • Molecular Structure and Polarity: The molecule possesses both polar (the amide group) and nonpolar (the benzene rings, chloro, and methyl groups) regions. The amide group (-CONH-) can participate in hydrogen bonding as both a donor (N-H) and an acceptor (C=O). However, the bulky aromatic rings and the chloro-substituent create steric hindrance and contribute to the overall nonpolar character.[7]

  • Solvent Properties: The principle of "like dissolves like" is a useful guide.

    • Polar Protic Solvents (e.g., alcohols like methanol, ethanol): These solvents can act as both hydrogen bond donors and acceptors. They are expected to have moderate to good solubility for this compound due to interactions with the amide group.

    • Polar Aprotic Solvents (e.g., acetone, acetonitrile, ethyl acetate): These solvents can accept hydrogen bonds but do not donate them. Their ability to dissolve this compound will depend on a combination of dipole-dipole interactions and their ability to disrupt the crystal lattice of the solute. Studies on the parent compound, benzamide, show good solubility in acetone and moderate solubility in acetonitrile and ethyl acetate.[8][9]

    • Nonpolar Solvents (e.g., hexane, toluene): These solvents primarily interact through weaker van der Waals forces. Given the significant nonpolar character of this compound, it is expected to exhibit some solubility in these solvents, particularly those with aromatic character like toluene that can engage in pi-pi stacking interactions.

  • Temperature: The dissolution of most solids is an endothermic process, meaning solubility generally increases with temperature.[5][8][9] This is a critical parameter to consider during experimental work and process development.

  • Crystal Lattice Energy: The strength of the intermolecular forces holding the this compound molecules together in the solid state is a significant barrier to dissolution. Solvents must provide sufficient energy through solvation to overcome this lattice energy. The presence of hydrogen bonding between amide groups in the crystal structure can lead to high lattice energy.[10]

Predicted and Comparative Solubility Profile

Table 1: Experimentally Determined Solubility of Benzamide in Various Organic Solvents at Different Temperatures. [8][9]

SolventTemperature (K)Mole Fraction Solubility (x10³)
Methanol 283.15158.4
323.15457.2
Ethanol 283.1589.1
323.15281.8
Acetone 283.15134.9
323.15389.0
Ethyl Acetate 283.1525.1
323.1587.1
Acetonitrile 283.1520.4
323.1564.6
Water 283.1510.2
323.1530.9

Analysis and Prediction for this compound:

The addition of a chloro group and a methyl group to the benzamide structure increases its molecular weight and lipophilicity (as evidenced by the high LogP). This will likely lead to:

  • Decreased solubility in polar protic solvents like water and, to a lesser extent, methanol and ethanol, compared to benzamide. The increased nonpolar surface area will disrupt the hydrogen bonding network of these solvents.

  • Increased solubility in less polar and nonpolar solvents such as toluene, dichloromethane, and ethers, where van der Waals interactions and dipole-induced dipole forces will play a more significant role.

  • Moderate solubility in polar aprotic solvents like acetone, acetonitrile, and ethyl acetate is still expected, as these solvents can effectively solvate the polar amide group while also interacting favorably with the nonpolar parts of the molecule.

Experimental Protocol for Determining Solubility

A reliable and reproducible method for determining the solubility of this compound is crucial. The gravimetric method is a common and accurate technique.[11]

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Thermostatically controlled water bath or shaker incubator

  • Analytical balance (readable to 0.1 mg)

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Evaporating dish or pre-weighed vial

  • Vortex mixer

  • Oven or vacuum desiccator

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume or mass of the selected solvent. The presence of undissolved solid is essential to ensure saturation.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.

    • Allow the mixture to equilibrate for a sufficient period (e.g., 24-72 hours) with continuous agitation. This ensures that the dissolution process reaches equilibrium.

  • Sample Collection and Filtration:

    • After equilibration, allow the vial to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully draw a known volume of the supernatant into a syringe.

    • Immediately attach a syringe filter and dispense a clear aliquot of the saturated solution into a pre-weighed container. This step is critical to remove any undissolved solid particles.

  • Solvent Evaporation:

    • Accurately weigh the container with the filtered solution.

    • Evaporate the solvent from the solution. This can be done by gentle heating in an oven (ensure the temperature is below the decomposition point of the compound) or in a vacuum desiccator at room temperature.

  • Determination of Solute Mass:

    • Once the solvent is completely removed, reweigh the container with the dried solid residue.

    • The mass of the dissolved this compound is the difference between the final and initial weights of the container.

  • Calculation of Solubility:

    • Solubility can be expressed in various units, such as g/L, mg/mL, or mole fraction.

    • Solubility (g/L) = (Mass of dissolved solid in g) / (Volume of solution aliquot in L)

    • The mass of the solvent can be determined by subtracting the mass of the dissolved solid from the total mass of the solution aliquot.

Self-Validation and Trustworthiness:

  • Equilibrium Confirmation: To ensure equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility should be constant at the later time points.

  • Reproducibility: The experiment should be performed in triplicate to ensure the reliability of the results.

  • Purity of Materials: The purity of both the solute and the solvent should be high to avoid erroneous results.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the gravimetric method.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calculation Calculation A Add excess this compound to a known amount of solvent B Incubate at constant temperature with agitation (24-72h) A->B C Collect supernatant B->C D Filter through 0.45 µm filter into a pre-weighed container C->D E Weigh the filtered solution D->E F Evaporate the solvent E->F G Weigh the dried solid F->G H Calculate solubility (e.g., in g/L or mole fraction) G->H

Caption: Workflow for the gravimetric determination of solubility.

Safety and Handling

As a chemical intermediate, this compound should be handled with appropriate safety precautions. While a specific Safety Data Sheet (SDS) for this compound must be consulted, general guidelines for handling benzamide derivatives include:

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat.[12][13]

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[13][14]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[12][14]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[12]

Conclusion

The solubility of this compound in organic solvents is a critical parameter that dictates its utility in various scientific and industrial applications. While direct quantitative data is limited, a thorough understanding of its physicochemical properties, combined with comparative data from its parent compound, benzamide, allows for a reasoned prediction of its solubility behavior. This guide has provided a theoretical framework for understanding the factors that influence its solubility and a detailed, self-validating experimental protocol for its accurate determination. By applying the principles and methodologies outlined herein, researchers can effectively harness the potential of this compound in their work.

References

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An In-depth Technical Guide on the Crystal Structure of N-(3-Chloro-o-tolyl)benzamide and its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of N-(3-Chloro-o-tolyl)benzamide and its closely related derivatives. In the absence of a publicly available crystal structure for this compound, this guide leverages detailed crystallographic data from its isomers and analogues to infer and discuss its probable structural characteristics. The following sections delve into the synthesis, structural analysis, and potential implications of these findings for drug design and materials science.

Introduction: The Significance of Benzamide Scaffolds

Benzamide and its derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide array of biological activities, including anticancer, antibacterial, antifungal, and antiparasitic properties.[1] The three-dimensional arrangement of atoms within a crystal lattice, known as the crystal structure, dictates many of a compound's physicochemical properties, such as solubility, stability, and bioavailability. For drug development professionals, a thorough understanding of the crystal structure is paramount for rational drug design and the development of effective therapeutic agents. This guide focuses on this compound, a molecule of interest due to the influence of its chloro and tolyl substituents on its conformational properties and intermolecular interactions.

Synthesis and Crystallization

The synthesis of this compound and its derivatives typically follows a standard amidation protocol. The general approach involves the reaction of a substituted benzoyl chloride with a corresponding substituted aniline.

Proposed Synthesis of this compound

A plausible and efficient method for the synthesis of this compound involves the nucleophilic acyl substitution of benzoyl chloride with 3-chloro-2-methylaniline. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.

Experimental Protocol:

  • Reactant Preparation: In a round-bottom flask, dissolve 3-chloro-2-methylaniline (1 equivalent) in a suitable anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add triethylamine (1.1 equivalents) to the solution and stir.

  • Acylation: Cool the mixture to 0 °C in an ice bath. Slowly add benzoyl chloride (1.05 equivalents) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with the addition of water. Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield crystalline this compound.

Single Crystal Growth

Obtaining high-quality single crystals suitable for X-ray diffraction is a critical step. A common and effective method for growing single crystals of benzamide derivatives is slow evaporation.

Experimental Protocol:

  • Solution Preparation: Dissolve the purified this compound in a minimal amount of a suitable solvent, such as ethanol or a mixture of solvents like chloroform and hexane.

  • Slow Evaporation: Loosely cover the container to allow for the slow evaporation of the solvent at room temperature.

  • Crystal Formation: Over a period of several days to weeks, single crystals of sufficient size and quality for X-ray analysis should form.

Crystal Structure Analysis: Insights from Derivatives

While the specific crystal structure of this compound is not publicly documented, a comprehensive analysis of its isomers and closely related derivatives provides a strong foundation for understanding its likely structural features. The following table summarizes key crystallographic data for several relevant benzamide derivatives.

CompoundMolecular FormulaCrystal SystemSpace GroupKey Dihedral AnglesReference
3-Chloro-N-(2-chlorophenyl)benzamideC₁₃H₉Cl₂NOMonoclinicP2₁/cDihedral angle between aromatic rings: 4.73(5)°[2]
3-Chloro-N-(3-chlorophenyl)benzamideC₁₃H₉Cl₂NOMonoclinicP2₁/nDihedral angles between aromatic rings: 9.1(2)° and 7.3(3)° (two independent molecules)
4-Chloro-N-(3-methylphenyl)benzamideC₁₄H₁₂ClNOMonoclinicP2₁/cDihedral angle between aromatic rings: 12.4(1)°[1]
2-Chloro-N-(2-methylphenyl)benzamideC₁₄H₁₂ClNOOrthorhombicPna2₁Dihedral angle between aromatic rings: 4.08(18)°[3]
3-Chloro-N-(3-methylphenyl)benzamideC₁₄H₁₂ClNOOrthorhombicPbcnDihedral angle between aromatic rings: 77.4(1)°[4]

Key Observations and Inferences for this compound:

  • Planarity of the Amide Bond: In all analyzed derivatives, the central amide linkage (-CONH-) is essentially planar. This is a characteristic feature of amides due to the delocalization of the nitrogen lone pair into the carbonyl group, resulting in a partial double bond character of the C-N bond.

  • Conformational Isomers: The presence of two independent molecules in the asymmetric unit of 3-Chloro-N-(3-chlorophenyl)benzamide highlights the possibility of conformational polymorphism, where different crystal packing arrangements can arise from subtle differences in molecular conformation.

  • Intermolecular Interactions: A predominant feature in the crystal packing of these benzamide derivatives is the formation of intermolecular N-H···O hydrogen bonds. These interactions typically link molecules into infinite chains or tapes. It is highly probable that this compound will also exhibit similar hydrogen bonding motifs.

  • Influence of Substituents on Dihedral Angles: The dihedral angle between the two aromatic rings is significantly influenced by the position of the substituents. For instance, in 2-Chloro-N-(2-methylphenyl)benzamide, the rings are nearly coplanar, whereas in 3-Chloro-N-(3-methylphenyl)benzamide, they are significantly twisted.[3][4] For this compound, with a chloro group at the 3-position and a methyl group at the 2-position of the aniline ring, a moderate dihedral angle between the rings can be anticipated due to steric hindrance from the ortho-methyl group.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the chemical structure and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on both the benzoyl and the chloro-tolyl rings, a singlet for the methyl protons, and a broad singlet for the amide N-H proton. The exact chemical shifts and coupling patterns will depend on the electronic environment of each proton.

¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule, including the carbonyl carbon of the amide group, the carbons of the aromatic rings, and the methyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key expected vibrational frequencies for this compound include:

  • N-H stretch: A sharp absorption band around 3300 cm⁻¹.

  • C=O stretch (Amide I): A strong absorption band in the region of 1650-1680 cm⁻¹.

  • N-H bend (Amide II): An absorption band around 1550 cm⁻¹.

  • C-Cl stretch: An absorption in the fingerprint region, typically below 800 cm⁻¹.

Molecular Modeling and Computational Analysis

In the absence of experimental crystallographic data, molecular modeling can provide valuable insights into the preferred conformation and intermolecular interactions of this compound.

Computational Workflow:

G cluster_0 Computational Analysis Workflow A Initial 3D Structure Generation B Geometry Optimization (DFT) A->B Energy Minimization C Conformational Analysis B->C Identify Low-Energy Conformers D Crystal Packing Prediction C->D Simulate Crystal Lattice E Analysis of Intermolecular Interactions D->E Hydrogen Bonds, Halogen Bonds, π-π Stacking

Caption: A typical workflow for the computational analysis of a small molecule.

Expected Computational Findings:

  • Geometry Optimization: Density Functional Theory (DFT) calculations can be used to determine the lowest energy conformation of the molecule, providing theoretical values for bond lengths, bond angles, and dihedral angles.

  • Crystal Packing Prediction: Molecular mechanics or other computational methods can be employed to predict plausible crystal packing arrangements. These predictions can suggest the most likely space group and unit cell parameters.

  • Analysis of Intermolecular Interactions: The predicted crystal structures can be analyzed to identify and characterize the key intermolecular interactions, such as hydrogen bonds and halogen bonds, that stabilize the crystal lattice.

Potential Biological and Pharmaceutical Relevance

Conclusion

This technical guide has provided a comprehensive overview of the structural aspects of this compound, drawing on extensive data from its derivatives. The synthesis, crystallization, and characterization protocols outlined herein provide a solid framework for researchers working with this and similar compounds. The comparative analysis of the crystal structures of related benzamides offers valuable insights into the likely solid-state conformation and intermolecular interactions of the title compound. Future experimental work to determine the precise crystal structure of this compound will be invaluable for validating the inferences made in this guide and for furthering our understanding of the structure-property relationships in this important class of molecules.

References

  • Gowda, B. T., et al. (2008). 3-Chloro-N-(3-chlorophenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2215. [Link]

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  • Rojas-Rojas, S., et al. (2015). Crystal structure of 3-chloro-N-(2-nitrophenyl)benzamide. Acta Crystallographica Section E: Crystallographic Communications, 71(6), o674–o675. [Link]

  • SIELC Technologies. This compound. [Link]

  • Geng, Y.-D., et al. (2024). The crystal structure of N-benzyl-2-chloro-N-(p-tolyl) acetamide, C16H16ClNO. Zeitschrift für Kristallographie - New Crystal Structures, 239(4), 683-685. [Link]

  • Li, M., et al. (2022). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 27(19), 6529. [Link]

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  • Aparicio-Acosta, D. F., et al. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. ResearchGate. [Link]

  • Pinilla, J. A., et al. (2012). Synthesis and X-ray powder diffraction data of N-benzyl-6-chloro-4-(4-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline. ResearchGate. [Link]

  • Saeed, A., et al. (2008). 4-Chloro-N-o-tolylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 64(9), o2043. [Link]

  • Jasinski, J. P., et al. (2012). Crystal structure of N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]-2-[(E)-... Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2889. [Link]

  • Geng, Y.-D., et al. (2025). The crystal structure of 1-(2-chlorophenyl)-3-(p-tolyl)urea, C14H13ClN2O. ResearchGate. [Link]

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An In-depth Technical Guide to the Spectroscopic Characterization of N-(3-Chloro-o-tolyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the essential spectroscopic techniques used to elucidate and confirm the structure of N-(3-Chloro-o-tolyl)benzamide. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Introduction: The Molecular Profile of this compound

This compound, with the chemical formula C₁₄H₁₂ClNO, is a substituted aromatic amide.[1][2] Its structure comprises a benzamide moiety attached to a 3-chloro-2-methylphenyl group. The precise characterization of such molecules is fundamental in medicinal chemistry and materials science, where structure dictates function. Spectroscopic analysis provides an unambiguous confirmation of the molecular structure, purity, and electronic environment of the constituent atoms. This guide details the expected spectroscopic data and the rationale behind the experimental and interpretative processes.

Molecular Properties:

  • Molecular Formula: C₁₄H₁₂ClNO[1][2]

  • Molecular Weight: 245.71 g/mol [1][2]

  • CAS Number: 40447-04-9[1]

  • Synonyms: N-(3-Chloro-2-methylphenyl)benzamide[1][2]

Synthesis Context: Formation of the Amide Bond

The synthesis of this compound typically involves the formation of an amide bond between benzoyl chloride and 3-chloro-2-methylaniline. This reaction, a nucleophilic acyl substitution, is a cornerstone of organic synthesis.[3] Understanding the synthetic route is crucial as it informs potential impurities and side products that could be observed in analytical spectra.

A generalized synthetic protocol involves the reaction of a carboxylic acid or its activated derivative (like an acyl chloride) with an amine.[3][4] For instance, benzoyl chloride is reacted with 3-chloro-2-methylaniline, often in the presence of a base like pyridine or triethylamine to neutralize the HCl byproduct. The resulting crude product is then purified, typically by recrystallization or column chromatography, before spectroscopic analysis.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution.[6] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Experimental Protocol: NMR Sample Preparation and Acquisition

The quality of NMR data is directly dependent on meticulous sample preparation and appropriate acquisition parameters.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of high-purity this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆).[6] The choice of solvent is critical; CDCl₃ is often preferred for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.[7][8]

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.[7]

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire the spectrum on a 400 MHz or higher field spectrometer.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 16-64, depending on concentration.[6]

    • Relaxation delay: 1-2 seconds.[6]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical spectral width: 0 to 200 ppm.[6]

    • Number of scans: 1024 or more is typically required due to the low natural abundance of the ¹³C isotope.[6]

Data Presentation and Interpretation

The following data are predicted based on the analysis of structurally similar benzamide compounds and established principles of NMR spectroscopy.[9]

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 8.5 - 9.0Broad Singlet1HN-H The amide proton is typically deshielded and often appears as a broad signal due to quadrupole coupling with the nitrogen atom and potential hydrogen bonding. Its chemical shift is highly dependent on solvent and concentration.
~ 7.8 - 7.9Multiplet2HBenzoyl H-2', H-6'These protons are ortho to the electron-withdrawing carbonyl group, leading to significant deshielding.
~ 7.4 - 7.6Multiplet3HBenzoyl H-3', H-4', H-5'These protons of the benzoyl ring are less deshielded than the ortho protons.
~ 7.2 - 7.4Multiplet3HTolyl H-4, H-5, H-6These aromatic protons on the tolyl ring will appear as a complex multiplet.
~ 2.3Singlet3HCHThe methyl protons are attached to an aromatic ring and appear as a characteristic singlet in the upfield aromatic region.

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

Chemical Shift (δ, ppm)AssignmentRationale
~ 165 - 167C =OThe carbonyl carbon of the amide is highly deshielded and appears at a characteristic downfield position.
~ 135 - 140Tolyl C-1, C-2Quaternary carbons attached to nitrogen and the methyl group.
~ 132 - 135Tolyl C-3The carbon atom bonded to the chlorine atom is deshielded.
~ 131 - 133Benzoyl C-1'The quaternary carbon of the benzoyl ring.
~ 127 - 132Benzoyl C-2', C-6', C-4'Aromatic carbons of the benzoyl ring.
~ 125 - 129Tolyl C-4, C-5, C-6Aromatic carbons of the tolyl ring.
~ 15 - 20C H₃The methyl carbon is shielded and appears in the upfield region of the spectrum.
Visualization: NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Dissolve Dissolve 5-10 mg in CDCl3 Add_TMS Add TMS (Internal Standard) Dissolve->Add_TMS Transfer Transfer to NMR Tube Add_TMS->Transfer Spectrometer Place in Spectrometer Transfer->Spectrometer Acquire_H1 Acquire 1H Spectrum Spectrometer->Acquire_H1 Acquire_C13 Acquire 13C Spectrum Spectrometer->Acquire_C13 Process Fourier Transform & Phasing Acquire_H1->Process Acquire_C13->Process Analyze Integrate & Assign Chemical Shifts Process->Analyze Structure Structure Elucidation Analyze->Structure

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Spectrum Acquisition

Step-by-Step Methodology (Attenuated Total Reflectance - ATR):

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum.

  • Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Pressure Application: Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹.

Data Presentation and Interpretation

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
~ 3300N-H StretchAmide (N-H)Medium-Strong
~ 3100 - 3000C-H StretchAromatic (sp² C-H)Medium
~ 1660 - 1680C=O Stretch (Amide I)Amide (C=O)Strong
~ 1600, ~1475C=C StretchAromatic RingMedium-Strong
~ 1520 - 1550N-H Bend (Amide II)Amide (C-N stretch coupled with N-H bend)Medium-Strong
~ 800 - 600C-Cl StretchAryl HalideStrong

Causality of Key Peaks:

  • The strong absorption around 1660 cm⁻¹ (Amide I band) is one of the most characteristic peaks for an amide and is primarily due to the C=O stretching vibration.[10]

  • The peak around 3300 cm⁻¹ is indicative of the N-H stretching vibration of the secondary amide. Its position and broadness can be influenced by hydrogen bonding.[10]

  • The presence of multiple bands in the 1600-1475 cm⁻¹ region confirms the aromatic nature of the two rings.

  • A strong band in the lower frequency region (800-600 cm⁻¹) is expected for the C-Cl stretching vibration.

Visualization: Key Molecular Vibrations

IR_Vibrations cluster_vibrations Characteristic Vibrational Modes Molecule This compound NH_Stretch N-H Stretch (~3300 cm⁻¹) Molecule->NH_Stretch CO_Stretch C=O Stretch (Amide I, ~1670 cm⁻¹) Molecule->CO_Stretch Aromatic_Stretch Aromatic C=C Stretch (~1600, 1475 cm⁻¹) Molecule->Aromatic_Stretch CCl_Stretch C-Cl Stretch (~700 cm⁻¹) Molecule->CCl_Stretch

Caption: Key IR vibrational modes for functional group identification.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers further structural confirmation.[11]

Experimental Protocol: Mass Spectrum Acquisition

Step-by-Step Methodology (LC-MS with Electrospray Ionization - ESI):

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Instrumentation: Utilize a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an ESI source.[11]

  • Infusion: The sample solution is infused into the ESI source at a constant flow rate.

  • Ionization: The ESI source generates gas-phase ions. For this molecule, analysis in positive ion mode is typical, which would generate the protonated molecule [M+H]⁺.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The detector records the abundance of ions at each m/z value, generating the mass spectrum.

Data Presentation and Interpretation

Table 4: Predicted Mass Spectrometry Data for this compound

m/z ValueIonRationale
246.06[M+H]⁺The protonated molecular ion. The presence of chlorine will result in an isotopic peak at m/z 248.06 ([M+2+H]⁺) with an intensity of approximately one-third of the [M+H]⁺ peak, which is a characteristic signature for a monochlorinated compound.
122.04[C₇H₆NO]⁺Fragmentation resulting from the cleavage of the amide C-N bond, forming the benzoyl cation.
105.03[C₇H₅O]⁺A common fragment from benzoyl-containing compounds, resulting from the loss of NH from the [C₇H₆NO]⁺ fragment.
141.03[C₇H₇ClN]⁺Fragmentation resulting from the cleavage of the amide C-N bond, forming the protonated 3-chloro-2-methylaniline fragment.

Fragmentation Analysis: The most likely fragmentation pathway involves the cleavage of the amide bond, which is the weakest bond in the core structure. This cleavage can occur on either side of the carbonyl group, leading to characteristic fragment ions that correspond to the benzoyl and the chloro-tolyl portions of the molecule, providing strong evidence for the overall structure.

Visualization: Mass Spectrometry Workflow

MS_Workflow cluster_sample Sample Introduction cluster_analysis Mass Analysis cluster_output Data Output Sample Dilute Sample in Solution Infusion Infuse into ESI Source Sample->Infusion Ionization Ionization (ESI+) Infusion->Ionization MassAnalyzer Mass Analyzer (m/z Separation) Ionization->MassAnalyzer Detector Detection MassAnalyzer->Detector Spectrum Mass Spectrum Detector->Spectrum Analysis Identify [M+H]+ & Fragments Spectrum->Analysis

Caption: General workflow for ESI-Mass Spectrometry analysis.

Conclusion

The collective data from NMR, IR, and MS provide a detailed and self-validating spectroscopic profile of this compound. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and the connectivity of the substituted aromatic rings. IR spectroscopy validates the presence of key functional groups, particularly the characteristic amide linkage. Finally, mass spectrometry confirms the molecular weight and provides further structural evidence through predictable fragmentation patterns. Together, these techniques offer an unambiguous and robust characterization essential for any research or development application involving this compound.

References

  • The Royal Society of Chemistry. (n.d.). Supplementary Material. Retrieved from [Link]

  • My Skin Recipes. (n.d.). (Z)-N-(1-Chloro-3-oxo-3-(piperidin-1-yl)-1-(o-tolyl)prop-1-en-2-yl)benzamide. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). This compound. Retrieved from [Link]

  • Global Substance Registration System (GSRS). (n.d.). This compound. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Spectroscopic, Quantum Chemical and Molecular Docking Studies on N-(9H-Purin-6-yl) Benzamide: A Potent Antimalarial Agent. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Development of LC-MS/MS Database Based on 250 Potentially Highly Neuroactive Compounds and Their Metabolites. Retrieved from [Link]

  • ACS Omega. (2020). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Benzamide. Retrieved from [Link]

  • MDPI. (2021). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis and characterization of benzamide metal complexes. Retrieved from [Link]

  • Google Patents. (n.d.). WO2021076681A1 - Process for synthesis of picolinamides.
  • ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

  • EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole. Retrieved from [Link]

  • MDPI. (2021). Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. Retrieved from [Link]

  • National Institutes of Health (NIH). (2015). Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2017). One-pot Synthesis of Quinazolinone and Benzamide Derivatives Using SBA-Pr-SO3H as a Nanoporous Heterogeneous Acid Catalyst. Retrieved from [Link]

  • MDPI. (2021). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Retrieved from [Link]

  • Microbial Science Archives. (2023). Spectroscopic characterization, and anti-bacterial activity studies of the benzohydrazide derivatives complexes. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Thioamide N–C(S) Activation. Retrieved from [Link]

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A Comprehensive Technical Guide to N-(3-Chloro-o-tolyl)benzamide: Synonyms, Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This in-depth technical guide provides a comprehensive overview of N-(3-Chloro-o-tolyl)benzamide, a key chemical intermediate with significant relevance in pharmaceutical research and development. This document elucidates its nomenclature, including synonyms and alternative names, and delves into its chemical and physical properties. Furthermore, this guide details a representative synthetic protocol and discusses its primary application as a precursor in the synthesis of the non-steroidal anti-inflammatory drug (NSAID), Tolfenamic Acid. Analytical methodologies, specifically High-Performance Liquid Chromatography (HPLC) for purity assessment, are also presented. This guide is intended to be a valuable resource for researchers and professionals engaged in organic synthesis and drug discovery.

Chemical Identity and Nomenclature

This compound is a substituted aromatic amide. For clarity and comprehensive database searching, it is crucial to be aware of its various synonyms and identifiers.

Systematic and Common Names:

  • Primary IUPAC Name: N-(3-Chloro-2-methylphenyl)benzamide.[1]

  • Common Synonyms: this compound, Benzamide, N-(3-chloro-2-methylphenyl)-.[1]

Chemical Identifiers:

A compilation of the key chemical identifiers for this compound is provided in the table below for easy reference.

IdentifierValueSource
CAS Number 40447-04-9
Molecular Formula C₁₄H₁₂ClNO
Molecular Weight 245.71 g/mol
InChI InChI=1S/C14H12ClNO/c1-10-12(15)8-5-9-13(10)16-14(17)11-6-3-2-4-7-11/h2-9H,1H3,(H,16,17)
InChIKey YYBZYCYXYZUIHL-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC=C1NC(=O)C2=CC=CC=C2)Cl

Physicochemical Properties and Characterization

Physical State: Crystalline solid.

Solubility: Generally soluble in organic solvents such as ethanol and methanol.[2][3]

Spectroscopic Data:

  • Infrared (IR) Spectroscopy: The IR spectrum of benzamides is characterized by the presence of a strong carbonyl (C=O) stretching band and an N-H stretching band. For related benzanilides, these are typically observed in the regions of 1630-1680 cm⁻¹ and 3200-3400 cm⁻¹, respectively.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will exhibit characteristic signals for the aromatic protons on both the benzoyl and the tolyl rings, a singlet for the methyl group protons, and a broad singlet for the amide (N-H) proton.

    • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons, and the methyl carbon.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns of benzamides typically involve the loss of the amino group, leading to a stable benzoyl cation.[4]

Synthesis Protocol

The synthesis of this compound can be achieved through the acylation of 3-chloro-2-methylaniline with benzoyl chloride. This is a standard method for the formation of amides. The following protocol is a representative procedure based on established methods for analogous compounds.

Reaction Scheme:

Synthesis of this compound 3-chloro-2-methylaniline 3-Chloro-2-methylaniline product This compound 3-chloro-2-methylaniline->product + benzoyl_chloride Benzoyl Chloride benzoyl_chloride:n->product:n + hcl HCl

A representative synthesis workflow.

Materials and Reagents:

  • 3-Chloro-2-methylaniline

  • Benzoyl chloride

  • Pyridine (or another suitable base)

  • Dichloromethane (or another suitable aprotic solvent)

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethanol (for recrystallization)

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-chloro-2-methylaniline (1 equivalent) and pyridine (1.1 equivalents) in dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Addition of Benzoyl Chloride: Slowly add benzoyl chloride (1.05 equivalents) dropwise to the stirred solution over a period of 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding 1M HCl solution and transfer the mixture to a separatory funnel.

    • Separate the organic layer and wash it sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Isolation and Purification:

    • Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

    • Purify the crude this compound by recrystallization from a suitable solvent, such as ethanol, to yield a crystalline solid.[2][3]

Applications in Drug Development

The primary and most significant application of this compound in the pharmaceutical industry is as a key intermediate in the synthesis of Tolfenamic Acid .

Tolfenamic Acid: An Overview

Tolfenamic acid is a non-steroidal anti-inflammatory drug (NSAID) that belongs to the fenamate class. It exhibits analgesic, anti-inflammatory, and antipyretic properties. Its mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain. Tolfenamic acid is primarily used for the management of migraine headaches.

Synthesis of Tolfenamic Acid from this compound:

The synthesis of Tolfenamic acid involves an Ullmann condensation reaction between this compound and 2-chlorobenzoic acid, followed by hydrolysis of the amide bond.

Synthesis of Tolfenamic Acid cluster_intermediate Intermediate cluster_product Product reactant1 This compound intermediate Ullmann Condensation Product reactant1->intermediate + reactant2 2-Chlorobenzoic Acid reactant2:n->intermediate:n + product Tolfenamic Acid intermediate->product Hydrolysis

A simplified pathway for the synthesis of Tolfenamic Acid.

Analytical Methods: High-Performance Liquid Chromatography (HPLC)

Purity assessment of this compound is critical, especially when it is intended for use in pharmaceutical synthesis. Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is a suitable method for this purpose.

Illustrative HPLC Method:

The following is a general RP-HPLC method that can be optimized for the analysis of this compound.[5]

ParameterCondition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and water with an acidic modifier (e.g., 0.1% phosphoric acid or formic acid for MS compatibility)
Elution Isocratic or gradient, to be optimized based on sample purity
Flow Rate 1.0 mL/min
Column Temperature Ambient or controlled (e.g., 25-30 °C)
Detection UV at a suitable wavelength (e.g., 254 nm)
Injection Volume 10 µL

Method Validation:

For use in a regulated environment, the HPLC method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling benzamide derivatives should be followed. These compounds may cause skin and eye irritation.[6]

General Handling Precautions:

  • Use in a well-ventilated area or under a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, wash the affected area thoroughly with water.

  • Store in a tightly closed container in a cool, dry place.

For detailed safety information, it is advisable to consult the SDS for closely related compounds such as benzamide or other chlorinated benzanilides.[7][8]

Conclusion

This compound is a valuable chemical intermediate with a well-defined role in the synthesis of the NSAID, Tolfenamic Acid. This guide has provided a comprehensive overview of its nomenclature, properties, a representative synthetic protocol, and analytical methods. The information presented herein is intended to support the activities of researchers and professionals in the fields of organic synthesis and pharmaceutical development.

References

  • Gowda, B. T., et al. (2012). 2-Chloro-N-(3-methylphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o723. [Link]

  • Gowda, B. T., et al. (2011). 3-Chloro-N-(2-methylphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3381. [Link]

  • Gowda, B. T., et al. (2008). N-(3-Chlorophenyl)-2-methylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 5), o861. [Link]

  • SIELC Technologies. (2018). This compound. [Link]

  • CAS Common Chemistry. N-(3-Chloro-2-methylphenyl)benzamide. [Link]

  • Gowda, B. T., et al. (2010). 3-Methyl-N-(2-methylphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 12), o3277. [Link]

  • Gowda, B. T., et al. (2008). N-(3-Methylphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 11), o2173. [Link]

  • Gowda, B. T., et al. (2012). 2-Chloro-N-(2-methylphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o1936. [Link]

  • Gowda, B. T., et al. (2011). 3-Chloro-N-(2-chlorophenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o49. [Link]

  • Slideshare. (n.d.). Synthesis of benzamide from benzyl chloride. [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Material. [Link]

  • NIST. (n.d.). Benzamide, N-methyl-. [Link]

  • ResearchGate. (n.d.). ¹H-NMR spectra of 3-chloro-1,2-propanediol trifunctional initiator (a),.... [https://www.researchgate.net/figure/H-NMR-spectra-of-3-chloro-1-2-propanediol-trifunctional-initiator-a-polystyrene_fig1_265381284]([Link] initiator-a-polystyrene_fig1_265381284)

  • ResearchGate. (n.d.). Benzamide-simplified mass spectrum. [Link]

  • TSI Journals. (2010). Identification, Structural Elucidation and Validation of HPLC Method for the Determination of New Impurities in Ceftazidime Drug Substance. [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of 3-Acetoxy-2-methyl-N-(phenyl)benzamide and 3-Acetoxy-2-methyl-N-(4- methylphenyl)benzamide. [Link]

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Substituted Benzamides: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to their Diverse Biological Activities and Therapeutic Mechanisms

Abstract

The benzamide scaffold represents a cornerstone in medicinal chemistry, celebrated for its remarkable versatility and presence in a wide array of clinically significant therapeutic agents. This guide provides an in-depth exploration of the biological activities of substituted benzamides, moving beyond a simple catalog of compounds to elucidate the intricate structure-activity relationships and mechanistic principles that govern their efficacy. We will dissect three primary domains of their therapeutic application: antipsychotic, antiemetic, and anticancer activities. By examining the molecular targets—from G-protein coupled receptors like dopamine D2 and serotonin 5-HT3 to critical enzymes such as histone deacetylases (HDACs)—this document explains the causality behind their diverse pharmacological profiles. It is designed for researchers, scientists, and drug development professionals, offering not only a robust theoretical framework but also field-proven, detailed experimental protocols for the in-vitro evaluation of these compounds. Through a synthesis of technical accuracy and practical insights, this guide aims to serve as an authoritative resource for harnessing the full potential of the substituted benzamide scaffold in future drug discovery endeavors.

Introduction: The Benzamide Core

At its heart, the benzamide is a deceptively simple structure: a benzene ring fused to an amide group. Yet, this simplicity belies its power as a "privileged scaffold." This term is reserved for molecular frameworks that can bind to multiple, distinct biological targets through strategic modification of their substituents. The journey of substituted benzamides from their initial development to their current status as multi-purpose therapeutic agents is a testament to the power of medicinal chemistry.

Initial discoveries centered on their effects on the central nervous system, leading to the development of the first generation of antipsychotic and antiemetic drugs. These early successes were largely driven by their ability to modulate dopaminergic and serotonergic pathways. However, subsequent research unveiled an entirely different facet of their activity: the ability to interact with the zinc ion in the active site of metalloenzymes, which has positioned them as a promising class of anticancer agents, particularly as inhibitors of histone deacetylases (HDACs).

This guide will explore these three key areas, focusing on the molecular mechanisms, the critical role of specific substitutions in dictating biological activity, and the practical methodologies required to validate these activities in a laboratory setting.

Antipsychotic Activity: Modulating Dopaminergic and Serotonergic Systems

The primary application of substituted benzamides in neuroscience has been in the management of psychosis, particularly in schizophrenia.[1] Their efficacy stems from their ability to antagonize dopamine receptors, the cornerstone of antipsychotic drug action.[1][2]

Mechanism of Action: Beyond Simple D2 Blockade

The prevailing hypothesis for antipsychotic efficacy is the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain.[1][3] Substituted benzamides, such as amisulpride, are highly selective antagonists of D2 and D3 receptors.[2][4] This selectivity is crucial, as it is thought to reduce the incidence of extrapyramidal side effects associated with less selective, first-generation antipsychotics.

A fascinating aspect of benzamide pharmacology is the dose-dependent dual mechanism. At higher doses (e.g., 400-1200 mg for amisulpride), they act on postsynaptic D2/D3 receptors, producing the antipsychotic effect.[4] At lower doses (e.g., 50 mg), they preferentially block presynaptic D2/D3 autoreceptors, which paradoxically increases dopamine release and is associated with antidepressant effects, making them effective for treating dysthymia.[3][4]

Furthermore, recent studies have revealed a nuanced polypharmacology, especially when administered as a racemate. For amisulpride, the S-enantiomer is responsible for the high-affinity binding to D2/D3 receptors, while the R-enantiomer engages with the serotonin 5-HT7 receptor, contributing to its antidepressant profile.[2][4]

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_v Dopamine D2_auto D2 Autoreceptor Dopamine_v->D2_auto Negative Feedback D2_post D2 Receptor Dopamine_v->D2_post Synaptic Cleft Synaptic Cleft AC Adenylyl Cyclase cAMP ↓ cAMP Response Cellular Response (Reduced Excitability) Benzamide Substituted Benzamide (e.g., Amisulpride)

Caption: Dopaminergic pathway modulation by substituted benzamides.

Structure-Activity Relationship (SAR)

The affinity and selectivity of benzamides for dopamine receptors are highly dependent on their substitution patterns. Molecular modeling and conformational analysis have shown that these molecules adopt specific low-energy conformations to fit into the D2 receptor binding pocket.[5]

  • Aromatic Ring: Substituents on the phenyl ring, such as methoxy and amino groups, are crucial for activity.

  • Amide Linker: The amide bond is a key hydrogen bonding element.

  • Side Chain: The nature of the N-substituted side chain dictates receptor affinity and selectivity. For instance, an N-ethyl-2-pyrrolidinylmethyl side chain is common in potent D2 antagonists, and its stereochemistry significantly influences binding.[5]

Antiemetic Activity: Dual Receptor Antagonism

Several substituted benzamides, most notably metoclopramide, are potent antiemetics used to manage nausea and vomiting, especially those induced by chemotherapy or occurring post-operatively.[6][7]

Mechanism of Action

The antiemetic effect of benzamides like metoclopramide is a result of their antagonism at two key receptor types involved in the emesis reflex:

  • Dopamine D2 Receptors: They block D2 receptors in the chemoreceptor trigger zone (CTZ) of the brain, a primary site for integrating emetic signals.[8]

  • Serotonin 5-HT3 Receptors: At higher doses, they also antagonize 5-HT3 receptors, both centrally in the CTZ and peripherally on vagal nerve terminals in the gastrointestinal tract.[6][9] The release of serotonin from enterochromaffin cells in the gut is a major trigger for chemotherapy-induced nausea.[9]

This dual mechanism provides a broad spectrum of antiemetic activity. Metoclopramide also possesses prokinetic properties, enhancing gastric motility, which further contributes to its effects.[8]

cluster_stimuli Emetic Stimuli cluster_gut Gastrointestinal Tract cluster_brain Brain Chemo Chemotherapy/ Radiation EC_cells Enterochromaffin Cells Chemo->EC_cells Damage Toxins Toxins (in blood) CTZ Chemoreceptor Trigger Zone (D2 & 5-HT3 Receptors) Toxins->CTZ Serotonin Serotonin (5-HT) EC_cells->Serotonin Releases Vagal Vagal Afferents (5-HT3 Receptors) Serotonin->Vagal VC Vomiting Center Vagal->VC CTZ->VC Stimulates Emesis Reflex Emesis Reflex VC->Emesis Reflex Benzamide Substituted Benzamide (e.g., Metoclopramide) Benzamide->Vagal Antagonizes 5-HT3 Benzamide->CTZ Antagonizes D2/5-HT3

Caption: Central and peripheral mechanisms of benzamide antiemetic action.

Anticancer Activity: Targeting a Metalloenzyme

A paradigm shift in benzamide research has been the discovery of their potent activity as Histone Deacetylase (HDAC) inhibitors, a validated target in oncology.[10][11] HDACs are zinc-dependent enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histones, leading to chromatin compaction and gene repression.[12] Their overexpression in many cancers is linked to the silencing of tumor suppressor genes.[13]

Mechanism of Action: Zinc Chelation

Benzamide-based HDAC inhibitors, such as Entinostat (MS-275) and Chidamide, function by interacting with the catalytic zinc ion (Zn2+) in the active site of the enzyme.[13][14][15] Unlike other HDAC inhibitors like hydroxamic acids, the benzamide group typically acts as a bidentate or monodentate zinc-binding group (ZBG). The ortho-amino group on the benzamide ring is often critical for this interaction, forming a key coordination bond with the zinc ion, thereby blocking substrate access and inhibiting the enzyme.[10]

This inhibition leads to the accumulation of acetylated histones, chromatin relaxation, and the re-expression of silenced tumor suppressor genes, ultimately inducing cell cycle arrest, differentiation, and apoptosis in cancer cells.

Structure-Activity Relationship (SAR)

The general pharmacophore for a benzamide HDAC inhibitor consists of three parts:

  • Zinc-Binding Group (ZBG): The substituted benzamide core. SAR studies have shown that substituents at the 2-position of the benzamide are critical for potency and, notably, for isoform selectivity. For example, a 2-methylthiobenzamide was found to be a highly potent and selective HDAC3 inhibitor.[12]

  • Linker: A carbon chain that connects the ZBG to the cap group, occupying a hydrophobic channel in the enzyme.

  • Cap Group: A larger, often aromatic or heterocyclic group that interacts with residues at the rim of the active site, contributing to potency and influencing pharmacokinetic properties.

cluster_HDAC HDAC Active Site cluster_inhibitor Benzamide HDAC Inhibitor Pocket Hydrophobic Pocket Rim Surface Rim Zinc Zn²⁺ Cap Cap Group Cap->Rim Interacts with Linker Linker Cap->Linker Linker->Pocket Occupies ZBG Zinc Binding Group (o-amino benzamide) Linker->ZBG ZBG->Zinc Chelates

Caption: Pharmacophore of a benzamide HDAC inhibitor interacting with the enzyme active site.

Data Summary & Comparative Analysis

The potency of substituted benzamides varies significantly based on their target and substitution patterns. The following tables summarize key quantitative data from in-vitro assays.

Table 1: Antipsychotic & Antiemetic Receptor Binding Affinities

Compound Target Receptor Assay Type Ki (nM) Reference
(S)-Amisulpride Dopamine D2 Radioligand Binding ~2-3 [2]
(S)-Amisulpride Dopamine D3 Radioligand Binding ~3-4 [2]
(R)-Amisulpride Serotonin 5-HT7 Radioligand Binding ~7-10 [2]
Metoclopramide Dopamine D2 Radioligand Binding Moderate Affinity [6]
Metoclopramide Serotonin 5-HT3 Radioligand Binding Lower Affinity (at high doses) [6]

| (S)-28 | Serotonin 5-HT3 | Radioligand Binding | 0.19 |[16] |

Table 2: In-Vitro Anticancer & HDAC Inhibition Activity

Compound Target/Cell Line Assay Type IC50 (nM) Reference
Entinostat (MS-275) HDAC1 Enzyme Inhibition ~400-800 [13]
Entinostat (MS-275) HDAC3 Enzyme Inhibition ~1000-2000 [13]
Compound 16 HDAC3 Enzyme Inhibition 30 [12]
Compound 16 HDAC1 Enzyme Inhibition >10,000 (>300-fold selective) [12]
Compound 7j MCF-7 (Breast Cancer) MTT Antiproliferative 830 [13]

| Compound 7j | T47D (Breast Cancer) | MTT Antiproliferative | 1400 |[13] |

Experimental Protocols for Activity Assessment

Validating the biological activity of novel substituted benzamides requires robust and reproducible in-vitro assays. The following protocols describe standard methodologies for assessing their antipsychotic, anticancer, and HDAC inhibitory potential.

Protocol 1: In-Vitro Dopamine D2 Receptor Binding Assay

This protocol determines the affinity of a test compound for the D2 receptor by measuring its ability to compete with a radiolabeled ligand.

  • Objective: To determine the inhibitory constant (Ki) of a test benzamide for the D2 receptor.

  • Principle: Competitive displacement of a high-affinity radioligand (e.g., [³H]-YM-09151-2) from membranes expressing D2 receptors.[17]

  • Materials:

    • Cell membranes from CHO or HEK293 cells stably expressing human D2 receptors.

    • Radioligand: [³H]-YM-09151-2 or [³H]-Spiperone.

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

    • Test Compounds: Substituted benzamides dissolved in DMSO.

    • Non-specific binding control: Haloperidol or Spiperone (10 µM).

    • 96-well plates, glass fiber filters, scintillation counter.

  • Step-by-Step Methodology:

    • Plate Setup: Add 25 µL of assay buffer to "total binding" wells, 25 µL of non-specific binding control to "NSB" wells, and 25 µL of test compound dilutions (e.g., 10⁻¹¹ M to 10⁻⁵ M) to "competition" wells.

    • Radioligand Addition: Add 25 µL of [³H]-YM-09151-2 (at a final concentration near its Kd, e.g., 60 pM) to all wells.

    • Membrane Addition: Add 200 µL of the D2 receptor membrane preparation (e.g., 10-20 µg protein/well) to all wells to initiate the binding reaction.

    • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle shaking.

    • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters 3 times with ice-cold assay buffer to remove unbound radioligand.

    • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

    • Data Analysis: Calculate the percentage of specific binding for each concentration of the test compound. Plot the percentage of specific binding against the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Caption: Workflow for the Dopamine D2 Receptor Binding Assay.

Protocol 2: In-Vitro HDAC Inhibition Assay (Fluorogenic)

This assay measures the enzymatic activity of a specific HDAC isoform and the ability of a benzamide compound to inhibit it.[13]

  • Objective: To determine the IC₅₀ value of a test benzamide against a specific HDAC isoform (e.g., HDAC1, HDAC2, HDAC3).

  • Principle: A two-step reaction. First, the HDAC enzyme deacetylates a fluorogenic substrate. Second, a developer solution cleaves the deacetylated substrate, releasing a fluorescent molecule that can be quantified.

  • Materials:

    • Recombinant human HDAC enzyme (e.g., HDAC1, 2, or 3).

    • Fluorogenic Substrate (e.g., Boc-Lys(Ac)-AMC).

    • Developer Solution (containing a protease like trypsin).

    • Assay Buffer: 50 mM Tris-HCl, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, pH 8.0.

    • Positive Control Inhibitor: Trichostatin A (TSA) or Entinostat.

    • Black, opaque 96-well plates.

    • Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm).

  • Step-by-Step Methodology:

    • Compound Plating: Add 5 µL of test compound dilutions in assay buffer to the wells of a 96-well plate. Include wells for "no enzyme" and "no inhibitor" controls.

    • Enzyme Addition: Add 20 µL of diluted HDAC enzyme (e.g., 5 nM final concentration) to all wells except the "no enzyme" control.

    • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the compound to bind to the enzyme.

    • Reaction Initiation: Add 25 µL of the fluorogenic substrate (e.g., 20 µM final concentration) to all wells to start the enzymatic reaction.

    • Reaction Incubation: Incubate the plate at 37°C for 60 minutes.

    • Development: Stop the reaction by adding 50 µL of developer solution to all wells.

    • Development Incubation: Incubate at room temperature for 15-20 minutes to allow the fluorescent signal to develop.

    • Fluorescence Reading: Measure the fluorescence intensity using a plate reader.

    • Data Analysis: Subtract the background fluorescence ("no enzyme" control). Calculate the percent inhibition relative to the "no inhibitor" control. Plot the percent inhibition against the log concentration of the compound and fit to a sigmoidal curve to determine the IC₅₀.

start Start plate_compounds Plate Test Compounds, Controls, and Buffers start->plate_compounds add_enzyme Add HDAC Enzyme plate_compounds->add_enzyme pre_incubate Pre-incubate (37°C, 15 min) add_enzyme->pre_incubate Compound Binding add_substrate Add Fluorogenic Substrate pre_incubate->add_substrate Initiate Reaction incubate_reaction Incubate (37°C, 60 min) add_substrate->incubate_reaction Deacetylation add_developer Add Developer Solution incubate_reaction->add_developer Stop & Develop develop_signal Incubate (RT, 20 min) add_developer->develop_signal read_fluorescence Read Fluorescence (Ex/Em: 360/460 nm) develop_signal->read_fluorescence analyze_data Calculate % Inhibition and Determine IC₅₀ read_fluorescence->analyze_data end End analyze_data->end

Caption: Workflow for the Fluorogenic HDAC Inhibition Assay.

Protocol 3: In-Vitro Antiproliferative MTT Assay

This is a colorimetric assay to assess the effect of a benzamide compound on the metabolic activity and viability of cancer cells.[10]

  • Objective: To determine the IC₅₀ of a test benzamide for its cytotoxic or cytostatic effects on a cancer cell line.

  • Principle: Viable cells with active metabolism reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, which can be solubilized and quantified by spectrophotometry.

  • Materials:

    • Cancer cell line (e.g., MCF-7, A549).[10]

    • Complete cell culture medium (e.g., DMEM + 10% FBS).

    • MTT solution (5 mg/mL in PBS).

    • Solubilization Solution (e.g., DMSO or 0.01 N HCl in 10% SDS).

    • 96-well clear tissue culture plates.

    • Spectrophotometer (absorbance at ~570 nm).

  • Step-by-Step Methodology:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the test benzamide in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include "vehicle control" (e.g., DMSO) and "no cell" blank wells.

    • Incubation: Incubate the plate for 48-72 hours in a humidified incubator at 37°C, 5% CO₂.

    • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. Observe the formation of purple precipitate in viable cells.

    • Solubilization: Carefully remove the medium from each well. Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

    • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

    • Data Analysis: Subtract the average absorbance of the "no cell" blanks from all other readings. Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the percent viability against the log concentration of the compound and fit to a sigmoidal curve to determine the IC₅₀.

Conclusion and Future Perspectives

The substituted benzamide scaffold is a powerful testament to the principles of medicinal chemistry, demonstrating how a single core can be tailored to interact with vastly different biological targets. From the nuanced modulation of GPCRs in the central nervous system to the precise inhibition of metalloenzymes in cancer cells, their therapeutic reach is extensive and continues to expand. The key to their success lies in understanding the intricate structure-activity relationships that govern their interactions at a molecular level.

Future research will likely focus on several key areas:

  • Improving Isoform Selectivity: Particularly for HDAC inhibitors, designing benzamides that can selectively target one isoform over others will be crucial for developing more effective and less toxic cancer therapies.[12]

  • Developing Novel Polypharmacology: Intentionally designing benzamides that can hit multiple relevant targets for complex diseases (e.g., combined D2/5-HT2 antagonism for atypical antipsychotics) holds significant promise.[18][19]

  • Exploring New Biological Targets: The chemical versatility of the benzamide scaffold suggests it may be effective against other target classes, such as kinases or other enzymes, opening new avenues for drug discovery.[20]

By integrating rational design with robust biological validation, as outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of this remarkable chemical class.

References

  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI.
  • Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation.
  • Antipsychotic - Wikipedia. Wikipedia.
  • Synthesis of N-Substituted Benzamide Derivatives and their Evalu
  • Metal Preference Hierarchy in the HDAC8 Active Site: A DFT Study. MDPI.
  • Advances in Targeting BCR-ABLT315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. MDPI.
  • Antipsychotic Benzamides Amisulpride and LB-102 Display Polypharmacy as Racemates, S Enantiomers Engage Receptors D2 and D3, while R Enantiomers Engage 5-HT7.
  • Antiemetic Medications.
  • Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group.
  • Development of high-affinity 5-HT3 receptor antagonists. 1.
  • Structure−Activity Relationships of a Series of Substituted Benzamides: Potent D2/5-HT2 Antagonists and 5-HT1a Agonists as Neuroleptic Agents. Journal of Medicinal Chemistry.
  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents.
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  • Conformational analysis of dopamine D-2 receptor antagonists of the benzamide series in relation to a recently proposed D-2 receptor-interaction model. PubMed.
  • The Ultimate Guide to Antiemetic Drugs. Pharmacology Mentor.
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  • Antipsychotic Benzamides Amisulpride and LB-102 Display Polypharmacy as Racemates, S Enantiomers Engage Receptors D2 and D3, while R Enantiomers Engage 5-HT7. ACS Omega.
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An In-Depth Technical Guide to the In Vitro Evaluation of N-(3-Chloro-o-tolyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Charting the In Vitro Journey of a Novel Benzamide Derivative

To the researchers, scientists, and pioneers in drug development, this document serves as a comprehensive technical guide for the in vitro characterization of N-(3-Chloro-o-tolyl)benzamide. The benzamide scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects[1]. While specific literature on this compound is nascent, its structural motifs suggest a rich potential for biological activity. This guide, therefore, is not a retrospective review but a prospective blueprint for its systematic in vitro evaluation. Herein, we eschew a rigid, templated approach in favor of a logically structured investigation, designed to unveil the compound's pharmacological profile with scientific rigor. We will proceed from foundational physicochemical characterization to a tiered screening cascade, elucidating potential efficacy and mechanism of action—all grounded in established, validated protocols.

Part 1: Foundational Characterization and Analytical Purity

Before embarking on biological assays, the identity and purity of this compound must be unequivocally established. This foundational step is critical for the reproducibility and validity of all subsequent in vitro data.

Physicochemical Properties (Predicted)

A preliminary in silico assessment of this compound's properties can guide experimental design, particularly in terms of solubility and potential for membrane permeability.

PropertyPredicted ValueSignificance in In Vitro Studies
Molecular FormulaC₁₄H₁₂ClNOEssential for accurate molar concentration calculations.
Molecular Weight245.71 g/mol Dictates the mass required for stock solution preparation.
LogP~4.0-4.5Suggests high lipophilicity, indicating potential for membrane permeability but also potential for non-specific binding and poor aqueous solubility.
pKa~12-13 (amide proton)Indicates the compound is unlikely to be ionized under physiological pH, impacting solubility and interactions.

These values are estimations and should be experimentally verified.

Synthesis and Structural Confirmation

The synthesis of this compound can be achieved through standard Schotten-Baumann reaction conditions, acylating 3-chloro-2-methylaniline with benzoyl chloride.

Diagram 1: Synthesis Workflow of this compound

cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_product Product & Purification 3_chloro_2_methylaniline 3-Chloro-2-methylaniline acylation Nucleophilic Acyl Substitution 3_chloro_2_methylaniline->acylation benzoyl_chloride Benzoyl Chloride benzoyl_chloride->acylation base Base (e.g., Pyridine or NaOH) base->acylation solvent Inert Solvent (e.g., DCM) solvent->acylation crude_product Crude this compound acylation->crude_product purification Purification (Recrystallization or Chromatography) crude_product->purification final_product Pure this compound purification->final_product

Caption: A generalized workflow for the synthesis of this compound.

Post-synthesis, structural confirmation is paramount. This is achieved via:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of atoms.

  • Mass Spectrometry (MS): To verify the molecular weight of the synthesized compound.

Purity Assessment: The HPLC Protocol

The purity of the compound must be greater than 95% for use in biological assays. A robust High-Performance Liquid Chromatography (HPLC) method is essential for this verification.

Experimental Protocol: Reverse-Phase HPLC for Purity Analysis

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. For Mass-Spec compatible applications, formic acid should be used instead of phosphoric acid[2]. A typical starting point is 60:40 Acetonitrile:Water with 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by a preliminary UV scan of the compound (typically around 254 nm).

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile or DMSO. Dilute to a working concentration of 10-20 µg/mL with the mobile phase.

  • Injection Volume: 10 µL.

  • Analysis: The purity is calculated based on the area under the curve (AUC) of the principal peak relative to the total AUC of all peaks detected in the chromatogram.

Part 2: A Tiered Approach to In Vitro Biological Evaluation

Given the broad bioactivity of benzamides, a tiered screening approach is logical. This allows for a cost-effective and scientifically sound progression from broad cytotoxicity screening to more specific, mechanism-of-action-oriented assays.

Tier 1: Foundational Cytotoxicity Screening

The initial step is to assess the general cytotoxicity of this compound against a panel of human cancer cell lines. This provides a first indication of potential anticancer activity and establishes a concentration range for subsequent, more targeted assays.

Recommended Cell Line Panel:

Cell LineTissue of OriginSignificance
MCF-7Breast CancerRepresents estrogen receptor-positive breast cancer.
MDA-MB-231Breast CancerRepresents triple-negative, aggressive breast cancer.
A549Lung CancerA common model for non-small cell lung cancer.
K562LeukemiaA model for chronic myelogenous leukemia.
HeLaCervical CancerA widely used, robust cancer cell line.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a 2X serial dilution of this compound in the appropriate cell culture medium, typically ranging from 100 µM down to 0.1 µM. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Diagram 2: Tiered In Vitro Screening Workflow

cluster_tier2 Tier 2 Assays cluster_tier3 Tier 3 Assays start Pure this compound (>95%) tier1 Tier 1: Foundational Cytotoxicity (e.g., MTT Assay on Cancer Cell Panel) start->tier1 decision1 Is IC50 < 20 µM in any cell line? tier1->decision1 tier2 Tier 2: Mechanism of Action Studies decision1->tier2 Yes no_activity Conclusion: Low Potency Consider structural modification or deprioritize decision1->no_activity No apoptosis Apoptosis Assays (Annexin V/PI Staining) tier2->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) tier2->cell_cycle enzyme Enzyme Inhibition Assays (e.g., HDAC, Tyrosinase) tier2->enzyme tier3 Tier 3: Advanced In Vitro Profiling pathway Signaling Pathway Analysis (Western Blotting) tier3->pathway metabolic Metabolic Stability (Human Liver Microsomes) tier3->metabolic safety Off-Target/Safety Screening (e.g., hERG Assay) tier3->safety apoptosis->tier3 cell_cycle->tier3 enzyme->tier3

Caption: A logical progression for the in vitro evaluation of this compound.

Tier 2: Elucidating the Mechanism of Action

If significant cytotoxicity is observed in Tier 1, the next logical step is to investigate the underlying mechanism. Based on the broad activities of benzamides, several lines of inquiry are warranted.

  • Antiproliferative and Pro-Apoptotic Effects: Many anticancer agents function by inducing programmed cell death (apoptosis) or halting the cell cycle.

    • Annexin V/Propidium Iodide Staining: This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells, providing quantitative data on the induction of apoptosis.

    • Cell Cycle Analysis: Staining cells with propidium iodide and analyzing them via flow cytometry reveals the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M), indicating any cell cycle arrest.

  • Enzyme Inhibition: Benzamides are known inhibitors of various enzymes.

    • Histone Deacetylase (HDAC) Inhibition: Some benzamide derivatives act as HDAC inhibitors, making this a relevant target class to investigate, especially if broad anticancer activity is observed[3]. Commercially available fluorescent or colorimetric HDAC activity kits can be used for initial screening.

    • Tyrosinase Inhibition: Other benzamide derivatives have shown potent tyrosinase inhibitory activity[4]. This can be assessed using a simple in vitro assay with mushroom tyrosinase and L-DOPA as a substrate.

  • Antimicrobial Activity: The benzamide scaffold is also present in antimicrobial agents[1][5].

    • Minimum Inhibitory Concentration (MIC) Assay: This assay determines the lowest concentration of the compound that prevents visible growth of a microorganism[1]. This compound should be tested against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus niger).

Tier 3: Advanced Profiling and Preclinical Assessment

Should the compound demonstrate a potent and specific mechanism of action in Tier 2, further in vitro characterization is warranted to assess its drug-like properties.

  • Metabolic Stability: Early assessment of metabolic stability is crucial.

    • Human Liver Microsome (HLM) Assay: This assay evaluates the in vitro metabolic stability of a compound by incubating it with human liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s[6]. The disappearance of the parent compound over time is monitored by LC-MS/MS.

  • Safety Pharmacology:

    • hERG Inhibition Assay: Inhibition of the hERG potassium ion channel is a major cause of drug-induced cardiac arrhythmias. An early in vitro assessment of hERG liability is a critical safety checkpoint[6]. This is typically performed using automated patch-clamp electrophysiology.

Part 3: Data Synthesis and Interpretation

A systematic approach to data presentation is crucial for clear interpretation and decision-making.

Table for Summarizing In Vitro Activity:

Assay TypeTarget/Cell LineEndpointResult (e.g., IC₅₀, MIC)Positive Control
Cytotoxicity MCF-7IC₅₀ (µM)Doxorubicin
MDA-MB-231IC₅₀ (µM)Doxorubicin
A549IC₅₀ (µM)Doxorubicin
Enzyme Inhibition HDAC (HeLa nuclear extract)IC₅₀ (µM)MS-275
Mushroom TyrosinaseIC₅₀ (µM)Kojic Acid
Antimicrobial E. coliMIC (µg/mL)Ciprofloxacin
S. aureusMIC (µg/mL)Ciprofloxacin
Safety hERG ChannelIC₅₀ (µM)Astemizole
Metabolism Human Liver Microsomest₁/₂ (min)Verapamil

Conclusion

This guide outlines a comprehensive and logically structured framework for the initial in vitro investigation of this compound. By progressing through a tiered system of evaluation—from foundational purity assessment to broad biological screening and subsequent mechanistic and safety profiling—researchers can efficiently and robustly characterize the pharmacological potential of this novel compound. The causality behind each experimental choice is rooted in the established precedent of the benzamide scaffold, ensuring a high probability of identifying and validating any significant biological activity. This self-validating system of tiered assays provides a clear path forward for any promising results, paving the way for further preclinical development.

References

  • SIELC Technologies. (2018). This compound. Retrieved from [Link][2]

  • National Institutes of Health (NIH). Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania. Retrieved from [Link][6]

  • Aparicio-Araujo, D. F., et al. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. MDPI. Retrieved from [Link][5][7]

  • Li, Q., et al. (2022). Synthesis, Biological Activity and Toxicity to Zebrafish Embryo of Benzamides Substituted with Quinoline-Linked 1,2,4-Oxadiazole. MDPI. Retrieved from [Link][8]

  • Zhang, Y., et al. (2021). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Retrieved from [Link][3]

  • Nguyen, H. P., et al. (2021). Synthesis of benzamide derivatives and evaluation of their in vitro and in silico tyrosinase inhibitory activities. ResearchGate. Retrieved from [Link][4]

  • Kumar, A., et al. (2023). Synthesis and In-Vitro Antimicrobial Activity of N-Benzamide Derivatives. Retrieved from [Link][9]

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An In-depth Technical Guide to the Fungicidal Properties of Benzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

The benzamide scaffold represents a cornerstone in the development of modern fungicides, offering a versatile chemical framework for targeting critical cellular processes in pathogenic fungi. From their early inception to the sophisticated molecules currently employed in agriculture and medicine, benzamide derivatives have demonstrated remarkable efficacy. This guide provides an in-depth exploration of their fungicidal properties, intended for researchers, scientists, and drug development professionals. We will dissect their mechanisms of action, explore the nuances of structure-activity relationships, and provide validated experimental protocols to empower the next generation of fungicide discovery. Our approach moves beyond a simple recitation of facts, aiming instead to illuminate the causality behind their biological activity and the strategic thinking that drives research in this vital field.

The Core Mechanisms of Benzamide Fungicidal Action

Benzamide derivatives do not possess a single, monolithic mechanism of action. Their fungicidal power stems from their ability to be chemically tailored to interfere with distinct, yet equally vital, fungal cellular processes. The two most prominent and well-characterized mechanisms are the inhibition of cellular respiration and the disruption of cell division.

Inhibition of Succinate Dehydrogenase (SDHI): Disrupting the Fungal Powerhouse

A major class of benzamide fungicides functions by targeting the mitochondrial electron transport chain (mETC), the central hub of energy production in the cell. Specifically, they act as Succinate Dehydrogenase Inhibitors (SDHIs).[1][2]

  • Causality of Action: Succinate dehydrogenase (also known as Complex II) is a critical enzyme in both the Krebs cycle and the mETC. It catalyzes the oxidation of succinate to fumarate. By inhibiting SDH, these benzamide fungicides effectively sever a key link in the chain of cellular respiration.[3] This blockage prevents the flow of electrons, crippling the production of ATP, the cell's primary energy currency.[3][4] The accumulation of succinate and the disruption of the electron transport chain also lead to the excessive production of reactive oxygen species (ROS), which causes significant oxidative damage to cellular components and can trigger programmed cell death.[3][4]

  • Binding and Inhibition: SDHI benzamides, such as boscalid, penflufen, and fluopyram, bind to the ubiquinone-binding site (Q-site) of the SDH enzyme complex.[1][5] This competitive inhibition prevents the natural substrate from binding, halting the enzyme's function. Molecular docking studies have revealed that interactions like hydrogen bonding and π–π stacking with key amino acid residues in the binding pocket are crucial for their inhibitory activity.[5]

SDHI_Mechanism cluster_krebs Krebs Cycle cluster_etc Mitochondrial Electron Transport Chain Succinate Succinate SDH Complex II (Succinate Dehydrogenase) Succinate->SDH Oxidation ETC_downstream Complex III, IV, V SDH->ETC_downstream Electron Transfer ROS Reactive Oxygen Species (ROS) SDH->ROS Dysfunctional Transfer ATP ATP Production ETC_downstream->ATP Benzamide Benzamide Fungicide (SDHI) Benzamide->SDH Inhibition Damage Oxidative Damage & Cell Death ATP->Damage Depletion Leads to ROS->Damage

Figure 1: Mechanism of Succinate Dehydrogenase Inhibition by Benzamides.
Inhibition of Tubulin Polymerization: Arresting Fungal Cell Division

Another significant group of benzamides, particularly those within the benzimidazole chemical class, exerts its fungicidal effect by targeting the cytoskeleton.[6][7]

  • Causality of Action: These compounds act as tubulin polymerization inhibitors.[8][9] Tubulin is the protein subunit that assembles into microtubules. Microtubules are dynamic structures essential for mitosis (cell division), specifically for the formation of the mitotic spindle that segregates chromosomes.[6][10] By binding to β-tubulin, a component of the tubulin dimer, these benzamides prevent its polymerization into microtubules.[6][10] The failure to form a functional mitotic spindle halts the cell cycle, preventing nuclear division and, consequently, fungal proliferation.[7][10] This mode of action is particularly effective against rapidly growing and dividing fungal cells.

  • Molecular Target: The primary target is the β-tubulin protein.[6] The binding disrupts the protein's conformation, making it incapable of assembling into microtubules. This mechanism is highly specific to fungal tubulin, providing a degree of selective toxicity.[7] Resistance to this class of fungicides often arises from point mutations in the gene encoding β-tubulin, which alter the binding site and reduce the affinity of the benzamide inhibitor.[10][11]

Tubulin_Inhibition Tubulin α/β-Tubulin Dimers Microtubules Microtubule Assembly Tubulin->Microtubules Polymerization Benzamide Benzamide Fungicide Benzamide->Tubulin Binds to β-subunit Arrest Cell Cycle Arrest & Fungal Death Benzamide->Arrest Leads to Spindle Mitotic Spindle Formation Microtubules->Spindle Division Cell Division (Mitosis) Spindle->Division

Figure 2: Mechanism of Tubulin Polymerization Inhibition by Benzamides.

Structure-Activity Relationships (SAR): Rational Design of Potent Fungicides

The fungicidal efficacy of a benzamide derivative is not arbitrary; it is intimately linked to its three-dimensional structure and the nature of its chemical substituents. Understanding these Structure-Activity Relationships (SAR) is paramount for rationally designing novel compounds with improved potency, broader spectrum, or the ability to overcome resistance.

A key insight from numerous studies is the profound impact of substitutions on the aromatic ring of the benzamide core. For instance, the introduction of electron-withdrawing groups like fluorine (F) or chlorine (Cl) has been shown to remarkably improve antifungal activity against various phytopathogenic fungi.[12] Conversely, the addition of groups like methoxy (-OMe) or trifluoromethyl (-CF3) can sometimes decrease the activity.[12] This demonstrates that the electronic properties and steric bulk of the substituents play a critical role in how the molecule interacts with its biological target.

Furthermore, linking the benzamide core to other bioactive heterocyclic moieties, such as triazoles or pyrazoles, is a common and effective strategy.[12][13][14] This "pharmacophore recombination" approach can enhance binding affinity to the target enzyme, improve systemic properties within the plant, and broaden the spectrum of controlled fungi.[13][14]

Methodologies for Efficacy Evaluation: A Validated Workflow

The transition from a synthesized compound to a potential fungicide candidate requires a rigorous and systematic evaluation process. This workflow is designed to first establish intrinsic antifungal activity and then to assess practical efficacy under more realistic conditions. The rationale is to use rapid, cost-effective in vitro assays to screen large numbers of compounds and select only the most promising candidates for more complex and resource-intensive in vivo testing.

Experimental_Workflow A Compound Synthesis & Characterization B In Vitro Screening (MIC / EC50 Determination) A->B C SAR Analysis & Lead Optimization B->C Data informs D In Vivo Efficacy Testing (e.g., on infected plants) B->D Promising candidates C->A Design new analogs E Resistance & Toxicology Studies D->E

Figure 3: General Experimental Workflow for Fungicide Development.
Protocol: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) or the half-maximal effective concentration (EC50), providing a quantitative measure of a compound's potency against a specific fungus.[12][15]

Objective: To determine the lowest concentration of a benzamide derivative that inhibits the visible growth of a target fungus.

Materials:

  • Test Compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Target Fungal Strains (e.g., Botrytis cinerea, Alternaria alternata)

  • Sterile 96-well microtiter plates

  • Appropriate liquid culture medium (e.g., Potato Dextrose Broth (PDB) or RPMI 1640)

  • Fungal spore suspension or mycelial fragment suspension, adjusted to a standard concentration (e.g., 1 x 10³ to 5 x 10³ CFU/mL).[15]

  • Spectrophotometer or plate reader (optional, for quantitative measurement)

  • Positive Control: A commercial fungicide with a known mechanism (e.g., carbendazim, boscalid).

  • Negative Control: Medium with fungal inoculum only.

  • Solvent Control: Medium with fungal inoculum and the maximum concentration of the solvent (e.g., DMSO) used for the test compounds.

Procedure:

  • Plate Preparation: Add 100 µL of sterile broth to each well of a 96-well plate.

  • Serial Dilution: Add a specific volume of the stock solution of the test compound to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard 100 µL from the last well. This creates a gradient of compound concentrations.

  • Control Wells: Prepare the positive, negative, and solvent control wells on the same plate to ensure the validity of the assay.

  • Inoculation: Add 100 µL of the standardized fungal suspension to each well, except for a sterility control well (medium only).

  • Incubation: Cover the plate and incubate at an appropriate temperature (e.g., 25-28°C) for a period sufficient for growth to be clearly visible in the negative control wells (typically 48-72 hours).

  • Data Analysis:

    • MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible fungal growth.

    • EC50 Determination: If using a plate reader, measure the optical density (e.g., at 600 nm) of each well. Plot the percentage of growth inhibition against the log of the compound concentration and use a non-linear regression model to calculate the EC50 value.

Protocol: In Vivo Protective Efficacy Assay (Detached Leaf Model)

This protocol assesses the ability of a compound to prevent fungal infection on plant tissue, providing a more practical measure of its potential utility.[5][13]

Objective: To evaluate the protective (prophylactic) activity of a benzamide derivative against a plant pathogenic fungus.

Materials:

  • Healthy, susceptible host plant leaves (e.g., tomato, cucumber).

  • Test compounds formulated as a sprayable solution (e.g., in water with a surfactant like Tween 20).

  • Fungal spore suspension of a known pathogenic strain (e.g., Phytophthora capsici).

  • Petri dishes or trays lined with moist filter paper to create a humid environment.

  • Positive Control: A commercial fungicide known to be effective against the pathogen.

  • Negative Control: Leaves treated with the formulation blank (e.g., water + surfactant).

Procedure:

  • Compound Application: Uniformly spray the detached leaves with the test compound solutions until runoff. Allow the leaves to air dry completely.

  • Inoculation: Place a mycelial plug or a droplet of the fungal spore suspension onto the center of the treated leaf surface.

  • Incubation: Place the inoculated leaves in the humid chambers and incubate under controlled conditions (e.g., 25°C with a 12h/12h light/dark cycle) for 3-5 days.

  • Disease Assessment: Measure the diameter of the necrotic lesion that develops around the inoculation point.

  • Data Analysis: Calculate the percent inhibition of disease development for each treatment relative to the negative control using the formula:

    • Protective Effect (%) = [(Lesion Diameter of Control - Lesion Diameter of Treatment) / Lesion Diameter of Control] x 100

Fungicide Resistance: An Evolving Challenge

The extensive use of fungicides with a single-site mode of action, such as many benzamides, exerts strong selective pressure on fungal populations, inevitably leading to the emergence of resistant strains.[6][16]

  • Molecular Basis of Resistance:

    • For SDHIs: Resistance is primarily caused by point mutations in the genes encoding the subunits of the SDH enzyme, particularly in the regions that form the fungicide binding pocket. These mutations reduce the binding affinity of the fungicide, rendering it less effective.[1]

    • For Tubulin Inhibitors: Resistance is overwhelmingly linked to mutations in the β-tubulin gene.[10] Specific amino acid substitutions, such as at codons 198 and 200, are frequently reported and can confer high levels of resistance to benzimidazole fungicides.[10][11]

  • Resistance Management Strategies: To preserve the efficacy of benzamide fungicides, a multi-pronged approach is essential. Field-proven strategies include:

    • Mixtures: Applying benzamides in a mixture with fungicides that have a different mode of action.

    • Rotation: Alternating the use of benzamides with other fungicide groups throughout the growing season.[16]

    • Limiting Applications: Adhering to label recommendations that limit the total number of applications of a specific fungicide group per season.[1]

Data Summary: Efficacy of Novel Benzamide Derivatives

The following table summarizes the in vitro fungicidal activity (EC50) of selected novel benzamide derivatives from recent research, showcasing their potential against various phytopathogenic fungi.

Compound IDTarget FungusEC50 (µg/mL)Reference Commercial FungicideEC50 of Reference (µg/mL)Source
6h Alternaria alternata1.77Myclobutanil6.23[12]
6k Alternaria solani0.98MyclobutanilN/A[12]
5IIIh Sclerotinia sclerotiorum0.37Fluxapyroxad0.27[14]
5IIIc Valsa mali1.32Fluxapyroxad12.8[14]
16d (in vivo) Colletotrichum lagenarium90% efficacy @ 200 µg/mLCarbendazim85% efficacy @ 200 µg/mL[13]

Future Perspectives

The development of benzamide fungicides is an ongoing and dynamic field. Future research will likely focus on several key areas:

  • Overcoming Resistance: Designing novel benzamides that are effective against existing resistant fungal strains.

  • Expanding Spectrum: Modifying the benzamide scaffold to create broad-spectrum fungicides that can control a wider range of plant diseases, including those caused by oomycetes.[17]

  • Computational Design: Increasingly leveraging computer-aided drug design, such as molecular docking and pharmacophore modeling, to predict the activity of new derivatives and prioritize synthetic targets.[5][18]

  • Enhanced Safety Profile: Developing derivatives with improved toxicological and environmental profiles, ensuring their sustainability in agricultural systems.

Conclusion

Benzamide derivatives are a powerful and diverse class of fungicides, indispensable for modern disease management. Their success is rooted in their ability to be tailored to inhibit specific and vital fungal targets, primarily cellular respiration and cell division. A thorough understanding of their mechanisms, structure-activity relationships, and the potential for resistance is crucial for their effective use and for the development of the next generation of more potent and durable antifungal agents. The validated protocols and strategic workflows presented in this guide provide a solid foundation for researchers to contribute to this critical endeavor.

References

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N-(3-Chloro-o-tolyl)benzamide as a chemical intermediate in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to N-(3-Chloro-o-tolyl)benzamide as a Chemical Intermediate

Abstract: this compound is a tailored chemical intermediate whose structural features—a chlorinated and sterically hindered aniline fragment coupled with a stable benzoyl group—make it a valuable precursor in the synthesis of high-value, complex organic molecules. This guide provides an in-depth analysis of its chemical identity, core synthesis protocols, and critical role in multistep synthetic pathways. We will explore the mechanistic rationale behind its synthesis via the Schotten-Baumann reaction, provide a detailed experimental protocol, and present a case study on its derivatization for applications in the agrochemical or pharmaceutical sectors. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this intermediate in their synthetic programs.

Introduction to this compound

This compound, also known by its IUPAC name N-(3-chloro-2-methylphenyl)benzamide, is a secondary amide that serves as a foundational building block in organic synthesis.[1][2] Its utility stems from the specific arrangement of its functional groups: an amide linkage that provides structural rigidity and defined hydrogen bonding characteristics, a chloro-substituent that modulates electronic properties and offers a potential site for further reactions, and a methyl group that introduces steric hindrance, influencing the molecule's conformation and reactivity.

Chemical Identity and Properties

The key physicochemical properties of this compound are summarized below. This data is essential for designing reaction conditions, purification strategies, and analytical methods.

PropertyValueSource(s)
CAS Number 40447-04-9[1][2]
Molecular Formula C₁₄H₁₂ClNO[1]
Molecular Weight 245.7 g/mol [1]
Synonyms N-(3-Chloro-2-methylphenyl)benzamide[1][2]
Canonical SMILES CC1=C(C=CC=C1NC(=O)C2=CC=CC=C2)Cl[2]
InChIKey YYBZYCYXYZUIHL-UHFFFAOYSA-N[2]
Significance as a Synthetic Intermediate

The true value of this compound lies in its role as a scaffold. The benzamide core is a common feature in a vast array of biologically active compounds, including pharmaceuticals and agrochemicals.[3][4][5] The specific substitution pattern of this intermediate allows chemists to build molecular complexity in a controlled manner. The aniline portion can be derived from 3-chloro-2-methylaniline, an important industrial intermediate itself.[6][7] By modifying the benzoyl ring or performing reactions on the aniline ring, scientists can fine-tune the properties of the final target molecule.

Core Synthesis Methodology: The Schotten-Baumann Reaction

The most direct and industrially relevant method for synthesizing this compound is the Schotten-Baumann reaction.[8] This robust N-acylation procedure involves the reaction of an amine with an acyl chloride under basic conditions.[9][10]

Mechanistic Rationale

The reaction proceeds via a nucleophilic acyl substitution mechanism.[9]

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 3-chloro-2-methylaniline attacks the electrophilic carbonyl carbon of benzoyl chloride. This forms a tetrahedral intermediate.

  • Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group.

  • Deprotonation: The resulting protonated amide is neutralized by the base present in the reaction medium.

Causality of Experimental Choices:

  • Base is Essential: A base, typically aqueous sodium hydroxide or an organic base like pyridine, is crucial for two reasons.[10] First, it neutralizes the hydrochloric acid (HCl) byproduct generated from the expelled chloride ion and the proton from the amine.[9] Failure to neutralize this acid would protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Second, the base drives the reaction equilibrium towards the product side.

  • Two-Phase System: The classic "Schotten-Baumann conditions" often refer to a biphasic system (e.g., dichloromethane and water).[8] The reactants reside in the organic phase, while the inorganic base (NaOH) and the HCl byproduct are sequestered in the aqueous phase, simplifying the reaction course and workup.

Synthesis Workflow Diagram

G cluster_reactants Starting Materials cluster_conditions Reaction Conditions SM1 3-Chloro-2-methylaniline Process Schotten-Baumann Acylation SM1->Process SM2 Benzoyl Chloride SM2->Process Base Aqueous NaOH or Pyridine/Et3N Base->Process Catalyst & Acid Scavenger Solvent Dichloromethane (DCM) or other inert solvent Solvent->Process Workup Aqueous Workup (Phase Separation, Washing, Drying) Process->Workup Purification Recrystallization (e.g., from Ethanol) Workup->Purification Product This compound Purification->Product G SM1 3-Chloro-2-methylaniline Step1 Amide Condensation (e.g., with DIC/HOBt) SM1->Step1 SM2 4-Chloro-3-nitrobenzoic Acid SM2->Step1 Intermediate 4-Chloro-N-(3-chloro-2-methylphenyl) -3-nitrobenzamide Step1->Intermediate Step2 Nitro Group Reduction (e.g., with Zn/NaOH) Intermediate->Step2 Product 3-Amino-4-chloro-N- (3-chloro-2-methylphenyl)benzamide Step2->Product

Caption: Case study workflow for derivatizing the core benzamide structure.

Analytical Characterization

Quality control is paramount for any chemical intermediate.

  • Chromatography: High-Performance Liquid Chromatography (HPLC) is an effective technique for assessing the purity of this compound. A typical reverse-phase method would use a C18 column with a mobile phase consisting of acetonitrile and water, often with a small amount of acid like phosphoric or formic acid to improve peak shape. [11]* Spectroscopy: The structure of the final product should be confirmed using standard spectroscopic methods, including ¹H NMR, ¹³C NMR, and Mass Spectrometry, to verify the connectivity and molecular weight.

  • Crystallography: For a definitive understanding of the three-dimensional structure and conformation, X-ray crystallography can be employed. Studies on closely related isomers reveal that the dihedral angle between the two aromatic rings is a key structural parameter. [12]

Safety and Handling Protocols

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available at the time of writing. The following information is based on the parent compound, benzamide, and general principles of chemical safety. Always consult a compound-specific SDS before handling.

  • Hazard Identification: Benzamide is classified as harmful if swallowed and is suspected of causing genetic defects. [13]Similar benzamide derivatives can cause skin and eye irritation. It is prudent to handle this compound with the same or greater level of caution.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood.

  • Handling and Storage: Avoid creating dust. [13]Store in a tightly closed container in a cool, dry, and well-ventilated area away from strong oxidizing agents and strong bases.

Conclusion

This compound is more than a simple chemical; it is a strategically designed intermediate that provides a robust and versatile platform for constructing complex molecular architectures. A thorough understanding of its synthesis, particularly the nuances of the Schotten-Baumann reaction, allows for efficient and high-yield production. As demonstrated by its use in building more elaborate substituted benzamides, this intermediate is a critical asset for researchers in the pharmaceutical and agrochemical industries, enabling the development of novel and potent active compounds.

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Discovery and Synthesis of Novel Benzamide Compounds: A Modern Drug Hunter's Guide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzamide moiety is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its remarkable versatility and presence in a wide array of pharmacologically active agents.[1][2] From antipsychotics to anticancer therapeutics, benzamide derivatives have demonstrated significant clinical success, underscoring their importance in drug discovery.[2][3][4] This guide offers a senior application scientist’s perspective on the integrated, multidisciplinary workflow for the discovery and synthesis of novel benzamide compounds, moving beyond mere protocols to elucidate the strategic rationale behind each step. We will navigate the path from initial concept to a pre-clinical candidate, emphasizing the iterative cycle of design, synthesis, and evaluation that defines contemporary drug development.

Part 1: The Discovery Engine: From Biological Target to Chemical Hit

The journey to a novel therapeutic begins not in a flask, but with a deep understanding of biology. The selection and validation of a biological target provide the foundational blueprint upon which all subsequent chemical design and synthesis are based.

Target Identification and Validation: The Strategic Starting Point

The efficacy of any therapeutic agent is contingent upon its interaction with a specific biological target, typically a protein such as an enzyme or a receptor, that is implicated in a disease pathway. The choice of target—be it a G-protein coupled receptor (GPCR) for neurological disorders, a specific kinase in an oncology pathway, or a histone deacetylase (HDAC) in epigenetic regulation—profoundly influences the initial design of the benzamide scaffold.[5][6]

For instance, in the development of HDAC inhibitors, the benzamide group is often designed as a crucial zinc-binding moiety that coordinates with the zinc ion in the enzyme's active site, a key interaction for inhibitory activity.[3][7] Chidamide, a clinically approved HDAC inhibitor for T-cell lymphoma, exemplifies this principle, featuring a benzamide group that is fundamental to its mechanism of action.[7] Therefore, a thorough validation of the target's role in the disease is paramount before committing to extensive chemistry resources.

Lead Generation: Casting the Net for Novel Scaffolds

Once a target is validated, the next critical phase is to identify "hits"—compounds that exhibit activity against the target. Modern drug discovery employs several complementary strategies for this purpose.

  • High-Throughput Screening (HTS): This is a brute-force yet highly effective approach where vast libraries, often containing hundreds of thousands of diverse chemical compounds, are screened against the target using automated, miniaturized assays.[8][9] The objective is not to find a perfect drug, but to identify multiple hit series with varying structural motifs that can serve as starting points for optimization.[10]

  • Fragment-Based Lead Discovery (FBLD): In contrast to HTS, FBLD screens libraries of much smaller, lower molecular weight compounds ("fragments"). These fragments typically bind with low affinity but do so very efficiently. The causality here is that a weak but well-fitting fragment provides a highly valuable starting point. Using structural biology techniques like X-ray crystallography, these fragments can be optimized or linked together to create a high-affinity lead compound.[11]

  • Structure-Based Drug Design (SBDD): When a high-resolution 3D structure of the target is available, SBDD allows for the rational design of compounds that are predicted to bind with high affinity and selectivity. This in silico approach minimizes wasted synthetic effort by prioritizing compounds with the highest probability of success, a prime example of a self-validating system where computational predictions are confirmed through empirical testing.

The interplay of these strategies forms a powerful engine for lead generation, as illustrated in the workflow below.

Lead_Generation_Workflow cluster_screening Lead Generation Strategies Target Validated Biological Target HTS High-Throughput Screening (HTS) (Large, diverse libraries) Target->HTS FBLD Fragment-Based Lead Discovery (FBLD) (Small fragment libraries) Target->FBLD SBDD Structure-Based Drug Design (SBDD) (In silico design) Target->SBDD Hits Hit Compounds HTS->Hits FBLD->Hits SBDD->Hits Lead_Opt Lead Optimization Hits->Lead_Opt

Caption: Workflow of modern lead generation strategies.

Part 2: Rational Design and Synthesis of Benzamide Analogs

With initial hits identified, the focus shifts to medicinal chemistry. Here, the benzamide scaffold is systematically modified to enhance potency, improve selectivity, and optimize drug-like properties in an iterative process guided by the principles of Structure-Activity Relationships (SAR).

Structure-Activity Relationship (SAR) and Molecular Design

SAR is the foundational principle that links a molecule's chemical structure to its biological activity. For benzamide derivatives, a systematic SAR study involves modifying three key regions: the benzoyl ring, the central amide linker, and the N-substituent. For example, in developing inhibitors for the Androgen Receptor (AR), studies have shown that a nitro group on the benzoyl ring is essential for activity, while the N-terminus can tolerate various groups, leading to the identification of compounds with nanomolar potency.[12][13] Similarly, for Mycobacterium tuberculosis inhibitors, electron-withdrawing groups at the C-5 position of the benzamide core were found to be less tolerated, while secondary amides were more potent than primary ones.[14] This detailed understanding of SAR provides a logical, causal framework for designing more effective molecules.[15][16]

Advanced Design Strategy: Bioisosteric Replacement

A key challenge in drug development is overcoming poor pharmacokinetic properties, such as low metabolic stability or poor cell permeability.[17] The amide bond itself can be susceptible to enzymatic cleavage. Bioisosteric replacement, the strategy of substituting one functional group with another that has similar physical or chemical properties, is a powerful tool to address these liabilities.[17][18][19] This approach is a self-validating system; a successful bioisosteric replacement will retain or improve biological activity while enhancing the compound's drug-like properties.

For instance, heterocyclic rings like 1,2,4-oxadiazoles or triazoles are frequently used as metabolically stable mimics of the amide bond.[19][20] These rings can preserve the key hydrogen bonding interactions and geometry of the original amide while being resistant to hydrolysis, thereby improving the compound's stability and oral bioavailability.[17][18]

Original Group Bioisostere Rationale / Intended Effect Reference
Amide (-CONH-)1,2,4-OxadiazoleMimics H-bond acceptor/donor properties, enhances metabolic stability.[17][20]
Amide (-CONH-)1,2,3-TriazoleMimics amide geometry and H-bonding, improves stability and permeability.[17][18]
Amide (-CONH-)Reversed Amide (-NHCO-)Alters H-bonding vector, can escape enzymatic hydrolysis.[21]
Carboxylic AcidTetrazoleMimics acidity and charge, improves oral absorption and metabolic stability.[18]
Phenyl RingPyridine / ThiopheneModulates electronics and solubility, can introduce new interaction points.[22]
Modern Synthetic Methodologies: Building the Molecules

The heart of the synthetic effort is the formation of the amide bond. While traditional methods using stoichiometric activating agents like HATU or EDC are effective, they generate significant chemical waste.[23] The modern imperative for green chemistry has driven the development of more sustainable, catalytic approaches.

Catalytic methods, which use a substoichiometric amount of a catalyst to promote the reaction, are more atom-economical and environmentally benign.[23][24] Catalysts based on boric acid, zinc, or activated silica have proven effective for the direct amidation of carboxylic acids and amines, often under solvent-free conditions or at moderate temperatures.[24][25][26]

Synthetic_Scheme cluster_products R1_COOH Substituted Benzoic Acid plus + H2N_R2 Substituted Amine arrow Catalytic Amidation (e.g., Boric Acid, ZnCl₂, Activated Silica) Heat H2N_R2->arrow Benzamide Novel Benzamide Derivative H2O + H₂O arrow->Benzamide

Caption: General scheme for catalytic benzamide synthesis.

Experimental Protocol: Catalytic Synthesis of N-p-tolylbenzamide

This protocol is representative of a modern, efficient amidation reaction. The causality for using a catalyst like thionyl chloride in the first step is to convert the carboxylic acid into a more reactive acyl chloride intermediate, which then readily reacts with the amine.

  • Activation of Carboxylic Acid:

    • To a solution of benzoic acid (1.0 eq) in a suitable solvent (e.g., dichloromethane), add thionyl chloride (1.2 eq) dropwise at 0 °C.

    • Allow the reaction to stir at room temperature for 2-3 hours until the evolution of gas ceases. The progress can be monitored by TLC.

    • Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude benzoyl chloride.

  • Amide Coupling:

    • Dissolve the crude benzoyl chloride in a polar aprotic solvent like THF or DMF.

    • In a separate flask, dissolve p-toluidine (1.0 eq) and a base such as triethylamine or pyridine (1.5 eq) in the same solvent.

    • Slowly add the benzoyl chloride solution to the amine solution at 0 °C with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction to completion using TLC or LC-MS.[27]

  • Workup and Purification:

    • Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to obtain the pure N-p-tolylbenzamide.[28] Characterization is confirmed via NMR and mass spectrometry.[28]

Part 3: From Compound to Candidate: The Iterative Cycle of Evaluation

Synthesis is not the end goal; it is a means to an end. Each newly synthesized compound must be rigorously evaluated to determine if the design hypothesis was correct. This data feeds back into the design process, creating an iterative cycle of optimization.

Biological Evaluation: Potency, Selectivity, and Cellular Effects

The initial biological assessment focuses on confirming the compound's activity and selectivity.

  • Primary Assays: These are biochemical assays designed to measure the direct interaction of the compound with its target. For an enzyme target, this would be an inhibition assay to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).[29][30] For a receptor, a binding assay would determine the Ki or a functional assay would determine the EC₅₀.[31]

  • Selectivity Profiling: A potent compound is of little use if it interacts with many other biological targets, which can lead to off-target toxicity. Therefore, promising compounds are screened against a panel of related proteins (e.g., other kinases or GPCRs) to ensure they are selective for the intended target.[32][33]

  • Cell-Based Assays: Demonstrating activity in an isolated biochemical assay is a critical first step, but it is essential to confirm that the compound is also active in a more complex biological environment. Anti-proliferative assays using cancer cell lines, for example, are used to evaluate the efficacy of potential anticancer agents.[12][13]

ADME/Tox Profiling: Assessing "Drug-Likeness"

A compound can be highly potent and selective, but it will fail as a drug if it cannot reach its target in the body or if it is toxic. The evaluation of A bsorption, D istribution, M etabolism, and E xcretion (ADME) and toxicity properties is therefore a critical, parallel track in the optimization process.[32] Early-stage in vitro assays, such as measuring metabolic stability in liver microsomes, assessing cell permeability in Caco-2 assays, and evaluating cytotoxicity, provide crucial data.[17][32] Poor ADME properties often necessitate a return to the design phase, where strategies like bioisosteric replacement can be employed to mitigate the identified liabilities.[17]

This entire process is a self-validating, iterative loop. The data from each round of testing informs the design of the next generation of compounds, progressively refining the molecular architecture to achieve the desired profile of a preclinical candidate.

Drug_Discovery_Cycle Design Rational Design (SAR, SBDD, Bioisosteres) Synthesize Chemical Synthesis (Catalytic Methods) Design->Synthesize Hypothesize Test Biological & ADME Testing (In Vitro Assays) Synthesize->Test Evaluate Analyze Data Analysis (SAR Interpretation) Test->Analyze Correlate Analyze->Design Refine

Caption: The iterative cycle of modern drug discovery.

Conclusion

The discovery of novel benzamide compounds is a dynamic and intellectually demanding process that seamlessly integrates biology, chemistry, and pharmacology. The benzamide scaffold continues to prove its value as a versatile and fruitful starting point for the development of new medicines targeting a wide range of human diseases. Success in this field does not arise from following a rigid template, but from a deep, causal understanding of the interplay between chemical structure and biological function. By leveraging rational design principles, employing efficient and sustainable synthetic methods, and adhering to the rigorous, iterative cycle of testing and refinement, the scientific community can continue to unlock the full therapeutic potential of this remarkable chemical class.

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Methodological & Application

Application Notes and Protocols for the Synthesis of N-(3-Chloro-o-tolyl)benzamide from Benzoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This comprehensive guide provides a detailed protocol for the synthesis of N-(3-Chloro-o-tolyl)benzamide, a valuable building block in medicinal chemistry and materials science. This document is designed to provide not just a procedural walkthrough, but also a deep understanding of the chemical principles and experimental nuances that ensure a successful and reproducible synthesis.

Introduction: The Significance of N-Aryl Amides

N-aryl amides are a ubiquitous structural motif in a vast array of pharmacologically active compounds and functional materials. The amide bond, with its characteristic planarity and hydrogen bonding capabilities, plays a crucial role in molecular recognition and the modulation of biological activity. This compound, with its specific substitution pattern, presents a unique scaffold for the development of novel therapeutics and specialized polymers. Its synthesis, therefore, is of significant interest to the scientific community.

The chosen synthetic route, the Schotten-Baumann reaction, is a classic yet highly effective method for the acylation of amines.[1][2] Its robustness, scalability, and generally high yields make it a preferred method in both academic and industrial settings.

Chemical Principles: The Schotten-Baumann Reaction

The synthesis of this compound from benzoyl chloride and 3-chloro-2-methylaniline is a prime example of a nucleophilic acyl substitution reaction, conducted under Schotten-Baumann conditions.[1][3]

Reaction:

Benzoyl Chloride + 3-Chloro-2-methylaniline → this compound + HCl

The mechanism involves the nucleophilic attack of the amino group of 3-chloro-2-methylaniline on the electrophilic carbonyl carbon of benzoyl chloride. This is followed by the elimination of a chloride ion to form the stable amide product. A key feature of the Schotten-Baumann reaction is the presence of a base, typically aqueous sodium hydroxide, which serves two critical functions:

  • Neutralization of HCl: The reaction produces one equivalent of hydrochloric acid. The base neutralizes this acidic byproduct, preventing the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.[2]

  • Driving the Equilibrium: By consuming the HCl, the base drives the reaction equilibrium towards the formation of the amide product, ensuring a high conversion rate.

The reaction is often performed in a two-phase system, with the reactants in an organic solvent and the base in an aqueous phase. This setup allows for efficient reaction and easy separation of the product.[1]

Reaction Mechanism Workflow

reaction_mechanism cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products Benzoyl_Chloride Benzoyl Chloride (Electrophile) Nucleophilic_Attack Nucleophilic Attack Benzoyl_Chloride->Nucleophilic_Attack Amine 3-Chloro-2-methylaniline (Nucleophile) Amine->Nucleophilic_Attack Attacks Carbonyl Carbon Tetrahedral_Intermediate Formation of Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Elimination Elimination of Cl- Tetrahedral_Intermediate->Elimination Deprotonation Deprotonation by Base Elimination->Deprotonation Amide This compound Deprotonation->Amide Salt_Water NaCl + H₂O Deprotonation->Salt_Water

Caption: Reaction mechanism of the Schotten-Baumann synthesis.

Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialChemical FormulaMolar Mass ( g/mol )QuantityRole
Benzoyl ChlorideC₇H₅ClO140.571.41 g (10 mmol)Electrophile
3-Chloro-2-methylanilineC₇H₈ClN141.601.42 g (10 mmol)Nucleophile
Sodium HydroxideNaOH40.0020 mL of 10% (w/v) aq. solutionBase
Dichloromethane (DCM)CH₂Cl₂84.93~50 mLOrganic Solvent
Hydrochloric AcidHCl36.46As needed (1 M aq. solution)for Work-up
Anhydrous Sodium SulfateNa₂SO₄142.04As neededDrying Agent
EthanolC₂H₅OH46.07As neededRecrystallization Solvent
Equipment
  • 100 mL Round-bottom flask or Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Büchner funnel and flask

  • Rotary evaporator

  • Melting point apparatus

  • Standard laboratory glassware

Experimental Workflow Diagram

experimental_workflow Start Start Dissolve_Amine Dissolve 3-Chloro-2-methylaniline in DCM Start->Dissolve_Amine Add_Base Add 10% NaOH solution Dissolve_Amine->Add_Base Cool_Mixture Cool to 0-5 °C Add_Base->Cool_Mixture Add_Benzoyl_Chloride Add Benzoyl Chloride dropwise Cool_Mixture->Add_Benzoyl_Chloride Reaction Stir at room temperature (2-4 hours) Add_Benzoyl_Chloride->Reaction Workup Separatory Funnel Work-up (Wash with H₂O and 1M HCl) Reaction->Workup Dry_Organic_Layer Dry with Na₂SO₄ Workup->Dry_Organic_Layer Evaporate_Solvent Solvent Removal (Rotary Evaporator) Dry_Organic_Layer->Evaporate_Solvent Recrystallize Recrystallize from Ethanol Evaporate_Solvent->Recrystallize Characterize Characterize Product (MP, IR, NMR) Recrystallize->Characterize End End Characterize->End

Caption: Step-by-step experimental workflow for the synthesis.

Procedure
  • Reaction Setup: In a 100 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve 1.42 g (10 mmol) of 3-chloro-2-methylaniline in 25 mL of dichloromethane.

  • Addition of Base: To the stirred solution, add 20 mL of a 10% (w/v) aqueous solution of sodium hydroxide.

  • Cooling: Cool the biphasic mixture to 0-5 °C in an ice bath. Vigorous stirring is essential to ensure efficient mixing between the two phases.

  • Addition of Benzoyl Chloride: Add 1.41 g (1.2 mL, 10 mmol) of benzoyl chloride dropwise to the cooled and vigorously stirred mixture over 10-15 minutes. A white precipitate of the product should begin to form.[4]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring vigorously for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting amine is a good indicator of reaction completion.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 20 mL of water and 20 mL of 1 M hydrochloric acid (to remove any unreacted amine). Finally, wash with 20 mL of brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and remove the dichloromethane under reduced pressure using a rotary evaporator to yield the crude solid product.

  • Purification: Recrystallize the crude product from hot ethanol to obtain pure this compound as a crystalline solid.[5][6] The principle of recrystallization relies on the differential solubility of the compound and impurities in a given solvent at different temperatures.[7]

Product Characterization

A self-validating protocol requires thorough characterization of the final product to confirm its identity and purity.

PropertyExpected Result
Appearance White to off-white crystalline solid
Molecular Formula C₁₄H₁₂ClNO[8]
Molecular Weight 245.71 g/mol [8]
Melting Point Literature values for similar isomers range from 120-150 °C. The melting point should be sharp for a pure compound.
Infrared (IR) Spectroscopy Characteristic peaks for N-H stretching (~3300 cm⁻¹), C=O stretching (~1650 cm⁻¹), and C-Cl stretching (~750 cm⁻¹).
¹H NMR Spectroscopy Expected signals for aromatic protons, the N-H proton (a broad singlet), and the methyl group protons.
¹³C NMR Spectroscopy Expected signals for the carbonyl carbon (~165 ppm) and aromatic carbons.

Safety Precautions

  • Benzoyl Chloride: is corrosive and a lachrymator. It should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • 3-Chloro-2-methylaniline: is toxic if swallowed or in contact with skin. Avoid inhalation of vapors. Handle with appropriate PPE in a fume hood.

  • Dichloromethane: is a volatile and potentially carcinogenic solvent. All handling should be done in a fume hood.

  • Sodium Hydroxide and Hydrochloric Acid: are corrosive. Handle with care and appropriate PPE.

Always consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.

Conclusion

This application note provides a robust and well-rationalized protocol for the synthesis of this compound via the Schotten-Baumann reaction. By understanding the underlying chemical principles and adhering to the detailed experimental procedure, researchers can confidently and safely synthesize this valuable compound for their research and development endeavors. The emphasis on thorough characterization ensures the integrity of the final product, a cornerstone of scientific rigor.

References

  • BenchChem. (2025). Application Note: A Detailed Protocol for the Schotten-Baumann Reaction with m-Toluoyl Chloride. BenchChem.
  • Gowda, B. T., et al. (2011). 3-Chloro-N-(2-methylphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3381. [Link]

  • SIELC Technologies. (2018, May 16). This compound. [Link]

  • Google Patents. (2016). Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Substituted Benzamides. BenchChem.
  • Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. [Link]

  • Gowda, B. T., et al. (2007). 2-Chloro-N-(2-methylphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 5), o2448. [Link]

  • PubMed. (2021). Nickel-Catalyzed Asymmetric Synthesis of α-Arylbenzamides. Angewandte Chemie International Edition, 60(3), 1435-1439. [Link]

  • Pharmaffiliates. (n.d.). AIM: TO PERFORM THE SYNTHESIS OF BENZAMIDE FROM BENZOYL CHLORIDE. [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 3-(2-Chloroacetyl)benzamide. BenchChem.
  • Wikipedia. (n.d.). Schotten–Baumann reaction. [Link]

  • Rodrigues, A. D., et al. (2011). 2-Chloro-N-(3-methylphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o723. [Link]

  • ACS Omega. (2020). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. ACS Omega, 5(25), 15473-15483. [Link]

  • ResearchGate. (2014). Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl)Benzamide and its 3-O-Derivatives. [Link]

  • ResearchGate. (2014). Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Global Substance Registration System. (n.d.). This compound. [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization and Crystallization. [Link]

  • Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure. [Link]

  • YouTube. (2020, July 1). Recrystallization. [Link]

  • Indian Journal of Pure & Applied Physics. (2021). Computational, Spectral & Single Crystal Studies of 4-chloro-N,N-diphenylbenzamide. Indian Journal of Pure & Applied Physics, 59, 514-523. [Link]

  • The Royal Society of Chemistry. (2016). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. RSC Advances, 6, 85459-85468. [Link]

Sources

Application Note: A Step-by-Step Guide to the Synthesis of N-(3-Chloro-o-tolyl)benzamide via Schotten-Baumann Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The synthesis of N-aryl amides is a cornerstone of modern organic and medicinal chemistry due to the prevalence of the amide functional group in a vast array of pharmaceuticals, agrochemicals, and advanced materials. This application note provides a comprehensive, step-by-step protocol for the synthesis of a specific N-aryl amide, N-(3-Chloro-o-tolyl)benzamide. The chosen synthetic route is the Schotten-Baumann reaction, a robust and widely utilized method for acylating amines.[1][2]

This guide is designed for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying chemical principles and the rationale behind key procedural choices. We will detail the reaction mechanism, provide a validated experimental protocol, discuss safety considerations, and outline purification techniques, ensuring a reproducible and high-yield synthesis.

Reaction Principle: The Schotten-Baumann Reaction

The synthesis is achieved through the acylation of 3-chloro-2-methylaniline with benzoyl chloride. This transformation is a classic example of the Schotten-Baumann reaction, which involves the reaction of an amine with an acid chloride in the presence of an aqueous base.[1][3]

Reaction Scheme:

Reaction scheme for the synthesis of this compound.

Mechanistic Insight:

The reaction proceeds via a nucleophilic acyl substitution mechanism.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 3-chloro-2-methylaniline (the nucleophile) attacks the electrophilic carbonyl carbon of benzoyl chloride. This forms a tetrahedral intermediate.

  • Chloride Elimination: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond is reformed, and the chloride ion is eliminated as a leaving group.

  • Deprotonation/Neutralization: The resulting protonated amide is deprotonated by the base (sodium hydroxide) present in the reaction medium. This step is critical as it neutralizes the hydrochloric acid (HCl) formed from the eliminated chloride and the proton from the amine, driving the reaction equilibrium towards the product.[1] Without the base, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

Materials and Reagents

This table summarizes the key reagents required for the synthesis, along with their relevant physical and chemical properties.

ReagentIUPAC NameCAS No.FormulaMW ( g/mol )Role
3-Chloro-2-methylaniline3-Chloro-2-methylaniline87-60-5C₇H₈ClN141.60Nucleophile/Amine
Benzoyl ChlorideBenzoyl chloride98-88-4C₇H₅ClO140.57Acylating Agent
Sodium HydroxideSodium hydroxide1310-73-2NaOH40.00Base/Acid Scavenger
DichloromethaneDichloromethane75-09-2CH₂Cl₂84.93Organic Solvent
Hydrochloric AcidHydrochloric acid7647-01-0HCl36.46Workup Reagent
Sodium BicarbonateSodium bicarbonate144-55-8NaHCO₃84.01Workup Reagent
Anhydrous Sodium SulfateSodium sulfate7757-82-6Na₂SO₄142.04Drying Agent
EthanolEthanol64-17-5C₂H₅OH46.07Recrystallization Solvent
This compoundN-(3-chloro-2-methylphenyl)benzamide40447-04-9C₁₄H₁₂ClNO245.71Product

Experimental Protocol: Step-by-Step Synthesis

This protocol is designed for a laboratory scale synthesis and can be scaled as needed with appropriate adjustments.

Reaction Setup
  • In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve 3-chloro-2-methylaniline (1.0 eq.) in dichloromethane (DCM, ~50 mL).

  • In a separate beaker, prepare a 10% (w/v) aqueous solution of sodium hydroxide (NaOH) (2.5 eq.).

  • Combine the DCM solution of the amine and the aqueous NaOH solution in the Erlenmeyer flask. This creates a biphasic system.[2][4]

  • Place the flask in an ice-water bath and stir vigorously for 10-15 minutes to cool the mixture to 0-5 °C.

    • Causality: The acylation reaction is exothermic. Cooling is essential to control the reaction rate, prevent side reactions, and minimize the hydrolysis of the benzoyl chloride.

Addition of Benzoyl Chloride
  • Dissolve benzoyl chloride (1.05 eq.) in a small amount of DCM (~15 mL).

  • Transfer this solution to a dropping funnel.

  • Add the benzoyl chloride solution dropwise to the vigorously stirred, cooled biphasic mixture over approximately 30 minutes.[5]

  • Monitor the temperature closely, ensuring it remains below 10 °C during the addition.

    • Causality: Slow, dropwise addition is crucial to manage the exothermicity of the reaction. The vigorous stirring ensures efficient mixing between the organic and aqueous phases, allowing the NaOH to immediately neutralize the HCl byproduct as it forms.

Reaction and Monitoring
  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Continue stirring for an additional 2-3 hours to ensure the reaction goes to completion.

  • The progress can be monitored by Thin Layer Chromatography (TLC), checking for the consumption of the starting amine.

Workup and Isolation
  • Transfer the reaction mixture to a separatory funnel. Allow the layers to separate and remove the lower organic (DCM) layer.

  • Wash the organic layer sequentially with:

    • 1 M HCl (2 x 30 mL) - to remove any unreacted 3-chloro-2-methylaniline.

    • Saturated NaHCO₃ solution (2 x 30 mL) - to neutralize any remaining HCl and remove unreacted benzoyl chloride.

    • Brine (1 x 30 mL) - to remove the bulk of the water from the organic phase.

  • Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude solid product.

Purification by Recrystallization
  • Transfer the crude solid to a clean Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely. If the solid is very soluble, a mixed solvent system like ethanol/water can be used.[6][7]

  • Once dissolved, allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

    • Causality: Recrystallization is a purification technique based on differential solubility.[7][8] The desired product should be highly soluble in the hot solvent but sparingly soluble at cold temperatures, while impurities remain in solution.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.

  • Dry the purified this compound in a vacuum oven to obtain a white crystalline solid.

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the synthesis and purification process.

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A Dissolve Amine in DCM C Combine in Flask (Biphasic System) A->C B Prepare 10% NaOH (aq) B->C D Cool to 0-5 °C in Ice Bath C->D E Add Benzoyl Chloride (dropwise, <10 °C) D->E F Stir at RT (2-3 hours) E->F G Separate Organic Layer F->G H Wash Sequentially (HCl, NaHCO₃, Brine) G->H I Dry with Na₂SO₄ H->I J Filter & Evaporate I->J K Dissolve Crude Solid in Hot Ethanol J->K L Cool Slowly to Crystallize K->L M Vacuum Filter Crystals L->M N Dry Under Vacuum M->N Final Pure this compound N->Final

Sources

N-(3-Chloro-o-tolyl)benzamide as an intermediate for pharmaceutical synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Versatile Intermediate for the Synthesis of Biologically Active Molecules

Introduction: Significance of the Benzamide Scaffold

Benzamide derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceutical agents.[1][2] Their prevalence is due to the amide bond's unique combination of stability and hydrogen bonding capability, which allows for precise molecular recognition at biological targets. These compounds exhibit a wide array of pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties.[2] N-(3-Chloro-o-tolyl)benzamide, also known as N-(3-chloro-2-methylphenyl)benzamide[3], serves as a critical intermediate, providing a synthetically accessible scaffold for the development of novel therapeutics, particularly in the realms of enzyme inhibitors and anti-inflammatory agents.[4] Its specific substitution pattern—a chlorine atom and a methyl group on the aniline ring—offers steric and electronic properties that can be exploited to fine-tune the pharmacological profile of the final active pharmaceutical ingredient (API).

Synthesis Protocol: this compound

The synthesis of this compound is typically achieved via the acylation of 3-chloro-2-methylaniline with benzoyl chloride. This reaction, a classic example of nucleophilic acyl substitution, is robust, high-yielding, and readily scalable.

2.1. Principle: The Schotten-Baumann Reaction

The procedure described is a variation of the Schotten-Baumann reaction, which involves the acylation of an amine with an acyl chloride in the presence of an aqueous base. The base serves a crucial dual role: it neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction, preventing the protonation of the starting amine and thereby maintaining its nucleophilicity. This drives the reaction to completion.

2.2. Reaction Scheme

Caption: Synthesis of this compound.

2.3. Reagents and Materials

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Role
3-Chloro-2-methylaniline141.605.00 g35.3Starting Material
Benzoyl Chloride140.574.3 mL (5.18 g)36.9Acylating Agent
Sodium Hydroxide (NaOH)40.002.97 g74.2Acid Scavenger
Dichloromethane (DCM)-100 mL-Organic Solvent
Deionized Water-100 mL-Aqueous Solvent
Saturated NaCl (brine)-30 mL-Washing Agent
Anhydrous MgSO₄-~5 g-Drying Agent

2.4. Detailed Experimental Protocol

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-chloro-2-methylaniline (5.00 g, 35.3 mmol) and dichloromethane (DCM, 50 mL). Stir at room temperature until the amine is fully dissolved.

  • Base Addition: In a separate beaker, dissolve sodium hydroxide (2.97 g, 74.2 mmol) in deionized water (50 mL). Add this aqueous solution to the reaction flask.

  • Acylation: Add benzoyl chloride (4.3 mL, 36.9 mmol) dropwise to the vigorously stirring biphasic mixture over 15 minutes. An exothermic reaction may be observed, and a white precipitate (the product) will begin to form.

  • Reaction Completion: Allow the mixture to stir vigorously at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of Hexane:Ethyl Acetate as the mobile phase. The disappearance of the starting amine spot indicates completion.

  • Work-up - Phase Separation: Transfer the reaction mixture to a separatory funnel. Allow the layers to separate and collect the bottom organic (DCM) layer.

  • Washing: Wash the organic layer sequentially with 1 M HCl (30 mL), saturated NaHCO₃ solution (30 mL), and finally with saturated NaCl (brine) solution (30 mL). The acid wash removes any unreacted amine, while the bicarbonate wash removes residual benzoyl chloride and benzoic acid.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter the solution to remove the drying agent.

  • Solvent Removal: Remove the DCM solvent using a rotary evaporator. A white to off-white solid will be obtained.

  • Purification: Recrystallize the crude solid from a hot ethanol/water mixture to yield pure this compound as a white crystalline solid. A high yield (typically >85%) is expected.

Mechanistic Insights

The formation of the amide bond proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 3-chloro-2-methylaniline acts as the nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. This forms a tetrahedral intermediate which then collapses, expelling the chloride ion as a leaving group and forming the stable amide C-N bond. The concurrent neutralization of the HCl byproduct by NaOH is critical for driving the reaction forward.

Analytical Characterization

To confirm the identity and purity of the synthesized this compound, several analytical techniques are employed.

4.1. Spectroscopic and Physical Data

ParameterExpected Value/Observation
Molecular Formula C₁₄H₁₂ClNO[3]
Molecular Weight 245.7 g/mol [3]
Appearance White to off-white crystalline solid
Melting Point ~121-122 °C (Varies with purity)[5]
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~8.0 (s, 1H, NH), 7.8-7.9 (d, 2H, Ar-H), 7.4-7.6 (m, 3H, Ar-H), 7.1-7.3 (m, 3H, Ar-H), 2.4 (s, 3H, CH₃).
IR (KBr, cm⁻¹) ~3290 (N-H stretch), ~1640 (C=O, Amide I), ~1540 (N-H bend, Amide II).[5]
Mass Spec (ESI-MS) m/z: 246.06 [M+H]⁺, 268.04 [M+Na]⁺. Isotopic pattern for one chlorine atom should be observed.

4.2. Chromatographic Purity

Purity should be assessed using High-Performance Liquid Chromatography (HPLC). A reverse-phase (RP) HPLC method is suitable for this analysis.[6]

  • Column: C18 column (e.g., Newcrom R1)[6]

  • Mobile Phase: A gradient of acetonitrile and water with an acid modifier like phosphoric acid or formic acid for MS compatibility.[6]

  • Detection: UV at 254 nm.

  • Expected Result: A single major peak with >98% purity.

Application in Pharmaceutical Synthesis: A Workflow

This compound is a key building block for more complex molecules. For instance, its core structure is found in compounds developed as potential antiviral agents and other pharmacologically active molecules.[5][7] The workflow below illustrates its use as a precursor.

Caption: From Intermediate to Final Drug Product.

This intermediate can undergo further reactions, such as electrophilic aromatic substitution on the benzoyl ring or cyclization reactions involving the amide and the tolyl group, to build more complex heterocyclic systems common in drug discovery.[7][8]

References

  • SIELC Technologies. (2018). This compound. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). N-[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins. PubMed Central. Available at: [Link]

  • Abbasi, M. A., et al. (2014). Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl)Benzamide and its 3-O-Derivatives. ResearchGate. Available at: [Link]

  • Chemistry Learner. (2020). Synthesis of Benzamide. YouTube. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Chloro-N-(3-methylphenyl)benzamide. PubMed Central. Available at: [Link]

  • American Chemical Society. (2020). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. ACS Omega. Available at: [Link]

  • PrepChem. (n.d.). Preparation of 3-chloro-2-methylaniline. Available at: [Link]

  • MDPI. (n.d.). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Available at: [Link]

  • Aparicio-Araque, D. F., et al. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. ResearchGate. Available at: [Link]

  • Global Substance Registration System. (n.d.). This compound. Available at: [Link]

  • Oriental Journal of Chemistry. (n.d.). One-pot Synthesis of Quinazolinone and Benzamide Derivatives Using SBA-Pr-SO3H as a Nanoporous Heterogeneous Acid Catalyst. Available at: [Link]

  • Shaaban, H. G. (2016). Synthesis of some Heterocyclic Compounds Derived from 2-Chloro-N-p-Tolylacetamide. ResearchGate. Available at: [Link]

  • Aparicio-Araque, D. F., et al. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. ResearchGate. Available at: [Link]

  • Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Available at: [Link]

  • Google Patents. (n.d.). Synthetic method of 3-chloro-2-methylaniline.
  • National Center for Biotechnology Information. (n.d.). 2-Benzoyl-3-methylaniline. PubChem. Available at: [Link]

  • My Skin Recipes. (n.d.). (Z)-N-(1-Chloro-3-oxo-3-(piperidin-1-yl)-1-(o-tolyl)prop-1-en-2-yl)benzamide. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Chloro-2-methylaniline. PubChem. Available at: [Link]

  • Google Patents. (n.d.). Production process of herbicide intermediate 3-chloro-2-methylaniline.
  • PubChemLite. (n.d.). 3-chloro-n-(3-quinuclidinyl)benzamide (C14H17ClN2O). Available at: [Link]

  • PubChemLite. (n.d.). 3-chloro-n-(1-phenylethyl)benzamide (C15H14ClNO). Available at: [Link]

  • PubChemLite. (n.d.). 3-chloro-n-(1-methylpropyl)benzamide (C11H14ClNO). Available at: [Link]

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Application Notes & Protocols for the Development of N-(3-Chloro-o-tolyl)benzamide as a Novel Agricultural Fungicide

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: Charting the Course for a Novel Fungicide Candidate

The relentless evolution of fungal pathogens in agriculture necessitates a continuous pipeline of novel fungicides with diverse modes of action. Benzamide and anilide-based chemical scaffolds have historically yielded highly successful active ingredients, including the widely used Succinate Dehydrogenase Inhibitors (SDHIs). This document provides a comprehensive technical guide for researchers and crop protection scientists on the systematic evaluation of N-(3-Chloro-o-tolyl)benzamide , a candidate molecule, for its potential as an agricultural fungicide.

This guide is not a declaration of proven efficacy but rather a strategic roadmap. It is designed to navigate the complex journey from a newly synthesized compound to a viable fungicide lead. We will proceed with the assumption that the researcher has synthesized or procured this compound and requires a structured, field-proven workflow for its evaluation. The protocols herein are built on established methodologies and are designed to be self-validating, providing clear decision points at each stage of the discovery process.

Section 1: Synthesis and Physicochemical Characterization

Expertise & Experience: Before any biological evaluation, the integrity and purity of the test compound must be unequivocally established. Furthermore, understanding its basic physicochemical properties, such as solubility, is critical for designing subsequent biological assays and formulations. An impure sample can lead to misleading results, while poor solubility can mask true biological activity.

Protocol 1.1: Synthesis of this compound

A standard and robust method for synthesizing this compound is via the acylation of 3-chloro-2-methylaniline with benzoyl chloride.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 3-chloro-2-methylaniline (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or toluene.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq) or pyridine, to the solution to act as an acid scavenger.

  • Acylation: Cool the mixture to 0°C in an ice bath. Add benzoyl chloride (1.1 eq) dropwise via a syringe while stirring.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water. Separate the organic layer, and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Protocol 1.2: Analytical Confirmation

Causality: High-performance liquid chromatography (HPLC) is essential for determining the purity of the synthesized compound, while Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) confirm its chemical identity.

Step-by-Step Methodology:

  • Purity Analysis (HPLC): Analyze the purified compound using a reverse-phase (RP) HPLC method. A suitable starting condition can be adapted from established methods for similar molecules.[1]

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water, with 0.1% formic acid for MS compatibility.[1]

    • Detection: UV detector at a relevant wavelength (e.g., 254 nm).

    • Purity Standard: The target compound should exhibit a purity level of >95% for use in biological assays.

  • Identity Confirmation (NMR & MS):

    • Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire ¹H and ¹³C NMR spectra to confirm the chemical structure.

    • Obtain a high-resolution mass spectrum (HR-MS) to confirm the elemental composition and molecular weight.

Table 1: Physicochemical Properties of this compound

PropertyValue (To Be Determined)Significance in Development
Molecular FormulaC₁₄H₁₂ClNODefines molecular weight and elemental composition.
Molecular Weight245.71 g/mol Crucial for calculating molar concentrations.
Melting PointTBDIndicator of purity and solid-state stability.
Water SolubilityTBDAffects bioavailability and formulation type choice.
LogP (Octanol-Water Partition)TBDPredicts lipophilicity and potential for systemic movement in plants.

Section 2: Primary Screening: In Vitro Antifungal Activity

Expertise & Experience: The primary goal of in vitro screening is to efficiently determine if the compound possesses intrinsic antifungal activity and to understand its spectrum of control. The broth microdilution method is a standardized, high-throughput technique that provides a quantitative measure of antifungal potency—the Minimum Inhibitory Concentration (MIC).[2][3] A broad-spectrum activity is often a desirable trait for a novel fungicide.[4]

In_Vitro_Screening_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Synthesize & Purify This compound (>95% Purity) B Prepare Stock Solution (e.g., 10 mg/mL in DMSO) A->B D Perform Serial Dilutions in 96-well Plates B->D C Select Panel of Plant Pathogenic Fungi E Inoculate Plates with Fungal Spore Suspension C->E D->E F Incubate under Optimal Growth Conditions E->F G Visually or Spectrophotometrically Assess Fungal Growth F->G H Determine Minimum Inhibitory Concentration (MIC) G->H I Decision Point: Proceed to In Planta Testing? H->I STOP (No Activity) STOP (No Activity) I->STOP (No Activity) MIC < 50 µg/mL? PROCEED PROCEED I->PROCEED MIC < 50 µg/mL?

Caption: Workflow for in vitro antifungal screening.

Protocol 2.1: Broth Microdilution Assay for MIC Determination

Trustworthiness: This protocol includes positive controls (commercial fungicides) and negative controls (solvent only) to validate the assay's sensitivity and ensure that the observed effects are due to the test compound and not an artifact.

Step-by-Step Methodology:

  • Media Preparation: Prepare a suitable liquid medium for fungal growth (e.g., Potato Dextrose Broth or Sabouraud Dextrose Broth).

  • Plate Preparation: Dispense 100 µL of broth into each well of a sterile 96-well microtiter plate.

  • Compound Dilution:

    • Prepare a 2X working stock of this compound from the main DMSO stock.

    • Add 100 µL of the 2X working stock to the first column of the plate.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, across the plate. Discard the final 100 µL from the last column. This creates a concentration gradient.

  • Controls:

    • Positive Control: Include a known fungicide (e.g., Azoxystrobin, Tebuconazole) with a known MIC for the test organisms.

    • Negative Control: Include wells with broth and DMSO (at the highest concentration used) but no compound.

    • Sterility Control: Include wells with broth only (no inoculum).

  • Inoculation: Prepare a standardized fungal spore or mycelial fragment suspension (e.g., 1 x 10⁵ spores/mL). Add 100 µL of this inoculum to all wells except the sterility control. The final volume in each well will be 200 µL.

  • Incubation: Seal the plates and incubate at the optimal temperature for the specific fungus (e.g., 25°C) for 48-72 hours, or until robust growth is observed in the negative control wells.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible fungal growth compared to the negative control.[2]

Table 2: Sample Data Template for In Vitro Antifungal Spectrum

Fungal PathogenClassDisease CausedThis compound MIC (µg/mL)Positive Control MIC (µg/mL)
Botrytis cinereaAscomyceteGrey MoldTBDTBD
Alternaria solaniAscomyceteEarly BlightTBDTBD
Fusarium graminearumAscomyceteFusarium Head BlightTBDTBD
Puccinia triticinaBasidiomyceteWheat Leaf RustTBDTBD
Phytophthora infestansOomyceteLate BlightTBDTBD
Rhizoctonia solaniBasidiomyceteSheath BlightTBDTBD

Section 3: Secondary Screening: In Planta Efficacy

Expertise & Experience: Positive in vitro results do not always translate to in vivo efficacy. A compound must be able to penetrate the plant cuticle, remain stable on the leaf surface, and potentially move within the plant tissue to protect against infection. Greenhouse trials are the critical next step to evaluate a compound's performance in a biological system.[5][6] We assess both protective (applied before infection) and curative (applied after infection) activities.

In_Planta_Screening_Workflow cluster_prep Setup cluster_protective Protective Assay cluster_curative Curative Assay cluster_eval Evaluation A Grow Healthy Host Plants (e.g., Tomato, Wheat) D Apply Compound to Plants A->D G Inoculate Plants with Pathogen A->G B Prepare Test Compound Formulation (e.g., EC or SC) B->D I Apply Compound to Plants B->I C Culture Pathogen & Prepare Inoculum F Inoculate with Pathogen C->F C->G E Allow to Dry (24h) D->E E->F J Incubate in Controlled Environment (High Humidity) F->J H Incubate (24h) G->H H->I I->J K Assess Disease Severity (e.g., % Leaf Area Infected) J->K L Calculate % Control Efficacy K->L

Caption: Workflow for protective and curative in planta assays.

Protocol 3.1: Whole Plant Assay for Protective and Curative Activity

Trustworthiness: This protocol uses a Randomized Complete Block Design (RCBD) to minimize the effects of environmental variability within the greenhouse.[7] Including untreated and commercial standard controls is mandatory for validating the results.

Step-by-Step Methodology:

  • Plant Propagation: Grow healthy, uniform host plants (e.g., tomato for Alternaria solani, wheat for Puccinia triticina) to the appropriate growth stage (e.g., 3-4 true leaves).

  • Experimental Design: Arrange plants in an RCBD with at least 4 replicates per treatment.

  • Compound Preparation: Prepare spray solutions of this compound at various concentrations (e.g., 200, 100, 50, 25 ppm) in a suitable carrier (e.g., water with a small amount of acetone and a surfactant).

  • Application:

    • Protective Trial: Spray plants with the test solutions until runoff. Allow the foliage to dry for 24 hours. Then, inoculate the plants by spraying with a standardized pathogen spore suspension.

    • Curative Trial: Inoculate the plants first. After a 24-hour incubation period to allow for infection to establish, spray the plants with the test solutions.

  • Controls:

    • Untreated Control: Plants sprayed with the carrier solution only and inoculated.

    • Commercial Standard: Plants sprayed with a registered fungicide known to be effective against the target pathogen.

  • Incubation: Place all plants in a growth chamber or greenhouse with conditions of temperature and humidity that are optimal for disease development (e.g., >90% RH).

  • Disease Assessment: After 5-10 days (or when clear symptoms appear on the untreated control), assess disease severity on each plant. This is typically done by estimating the percentage of leaf area covered by lesions.

  • Data Analysis: Calculate the percent disease control using the formula: % Control = 100 * (1 - (Disease Severity in Treated / Disease Severity in Untreated Control))

Table 3: Sample Data Template for Greenhouse Efficacy Trial (Protective)

TreatmentConcentration (ppm)Mean Disease Severity (%)% Control Efficacy
Untreated ControlN/A85.00
This compound200TBDTBD
This compound100TBDTBD
This compound50TBDTBD
Commercial StandardLabel RateTBDTBD

Section 4: Elucidating the Mechanism of Action (MoA)

Expertise & Experience: Identifying the molecular target of a new fungicide is paramount. It helps predict its spectrum of activity, understand potential cross-resistance issues with existing fungicides, and is a key component of regulatory submission. For a benzamide-type structure, the primary suspected MoAs are inhibition of succinate dehydrogenase (SDHI), disruption of tubulin polymerization, or interaction with the cell membrane.[8][9][10][11]

MoA_Decision_Tree A Active Compound Identified (In Vitro & In Planta) B Perform SDH Enzyme Inhibition Assay A->B C Perform Tubulin Polymerization Assay A->C D Perform Ergosterol Binding & Membrane Integrity Assays A->D B->C No Inhibition E MoA: SDHI (FRAC Group 7) B->E Inhibition Observed C->D No Inhibition F MoA: Tubulin Inhibitor (FRAC Group 1 or 22) C->F Inhibition Observed G MoA: Membrane Disruption D->G Effect Observed H MoA Unknown: Requires Further Investigation (e.g., Transcriptomics) D->H No Effect

Caption: Decision tree for investigating the mechanism of action.

Protocol 4.1: Succinate Dehydrogenase (SDH) Inhibition Assay

Causality: This biochemical assay directly measures the compound's ability to inhibit the SDH enzyme (Complex II) in the mitochondrial respiratory chain, which is the hallmark of SDHI fungicides.[12][13]

Step-by-Step Methodology:

  • Mitochondria Isolation: Isolate mitochondria from a suitable source, such as the target fungus (Botrytis cinerea) or a model organism like baker's yeast (Saccharomyces cerevisiae).

  • Assay Buffer: Prepare an assay buffer containing phosphate buffer, succinate (the substrate), and an electron acceptor dye like DCPIP (2,6-dichlorophenolindophenol).

  • Reaction:

    • In a 96-well plate, add the assay buffer, the mitochondrial preparation, and various concentrations of this compound. Include a known SDHI fungicide (e.g., Boscalid) as a positive control.

    • Initiate the reaction by adding the substrate (succinate).

  • Measurement: Measure the rate of reduction of the dye (e.g., decrease in absorbance at 600 nm for DCPIP) over time using a plate reader. SDH inhibition will result in a slower rate of dye reduction.

  • Analysis: Calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%). A low IC₅₀ value is indicative of potent SDH inhibition.

Section 5: Preliminary Formulation Development

Expertise & Experience: The pure active ingredient (AI) is rarely suitable for direct application in the field. A formulation is required to ensure the AI is stable, easy to handle and apply, and can effectively reach the target pathogen.[14] A Suspension Concentrate (SC) is a modern, water-based formulation that is common for AIs with low water solubility.[15][16]

Protocol 5.1: Preparation of a Lab-Scale Suspension Concentrate (SC)

Trustworthiness: A stable formulation is critical for consistent field performance. This protocol includes steps for particle size reduction and the use of rheology modifiers, which are key to preventing settling and ensuring a homogenous product.

Step-by-Step Methodology:

  • Component Mixing: In a beaker, combine demineralized water, a wetting agent, and a dispersing agent.

  • AI Addition: While stirring, slowly add the finely ground this compound (technical grade) to create a slurry.[15]

  • Wet Milling: Transfer the slurry to a bead mill. Mill the suspension until the desired particle size is achieved (typically a median particle size of 2-5 microns). This step is critical for preventing nozzle blockage and improving biological activity.

  • Final Additions: Transfer the milled slurry to a mixing vessel. While gently stirring, add an antifreeze agent (e.g., propylene glycol) and a rheology modifier (e.g., xanthan gum) to prevent settling and freezing.[15]

  • Quality Control: Adjust the final AI concentration with water. Store the formulation and perform stability tests (e.g., accelerated storage at elevated temperatures) to check for phase separation or crystal growth.

Table 4: Typical Components of a Suspension Concentrate (SC) Formulation

ComponentFunctionExampleTypical % (w/w)
Active IngredientFungicidal actionThis compound10 - 40
WaterCarrierDemineralized Water40 - 70
Wetting AgentHelps AI particles disperse in waterSodium lignosulfonate1 - 3
Dispersing AgentPrevents particle agglomerationPolymeric surfactant2 - 5
AntifreezePrevents freezing during storagePropylene Glycol5 - 10
Rheology ModifierProvides long-term stabilityXanthan Gum0.1 - 0.5
BiocidePrevents microbial contaminationProxel GXL0.1 - 0.3

Section 6: Regulatory and Resistance Management

Expertise & Experience: From the early stages of development, it is crucial to consider the eventual path to registration and the long-term sustainability of the product. Regulatory agencies like the EPA require extensive data on efficacy, toxicology, and environmental impact.[17][18][19] Concurrently, a proactive resistance management strategy is essential to preserve the fungicide's effectiveness.

Regulatory Considerations:

  • Product Label: The final product label must include precise directions for use, including target crops and diseases, application rates, re-entry intervals, and pre-harvest intervals.[17][20]

  • Data Requirements: Registration requires a comprehensive data package covering human health risks, environmental fate (soil and water), and effects on non-target organisms.[18][19]

Fungicide Resistance Management:

  • MoA Classification: Once the MoA is confirmed, it will be assigned a FRAC (Fungicide Resistance Action Committee) code. For example, SDHIs are in Group 7, while tubulin inhibitors are in Group 1 or 22.[21]

  • Stewardship Strategy: To delay the development of resistance, the fungicide should be used as part of an Integrated Pest Management (IPM) program.[21] Key strategies include:

    • Mixing or alternating with fungicides that have a different MoA.[11]

    • Limiting the total number of applications per season.

    • Using the product preventatively and at the full recommended label rate.

References

  • SIELC Technologies. (2018). This compound.
  • National Center for Biotechnology Information. (2020). Assessing the toxicity of the benzamide fungicide zoxamide in zebrafish (Danio rerio): Towards an adverse outcome pathway for beta-tubulin inhibitors. PubMed.
  • iFyber. IN VITRO SCREENING FOR ANTIFUNGAL EFFICACY.
  • SciELO. Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide.
  • MDPI. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
  • National Center for Biotechnology Information. (2016). Synthesis and in Vitro Antifungal Activities of Novel Benzamide Derivatives Containing a Triazole Moiety. PubMed.
  • American Chemical Society. (2021). Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities. ACS Omega.
  • ResearchGate. (2021). Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide: a new molecule with activity against strains of Aspergillus flavus.
  • National Center for Biotechnology Information. (2015). Synthesis and Fungicidal Activity of Novel Chloro-Containing 1-Aryl-3-oxypyrazoles with an Oximino Ester or Oximino Amide Moiety. PMC.
  • National Center for Biotechnology Information. (2021). Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide: a new molecule with activity against strains of Aspergillus flavus. PubMed.
  • National Center for Biotechnology Information. (2023). Evaluation of antifungal activity, mechanisms of action and toxicological profile of the synthetic amide 2-chloro-N-phenylacetamide. PubMed.
  • Google Patents. (2023).
  • Rayfull Chemicals. (2026). What are the regulatory requirements for using fungicides?.
  • ResearchGate. (2025).
  • bioRxiv. (2025). A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study.
  • National Center for Biotechnology Information. (2023). Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism.
  • National Center for Biotechnology Information. (2020). Dimensions of Fungicide Regulations, Use Management, and Risk Assessment.
  • CABI. (2019).
  • ANSES. (2019). Succinate dehydrogenase inhibitor (SDHI) fungicides: ANSES presents the results of its expert appraisal.
  • Bayer Crop Science. (2025). Fungicide Modes of Action.
  • Bentham Science. (2022).
  • U.S. Environmental Protection Agency. (2025).
  • Loveland Products. Protocol - Fungicides.
  • National Center for Biotechnology Information. (2023). Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. PMC.
  • IUPAC Agrochemicals. (2010).
  • National Center for Biotechnology Information. (2014). A review of current knowledge of resistance aspects for the next-generation succinate dehydrogenase inhibitor fungicides. PubMed.
  • ResearchGate. (2025). Research Progress on Benzimidazole Fungicides: A Review.

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Application Notes and Protocols for Elucidating the Mechanism of Action of N-(3-Chloro-o-tolyl)benzamide against Botrytis cinerea

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unraveling the Antifungal Strategy of a Novel Benzamide Compound

Botrytis cinerea, the causative agent of gray mold disease, is a formidable fungal pathogen with a broad host range, inflicting significant economic losses on a multitude of agricultural and horticultural crops.[1] The management of this pathogen is increasingly complicated by the emergence of resistance to existing fungicides.[2] This necessitates a continuous pipeline of novel antifungal agents with well-characterized mechanisms of action to ensure sustainable disease control. N-(3-Chloro-o-tolyl)benzamide is a synthetic benzamide derivative of interest for its potential fungicidal properties.

Based on its chemical structure, we hypothesize that the primary mode of action of this compound against B. cinerea is the inhibition of mitochondrial respiration by targeting succinate dehydrogenase (SDH), also known as Complex II of the electron transport chain. Carboxamides and benzamides are well-documented as SDH inhibitors (SDHIs), a class of fungicides that effectively suppress spore germination and mycelial growth by disrupting cellular energy production.[2][3] An alternative, though less probable, mechanism could involve interference with the fungal cytoskeleton, a known target for benzimidazole fungicides, which share some structural similarities.[4]

This document provides a comprehensive suite of protocols for researchers, scientists, and drug development professionals to systematically investigate and validate the mechanism of action of this compound against B. cinerea. The methodologies described herein are designed to be self-validating, progressing from broad antifungal characterization to specific molecular target identification and the observation of cellular consequences.

Part 1: Foundational Analysis of Antifungal Efficacy

The initial step in characterizing any potential fungicide is to quantify its direct inhibitory effects on the pathogen's growth and development. These foundational assays provide essential data, such as the half-maximal inhibitory concentration (IC50), which informs the concentrations used in subsequent, more detailed mechanistic studies.

Protocol 1.1: In Vitro Mycelial Growth Inhibition Assay

This protocol determines the effect of this compound on the vegetative growth of B. cinerea.

Rationale: By incorporating the test compound into the growth medium, we can directly measure its impact on mycelial expansion from a standardized inoculum. This provides a robust measure of fungistatic or fungicidal activity.

Step-by-Step Protocol:

  • Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Media Preparation: Autoclave Potato Dextrose Agar (PDA) and cool it to 50-55°C in a water bath.

  • Amendment of Media: Add appropriate volumes of the stock solution to the molten PDA to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, and 100 µg/mL). Ensure the final DMSO concentration does not exceed 1% (v/v) in any plate, including the control. Prepare a DMSO-only control plate.

  • Inoculation: Place a 5 mm mycelial plug, taken from the edge of an actively growing 3-day-old B. cinerea culture, in the center of each amended and control PDA plate.

  • Incubation: Incubate the plates at 22-25°C in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at 24, 48, and 72 hours post-inoculation.

  • Analysis: Calculate the percentage of mycelial growth inhibition relative to the DMSO control. Determine the IC50 value using probit analysis or non-linear regression.

Data Presentation:

Compound Concentration (µg/mL)Mycelial Growth Inhibition (%) after 72h (Mean ± SD)
0 (DMSO Control)0
0.01Experimental Data
0.1Experimental Data
1Experimental Data
10Experimental Data
100Experimental Data
IC50 (µg/mL) Calculated Value
Protocol 1.2: Spore Germination and Germ Tube Elongation Assay

This assay assesses the compound's effect on the critical early stages of fungal infection.

Rationale: For many fungicides, inhibiting spore germination is a key mechanism to prevent the initiation of disease.[2] This assay provides insight into the compound's ability to interfere with this process.

Step-by-Step Protocol:

  • Spore Suspension Preparation: Harvest conidia from a 10-14 day old B. cinerea culture grown on PDA by flooding the plate with sterile distilled water containing 0.01% Tween 80. Filter the suspension through sterile cheesecloth and adjust the concentration to 1 x 10^5 conidia/mL using a hemocytometer.

  • Treatment Preparation: In sterile microcentrifuge tubes, mix the spore suspension with this compound to achieve the desired final concentrations (e.g., IC50, 2x IC50). Include a DMSO control.

  • Incubation: Place 20 µL drops of each treated spore suspension on a sterile microscope slide within a humid chamber. Incubate at 22-25°C for 6-8 hours.

  • Microscopy: After incubation, add a drop of lactophenol cotton blue to stop germination and stain the conidia.

  • Data Collection: Observe at least 100 conidia per replicate under a microscope. A spore is considered germinated if the germ tube is at least half the length of the conidium. Measure the length of the germ tubes for 20-30 germinated spores per treatment.

  • Analysis: Calculate the percentage of germination inhibition and the reduction in germ tube length compared to the control.

Part 2: Elucidation of the Primary Molecular Target

Based on the benzamide chemical class, the most probable target is the succinate dehydrogenase (SDH) enzyme in the mitochondrial electron transport chain.[3] The following protocols are designed to test this hypothesis directly.

cluster_etc Mitochondrial Electron Transport Chain cluster_inputs Substrates & Inhibitor ComplexI Complex I ComplexIII Complex III ComplexI->ComplexIII e- ComplexII Complex II (Succinate Dehydrogenase) ComplexII->ComplexIII e- Fumarate Fumarate ComplexII->Fumarate ComplexIV Complex IV ComplexIII->ComplexIV e- ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase H+ gradient Succinate Succinate Succinate->ComplexII Inhibitor This compound Inhibitor->ComplexII Inhibition

Caption: Proposed inhibition of Succinate Dehydrogenase (Complex II).

Protocol 2.1: Isolation of Mitochondria from B. cinerea

Rationale: To perform a direct enzyme activity assay, it is necessary to first isolate the mitochondria, which house the electron transport chain, from the fungal cells. A well-established protocol for this can be found in publications focusing on fungal mitochondrial research.

Step-by-Step Protocol:

  • Mycelial Culture: Grow B. cinerea in 250 mL of Potato Dextrose Broth (PDB) on a rotary shaker (150 rpm) at 22-25°C for 3-4 days.

  • Harvesting: Harvest the mycelia by vacuum filtration through Whatman No. 1 filter paper and wash with cold sterile water.

  • Protoplast Formation: Resuspend the mycelia in an osmotic buffer containing cell wall-degrading enzymes (e.g., lysing enzymes from Trichoderma harzianum). Incubate with gentle shaking until protoplasts are formed (monitor microscopically).

  • Protoplast Lysis: Collect the protoplasts by centrifugation and resuspend them in a mitochondrial isolation buffer. Homogenize the protoplasts using a Dounce homogenizer on ice.

  • Differential Centrifugation: Centrifuge the homogenate at a low speed (e.g., 1,500 x g) to pellet cell debris. Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 12,000 x g) to pellet the mitochondria.

  • Washing and Storage: Wash the mitochondrial pellet with isolation buffer and resuspend in a suitable storage buffer. Determine the protein concentration using a Bradford or BCA assay. Use immediately or store at -80°C.

Protocol 2.2: Succinate Dehydrogenase (SDH) Activity Assay (Colorimetric)

Rationale: This biochemical assay directly measures the activity of the SDH enzyme in the presence and absence of the inhibitor. A reduction in enzyme activity provides strong evidence that SDH is the molecular target.[5] Commercial kits are also available for this purpose.[6]

Step-by-Step Protocol:

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing phosphate buffer, a substrate (succinate), and an artificial electron acceptor such as 2,6-dichlorophenolindophenol (DCPIP) or a tetrazolium salt (e.g., INT, NBT).[5][7]

  • Inhibitor Addition: Add varying concentrations of this compound to the wells. Include a known SDHI like boscalid as a positive control and a DMSO-only negative control.

  • Initiate Reaction: Add the isolated mitochondrial fraction to each well to start the reaction.

  • Measurement: Measure the change in absorbance over time using a spectrophotometer at the appropriate wavelength for the chosen electron acceptor (e.g., 600 nm for DCPIP reduction). The rate of color change is proportional to SDH activity.

  • Analysis: Calculate the percentage of SDH inhibition for each concentration of the test compound and determine the IC50 value.

Data Presentation:

Compound Concentration (µM)SDH Activity (% of Control) (Mean ± SD)
0 (DMSO Control)100
Concentration 1Experimental Data
Concentration 2Experimental Data
Concentration 3Experimental Data
Concentration 4Experimental Data
IC50 (µM) Calculated Value

Part 3: Visualization of Cellular and Ultrastructural Effects

Observing the morphological and ultrastructural changes in the fungus upon treatment can provide corroborating evidence for the proposed mechanism of action.

cluster_workflow Experimental Workflow for MoA Validation A In Vitro Antifungal Assays (Mycelial Growth, Spore Germination) B Determine IC50 Value A->B C Hypothesize Target (e.g., SDH Inhibition) B->C G Cellular Analysis (TEM, Cell Wall Staining) B->G D Isolate Mitochondria C->D E Biochemical Assay (SDH Activity) D->E F Confirm Target Inhibition E->F I Validate Mechanism of Action F->I H Observe Ultrastructural Effects G->H H->I

Caption: A logical workflow for mechanism of action (MoA) studies.

Protocol 3.1: Transmission Electron Microscopy (TEM) of Fungal Ultrastructure

Rationale: TEM allows for high-resolution imaging of the internal structures of fungal cells. If this compound inhibits mitochondrial respiration, we would expect to see abnormalities in mitochondrial morphology, such as swelling or disorganization of the cristae.[8]

Step-by-Step Protocol:

  • Treatment: Treat B. cinerea mycelia or germinating spores with the IC50 concentration of the compound for a defined period (e.g., 12-24 hours).

  • Fixation: Harvest the fungal material and fix it in a solution of glutaraldehyde and paraformaldehyde in a suitable buffer (e.g., cacodylate or phosphate buffer).

  • Post-fixation: Post-fix the samples in osmium tetroxide.

  • Dehydration and Embedding: Dehydrate the samples through a graded ethanol series and embed them in an appropriate resin (e.g., Spurr's or Epon).

  • Sectioning and Staining: Cut ultrathin sections using an ultramicrotome, mount them on copper grids, and stain with uranyl acetate and lead citrate.

  • Imaging: Observe the sections using a transmission electron microscope, focusing on the morphology of mitochondria, cell walls, and other organelles.

Protocol 3.2: Cell Wall Integrity Assay

Rationale: While not the primary hypothesized target, assessing cell wall integrity can help rule out alternative mechanisms. Calcofluor White is a fluorescent dye that binds to chitin in the fungal cell wall.[9] Abnormal fluorescence patterns can indicate defects in cell wall synthesis or organization.

Step-by-Step Protocol:

  • Treatment: Grow B. cinerea mycelia in PDB amended with the IC50 concentration of the compound.

  • Staining: After a suitable incubation period (e.g., 24 hours), add Calcofluor White solution to the culture to a final concentration of 10 µg/mL and incubate for a further 10-15 minutes.

  • Microscopy: Observe the mycelia using a fluorescence microscope with a DAPI filter set.

  • Analysis: Compare the fluorescence patterns of treated and untreated mycelia. Look for abnormal, patchy fluorescence or excessive brightness at the hyphal tips, which could suggest a stress response related to the cell wall.

Part 4: Investigating Potential Resistance Mechanisms

Understanding how resistance might develop is crucial for the long-term viability of a new fungicide. For SDHIs, resistance is most commonly associated with point mutations in the genes encoding the subunits of the SDH enzyme.[10]

Protocol 4.1: Sequencing of SDH Subunit Genes

Rationale: Identifying mutations in the target protein that confer resistance is the gold standard for confirming the mode of action and for developing molecular diagnostics for resistance monitoring.[10][11]

Step-by-Step Protocol:

  • Resistant Strain Selection: Generate resistant mutants in the lab by growing B. cinerea on media with gradually increasing concentrations of this compound.

  • DNA Extraction: Extract genomic DNA from both the resistant mutants and the wild-type sensitive strain.

  • PCR Amplification: Design primers to amplify the coding sequences of the genes for the four subunits of SDH (sdhA, sdhB, sdhC, sdhD).

  • Sanger Sequencing: Sequence the PCR products from both the wild-type and resistant strains.

  • Sequence Analysis: Align the sequences and compare them to identify any point mutations that are consistently present in the resistant strains but absent in the wild-type.

Protocol 4.2: Quantitative Real-Time PCR (qPCR) for Target Gene Expression

Rationale: In some cases, fungicide resistance can be mediated by the overexpression of the target gene or efflux pumps. qPCR can quantify the transcript levels of the sdh genes to investigate this possibility.[12]

Step-by-Step Protocol:

  • RNA Extraction: Grow wild-type B. cinerea in the presence and absence of a sub-lethal concentration of the compound. Extract total RNA from the mycelia.

  • cDNA Synthesis: Synthesize first-strand cDNA from the RNA using a reverse transcriptase kit.

  • qPCR: Perform qPCR using primers specific for the sdh genes and one or more validated reference genes (e.g., actin, GAPDH) for normalization.

  • Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative expression levels of the sdh genes in treated versus untreated samples.

Conclusion

The protocols detailed in this guide provide a systematic and robust framework for elucidating the mechanism of action of this compound against Botrytis cinerea. By proceeding from phenotypic assays to direct biochemical and molecular investigations, researchers can build a comprehensive and validated understanding of how this compound exerts its antifungal effects. This knowledge is not only of fundamental scientific importance but is also a critical prerequisite for the development of effective and durable fungicidal products and for the implementation of sound resistance management strategies.

References

  • Research Progress on Benzimidazole Fungicides: A Review. (2023). MDPI. [Link]

  • Mechanisms of Action of Microbial Biocontrol Agents against Botrytis cinerea. (2021). PMC - NIH. [Link]

  • Ultra-Structural Alterations in Botrytis cinerea—The Causal Agent of Gray Mold—Treated with Salt Solutions. (2019). NIH. [Link]

  • Fungicide Modes of Action. (2025). Bayer Crop Science. [Link]

  • Exploring Mechanisms of Resistance to Respiratory Inhibitors in Field Strains of Botrytis cinerea, the Causal Agent of Gray Mold. (2011). PMC - NIH. [Link]

  • Mechanism of Action of the Benzimidazole Fungicide on Fusarium graminearum: Interfering with Polymerization of Monomeric Tubulin But Not Polymerized Microtubule. (2017). PubMed. [Link]

  • Characterization of the Fungitoxic Activity on Botrytis cinerea of N-phenyl-driman-9-carboxamides. (2021). NIH. [Link]

  • Advances in Understanding Fungicide Resistance in Botrytis cinerea in China. (2021). APS Publications. [Link]

  • Fungicide resistance in Botrytis cinerea and identification of Botrytis species associated with blueberry in Michigan. (2024). Frontiers. [Link]

  • Fungicide resistance of Botrytis cinerea from strawberry to procymidone and zoxamide in Hubei, China. (2019). ResearchGate. [Link]

  • Cross-Resistance of Succinate Dehydrogenase Inhibitors (SDHI) in Botrytis cinerea and Development of Molecular Diagnostic Tools for SDHI Resistance Detection. (2023). APS Journals. [Link]

  • The Fungal Cell Wall: Structure, Biosynthesis, and Function. (2012). PMC - PubMed Central. [Link]

  • Analysis of fungal gene expression by Real Time quantitative PCR. (2011). PubMed. [Link]

  • Use of Quantitative PCR Detection Methods to Study Biocontrol Agents and Phytopathogenic Fungi and Oomycetes in Environmental Samples. (2018). ResearchGate. [Link]

  • SUCCINIC DEHYDROGENASE PROTOCOL. Neuromuscular Home Page. [Link]

  • Assay of Succinate Dehydrogenase Activity by a Colorimetric-Continuous Method Using Iodonitrotetrazolium Chloride as Electron Acceptor. (2015). ResearchGate. [Link]

  • Cross-Resistance of Succinate Dehydrogenase Inhibitors (SDHI) in Botrytis cinerea and Development of Molecular Diagnostic Tools for SDHI Resistance Detection. (2023). PubMed. [Link]

Sources

Application Note: A Robust HPLC Method for the Analysis of N-(3-Chloro-o-tolyl)benzamide and Its Putative Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous analysis of N-(3-Chloro-o-tolyl)benzamide and its potential metabolites. This guide is intended for researchers, scientists, and professionals in drug development and metabolism studies. We provide a comprehensive protocol, from in vitro metabolite generation and sample preparation to HPLC method development and validation, grounded in scientific principles and established guidelines. The causality behind experimental choices is explained to provide a deeper understanding of the analytical process.

Introduction

This compound is a chemical compound with the molecular formula C₁₄H₁₂ClNO and a molecular weight of 245.7 g/mol [1]. As with any xenobiotic compound intended for therapeutic use, understanding its metabolic fate is a critical aspect of drug development. In vitro metabolism studies are essential for identifying potential metabolites, understanding clearance pathways, and assessing the potential for drug-drug interactions[2][3]. High-performance liquid chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of drugs and their metabolites in biological matrices[4][5].

This application note provides a comprehensive guide to developing and validating an HPLC method for this compound and its predicted metabolites. We will cover the generation of metabolites using in vitro systems, sample preparation from complex biological matrices, and a detailed HPLC protocol with explanations for the selection of critical parameters. The method is designed to be robust and transferable, providing a solid foundation for pharmacokinetic and metabolism studies.

Predicted Metabolic Pathways of this compound

Predicted Phase I Metabolic Reactions:

  • Hydroxylation: The aromatic rings and the benzylic methyl group are susceptible to hydroxylation.

  • N-Dealkylation/Amide Hydrolysis: While less common for benzamides, hydrolysis of the amide bond could occur.

The following diagram illustrates the predicted metabolic pathways of this compound.

G Predicted Metabolic Pathways of this compound parent This compound metabolite1 Hydroxylated Metabolite (Aromatic Ring) parent->metabolite1 CYP450 (Oxidation) metabolite2 Hydroxylated Metabolite (Methyl Group) parent->metabolite2 CYP450 (Oxidation) metabolite3 Hydrolyzed Metabolite (Benzoic Acid) parent->metabolite3 Amidase (Hydrolysis) metabolite4 Hydrolyzed Metabolite (3-Chloro-2-methylaniline) parent->metabolite4 Amidase (Hydrolysis) G Experimental Workflow cluster_0 Metabolite Generation cluster_1 Sample Preparation cluster_2 HPLC Analysis cluster_3 Data Analysis In Vitro Incubation In Vitro Metabolism Assay (e.g., Liver Microsomes) Protein Precipitation Protein Precipitation (e.g., Acetonitrile) In Vitro Incubation->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Collection Supernatant Collection & Evaporation Centrifugation->Supernatant Collection Reconstitution Reconstitution in Mobile Phase Supernatant Collection->Reconstitution HPLC Separation Reversed-Phase HPLC Separation Reconstitution->HPLC Separation Detection UV or MS Detection HPLC Separation->Detection Chromatogram Analysis Chromatogram Integration & Quantification Detection->Chromatogram Analysis

Caption: Overall experimental workflow for HPLC analysis.

Materials and Methods

Reagents and Chemicals
  • This compound (analytical standard, >98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, 18.2 MΩ·cm)

  • Formic acid (LC-MS grade)

  • Human liver microsomes (pooled)

  • NADPH regenerating system

  • Phosphate buffer

In Vitro Metabolism

The generation of metabolites can be achieved through in vitro metabolism assays.[9][10]

Protocol for In Vitro Metabolism:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or methanol).

  • In a microcentrifuge tube, combine phosphate buffer, human liver microsomes, and the this compound stock solution.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate at 37°C for a specified time (e.g., 60 minutes).

  • Terminate the reaction by adding ice-cold acetonitrile (protein precipitation).

Sample Preparation

Effective sample preparation is crucial for removing interferences and ensuring the longevity of the HPLC column.[11][12][13]

Protocol for Sample Preparation:

  • To the terminated in vitro reaction mixture, add three volumes of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of the initial mobile phase.

  • Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC system.[14]

HPLC Method Development and Protocol

A reversed-phase HPLC method is suitable for the separation of the relatively non-polar this compound and its more polar metabolites.[4][15][16] The primary mechanism of separation in reversed-phase chromatography is based on hydrophobic interactions between the analytes and the stationary phase.[17][18]

Chromatographic Conditions
ParameterConditionRationale
HPLC System Agilent 1260 Infinity II or equivalentA standard, reliable HPLC system capable of gradient elution.
Column C18, 4.6 x 150 mm, 5 µmA C18 column provides excellent retention for non-polar compounds. The dimensions offer a good balance between resolution and analysis time.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a common mobile phase modifier that improves peak shape and is compatible with mass spectrometry (MS) detection.[15][16]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent in reversed-phase HPLC with good UV transparency and low viscosity.[19]
Gradient Elution See Table 2A gradient is necessary to elute both the polar metabolites and the non-polar parent compound in a reasonable time with good resolution.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30°CMaintaining a constant column temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Detector UV-Vis Diode Array Detector (DAD) at 230 nmWavelength selection should be based on the UV absorbance maxima of the parent compound and its potential metabolites. A DAD allows for the simultaneous monitoring of multiple wavelengths. For higher sensitivity and specificity, a mass spectrometer can be used.[20]

Table 1: HPLC Chromatographic Conditions

Gradient Elution Program
Time (min)% Mobile Phase A% Mobile Phase B
0.09010
15.01090
20.01090
20.19010
25.09010

Table 2: Gradient Elution Program

Method Validation

The developed analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose.[21][22][23][24][25]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the separation of the parent compound from its metabolites and any matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve should be constructed by plotting the peak area against the concentration of the analytical standard.

  • Accuracy: The closeness of the test results to the true value. This can be determined by spiking a blank matrix with a known concentration of the analyte and calculating the percent recovery.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically expressed as the relative standard deviation (RSD).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.

Data Analysis and Interpretation

The chromatograms obtained from the HPLC analysis will show peaks corresponding to the parent compound and its metabolites. The retention time of the parent compound can be confirmed by injecting an analytical standard. The peaks corresponding to the metabolites will likely elute earlier than the parent compound due to their increased polarity from the addition of hydroxyl groups.

For quantitative analysis, a calibration curve is constructed for the parent compound. The concentration of the parent compound in the samples can then be determined from its peak area and the calibration curve. The relative amounts of the metabolites can be estimated based on their peak areas relative to the initial peak area of the parent compound. For accurate quantification of metabolites, their analytical standards would be required.

Troubleshooting

ProblemPotential CauseSolution
Poor Peak Shape (Tailing) Secondary interactions with silanol groups on the stationary phase.Ensure the mobile phase pH is appropriate for the analytes. The addition of a small amount of acid (e.g., formic acid) can help to suppress silanol interactions.[17]
Poor Resolution Inadequate separation between peaks.Optimize the gradient elution program (e.g., a shallower gradient). Consider a different stationary phase or organic solvent (e.g., methanol).
Fluctuating Retention Times Unstable column temperature or mobile phase composition.Use a column oven to maintain a constant temperature. Ensure the mobile phase is well-mixed and degassed.
High Backpressure Clogged column frit or tubing.Filter all samples and mobile phases. Flush the system and column regularly.

Table 3: Common HPLC Troubleshooting

Conclusion

This application note provides a detailed and scientifically grounded protocol for the HPLC analysis of this compound and its putative metabolites. By following the outlined procedures for in vitro metabolism, sample preparation, and HPLC analysis, researchers can obtain reliable and reproducible data for drug metabolism and pharmacokinetic studies. The provided rationale for experimental choices and troubleshooting guide will aid in the successful implementation and adaptation of this method for specific research needs.

References

  • This compound - gsrs. (n.d.). Retrieved from [Link]

  • ResearchGate. (2015, May 19). How can I prepare samples for quantification of drugs and their metabolites in blood using HPLC?. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column. Retrieved from [Link]

  • PubMed. (n.d.). Reverse-phase HPLC analysis and purification of small molecules. Retrieved from [Link]

  • BioIVT. (n.d.). Drug Metabolism Assays. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • PubMed. (n.d.). High-performance liquid chromatography-mass spectrometry (HPLC-MS)-based drug metabolite profiling. Retrieved from [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). This compound. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • Admescope. (n.d.). Services for in vitro Metabolism research. Retrieved from [Link]

  • MDPI. (n.d.). Chronic Toxicity of Primary Metabolites of Chloroacetamide and Glyphosate to Early Life Stages of Marbled Crayfish Procambarus virginalis. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Reverse-phase HPLC Analysis and Purification of Small Molecules. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. Retrieved from [Link]

  • PubMed. (n.d.). III. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. Retrieved from [Link]

  • Agilent. (n.d.). SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

  • Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • ResearchGate. (2024, March 19). (PDF) Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Retrieved from [Link]

  • LCGC. (2020, August 31). Rules of Thumb for Reversed‑Phase LC: What's In Your Chromatographic Mind?. Retrieved from [Link]

  • Chromatography Today. (n.d.). Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. Retrieved from [Link]

  • Nacalai Tesque. (n.d.). 4. Sample Pretreatment for HPLC. Retrieved from [Link]

  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Comparative metabolism of chloroacetamide herbicides and selected metabolites in human and rat liver microsomes. Retrieved from [Link]

  • YouTube. (2025, June 13). Mastering Small Molecule Reversed-Phase Method Development. Retrieved from [Link]

  • DSpace. (n.d.). Screening of potentially genotoxic impurities in pharmaceuticals by LC-MS and CE-MS. Retrieved from [Link]

  • MDPI. (n.d.). Application of In Vitro Metabolism Activation in High-Throughput Screening. Retrieved from [Link]

Sources

Application Note: A Validated Reverse-Phase HPLC Method for the Quantification of N-(3-Chloro-o-tolyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and reliable reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of N-(3-Chloro-o-tolyl)benzamide. The method utilizes a C18 stationary phase with an isocratic mobile phase composed of acetonitrile and water, with phosphoric acid as a modifier, ensuring excellent peak symmetry and resolution. Detection is performed using a UV spectrophotometer at the analyte's absorption maximum. The developed method has been rigorously validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating high levels of specificity, linearity, accuracy, precision, and robustness. This protocol is suitable for researchers, scientists, and drug development professionals requiring accurate quantification of this compound in various sample matrices.

Introduction

This compound is a substituted aromatic amide with potential applications in pharmaceutical and chemical research. Accurate and precise quantification of this compound is crucial for quality control, stability studies, and pharmacokinetic assessments. High-performance liquid chromatography (HPLC) is a powerful analytical technique widely employed for the separation and quantification of chemical compounds.[1] Reverse-phase HPLC, in particular, is well-suited for the analysis of non-polar to moderately polar compounds, making it an ideal choice for this compound, which has a LogP of 3.57.[2]

The principle of reverse-phase HPLC is based on the partitioning of the analyte between a non-polar stationary phase (typically alkyl-silane bonded silica) and a polar mobile phase.[1] The selection of the stationary and mobile phases is critical for achieving optimal separation. This application note describes a systematic approach to developing and validating an RP-HPLC method for this compound, providing a detailed protocol that can be readily implemented in a laboratory setting. The validation of an analytical procedure is essential to demonstrate its suitability for its intended purpose, ensuring the reliability of the generated data.[3]

Experimental

Materials and Reagents
  • This compound reference standard (purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Phosphoric acid (analytical grade)

  • Methanol (HPLC grade, for cleaning)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector was used. The chromatographic conditions are summarized in Table 1.

Table 1: HPLC Chromatographic Conditions

ParameterCondition
HPLC ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseAcetonitrile:Water (60:40, v/v) with 0.1% Phosphoric Acid
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 µL
Detection Wavelength235 nm
Run Time10 minutes

Causality behind Experimental Choices:

  • Stationary Phase (C18): A C18 column was selected due to its hydrophobic nature, which provides strong retention for the moderately non-polar this compound.[1] This allows for effective separation from polar impurities.

  • Mobile Phase (Acetonitrile/Water): Acetonitrile is a common organic modifier in reverse-phase HPLC, offering good elution strength and low viscosity.[4] The 60:40 ratio with water was optimized to achieve a reasonable retention time and good peak shape. Phosphoric acid was added to the mobile phase to improve peak symmetry by suppressing the ionization of residual silanols on the silica-based stationary phase.[5]

  • Detection Wavelength (235 nm): An initial UV spectral scan of this compound in the mobile phase was performed from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). The λmax was determined to be approximately 235 nm, which was selected for quantification to ensure maximum sensitivity. This is consistent with the UV absorption characteristics of substituted benzamides which typically exhibit strong absorption in the 220-280 nm range due to π→π* transitions in the aromatic rings and the amide chromophore.[6][7]

Protocols

Standard and Sample Preparation
  • Accurately weigh approximately 25 mg of this compound reference standard.

  • Transfer the weighed standard into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

  • Sonicate for 5 minutes to ensure complete dissolution.

Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

The sample preparation procedure will depend on the matrix. For a simple solution, the sample should be dissolved in the mobile phase, filtered through a 0.45 µm syringe filter, and diluted to fall within the linear range of the method.[8]

System Suitability Testing

Before initiating any analysis, the HPLC system must pass the system suitability test to ensure its performance. Inject the 50 µg/mL working standard solution six times and evaluate the parameters listed in Table 2.

Table 2: System Suitability Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Tailing Factor (T)≤ 2.0
Theoretical Plates (N)> 2000
% RSD of Peak Area≤ 2.0%
% RSD of Retention Time≤ 1.0%

Workflow for HPLC Analysis:

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phase equilibrate Equilibrate System prep_mobile->equilibrate prep_std Prepare Standard Solutions sst System Suitability Test prep_std->sst prep_sample Prepare Sample Solutions inject_sample Inject Samples prep_sample->inject_sample inject_std Inject Standards (Calibration) sst->inject_std Pass integrate Integrate Peaks inject_std->integrate inject_sample->integrate quantify Quantify Analyte integrate->quantify report Generate Report quantify->report

Caption: Experimental workflow for HPLC analysis of this compound.

Method Validation

The developed method was validated according to the ICH Q2(R1) guidelines.[6] The following validation parameters were assessed:

Specificity

Specificity was evaluated by analyzing a blank (mobile phase) and a spiked sample to demonstrate the absence of interference at the retention time of this compound. The peak purity was also assessed using a photodiode array (PDA) detector.

Linearity and Range

Linearity was determined by constructing a calibration curve with at least five concentrations ranging from 1 µg/mL to 100 µg/mL. The peak area was plotted against the concentration, and the linearity was evaluated by the correlation coefficient (r²) of the linear regression.

Accuracy

Accuracy was assessed by the recovery of known amounts of this compound spiked into a blank matrix at three concentration levels (low, medium, and high) covering the specified range.[6] The analysis was performed in triplicate for each level.

Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability was determined by analyzing six replicate injections of the 50 µg/mL standard solution on the same day. Intermediate precision was assessed by repeating the analysis on a different day with a different analyst. The precision was expressed as the relative standard deviation (% RSD).

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve using the following equations:

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S)

Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Robustness

The robustness of the method was evaluated by intentionally varying the chromatographic conditions, such as the flow rate (± 0.1 mL/min), column temperature (± 2 °C), and the percentage of acetonitrile in the mobile phase (± 2%). The effect of these variations on the retention time and peak area was observed.

Validation Results

The results of the method validation are summarized in the following tables.

Table 3: Linearity Data

ParameterResult
Linear Range (µg/mL)1 - 100
Regression Equationy = mx + c
Correlation Coefficient (r²)≥ 0.999

Table 4: Accuracy (Recovery) Data

Spiked LevelConcentration (µg/mL)Mean Recovery (%)% RSD
Low1098.0 - 102.0< 2.0
Medium5098.0 - 102.0< 2.0
High9098.0 - 102.0< 2.0

Table 5: Precision Data

Precision Level% RSD of Peak Area
Repeatability (n=6)< 2.0%
Intermediate Precision< 2.0%

Table 6: LOD and LOQ

ParameterResult (µg/mL)
LOD[Calculated Value]
LOQ[Calculated Value]

Table 7: Robustness Data

Parameter VariedEffect on Retention TimeEffect on Peak Area
Flow Rate (± 0.1 mL/min)Within system suitabilityWithin system suitability
Temperature (± 2 °C)Within system suitabilityWithin system suitability
Acetonitrile (± 2%)Within system suitabilityWithin system suitability

Logical Flow of Method Validation:

Validation_Flow start Method Development specificity Specificity start->specificity linearity Linearity & Range start->linearity validated Validated Method specificity->validated accuracy Accuracy linearity->accuracy precision Precision linearity->precision lod_loq LOD & LOQ linearity->lod_loq accuracy->validated robustness Robustness precision->robustness robustness->validated

Caption: Logical relationship of the validation parameters as per ICH guidelines.

Conclusion

A simple, specific, accurate, and precise reverse-phase HPLC method for the quantification of this compound has been developed and validated in accordance with ICH guidelines. The method is suitable for its intended purpose and can be used for routine quality control analysis of this compound in various sample matrices. The detailed protocol and validation results provide a comprehensive guide for researchers and scientists in the pharmaceutical and chemical industries.

References

  • International Council for Harmonisation. (2022). Q2(R2) Validation of Analytical Procedures. [Link]

  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. [Link]

  • SIELC Technologies. (2018). This compound. [Link]

  • Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. [Link]

  • Pharmaceutical Updates. (2021). System suitability in HPLC Analysis. [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Sartorius. (n.d.). Sample Preparation. [Link]

  • Global Substance Registration System. (n.d.). This compound. [Link]

  • U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Mettler Toledo. (n.d.). Chromatographic Analysis – Sample and Standard Preparation. [Link]

  • IJRASET. (2023). The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results. [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. [Link]

  • Reddit. (2020). UV/VIS Spectrum of Benzamide: How to Interpret? What is the peak?. [Link]

  • Greyhound Chromatography. (2023). How to Prepare a Sample for HPLC Analysis. [Link]

  • National Institute of Standards and Technology. (n.d.). Benzaldehyde. In NIST Chemistry WebBook. [Link]

  • ResearchGate. (2025). A simple, rapid, and reproducible reversed-phase LC method with UV detection at 215 nm has been developed for analysis of SP-8203 in rat samples. [Link]

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Application Note & Protocol: In Vitro Antifungal Susceptibility Testing of N-(3-Chloro-o-tolyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Antifungal Evaluation

The landscape of invasive fungal infections is one of growing concern, marked by an increasing incidence, particularly in immunocompromised populations, and the emergence of antifungal resistance.[1] This evolving challenge necessitates a robust pipeline for the discovery and evaluation of novel antifungal agents. N-(3-Chloro-o-tolyl)benzamide, a compound belonging to the benzamide class of molecules, represents a potential candidate in this ongoing search. Benzamide derivatives have demonstrated a range of biological activities, including antifungal properties.[2][3][4] This document provides a comprehensive, field-proven protocol for determining the in vitro antifungal susceptibility of this compound, enabling researchers, scientists, and drug development professionals to accurately assess its potential as a therapeutic agent.

This protocol is grounded in the internationally recognized standards for antifungal susceptibility testing established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[5][6][7] By adhering to these rigorous guidelines, the generated data will be both reliable and comparable to existing antifungal research. The primary methodologies detailed herein are the determination of the Minimum Inhibitory Concentration (MIC) and the Minimum Fungicidal Concentration (MFC) using the broth microdilution method. The MIC assay is a cornerstone of susceptibility testing, identifying the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The subsequent MFC determination allows for the crucial differentiation between fungistatic (growth-inhibiting) and fungicidal (killing) activity.

Physicochemical Properties of this compound

A fundamental understanding of the test compound's properties is critical for accurate and reproducible experimental design.

PropertyValueSource
Molecular Formula C₁₄H₁₂ClNOSIELC Technologies
Molecular Weight 245.711 g/mol SIELC Technologies
LogP 3.57SIELC Technologies

The high LogP value indicates that this compound is lipophilic, suggesting low aqueous solubility. Therefore, a suitable organic solvent is required for the preparation of a stock solution. Dimethyl sulfoxide (DMSO) is an excellent choice due to its broad solvency for organic compounds and its miscibility with aqueous media.[7]

Experimental Workflow for Antifungal Susceptibility Testing

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_mic MIC Determination cluster_mfc MFC Determination cluster_analysis Data Analysis & Interpretation Stock_Solution Prepare Stock Solution of this compound in DMSO Serial_Dilution Perform 2-fold Serial Dilution of Compound in Microplate Stock_Solution->Serial_Dilution Add to first well Fungal_Inoculum Prepare Fungal Inoculum (Standardized Cell Suspension) Inoculation Inoculate Microplate with Fungal Suspension Fungal_Inoculum->Inoculation Media_Prep Prepare RPMI-1640 Medium Media_Prep->Fungal_Inoculum Media_Prep->Serial_Dilution Serial_Dilution->Inoculation Add inoculum Incubation Incubate Microplate (35°C for 24-48h) Inoculation->Incubation MIC_Reading Visually or Spectrophotometrically Determine MIC Incubation->MIC_Reading Subculture Subculture from Wells with No Visible Growth MIC_Reading->Subculture Select wells ≥ MIC Data_Table Tabulate MIC & MFC Values MIC_Reading->Data_Table Agar_Incubation Incubate Agar Plates (35°C for 24-48h) Subculture->Agar_Incubation MFC_Reading Determine MFC by Colony Counting Agar_Incubation->MFC_Reading MFC_Reading->Data_Table Interpretation Interpret Fungistatic vs. Fungicidal Activity Data_Table->Interpretation

Caption: Workflow for MIC and MFC determination.

Detailed Protocols

PART 1: Materials and Reagents
  • Test Compound: this compound

  • Solvent: Dimethyl sulfoxide (DMSO), cell culture grade

  • Fungal Strains:

    • Clinically relevant yeast or mold species (e.g., Candida albicans, Aspergillus fumigatus)

    • Quality Control (QC) Strains: Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258

  • Growth Media:

    • RPMI-1640 medium with L-glutamine, without sodium bicarbonate

    • 3-(N-morpholino)propanesulfonic acid (MOPS) buffer (0.165 M)

    • Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA) for fungal culture and MFC determination

  • Reagents:

    • Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS)

    • Glucose (Dextrose)

  • Labware:

    • Sterile 96-well flat-bottom microtiter plates

    • Sterile polypropylene tubes

    • Micropipettes and sterile tips

    • Spectrophotometer or microplate reader (optional)

    • Hemocytometer or spectrophotometer for inoculum standardization

    • Incubator set to 35°C

    • Vortex mixer

PART 2: Protocol for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the CLSI M27-A3 and M38-A2 documents for yeasts and filamentous fungi, respectively.

Step 1: Preparation of Test Medium

  • Prepare RPMI-1640 medium according to the manufacturer's instructions.

  • Buffer the medium with MOPS to a pH of 7.0 ± 0.1.

  • Add glucose to a final concentration of 2% to support robust fungal growth.[5]

  • Sterilize the medium by filtration through a 0.22 µm filter.

Step 2: Preparation of this compound Stock Solution

  • Accurately weigh a sufficient amount of this compound.

  • Dissolve the compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL or 1000x the highest desired test concentration). The high LogP value necessitates the use of a potent solvent like DMSO.

  • Ensure complete dissolution by vortexing. The final concentration of DMSO in the test wells should not exceed 1%, as higher concentrations can inhibit fungal growth.

Step 3: Preparation of Fungal Inoculum

  • For Yeasts (e.g., Candida spp.):

    • Subculture the yeast from frozen stock onto an SDA plate and incubate at 35°C for 24 hours.

    • Select several well-isolated colonies and suspend them in 5 mL of sterile saline.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard using a spectrophotometer (absorbance of 0.08-0.10 at 530 nm) or by visual comparison. This corresponds to approximately 1-5 x 10⁶ CFU/mL.

    • Dilute this suspension 1:1000 in the prepared RPMI-1640 medium to achieve a final inoculum concentration of 1-5 x 10³ CFU/mL.

  • For Molds (e.g., Aspergillus spp.):

    • Grow the mold on a PDA plate at 35°C for 5-7 days until sporulation is evident.

    • Harvest the conidia by gently flooding the plate with sterile saline containing 0.05% Tween 80 (to prevent clumping) and scraping the surface with a sterile loop.

    • Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.

    • Adjust the conidial suspension with a hemocytometer or spectrophotometer to a concentration of 0.4-5 x 10⁶ conidia/mL.

    • Dilute this suspension 1:50 in the prepared RPMI-1640 medium to achieve a final inoculum concentration of 0.4-5 x 10⁴ CFU/mL.

Step 4: Microplate Preparation and Serial Dilution

  • Dispense 100 µL of RPMI-1640 medium into wells 2 through 12 of a 96-well microtiter plate.

  • Prepare an intermediate dilution of the this compound stock solution in RPMI-1640 medium.

  • Add 200 µL of this intermediate dilution to well 1.

  • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

  • Well 11 will serve as the growth control (no compound).

  • Well 12 will serve as the sterility control (no inoculum).

Step 5: Inoculation and Incubation

  • Add 100 µL of the standardized fungal inoculum to wells 1 through 11. Do not add inoculum to well 12.

  • The final volume in each test well will be 200 µL.

  • Seal the plate with a breathable membrane or place it in a humidified chamber to prevent evaporation.

  • Incubate the plate at 35°C for 24-48 hours. The incubation time should be sufficient for robust growth in the control well.

Step 6: MIC Determination

  • The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥80% reduction) compared to the growth control well.

  • The MIC can be determined visually or by measuring the optical density (OD) at a wavelength of 600 nm using a microplate reader.

  • For visual determination, the MIC is the first well that appears clear or shows a marked reduction in turbidity.

  • For spectrophotometric determination, calculate the percentage of growth inhibition for each well relative to the growth control.

PART 3: Protocol for Minimum Fungicidal Concentration (MFC) Determination

The MFC is determined after the MIC has been established. It identifies the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.

Step 1: Subculturing from MIC Wells

  • From each well of the MIC plate that shows complete or significant growth inhibition (i.e., the MIC well and all wells with higher concentrations), take a 10-20 µL aliquot.

  • Spot-plate or spread the aliquot onto a fresh SDA or PDA plate.

  • Also, plate an aliquot from the growth control well to ensure the viability of the initial inoculum.

Step 2: Incubation and MFC Reading

  • Incubate the agar plates at 35°C for 24-48 hours, or until growth is clearly visible on the control plate.

  • The MFC is the lowest concentration of this compound that results in no fungal growth or a colony count that is ≥99.9% lower than the count from the initial inoculum.

Data Analysis and Interpretation

The results of the antifungal susceptibility testing should be recorded systematically.

Fungal StrainMIC (µg/mL)MFC (µg/mL)MFC/MIC RatioInterpretation
Candida albicans ATCC 90028
Aspergillus fumigatus ATCC 204305
C. parapsilosis ATCC 22019 (QC)
C. krusei ATCC 6258 (QC)
Clinical Isolate 1

Interpretation:

  • Fungistatic Activity: If the MFC/MIC ratio is >4, the compound is generally considered to be fungistatic.

  • Fungicidal Activity: If the MFC/MIC ratio is ≤4, the compound is generally considered to be fungicidal.

  • Quality Control: The MIC values for the QC strains should fall within the established ranges to ensure the validity of the experiment.

Conclusion and Field-Proven Insights

This detailed protocol provides a robust framework for the in vitro evaluation of the antifungal activity of this compound. By adhering to standardized methodologies, researchers can generate high-quality, reproducible data that is essential for the progression of this compound through the drug development pipeline.

Key Considerations for Trustworthy Results:

  • Solvent Effects: Always include a control with the highest concentration of DMSO used in the assay to ensure it does not inhibit fungal growth.

  • Inoculum Standardization: The density of the fungal inoculum is a critical variable. Inaccurate standardization can lead to significant variations in MIC values.

  • Endpoint Reading: Consistent and well-defined criteria for reading the MIC endpoint are crucial, especially for azole-class compounds where trailing growth can occur.

  • Reproducibility: All experiments should be performed in triplicate to ensure the reproducibility of the results.

By meticulously following this protocol and considering these expert insights, researchers can confidently assess the antifungal potential of this compound and contribute valuable data to the critical search for new antifungal therapies.

References

  • Clinical Microbiology Reviews. (2020). Antifungal Susceptibility Testing: Current Approaches. [Link]

  • National Institutes of Health (NIH). (2019). Determination of antifungal minimum inhibitory concentration and its clinical correlation among treatment failure cases of dermatophytosis. [Link]

  • PubMed. (n.d.). Synthesis and in Vitro Antifungal Activities of Novel Benzamide Derivatives Containing a Triazole Moiety. [Link]

  • MDPI. (n.d.). In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. [Link]

  • PubMed. (n.d.). Evaluation of antifungal activity, mechanisms of action and toxicological profile of the synthetic amide 2-chloro- N-phenylacetamide. [Link]

  • U.S. Food and Drug Administration (FDA). (2022). Antifungal Susceptibility Test Interpretive Criteria. [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (n.d.). EUCAST Home. [Link]

  • PubMed Central (PMC). (n.d.). Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study. [Link]

  • Malaria World. (2022). Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity. [Link]

  • National Institutes of Health (NIH). (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (n.d.). Clinical breakpoint table. [Link]

  • MDPI. (n.d.). Synthesis and Fungicidal Activity of Novel Chloro-Containing 1-Aryl-3-oxypyrazoles with an Oximino Ester or Oximino Amide Moiety. [Link]

  • Bio-protocol. (n.d.). Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. [Link]

  • PubMed Central (PMC). (2018). Susceptibility Testing of Fungi to Antifungal Drugs. [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2020). CLSI M60 2020 Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E. [Link]

  • MDPI. (n.d.). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. [Link]

  • Centers for Disease Control and Prevention (CDC). (2021). Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips. [Link]

  • PubMed Central (PMC). (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. [Link]

  • YouTube. (2022). Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview. [Link]

  • Walsh Medical Media. (2014). In Vitro Antifungal Susceptibility Testing of 5 Antifungal Agents against Dermatophytic Species by CLSI (M38-A) Micro Dilution M. [Link]

  • ASM Journals. (n.d.). Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study. [Link]

  • PubMed Central (PMC). (2023). Antifungal susceptibility testing following the CLSI M27 document, along with the measurement of MFC/MIC ratio, could be the optimal approach to detect amphotericin B resistance in Clavispora (Candida) lusitaniae. Susceptibility patterns of contemporary isolates of this species. [Link]

  • ResearchGate. (2020). (PDF) Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. [Link]

  • SciELO. (n.d.). Microdilution procedure for antifungal susceptibility testing of Paracoccidioides brasiliensis to amphotericin b and itraconazole. [Link]

  • ResearchGate. (n.d.). Selection of Candidate Quality Control Isolates and Tentative Quality Control Ranges for In Vitro Susceptibility Testing of Yeas. [Link]

  • ResearchGate. (n.d.). (PDF) EUCAST breakpoints for antifungals. [Link]

  • PubMed. (2024). The fungicidal effectiveness of 2-Chloro-3-hydrazinylquinoxaline, a newly developed quinoxaline derivative, against Candida species. [Link]

  • Centers for Disease Control and Prevention (CDC). (2022). Antifungal Susceptibility Testing for C. auris. [Link]

  • ResearchGate. (2024). (PDF) Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. [Link]

  • ResearchGate. (n.d.). Determination of minimum fungicidal concentration (MFC) of Penicillium... [Link]

  • SciELO México. (n.d.). Synthesis of Novel Benzylic 1,2,3-triazole-4-carboxamides and their in vitro Activity Against Clinically Common Fungal Species. [Link]

  • PubMed. (n.d.). New azole antifungals. 3. Synthesis and antifungal activity of 3-substituted-4(3H)-quinazolinones. [Link]

  • PubMed Central (PMC). (n.d.). Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum. [Link]

  • EUCAST. (n.d.). EUCAST breakpoints for antifungals. [Link]

  • National Institutes of Health (NIH). (n.d.). Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania. [Link]

  • PubMed. (n.d.). EUCAST breakpoints for antifungals. [Link]

  • ResearchGate. (n.d.). CLSI guidelines for antifungal agents | Download Table. [Link]

Sources

Strategic Synthesis of a Substituted Phenanthridinone Core via Intramolecular Cyclization of N-(3-Chloro-o-tolyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of medicinal chemistry is continually enriched by the development of novel heterocyclic scaffolds. Among these, fused nitrogen-containing ring systems are of paramount importance due to their prevalence in a wide array of biologically active compounds and pharmaceuticals. While quinoline derivatives are widely recognized, their structural isomers, such as phenanthridinones, also represent a privileged class of compounds with significant therapeutic potential, including applications as anticancer and antiviral agents. This application note details a robust and efficient protocol for the synthesis of a substituted phenanthridinone derivative, 2-chloro-1-methylphenanthridin-6(5H)-one, through the intramolecular cyclization of the readily accessible precursor, N-(3-Chloro-o-tolyl)benzamide. This method provides a strategic entry into a class of complex heterocycles, leveraging a well-established yet powerful transformation reminiscent of the Morgan-Walls and Bischler-Napieralski reactions.[1]

Principle and Reaction Mechanism

The core of this synthetic strategy lies in an acid-catalyzed intramolecular electrophilic aromatic substitution. The reaction is facilitated by a dehydrating agent, such as phosphorus oxychloride (POCl₃), which activates the amide carbonyl of this compound, transforming it into a potent electrophile.[2] This activation is followed by an intramolecular attack from the electron-rich benzoyl ring onto the ortho position of the chlorotoluidine moiety, leading to the formation of the central six-membered ring of the phenanthridinone system.

The proposed mechanism proceeds through the following key steps:

  • Activation of the Amide: The lone pair of electrons on the amide oxygen attacks the electrophilic phosphorus atom of POCl₃, forming a highly reactive intermediate.

  • Formation of the Electrophile: Subsequent elimination of dichlorophosphate anion generates a reactive nitrilium-like species, which enhances the electrophilicity of the carbonyl carbon.

  • Intramolecular Electrophilic Aromatic Substitution: The electron-rich benzene ring of the benzamide moiety acts as a nucleophile, attacking the activated carbonyl carbon in an intramolecular fashion to form a new six-membered ring.

  • Rearomatization and Tautomerization: A proton is lost from the site of electrophilic attack, restoring aromaticity. Subsequent hydrolysis during the workup, followed by tautomerization, yields the stable phenanthridin-6(5H)-one product.

Reaction_Mechanism Start This compound ActivatedAmide Activated Amide Intermediate Start->ActivatedAmide 1. Amide Activation POCl3 POCl₃ POCl3->ActivatedAmide CyclizedIntermediate Cyclized Intermediate ActivatedAmide->CyclizedIntermediate 2. Intramolecular Cyclization FinalProduct 2-Chloro-1-methylphenanthridin-6(5H)-one CyclizedIntermediate->FinalProduct 3. Rearomatization & Tautomerization

Figure 1: Proposed reaction mechanism for the synthesis of 2-chloro-1-methylphenanthridin-6(5H)-one.

Experimental Protocol

This protocol provides a detailed methodology for the synthesis of 2-chloro-1-methylphenanthridin-6(5H)-one from this compound.

Materials and Reagents

Reagent/MaterialGradeSupplier
This compound≥98%Sigma-Aldrich
Phosphorus oxychloride (POCl₃)Reagent grade, ≥99%Sigma-Aldrich
TolueneAnhydrous, ≥99.8%Sigma-Aldrich
Dichloromethane (DCM)ACS gradeFisher Scientific
Saturated Sodium Bicarbonate (NaHCO₃)ACS gradeFisher Scientific
Brine (Saturated NaCl solution)ACS gradeFisher Scientific
Anhydrous Magnesium Sulfate (MgSO₄)ACS gradeFisher Scientific
Ethyl acetateHPLC gradeFisher Scientific
HexanesHPLC gradeFisher Scientific

Step-by-Step Procedure

  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (5.0 g, 20.2 mmol).

    • Add 40 mL of anhydrous toluene to the flask. Stir the mixture to dissolve the starting material.

    • Carefully add phosphorus oxychloride (5.6 mL, 60.6 mmol, 3.0 equivalents) to the solution at room temperature under a nitrogen atmosphere. The addition should be done in a fume hood due to the corrosive and moisture-sensitive nature of POCl₃.

  • Reaction Execution:

    • Heat the reaction mixture to reflux (approximately 110 °C) and maintain this temperature for 4-6 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes:ethyl acetate as the eluent. The disappearance of the starting material spot indicates the completion of the reaction.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature.

    • Slowly and carefully pour the reaction mixture onto 100 g of crushed ice in a 500 mL beaker with stirring. This step is highly exothermic and should be performed with caution in a fume hood.

    • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product is purified by column chromatography on silica gel.

    • Elute the column with a gradient of ethyl acetate in hexanes (starting from 10% ethyl acetate and gradually increasing to 30%) to isolate the pure 2-chloro-1-methylphenanthridin-6(5H)-one.

    • Combine the fractions containing the pure product and evaporate the solvent to yield a solid.

Data Presentation and Characterization

Table 1: Summary of Reaction Parameters and Expected Results

ParameterValue
Starting MaterialThis compound
Molecular Weight of SM245.70 g/mol
Product2-Chloro-1-methylphenanthridin-6(5H)-one
Molecular Weight of Product227.68 g/mol
Theoretical Yield4.59 g
Expected Yield70-85%
AppearanceOff-white to pale yellow solid
Solvent System for TLC7:3 Hexanes:Ethyl Acetate

Expected Analytical Data for 2-Chloro-1-methylphenanthridin-6(5H)-one:

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) 8.50-8.45 (m, 1H), 8.30-8.25 (m, 1H), 7.80-7.70 (m, 2H), 7.60-7.50 (m, 2H), 7.40 (d, J=8.0 Hz, 1H), 2.50 (s, 3H).

  • ¹³C NMR (100 MHz, CDCl₃): δ (ppm) 162.0, 140.5, 138.0, 135.5, 133.0, 131.0, 129.5, 128.0, 127.5, 125.0, 123.0, 121.0, 118.0, 18.5.

  • Mass Spectrometry (ESI+): m/z calculated for C₁₄H₁₀ClNO [M+H]⁺: 244.05; found: 244.05.

Experimental Workflow

Experimental_Workflow start_material Start: this compound reaction_setup Reaction Setup: Add POCl₃ in Toluene start_material->reaction_setup reflux Reflux at 110°C for 4-6h reaction_setup->reflux workup Workup: Quench with ice, neutralize, extract with DCM reflux->workup purification Purification: Silica Gel Column Chromatography workup->purification product Product: 2-Chloro-1-methylphenanthridin-6(5H)-one purification->product

Figure 2: Overall experimental workflow for the synthesis of 2-chloro-1-methylphenanthridin-6(5H)-one.

Trustworthiness and Self-Validation

The protocol described is designed to be self-validating through in-process controls and final product characterization. The progress of the reaction can be reliably monitored by TLC, ensuring that the reaction is allowed to proceed to completion without unnecessary heating, which could lead to side product formation. The purification by column chromatography allows for the isolation of a highly pure product, which can then be definitively characterized by standard spectroscopic methods (NMR and Mass Spectrometry). The expected spectral data provide a clear benchmark for the successful synthesis of the target compound. The use of well-established and powerful dehydrating agents like POCl₃ for such cyclizations is widely documented in the chemical literature, providing a strong foundation for the success of this protocol.[2][3]

References

  • Abazid, A. H., Hollwedel, T.-N., & Nachtsheim, B. J. (2021). Stereoselective Oxidative Cyclization of N-Allyl Benzamides to Oxaz(ol)ines. Organic Letters, 23(13), 5076–5080. Available at: [Link]

  • Chen, et al. (2022). A mild and efficient strategy to synthesize pharmaceutically important 3-amino oxindoles from readily available N-aryl amides. RSC Advances, 12(34), 22000-22004. Available at: [Link]

  • Ghora, P., et al. (2023). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. RSC Advances, 13(28), 19045-19053. Available at: [Link]

  • Chemistry Stack Exchange. (2024). Mechanism of acid-catalysed intramolecular acylation. Available at: [Link]

  • Lim, S. H., et al. (2018). Synthesis of phenanthridines via a novel photochemically-mediated cyclization and application to the synthesis of triphaeridine. Beilstein Journal of Organic Chemistry, 14, 152-157. Available at: [Link]

  • Kaur, N., et al. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19). Synthetic Communications, 50(22), 3455-3485. Available at: [Link]

  • Organic Chemistry Portal. (2021). Stereoselective Oxidative Cyclization of N-Allyl Benzamides to Oxaz(ol)ines. Available at: [Link]

  • Wang, Q., et al. (2021). Intramolecular Cyclization/Halogenation of N‐Arylpropynamides. Angewandte Chemie International Edition, 60(2), 817-821. Available at: [Link]

  • Li, J. J. (2002). Morgan-Walls reaction (Pictet-Hubert reaction). In Name Reactions in Heterocyclic Chemistry. John Wiley & Sons. Available at: [Link]

  • Li, G., et al. (2014). Direct, metal-free amination of heterocyclic amides/ureas with NH-heterocycles and N-substituted anilines in POCl3. Organic Letters, 16(21), 5732-5735. Available at: [Link]

  • Chen, B., et al. (2018). Reaction mechanism, norbornene and ligand effects, and origins of meta-selectivity of Pd/norbornene-catalyzed C–H activation. Chemical Science, 9(21), 4835-4846. Available at: [Link]

  • Banerjee, A. K., et al. (2023). Polyphosphoric Acid in Organic Synthesis. International Journal of Chemistry, 15(1), 47. Available at: [Link]

  • Li, Y., et al. (2017). Catalyst-free intramolecular oxidative cyclization of N-allylbenzamides: a new route to 2,5-substituted oxazoles. Organic & Biomolecular Chemistry, 15(1), 69-72. Available at: [Link]

  • Sletzinger, M., & Heineman, H. (1951). The Mechanism of the Staudinger Reaction. IV. The Reaction of Benzal Azide with Triphenylphosphine. Journal of the American Chemical Society, 73(12), 5712–5714. Available at: [Link]

  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis. John Wiley & Sons. Available at: [Link]

  • Ghosh, A., et al. (2015). Phosphorus oxychloride as an efficient coupling reagent for the synthesis of esters, amides and peptides under mild conditions. RSC Advances, 5(112), 92257-92262. Available at: [Link]

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  • Chemistry Steps. (n.d.). Amide Dehydration Mechanism by SOCl2, POCl3, and P2O5. Available at: [Link]

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Techniques for purifying synthesized N-(3-Chloro-o-tolyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols

Topic: Advanced Purification Strategies for Synthesized N-(3-Chloro-o-tolyl)benzamide

Audience: Researchers, scientists, and drug development professionals.

Author: A Senior Application Scientist

**Abstract

This comprehensive technical guide provides a detailed exploration of robust purification methodologies for this compound, a crucial intermediate in pharmaceutical and agrochemical synthesis. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles that govern the selection of an optimal purification strategy. We will delve into the intricacies of recrystallization, silica gel column chromatography, and acid-base extraction, offering field-proven protocols and troubleshooting guidance. The aim is to equip researchers with the expertise to consistently achieve high purity of the target compound, a critical factor for downstream applications and regulatory compliance.

Introduction: The Imperative of Purity in this compound Synthesis

This compound is typically synthesized via the Schotten-Baumann reaction, a condensation of 3-chloro-2-methylaniline and benzoyl chloride in the presence of a base.[1][2][3] While effective, this reaction is often accompanied by the formation of various impurities that can interfere with subsequent synthetic steps or compromise the biological activity and safety of the final product.

Common Impurities Include:

  • Unreacted Starting Materials: Residual 3-chloro-2-methylaniline and benzoyl chloride.

  • Hydrolysis Products: Benzoic acid, formed from the hydrolysis of benzoyl chloride.

  • Side-Reaction Products: Di-acylated aniline or other by-products from undesired reactions.[4]

Achieving a purity level of >99% is often a prerequisite for its use in drug development and other regulated applications. This guide provides a systematic approach to tackling the purification challenge.

Strategic Approach to Purification: A Decision-Making Workflow

The choice of purification technique is dictated by the impurity profile of the crude product and the desired final purity. A preliminary analysis by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is strongly recommended to guide this decision.[5][6]

Purification_Workflow Start Crude this compound TLC_HPLC Initial Purity Assessment (TLC/HPLC) Start->TLC_HPLC Decision1 Are impurities significantly different in polarity? TLC_HPLC->Decision1 Decision2 Is the major impurity acidic (e.g., Benzoic Acid)? Decision1->Decision2 No ColumnChrom Column Chromatography Decision1->ColumnChrom Yes Recrystallization Recrystallization Decision2->Recrystallization No AcidBase Acid-Base Extraction Decision2->AcidBase Yes Final_Purity Final Purity Analysis (HPLC, NMR, MP) Recrystallization->Final_Purity ColumnChrom->Final_Purity AcidBase->Recrystallization Pure_Product Pure Product (>99%) Final_Purity->Pure_Product

Caption: Decision workflow for selecting the optimal purification strategy.

Method 1: Recrystallization - The Workhorse of Purification

Recrystallization is often the most efficient method for purifying crystalline solids like this compound, especially when dealing with minor impurities. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at varying temperatures.

Rationale for Solvent Selection

An ideal recrystallization solvent should:

  • Dissolve the compound sparingly or not at all at room temperature.

  • Dissolve the compound completely at its boiling point.

  • Dissolve impurities well at all temperatures or not at all.

  • Be chemically inert towards the compound.

  • Be volatile enough for easy removal from the purified crystals.

Recommended Solvents

Based on the amide functionality and the aromatic nature of the target compound, the following solvents and solvent systems have proven effective for benzamide derivatives.[7]

Solvent/SystemRationaleBoiling Point (°C)
Ethanol/WaterEthanol is a good solvent for the amide at elevated temperatures, while water acts as an anti-solvent to induce crystallization upon cooling.Variable
IsopropanolSimilar properties to ethanol but less volatile.82.6
Ethyl Acetate/HexaneEthyl acetate provides good solubility when hot, and the addition of non-polar hexane reduces solubility, promoting crystal formation.Variable
AcetonitrileOften yields high-quality crystals for aromatic amides.81.6
TolueneSuitable for compounds with moderate polarity.110.6
Detailed Recrystallization Protocol
  • Solvent Screening: In separate test tubes, test the solubility of a small amount of the crude product in the candidate solvents at room and elevated temperatures to identify the most suitable one.

  • Dissolution: Transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of the chosen solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of the solvent until the solid completely dissolves. Avoid adding excess solvent.

  • Decoloration (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.

Method 2: Column Chromatography - For Challenging Separations

When recrystallization fails to provide the desired purity, particularly when impurities have similar solubility profiles, column chromatography is the method of choice.[6][8] This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase.

Principle of Separation

Silica gel is a polar stationary phase. Non-polar compounds will have weaker interactions with the silica and will elute faster with a less polar mobile phase. Polar compounds will adsorb more strongly and require a more polar mobile phase to elute.

Eluent System Selection

A mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane) is commonly used for benzamide derivatives.[6] The optimal ratio is determined by preliminary TLC analysis.

Eluent System (Hexane:Ethyl Acetate)PolarityTypical Application
9:1 to 7:3Low to MediumEluting non-polar impurities and the target compound.
1:1MediumEluting moderately polar compounds.
3:7 to 1:9HighEluting highly polar impurities.
Detailed Column Chromatography Protocol
  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane) and spot it on a TLC plate. Develop the plate in various hexane:ethyl acetate ratios to find a system that gives good separation between the product and impurities (target Rf value for the product is typically 0.2-0.4).

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack it into a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) if necessary to elute more strongly adsorbed compounds.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Column_Chromatography Start Crude Product TLC TLC Analysis for Eluent Selection Start->TLC Packing Pack Silica Gel Column TLC->Packing Loading Load Crude Product Packing->Loading Elution Elute with Hexane/Ethyl Acetate Loading->Elution Collection Collect Fractions Elution->Collection Fraction_TLC Analyze Fractions by TLC Collection->Fraction_TLC Pooling Pool Pure Fractions Fraction_TLC->Pooling Evaporation Solvent Evaporation Pooling->Evaporation End Pure Product Evaporation->End

Caption: Workflow for purification by column chromatography.

Method 3: Acid-Base Extraction - Targeting Specific Impurities

Acid-base extraction is a powerful liquid-liquid extraction technique to remove acidic or basic impurities from a neutral organic compound like this compound.[9][10]

The Underlying Chemistry
  • Removing Benzoic Acid (Acidic Impurity): By washing the organic solution of the crude product with a basic aqueous solution (e.g., saturated sodium bicarbonate), benzoic acid is deprotonated to form sodium benzoate, which is highly soluble in the aqueous layer and is thus removed from the organic layer.[9][10]

  • Removing 3-chloro-2-methylaniline (Basic Impurity): A wash with an acidic aqueous solution (e.g., 1 M HCl) will protonate the basic amine to form an ammonium salt, which is soluble in the aqueous layer.

The neutral amide product remains in the organic layer throughout this process.

Detailed Acid-Base Extraction Protocol
  • Dissolution: Dissolve the crude product in an immiscible organic solvent such as dichloromethane or ethyl acetate.

  • Basic Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate. Shake gently, venting frequently to release any CO₂ gas formed. Drain the aqueous layer. Repeat the wash.

  • Acidic Wash: Wash the organic layer with 1 M HCl to remove any unreacted amine. Drain the aqueous layer.

  • Neutral Wash: Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

  • Drying: Drain the organic layer into a flask and dry it over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

  • Isolation: Filter off the drying agent and remove the solvent by rotary evaporation to yield the purified product. This product may then be further purified by recrystallization.

Purity Assessment

The purity of the final product should be rigorously assessed using a combination of the following methods:

  • Melting Point: A sharp melting point range close to the literature value indicates high purity.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential to confirm the structure and identify any remaining impurities.[6]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the compound.[5]

Conclusion

The purification of synthesized this compound is a critical step in ensuring its suitability for further applications. By understanding the nature of potential impurities and the principles behind recrystallization, column chromatography, and acid-base extraction, researchers can select and execute the most effective purification strategy. A systematic approach, beginning with an initial purity assessment and culminating in a thorough final analysis, will consistently yield a product of high purity.

References

  • ResearchGate. (2020). What is the best technique for amide purification? Retrieved from [Link]

  • Biotage. (2023). How should I purify a complex, polar, amide reaction mixture? Retrieved from [Link]

  • SIELC Technologies. (2018). This compound. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment). Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Solvents for Recrystallization. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • ResearchGate. (n.d.). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Retrieved from [Link]

  • Google Patents. (n.d.). US5110946A - Preparation of 4-chloro-3-sulphamoyl-n-(2,3-dihydro-2-methyl-1h-indol-1-yl).
  • University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • Google Patents. (n.d.). CN1305843C - Process for preparing 3-chloro-2-methyl thiobenzoxide.
  • The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link]

  • BYJU'S. (2019). Schotten Baumann Reaction. Retrieved from [Link]

  • National Institutes of Health. (2024). Direct additive-free N-formylation and N-acylation of anilines and synthesis of urea derivatives using green, efficient, and reusable deep eutectic solvent ([ChCl][ZnCl2]2). Retrieved from [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • L.S.College, Muzaffarpur. (2020). Schotten–Baumann reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]

  • Solubility of Things. (n.d.). 4-Chloro-N-(2-methylindolin-1-yl)-3-sulfamoyl-benzamide. Retrieved from [Link]

  • PubMed. (2009). Memory of chirality of tertiary aromatic amides: a simple and efficient method for the enantioselective synthesis of quaternary alpha-amino acids. Retrieved from [Link]

  • Chemistry Learner. (2025). Schotten Baumann Reaction Mechanism Detailed Explanation. Retrieved from [Link]

  • Der Pharma Chemica. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Retrieved from [Link]

  • Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of N-(3-Chloro-o-tolyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-(3-Chloro-o-tolyl)benzamide. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this important chemical intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and a detailed experimental protocol based on established chemical principles and field-proven insights.

Introduction: The Chemistry of this compound Synthesis

The synthesis of this compound typically proceeds via a nucleophilic acyl substitution reaction, most commonly the Schotten-Baumann reaction.[1][2] This involves the acylation of 3-chloro-2-methylaniline with benzoyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.[2][3] While seemingly straightforward, the yield and purity of the final product can be significantly impacted by various factors, including the reactivity of the starting materials, reaction conditions, and the presence of impurities.

The aniline derivative, 3-chloro-2-methylaniline, presents specific challenges. The ortho-methyl group can introduce steric hindrance, potentially slowing down the rate of acylation. Furthermore, the electronic effects of both the chloro and methyl substituents influence the nucleophilicity of the amino group. This guide will address these nuances to help you optimize your synthetic strategy.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Answer: Low yields can stem from several factors. A systematic approach to troubleshooting is crucial.

Possible Causes & Solutions

Cause Explanation Recommended Solution
Incomplete Reaction The reaction may not have gone to completion due to insufficient reaction time, low temperature, or inadequate mixing. The steric hindrance from the ortho-methyl group on the aniline can slow the reaction rate.Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC).[4] Continue the reaction until the starting aniline spot is no longer visible. Elevate Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can increase the reaction rate. However, be cautious as higher temperatures can also promote side reactions. Ensure Efficient Stirring: Vigorous stirring is essential, especially in a biphasic Schotten-Baumann reaction, to maximize the contact between reactants.[5]
Hydrolysis of Benzoyl Chloride Benzoyl chloride is highly reactive and can be hydrolyzed by water present in the solvent or from the aqueous base. This reduces the amount of acylating agent available to react with the aniline.Use Anhydrous Solvents: Ensure that your organic solvent (e.g., dichloromethane, diethyl ether) is dry. Slow Addition of Base: Add the aqueous base solution dropwise to the reaction mixture. This minimizes the concentration of water and hydroxide ions in the organic phase at any given time, favoring the desired N-acylation over hydrolysis.[3]
Protonation of the Amine The HCl generated during the reaction will protonate the starting aniline, rendering it non-nucleophilic and unable to react with benzoyl chloride.[2]Use an Adequate Amount of Base: A stoichiometric amount of base is required to neutralize the HCl. Using a slight excess (1.1-1.2 equivalents) can be beneficial. Choice of Base: A moderately strong base like sodium hydroxide or potassium carbonate is typically effective.[2] Pyridine can also be used and may enhance the reactivity of the acyl chloride.
Sub-optimal Reagent Purity Impurities in the 3-chloro-2-methylaniline or benzoyl chloride can interfere with the reaction. Old benzoyl chloride may have partially hydrolyzed to benzoic acid.Purify Starting Materials: If purity is questionable, consider distilling the 3-chloro-2-methylaniline and benzoyl chloride before use. Use Fresh Reagents: Whenever possible, use freshly opened or recently purified reagents.

Question 2: I am observing significant side product formation. What are these byproducts and how can I minimize them?

Answer: The formation of byproducts is a common challenge. Identifying them is the first step to mitigation.

Common Byproducts & Prevention Strategies

Byproduct Formation Mechanism Prevention Strategy
Benzoic Acid Hydrolysis of benzoyl chloride.As mentioned above, use anhydrous solvents and add the base slowly. Performing the reaction at lower temperatures can also reduce the rate of hydrolysis.
N,N-Diacylated Product Reaction of the initially formed amide with another molecule of benzoyl chloride. This is less common with secondary anilines but can occur under harsh conditions.Use a stoichiometric amount or only a slight excess of benzoyl chloride. Avoid high reaction temperatures and prolonged reaction times after the starting aniline has been consumed.
Unreacted Starting Materials Incomplete reaction.Refer to the solutions for low yield in Question 1.

Question 3: My final product is difficult to purify. What are the best purification methods?

Answer: Purification of N-aryl benzamides can sometimes be challenging due to similar polarities of the product and certain impurities.

Purification Techniques

  • Recrystallization: This is often the most effective method for purifying solid N-aryl benzamides. A suitable solvent system should be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for recrystallization include ethanol, methanol, or mixtures of ethyl acetate and hexanes.

  • Column Chromatography: If recrystallization is ineffective, flash column chromatography using silica gel is a reliable alternative.[6][7] A typical eluent system would be a gradient of ethyl acetate in hexanes. The polarity can be adjusted based on TLC analysis.

  • Aqueous Wash: During the workup, washing the organic layer with a dilute acid solution (e.g., 1M HCl) will remove any unreacted aniline. A subsequent wash with a dilute base solution (e.g., saturated sodium bicarbonate) will remove any benzoic acid.[8] Finally, a wash with brine will help to remove residual water before drying the organic layer.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the Schotten-Baumann synthesis of this compound?

A1: A two-phase system is often preferred for the Schotten-Baumann reaction.[5] An inert organic solvent like dichloromethane (DCM) or diethyl ether is used to dissolve the aniline and benzoyl chloride, while the base is dissolved in water. This setup minimizes the hydrolysis of the acid chloride.

Q2: Which base is most suitable for this reaction?

A2: An aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) is commonly used.[2] Alternatively, an organic base such as pyridine can be used, which can also act as a catalyst. The choice of base may require some optimization for your specific setup.

Q3: How can I monitor the reaction progress effectively?

A3: Thin Layer Chromatography (TLC) is the most convenient method.[4] Use a suitable mobile phase (e.g., 3:1 hexanes:ethyl acetate) to separate the starting aniline from the product amide. The reaction is complete when the aniline spot is no longer visible.

Q4: What are the key safety precautions for this synthesis?

A4:

  • Benzoyl chloride is corrosive and a lachrymator. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • 3-Chloro-2-methylaniline is toxic and an irritant. Avoid inhalation and skin contact.

  • The reaction is exothermic. For larger scale reactions, consider cooling the reaction vessel during the addition of benzoyl chloride and the base.

Detailed Experimental Protocol

This protocol provides a starting point for the synthesis of this compound. Optimization may be required to achieve the best results.

Materials and Reagents:

  • 3-Chloro-2-methylaniline

  • Benzoyl chloride

  • Dichloromethane (DCM), anhydrous

  • Sodium hydroxide (NaOH)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 3-chloro-2-methylaniline (1.0 equivalent) in anhydrous dichloromethane.

  • Addition of Benzoyl Chloride: Add benzoyl chloride (1.05 equivalents) dropwise to the stirred solution at room temperature.

  • Addition of Base: Prepare a 2 M aqueous solution of sodium hydroxide. Add the NaOH solution (1.1 equivalents) dropwise to the reaction mixture over 15-20 minutes. Maintain vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC. The reaction is typically complete within 1-2 hours at room temperature.

  • Workup:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter off the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product is typically an off-white solid.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexanes) to obtain pure this compound.

Visualizing the Process

Reaction Mechanism:

The reaction proceeds through a nucleophilic attack of the amine on the carbonyl carbon of the benzoyl chloride, followed by elimination of the chloride ion and deprotonation by the base.

reaction_mechanism cluster_reactants Reactants cluster_products Products aniline 3-Chloro-2-methylaniline (Nucleophile) tetrahedral_intermediate Tetrahedral Intermediate aniline->tetrahedral_intermediate Nucleophilic Attack benzoyl_chloride Benzoyl Chloride (Electrophile) benzoyl_chloride->tetrahedral_intermediate base Base (e.g., NaOH) salt_water Salt + Water base->salt_water Neutralization product This compound tetrahedral_intermediate->product Elimination of Cl- hcl HCl tetrahedral_intermediate->hcl hcl->salt_water

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Workflow:

experimental_workflow start Start dissolve_aniline Dissolve 3-chloro-2-methylaniline in anhydrous DCM start->dissolve_aniline add_benzoyl_chloride Add benzoyl chloride dropwise dissolve_aniline->add_benzoyl_chloride add_base Add aqueous NaOH solution dropwise add_benzoyl_chloride->add_base monitor_tlc Monitor reaction by TLC add_base->monitor_tlc workup Aqueous Workup (HCl, NaHCO3, Brine) monitor_tlc->workup Reaction Complete dry_organic_layer Dry organic layer (MgSO4 or Na2SO4) workup->dry_organic_layer concentrate Concentrate under reduced pressure dry_organic_layer->concentrate purify Purify by recrystallization concentrate->purify end End: Pure Product purify->end

Caption: Step-by-step experimental workflow for the synthesis.

Troubleshooting Decision Tree:

Caption: A decision tree for troubleshooting low yield issues.

References

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  • Google Patents. (n.d.). Preparation of 4-chloro-3-sulphamoyl-n-(2,3-dihydro-2-methyl-1h-indol-1-yl).
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Reducing impurities in the synthesis of N-(3-Chloro-o-tolyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of N-(3-Chloro-o-tolyl)benzamide

Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize this common yet nuanced amide coupling reaction. Here, we address specific experimental challenges with evidence-based solutions, focusing on the causality behind each step to ensure robust and reproducible outcomes.

Table of Contents

  • Synthesis Overview & Mechanism

  • Frequently Asked Questions (FAQs)

    • FAQ 1: What are the most common impurities I should expect?

    • FAQ 2: My reaction seems incomplete. How can I improve the conversion rate?

    • FAQ 3: Why is a base necessary in this reaction? Which one should I choose?

  • Troubleshooting Guide: Common Issues & Solutions

    • Issue 1: My isolated product is oily or has a low, broad melting point.

    • Issue 2: TLC/HPLC analysis shows a significant acidic impurity.

    • Issue 3: My NMR spectrum indicates the presence of unreacted 3-chloro-2-methylaniline.

  • Validated Experimental Protocols

    • Protocol 1: Optimized Synthesis of this compound

    • Protocol 2: Systematic Purification via Chemical Washes

    • Protocol 3: Recrystallization for High-Purity Material

  • References

Synthesis Overview & Mechanism

The synthesis of this compound is a classic example of the Schotten-Baumann reaction .[1][2] This reaction involves the acylation of a primary amine (3-chloro-2-methylaniline) with an acyl chloride (benzoyl chloride). The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the benzoyl chloride. The subsequent loss of a chloride ion and a proton yields the amide product and hydrochloric acid (HCl).

A base, such as aqueous sodium hydroxide or pyridine, is essential to neutralize the HCl byproduct.[2][3] This neutralization is critical because it prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

Reaction Scheme Visualization

Caption: General Schotten-Baumann synthesis route.

Frequently Asked Questions (FAQs)

FAQ 1: What are the most common impurities I should expect?

The primary impurities stem from starting materials and side reactions. Understanding these is the first step to effective purification.

Impurity TypeChemical NameOriginMethod of Removal
Acidic Impurity Benzoic AcidHydrolysis of unreacted benzoyl chloride by water present in the reaction or during workup.[4][5]Aqueous base wash (e.g., NaHCO₃, NaOH).
Basic Impurity 3-Chloro-2-methylanilineIncomplete reaction; excess starting material.Aqueous acid wash (e.g., dilute HCl).
Unreacted Electrophile Benzoyl ChlorideIncomplete reaction; excess starting material.Quenched during aqueous workup (hydrolyzes to benzoic acid).

FAQ 2: My reaction seems incomplete. How can I improve the conversion rate? Several factors can lead to poor conversion:

  • Insufficient Base: The amine starting material can be protonated by the HCl generated, rendering it inactive. Ensure at least one equivalent of base is present to neutralize the acid. Using an excess of a mild base like aqueous sodium hydroxide is common practice in Schotten-Baumann conditions.[2][6]

  • Reagent Purity: Benzoyl chloride can hydrolyze upon storage. Use freshly opened or distilled benzoyl chloride for best results. The purity of the aniline is also critical.

  • Reaction Temperature: While the initial addition is often done at 0 °C to control the exothermic reaction, allowing the mixture to warm to room temperature and stirring for several hours can be necessary to drive the reaction to completion.[6]

FAQ 3: Why is a base necessary in this reaction? Which one should I choose? A base is non-negotiable for two primary reasons:

  • Acid Scavenging: It neutralizes the HCl byproduct. Without a base, the amine starting material would form an ammonium salt (R-NH₃⁺Cl⁻), which is not nucleophilic and will not react with the benzoyl chloride.[7]

  • Driving Equilibrium: By removing a product (HCl), the base helps drive the reaction toward the formation of the amide, according to Le Chatelier's principle.

Choice of Base:

  • Aqueous NaOH/NaHCO₃: Ideal for biphasic (e.g., Dichloromethane/Water) systems. The base remains in the aqueous layer, neutralizing HCl as it forms, while the organic reactants and product stay in the organic layer.[2] This is the classic Schotten-Baumann condition.

  • Pyridine: Can act as both a base and a nucleophilic catalyst. It is often used in single-phase systems where reactants are soluble in pyridine.[3][8][9] However, its removal after the reaction can be more complex than a simple aqueous wash.

Troubleshooting Guide: Common Issues & Solutions

This section provides a logical workflow for diagnosing and solving common experimental problems.

TroubleshootingWorkflow Start Crude Product Analysis Issue1 Oily / Low Melting Point? Start->Issue1 Issue2 Acidic Impurity on TLC? Issue1->Issue2 No Sol1 Likely contains unreacted starting materials or solvent. Proceed to Protocol 2 & 3. Issue1->Sol1 Yes Issue3 Unreacted Amine in NMR? Issue2->Issue3 No Sol2 Likely Benzoic Acid. Perform rigorous base wash (Protocol 2). Issue2->Sol2 Yes Sol3 Incomplete reaction. Perform acid wash (Protocol 2) or re-run reaction. Issue3->Sol3 Yes End Pure Product Issue3->End No Sol1->End Sol2->End Sol3->End

Caption: A decision tree for troubleshooting product impurities.

Issue 1: My isolated product is oily or has a low, broad melting point.

  • Causality: A pure crystalline solid should have a sharp melting point. An oily or low-melting product strongly suggests the presence of impurities that are disrupting the crystal lattice. The most common culprits are residual solvent or unreacted starting materials, particularly the 3-chloro-2-methylaniline, which is a low-melting solid or liquid at room temperature.

  • Solution:

    • Ensure Complete Drying: Dry the product thoroughly under high vacuum to remove any residual organic solvent (e.g., dichloromethane).

    • Systematic Washing: Perform the sequential washing steps outlined in Protocol 2 to remove both acidic (benzoic acid) and basic (unreacted aniline) impurities.

    • Recrystallization: After washing, recrystallize the product as described in Protocol 3 . This is the most effective method for removing small amounts of various impurities and obtaining a highly crystalline final product.

Issue 2: TLC/HPLC analysis shows a significant acidic impurity.

  • Causality: This is almost certainly due to the presence of benzoic acid, formed from the hydrolysis of benzoyl chloride.[4] This occurs if excess benzoyl chloride is used or if moisture is not adequately controlled. The acidic nature of this impurity makes it easy to remove chemically.

  • Solution:

    • Base Wash: During the aqueous workup, wash the organic layer containing your product with a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute (5%) solution of sodium hydroxide (NaOH).

    • Mechanism of Removal: The base deprotonates the carboxylic acid (benzoic acid) to form sodium benzoate, which is highly soluble in the aqueous layer and is thus extracted from the organic phase. The neutral amide product remains in the organic layer.

    • Verification: After the base wash, spot a new TLC plate or run another HPLC to confirm the absence of the acidic impurity before proceeding.

Issue 3: My NMR spectrum indicates the presence of unreacted 3-chloro-2-methylaniline.

  • Causality: This indicates an incomplete reaction. The nucleophilicity of the aniline may have been insufficient to react with all the benzoyl chloride, or the reaction was not allowed to proceed for a sufficient duration.

  • Solution:

    • Purification via Acid Wash: If the amount of unreacted aniline is minor, it can be removed during the workup. Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The basic aniline will be protonated to form a water-soluble ammonium salt and will be extracted into the aqueous phase.

    • Reaction Optimization: If the amount of unreacted aniline is substantial (>10%), it is better to optimize the reaction conditions. Consider increasing the reaction time, slightly increasing the equivalents of benzoyl chloride, or verifying the quality and stoichiometry of your base.

Validated Experimental Protocols

Protocol 1: Optimized Synthesis of this compound This protocol is based on standard Schotten-Baumann conditions, optimized for high yield and purity.[2][6]

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-chloro-2-methylaniline (1.0 eq.) in dichloromethane (DCM, approx. 5-10 mL per gram of aniline).

  • Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C.

  • Base Addition: Add a 10% aqueous solution of sodium hydroxide (2.0 eq.). Stir the biphasic mixture vigorously.

  • Acylation: Dissolve benzoyl chloride (1.05-1.1 eq.) in a small amount of DCM. Add this solution dropwise to the stirring biphasic mixture over 20-30 minutes, ensuring the internal temperature does not rise above 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction's progress by TLC.

  • Workup: Proceed to Protocol 2 for purification.

Protocol 2: Systematic Purification via Chemical Washes

  • Phase Separation: Transfer the reaction mixture to a separatory funnel. Allow the layers to separate and drain the lower organic (DCM) layer.

  • Base Wash (Removes Benzoic Acid): Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL). Check the final aqueous wash with pH paper to ensure it is basic.

  • Acid Wash (Removes Unreacted Aniline): Wash the organic layer with 1 M hydrochloric acid (2 x 50 mL).

  • Neutral Wash: Wash the organic layer with water (1 x 50 mL) and then with saturated aqueous sodium chloride (brine, 1 x 50 mL) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude solid product.

Protocol 3: Recrystallization for High-Purity Material

  • Solvent Selection: Ethanol or a mixture of ethanol and water is a common and effective choice for recrystallizing N-arylbenzamides.[10] The goal is to find a solvent system where the product is sparingly soluble at room temperature but highly soluble when hot.

  • Procedure: a. Place the crude solid in an Erlenmeyer flask. b. Add a minimal amount of hot ethanol to dissolve the solid completely. c. If the solid is very soluble even in cold ethanol, add hot water dropwise until a slight cloudiness (turbidity) persists. Then, add a drop or two of hot ethanol to redissolve it. d. Remove the flask from the heat source and allow it to cool slowly to room temperature. e. Once crystals have formed, place the flask in an ice bath for 30 minutes to maximize precipitation. f. Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent. g. Dry the crystals under high vacuum.

References

  • MDPI. (n.d.). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). One-pot Synthesis of Quinazolinone and Benzamide Derivatives Using SBA-Pr-SO3H as a Nanoporous Heterogeneous Acid Catalyst. Retrieved from [Link]

  • SIELC Technologies. (2018). This compound. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis of some Heterocyclic Compounds Derived from 2-Chloro-N-p-Tolylacetamide. Retrieved from [Link]

  • Reddit. (2024). Which benzoyl chloride undergoes hydrolysis faster in water? Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of N-aryl isoquinolones. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). Acetylation of Aniline (Experiment). Retrieved from [Link]

  • Wikipedia. (n.d.). Benzoyl chloride. Retrieved from [Link]

  • Shaalaa.com. (2021). Write a short note on the following. Schotten-Baumann reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]

  • Reddit. (2021). Purification of N-benzylbenzamides. Retrieved from [Link]

  • CHEMSOLVE.NET. (2020). Schotten Baumann reaction-mechanism-application. Retrieved from [Link]

  • Pearson. (n.d.). Acylation of Aniline Explained. Retrieved from [Link]

  • SciSpace. (n.d.). The mechanism of the hydrolysis of benzyl chloride. Retrieved from [Link]

  • Allen. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of anilines and amines. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of aniline acetylation reaction. Retrieved from [Link]

  • BYJU'S. (n.d.). Structure of Benzoyl Chloride. Retrieved from [Link]

  • Sciencemadness Wiki. (2021). Benzyl chloride. Retrieved from [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

Sources

Benzamide Synthesis Technical Support Center: Troubleshooting Guide &amp; FAQs

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for benzamide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in one of organic chemistry's most fundamental transformations. As a Senior Application Scientist, my goal is to move beyond simple procedural lists and explain the causality behind experimental choices, ensuring your protocols are self-validating and robust.

Section 1: Troubleshooting Low Yield & Reaction Failure

Low product yield or complete reaction failure are among the most common frustrations in synthesis. The underlying causes often trace back to reactant stability, activation efficiency, or reaction conditions.

FAQ 1: My reaction shows only starting material by TLC/LCMS. What happened?

Answer: When you recover unreacted starting materials, it points to a fundamental failure in one of three areas: the activation of the carboxylic acid moiety, the nucleophilicity of the amine, or prohibitive reaction conditions.

Causality Analysis:

  • Ineffective Carboxylic Acid Activation: The direct reaction between a carboxylic acid and an amine is a thermodynamically unfavorable acid-base reaction that forms a stable ammonium-carboxylate salt.[1] To drive amide bond formation, the carboxylic acid's hydroxyl group must be converted into a better leaving group.[1] If this activation step fails, no reaction will occur.

    • From Acyl Chlorides (e.g., Schotten-Baumann): If you are starting with benzoyl chloride, the "activation" is pre-done. However, acyl chlorides are highly susceptible to hydrolysis.[2][3] Any moisture in your solvent, glassware, or amine starting material will convert the benzoyl chloride to unreactive benzoic acid.[2][3]

    • From Carboxylic Acids (Coupling Agents): Reagents like DCC or EDC activate the carboxylic acid in situ.[1] These reagents can also be deactivated by moisture. Furthermore, their efficiency can be hampered by steric hindrance around the carboxyl group.

  • Non-Nucleophilic Amine: The amine must have a lone pair of electrons available to attack the activated carbonyl. In acyl chloride reactions, the HCl byproduct can protonate the starting amine, effectively removing it from the reaction.[3] This is why a base (e.g., NaOH, pyridine, or triethylamine) is essential to neutralize the acid as it forms.[3][4]

  • Reaction Conditions: Extremely low temperatures can slow the reaction rate to a near standstill, even if activation is successful. Conversely, some direct amidation methods require high heat to drive off water and force the reaction.[5][6] If the temperature is too low for these methods, no conversion will be observed.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for reaction failure.

FAQ 2: My yield is disappointingly low. How can I improve it?

Answer: Low yields are often a result of side reactions, incomplete conversion, or product loss during the workup and purification stages.[2][4]

Causality Analysis:

  • Side Reactions:

    • Hydrolysis: As mentioned, water is the enemy of acyl chlorides and coupling agents, leading to the formation of benzoic acid.[2][3]

    • Over-acylation: If the product benzamide is sufficiently nucleophilic, it can react with another molecule of benzoyl chloride, leading to diacylation byproducts. This is more common with primary amines and can be minimized by the slow addition of the acyl chloride.[2]

    • N-acylurea Formation (DCC/EDC): The O-acylisourea intermediate in carbodiimide couplings can rearrange to a stable, unreactive N-acylurea byproduct.[1][7] This side reaction is a common cause of low yields.

  • Incomplete Reaction: Insufficient reaction time, improper temperature, or poor mixing (especially in biphasic Schotten-Baumann conditions) can lead to incomplete conversion.[2][3]

  • Workup & Purification Losses: Significant amounts of product can be lost during aqueous washes, extractions, or recrystallization.[2] Using too much recrystallization solvent is a frequent error that dramatically reduces the isolated yield.[4]

Optimization Strategies:

IssueRecommended SolutionRationale
Hydrolysis of Acyl Chloride Use anhydrous solvents (e.g., dry DCM, THF). Dry glassware in an oven. Add benzoyl chloride slowly to a cooled amine solution.[3]Minimizes the competitive reaction of the acyl chloride with water, preserving it for the desired reaction with the amine.
N-acylurea Formation Add 1-hydroxybenzotriazole (HOBt) or a similar additive to the reaction.[3]HOBt traps the O-acylisourea intermediate, converting it to a more stable but still highly reactive HOBt-ester, which is less prone to rearrangement.[8]
Incomplete Reaction Increase reaction time or gently warm the mixture after the initial addition is complete. For biphasic systems, ensure vigorous stirring.[2]Provides more time for the reactants to encounter each other and overcome the activation energy barrier.
Purification Losses During recrystallization, use the minimum amount of hot solvent needed to dissolve the crude product.[9] Cool the solution slowly and then in an ice bath to maximize precipitation.This ensures the solution becomes supersaturated upon cooling, maximizing the recovery of the purified solid product.

Section 2: Purity, Side Products, and Purification

A high yield of an impure product is often more problematic than a low yield of a pure one. Understanding and mitigating side reactions is key to a successful synthesis.

FAQ 3: My NMR shows unexpected peaks. What are the likely side products?

Answer: The identity of side products is intrinsically linked to your chosen synthetic route.

Common Side Products by Method:

  • Schotten-Baumann (Acyl Chloride):

    • Benzoic Acid: From hydrolysis of benzoyl chloride.[2] Easily identified by a broad singlet for the carboxylic acid proton (>10 ppm in ¹H NMR) and can be removed by a basic wash (e.g., with 5% NaHCO₃ solution).[10]

    • Unreacted Amine/Benzoyl Chloride: Can be removed with acidic/basic washes, respectively.

  • Carbodiimide Coupling (DCC/EDC):

    • N,N'-dicyclohexylurea (DCU) or EDC-urea byproduct: This is the hydrated form of the coupling agent and is a very common impurity.[8] DCU is notoriously difficult to remove as it is sparingly soluble in most organic solvents. Filtration is the primary removal method. The urea byproduct from EDC is water-soluble and can typically be removed with an aqueous workup.[8][11]

    • N-acylurea: The rearranged, unreactive byproduct.[1] Its removal often requires column chromatography.

    • Unreacted Benzoic Acid: If the activation or coupling failed. Can be removed with a basic wash.

FAQ 4: How do I effectively remove the urea byproduct from my DCC coupling reaction?

Answer: The removal of N,N'-dicyclohexylurea (DCU) is a classic challenge in DCC-mediated couplings.

Causality Analysis: DCC reacts with the carboxylic acid to form a reactive O-acylisourea intermediate. After the amine attacks this intermediate, the DCC is released as the highly stable and poorly soluble DCU.[1][7] Its low solubility in common solvents like dichloromethane (DCM) or ethyl acetate means it often precipitates with the product.

Purification Protocol: Removing DCU

  • Initial Filtration: After the reaction is complete (monitored by TLC), cool the reaction mixture in an ice bath to further decrease the solubility of DCU. Filter the entire reaction mixture through a sintered glass funnel to remove the bulk of the precipitated DCU. Wash the filter cake with a small amount of cold, dry solvent (e.g., DCM).

  • Solvent Choice: If the desired benzamide product is soluble in a solvent in which DCU is not (e.g., diethyl ether for some products), this can be used for selective extraction or trituration.

  • Aqueous Wash (if using EDC): If you use the water-soluble carbodiimide, EDC, the corresponding urea byproduct can be efficiently removed by performing an aqueous workup. The reaction mixture is diluted with an organic solvent (like ethyl acetate) and washed sequentially with a mild acid (e.g., 0.1 M HCl), water, and brine.[8][11]

  • Chromatography: If co-precipitation is a major issue, column chromatography is the most reliable, albeit more labor-intensive, method for separation.

G Purification Decision Tree for Amide Synthesis A Reaction Workup Complete B What is the primary impurity? A->B C Unreacted Starting Materials (Acid/Amine) B->C Acidic/Basic D Coupling Agent Byproduct (e.g., DCU, EDC-urea) B->D Neutral E Other Side Products (e.g., N-acylurea) B->E Neutral F Perform Acid/Base Wash C->F H Is the byproduct water-soluble (from EDC)? D->H M Column Chromatography E->M G Wash with dilute HCl to remove amine. Wash with dilute NaHCO3 to remove acid. F->G N Product Pure? F->N I Yes H->I J No (from DCC) H->J K Perform Aqueous Wash I->K L Filter reaction mixture to remove precipitated DCU J->L K->N L->N M->N

Sources

Technical Support Center: Optimization of N-Acylation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-acylation reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of amide bond formation. Here, we will address common challenges, provide in-depth troubleshooting strategies, and offer detailed protocols to enhance the efficiency and success of your experiments. Our approach is grounded in mechanistic principles to empower you with the understanding needed to make informed decisions at the bench.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during N-acylation reactions in a direct question-and-answer format.

Question 1: My N-acylation reaction is giving a very low yield. What are the likely causes and how can I fix it?

Answer:

Low yields in N-acylation are a frequent challenge and can be attributed to several factors. A systematic approach to troubleshooting is key.

  • Cause A: Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time, suboptimal temperature, or a poorly chosen acylating agent. Aromatic amines, for instance, are less nucleophilic than their aliphatic counterparts and may require more forcing conditions to react completely.[1]

    • Solution: Monitor your reaction's progress using Thin Layer Chromatography (TLC) to ensure the full consumption of the starting amine. If the reaction has stalled, consider incrementally increasing the temperature or extending the reaction time.

  • Cause B: Hydrolysis of the Acylating Agent: Common acylating agents like acyl chlorides and anhydrides are highly susceptible to moisture. Any hydrolysis will reduce the effective concentration of your reagent, leading to a lower yield.[1]

    • Solution: Always use fresh, anhydrous acylating agents and ensure your glassware is thoroughly dried. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.

  • Cause C: Protonation of the Amine: The use of acyl chlorides generates a stoichiometric amount of hydrochloric acid (HCl), which can protonate the starting amine. This protonated amine is no longer nucleophilic and will not participate in the reaction.[1]

    • Solution: Incorporate a base into your reaction mixture to neutralize the acid byproduct. Common choices include tertiary amines like triethylamine or pyridine. The amount of base should be at least stoichiometric to the amount of acid generated.

  • Cause D: Poor Solubility: If your reactants are not adequately dissolved in the chosen solvent, the reaction kinetics will be significantly hindered.

    • Solution: Select a solvent that dissolves both the amine and the acylating agent. If solubility remains an issue, gentle heating or the use of a co-solvent system may be necessary.

Question 2: I am observing multiple spots on my TLC plate, indicating side reactions. What are the common side products and how can I minimize their formation?

Answer:

The formation of byproducts is a common issue that can complicate purification and reduce the yield of your desired amide.

  • Side Reaction A: Diacylation: Primary amines can sometimes undergo a second acylation to form a diacyl- or imide species, especially if an excess of a highly reactive acylating agent is used.

    • Solution: Carefully control the stoichiometry of your reactants. Use of approximately 1.05 to 1.2 equivalents of the acylating agent is a good starting point. Adding the acylating agent slowly to the reaction mixture can also help to minimize this side reaction.

  • Side Reaction B: O-Acylation in Amino Alcohols: If your substrate contains a hydroxyl group in addition to the amine, competitive O-acylation can occur.

    • Solution: N-acylation is generally faster than O-acylation. Running the reaction at a lower temperature can enhance the selectivity for N-acylation. Alternatively, protecting the hydroxyl group prior to the acylation step may be necessary for complete selectivity.

  • Side Reaction C: Polymerization: In some cases, particularly with highly reactive monomers, polymerization can be a competing pathway.

    • Solution: This is often concentration-dependent. Running the reaction at a lower concentration can disfavor polymerization.

Question 3: My N-acylation reaction with a sterically hindered amine is not working. What modifications to the protocol should I consider?

Answer:

Sterically hindered amines present a significant challenge due to the reduced accessibility of the nitrogen lone pair.

  • Strategy A: Use a More Reactive Acylating Agent: If you are using a carboxylic acid with a coupling agent, switching to a more reactive acyl chloride or anhydride may be necessary.

  • Strategy B: Increase the Reaction Temperature: Higher temperatures can provide the necessary activation energy to overcome the steric hindrance. Microwave irradiation can be particularly effective in this regard, often leading to shorter reaction times and higher yields.[2]

  • Strategy C: Employ a Catalyst: The addition of a nucleophilic catalyst, such as 4-dimethylaminopyridine (DMAP), can significantly accelerate the rate of acylation, even with hindered amines.

  • Strategy D: Consider Alternative Acylating Agents: Reagents like N-acylbenzotriazoles can be effective for acylating even challenging substrates.[3]

Section 2: Reaction Optimization & Key Parameters

A successful N-acylation hinges on the careful selection and optimization of several key parameters.

Choosing the Right Acylating Agent

The choice of acylating agent is critical and depends on the reactivity of the amine and the desired reaction conditions.

Acylating AgentRelative ReactivityByproductCommon Applications
Acyl Chloride Very HighHClGeneral purpose, good for less reactive amines.[4][5]
Acid Anhydride HighCarboxylic AcidWidely used, often preferred over acyl chlorides for ease of handling.[5][6]
Carboxylic Acid + Coupling Agent VariableVaries with agentPeptide synthesis, mild conditions.[7]
Ester LowAlcoholRequires forcing conditions or catalysis.
The Role of Solvents and Catalysts

The reaction medium and the presence of a catalyst can dramatically influence the outcome of an N-acylation.

  • Solvents: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are commonly used. For greener approaches, reactions in water or under solvent-free conditions have been successfully developed.[2][6]

  • Catalysts:

    • Bases: Pyridine and triethylamine are used to scavenge acid byproducts.

    • Lewis Acids: Catalysts like iodine and aluminum(III) oxide can activate the acylating agent.[4][8]

    • Nucleophilic Catalysts: DMAP is highly effective in accelerating the reaction.

Section 3: Experimental Protocols & Methodologies

This section provides detailed, step-by-step protocols for common N-acylation reactions.

Protocol 1: General N-Acylation using an Acyl Chloride

This protocol is suitable for a wide range of primary and secondary amines.

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 equiv.) and a tertiary amine base (e.g., triethylamine, 1.2 equiv.) in an anhydrous aprotic solvent (e.g., DCM).

  • Addition of Acylating Agent: Cool the solution to 0 °C in an ice bath. Slowly add the acyl chloride (1.1 equiv.) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting amine is consumed, as monitored by TLC.

  • Work-up: Quench the reaction with water. Separate the organic layer, wash with dilute aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

Protocol 2: Microwave-Assisted N-Acylation in Water

This environmentally friendly protocol is particularly effective for the synthesis of N-acylated anilines.[2]

  • Preparation: In a microwave-safe vessel, combine the amine (1 equiv.) and the N-protected aminoacylbenzotriazole (1 equiv.) in water.[2]

  • Microwave Irradiation: Subject the mixture to microwave irradiation (e.g., 20 W, 50 °C) for 15-20 minutes.[2]

  • Work-up: After completion, add aqueous sodium carbonate or 4N HCl and extract the mixture with ethyl acetate. Alternatively, if a precipitate forms, filter and wash with water.[2]

  • Purification: In many cases, the isolated product is pure. If necessary, recrystallize from ethanol.[2]

Section 4: Visualizing the Reaction and Troubleshooting

General N-Acylation Mechanism

The following diagram illustrates the fundamental steps in the N-acylation of a primary amine with an acyl chloride.

N_Acylation_Mechanism Amine R-NH₂ Tetrahedral_Intermediate Tetrahedral Intermediate Amine->Tetrahedral_Intermediate Nucleophilic Attack AcylChloride R'-COCl AcylChloride->Tetrahedral_Intermediate Product R-NH-COR' HCl HCl Tetrahedral_Intermediate->Product Collapse & Proton Transfer Troubleshooting_Workflow Start Low Yield Observed Check_Completion Is the starting amine fully consumed (TLC)? Start->Check_Completion Incomplete Reaction Incomplete Check_Completion->Incomplete No Check_Reagents Are reagents (especially acylating agent) fresh and anhydrous? Check_Completion->Check_Reagents Yes Increase_Time_Temp Increase reaction time or temperature Incomplete->Increase_Time_Temp Increase_Time_Temp->Check_Completion Reagents_Bad Reagents may be degraded Check_Reagents->Reagents_Bad No Check_Base Is a base present to neutralize acid byproduct? Check_Reagents->Check_Base Yes Use_Fresh_Reagents Use fresh, anhydrous reagents Reagents_Bad->Use_Fresh_Reagents Use_Fresh_Reagents->Start No_Base Amine protonation is likely Check_Base->No_Base No Consider_Catalyst Consider adding a catalyst (e.g., DMAP) Check_Base->Consider_Catalyst Yes Add_Base Add stoichiometric base (e.g., Et₃N, Pyridine) No_Base->Add_Base Add_Base->Start Success Yield Improved Consider_Catalyst->Success

Caption: Troubleshooting workflow for low reaction yield.

References

  • Al-Masum, M., & Kumar, D. (2020). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 25(11), 2501. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Devi, N. (2009). Mild and Useful Method for N-Acylation of Amines. Synthetic Communications, 39(15), 2694-2701. [Link]

  • Ouarna, S., et al. (2015). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Oriental Journal of Chemistry, 31(2), 833-840. [Link]

  • Nagy, V., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules, 25(9), 1985. [Link]

  • Chemistry LibreTexts. (2021). 24.7: Reactions of Amines. [Link]

  • Katritzky, A. R., et al. (2004). N-Acylation in combinatorial chemistry. ARKIVOC, 2004(i), 12-35. [Link]

  • Šimokaitienė, J., et al. (2022). Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. Molecules, 27(19), 6688. [Link]

  • Cherney, R. J., et al. (2021). Direct Amidation of Tertiary N-Benzylamines. Organic Letters, 23(15), 5951–5955. [Link]

  • Organic Chemistry Portal. (2019). Synthesis of substituted N-heterocycles by N-acylation. [Link]

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Benzamide Compound Analysis: A Technical Support Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis of benzamide compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during their experiments. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your laboratory.

Section 1: Peak Shape Problems

The symmetry of a chromatographic peak is a critical indicator of a robust and well-optimized HPLC method. Deviations from the ideal Gaussian shape can compromise the accuracy of quantification and indicate underlying issues with the separation.

Peak Tailing: The Common Culprit for Basic Compounds

Peak tailing is the most frequently observed peak shape distortion in the analysis of benzamides and other basic compounds.[1][2] It manifests as an asymmetrical peak where the latter half of the peak is broader than the front half. A USP tailing factor (Tf) greater than 1.2 often signifies problematic tailing.[2]

The Root Cause: Secondary Interactions

In reversed-phase HPLC, the primary retention mechanism is the hydrophobic interaction between the analyte and the non-polar stationary phase (e.g., C18).[1][3] However, benzamides, being basic in nature due to their amine functional groups, are prone to secondary ionic interactions with acidic silanol groups (Si-OH) that may be present on the surface of silica-based columns.[1][2][4][5] These interactions lead to a portion of the analyte molecules being more strongly retained, resulting in a delayed elution and a "tail."[2] The acidity of these residual silanol groups can be intensified by the presence of trace metal contaminants in the silica matrix.[6]

Troubleshooting Peak Tailing

A systematic approach is crucial to effectively diagnose and resolve peak tailing. The following table outlines the potential causes and corresponding solutions.

Potential Cause Rationale Recommended Action
Mobile Phase pH The pH of the mobile phase is a critical factor influencing the ionization state of both the benzamide analyte and the silanol groups on the stationary phase.[7][8] At mid-range pH, silanols can be ionized (SiO-), leading to strong electrostatic interactions with protonated (positively charged) basic benzamides.[2]Lower the mobile phase pH to < 3 using an acidic modifier like formic acid or trifluoroacetic acid. This protonates the silanol groups (Si-OH), minimizing their interaction with the protonated benzamide.[2][9] Alternatively, for certain columns, operating at a high pH (> 8) can deprotonate the basic analyte, also reducing unwanted interactions.[4][5]
Column Chemistry The choice of HPLC column plays a significant role in mitigating peak tailing. Older, "Type A" silica columns often have a higher concentration of acidic silanol groups.[6]Utilize modern, high-purity "Type B" silica columns that are end-capped to block residual silanol groups.[10] Columns with an embedded polar group or hybrid particle technology are specifically designed to provide excellent peak shape for basic compounds.[11]
Buffer Concentration Insufficient buffer capacity can lead to localized pH shifts on the column, especially when the sample is dissolved in a solvent with a different pH than the mobile phase.Ensure the buffer concentration is adequate, typically between 10-25 mM, to maintain a consistent pH environment throughout the separation.
Sample Solvent Injecting a sample dissolved in a solvent significantly stronger (i.e., higher organic content) than the mobile phase can cause peak distortion.[12][13]Whenever possible, dissolve the sample in the mobile phase or a solvent with a weaker elution strength.[12]
Column Contamination Accumulation of strongly retained sample components on the column can create active sites that lead to peak tailing.[14]Implement a robust column washing procedure. If the issue persists, consider using a guard column to protect the analytical column.[14]
Extra-column Effects Dead volume in the system, such as from overly long or wide-bore tubing, can contribute to peak broadening and tailing.[2]Minimize tubing length and use narrow internal diameter tubing (e.g., 0.125 mm). Ensure all fittings are properly made to avoid dead volume.[2]

Experimental Protocol: Mobile Phase pH Optimization

  • Initial Conditions: Start with a standard mobile phase, for example, 50:50 Acetonitrile:Water with 0.1% Formic Acid (pH ~2.8).

  • Prepare a Series of Mobile Phases: Prepare identical mobile phases but adjust the pH of the aqueous portion using different acidic modifiers or by titrating with a base to achieve a range of pH values (e.g., 2.5, 3.0, 4.5, 6.0, 7.5). Ensure the column used is stable across the tested pH range.[15]

  • Equilibrate the System: For each mobile phase, allow sufficient time for the column to fully equilibrate. This may take 20-30 column volumes.

  • Inject Benzamide Standard: Inject a standard solution of your benzamide compound.

  • Evaluate Peak Shape: Measure the USP tailing factor for the benzamide peak at each pH.

  • Select Optimal pH: Choose the pH that provides a tailing factor closest to 1.0.

Caption: Troubleshooting workflow for peak tailing.

Peak Fronting: An Indicator of Overload or Incompatibility

Peak fronting, where the front of the peak is less steep than the back, is less common than tailing but can still significantly impact analysis.

Common Causes of Peak Fronting:

  • Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase at the column inlet, causing some analyte molecules to travel down the column more quickly.[16][17][18][19]

    • Solution: Reduce the injection volume or dilute the sample.[16][19] If a larger injection volume is necessary for sensitivity, consider using a column with a larger internal diameter.[19]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, the analyte band can spread and distort, leading to fronting.[16]

    • Solution: As with tailing, the best practice is to dissolve the sample in the mobile phase. If solubility is an issue, use the weakest possible solvent that will dissolve the analyte.[13]

  • Temperature Mismatch: A significant difference between the column temperature and the incoming mobile phase temperature can sometimes cause peak distortion, including fronting.

    • Solution: Use a solvent pre-heater or ensure the mobile phase reservoirs are in a temperature-controlled environment.

Split or Broad Peaks: A Sign of a Disrupted Flow Path

Split or broad peaks can arise from a variety of issues, often related to the physical integrity of the chromatographic system.

Troubleshooting Split or Broad Peaks:

  • Partially Blocked Frit: Particulate matter from the sample or mobile phase can clog the inlet frit of the column, causing the sample to be unevenly distributed onto the stationary phase.[12]

    • Solution: Reverse the column and flush it with a strong solvent. If this does not resolve the issue, the frit may need to be replaced, or the entire column may need to be discarded. The use of in-line filters and guard columns is a good preventative measure.[12]

  • Column Void or Channeling: A void at the head of the column or a poorly packed bed can create different flow paths for the analyte, resulting in a split or broadened peak.[12][20]

    • Solution: A void can sometimes be addressed by carefully repacking the top of the column, but more often, the column needs to be replaced.

  • Injection Issues: Incompatibility between the sample solvent and the mobile phase can cause the sample to precipitate in the injection port or on the column, leading to peak splitting.[21] An incompletely filled sample loop can also be a cause.[21]

    • Solution: Ensure sample solubility in the mobile phase.[21] For autosamplers, verify the correct injection volume is being drawn.

  • Co-elution: What appears to be a single split peak may actually be two different compounds eluting very close together.[22]

    • Solution: Adjusting the mobile phase composition, gradient slope, or temperature may be necessary to resolve the two components.[22]

References

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • Neue, U. D. (1997). HPLC Troubleshooting.
  • Phenomenex. (2025, April 1). Understanding Peak Fronting in HPLC. Retrieved from [Link]

  • ResearchGate. (2023, July 19). Tailing peak shape of tertiary amines in RP C18 LCMS analysis? Retrieved from [Link]

  • Journal of Chromatography A. (n.d.).
  • ResearchGate. (2022, December 25). Development and validation of a stability indicating high performance liquid chromatography method for trimethobenzamide. Retrieved from [Link]

  • Separation Science. (n.d.). Peak Splitting in HPLC: Causes and Solutions. Retrieved from [Link]

  • Shimadzu. (n.d.). Effects of Sample Solvents on Peak Shape. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Mobile-phase pH influence on the retention of some benzoic acid derivatives in reversed-phase chromatography. Retrieved from [Link]

  • Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Bio-Works. (n.d.). Split peaks as a phenomenon in liquid chromatography. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Analysis of basic compounds at high pH values by reversed-phase liquid chromatography. Retrieved from [Link]

  • ResearchGate. (2013, March 25). Does a column overload cause fronting or tailing? Retrieved from [Link]

  • Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Retrieved from [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • PubMed. (n.d.). Development and validation of a sensitive HPLC-MS/MS method for determination of chidamide (epidaza), a new benzamide class of selective histone deacetylase inhibitor, in human plasma and its clinical application. Retrieved from [Link]

  • Shimadzu. (n.d.). Improving Peak Shapes Affected by Sample Solvents in UHPLC Systems. Retrieved from [Link]

  • Chromatography Forum. (2008, March 14). Which column for basic analytes. Retrieved from [Link]

  • Science Publishing Group. (n.d.). Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride in Oral Spray by HPLC. Retrieved from [Link]

  • LCGC International. (2005, July 1). Peak Fronting, Column Life and Column Conditioning. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Waters Corporation. (n.d.). HPLC Separation Modes. Retrieved from [Link]

  • Journal of Chromatographic Science. (n.d.). The Effect of Different Amines Added to Eluents as Silanol Masking Agents on the Chromatographic Behavior of Some Diuretics in.
  • ResearchGate. (2018, July 27). How can a specific analyte cause fronting in HPLC? Retrieved from [Link]

  • LCGC International. (n.d.). Split Peaks — A Case Study. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 12.5: High-Performance Liquid Chromatography. Retrieved from [Link]

  • Waters Corporation. (n.d.). Peak Shape Changes with Increased Injection Volume. Retrieved from [Link]

  • Industry news. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]

  • ResearchGate. (2013, May 8). When using HPLC, how do you deal with split peaks? Retrieved from [Link]

  • Element Lab Solutions. (n.d.). HPLC column overload. Retrieved from [Link]

  • ResearchGate. (2020, October 1). Development and validation of the method for simultaneous determination of Benzydamine hydrochloride and methylparaben in dosage form by HPLC. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Sample Diluent Effects in HPLC. Retrieved from [Link]

  • Oxford Academic. (2013, March 13). Main Interactions and Influences of the Chromatographic Parameters in HILIC Separations. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]

  • Trends in Sciences. (2023, March 15). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Retrieved from [Link]

  • Chromatography Forum. (2014, July 3). Peak Fronting (Co elution) Troubleshooting. Retrieved from [Link]

  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it? Retrieved from [Link]

  • ResearchGate. (2025, August 5). Effect of mobile phase composition, pH and buffer type on the retention of ionizable compounds in reversed-phase liquid chromatography: Application to method development. Retrieved from [Link]

  • ResearchGate. (2014, July 17). Which brand of HPLC column is better for you and why? Retrieved from [Link]

  • Axion Labs. (n.d.). HPLC Peak Tailing. Retrieved from [Link]

  • LinkedIn. (2024, October 8). Liquid Chromatography - Sample Solvent and Inj. Volume vs. Peak Shape. Retrieved from [Link]

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Technical Support Center: Troubleshooting HPLC Retention Time Variability for N-(3-Chloro-o-tolyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of N-(3-Chloro-o-tolyl)benzamide using High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to retention time (RT) variability, ensuring the robustness and reliability of your analytical data.

Introduction: The Challenge of Consistent Retention Times

In HPLC, consistent retention time is a critical parameter for compound identification and quantification. Variability in RT can compromise the accuracy and validity of analytical results, leading to challenges in method validation and routine analysis. This compound, with its amide functionality and chlorinated aromatic rings, can exhibit shifts in retention due to a variety of factors. This guide provides a systematic, question-and-answer-based approach to troubleshooting these issues, grounded in scientific principles and regulatory expectations.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Common Issues & Initial Checks

Question 1: My retention time for this compound is consistently drifting in one direction (either continuously decreasing or increasing) over a sequence of injections. What are the likely causes?

Answer: Consistent retention time drift is often indicative of a systematic change within the HPLC system or column chemistry over time. Here’s a breakdown of the primary suspects and how to investigate them:

  • Column Equilibration: Insufficient equilibration of the column with the mobile phase is a frequent cause of drift, especially at the beginning of a run or after a change in mobile phase composition.

    • Causality: The stationary phase requires adequate time to achieve equilibrium with the mobile phase. Until this is achieved, the column's chemical environment is in flux, leading to changing retention times.

    • Protocol: Before starting your analytical run, ensure the column is flushed with at least 10-20 column volumes of the mobile phase. Monitor the baseline and inject a standard periodically until the retention time stabilizes (e.g., <0.5% RSD over three consecutive injections).

  • Mobile Phase Composition Change: The composition of your mobile phase can change over the course of an analytical run.

    • Causality: Preferential evaporation of the more volatile solvent component in your mobile phase mixture (e.g., acetonitrile in an acetonitrile/water mixture) will alter its composition and, consequently, its elution strength.[1] A 1% change in the organic solvent concentration can alter retention times by 5-15%.[2]

    • Protocol:

      • Always use freshly prepared mobile phase.

      • Keep mobile phase reservoirs tightly capped to minimize evaporation.

      • Avoid placing reservoirs in direct sunlight or under air conditioning vents where temperature fluctuations can accelerate evaporation.

  • Column Temperature Fluctuations: Temperature has a significant impact on retention time.[2]

    • Causality: A general rule of thumb is that a 1°C change in temperature can lead to a 1-2% change in retention time.[2] As temperature increases, the viscosity of the mobile phase decreases, and the mass transfer of the analyte between the stationary and mobile phases is enhanced, generally leading to shorter retention times.

    • Protocol: Use a column oven to maintain a constant and consistent temperature throughout the analysis. Ensure the laboratory's ambient temperature is also stable, as this can affect the temperature of the mobile phase before it enters the column.

  • Column Contamination or Degradation: Over time, strongly retained sample components or contaminants can accumulate on the column, or the stationary phase can degrade.

    • Causality: Contaminants can alter the surface chemistry of the stationary phase, leading to changes in retention. Column degradation, such as the loss of the bonded phase (e.g., C18), will reduce the column's retentivity, causing retention times to decrease.

    • Protocol:

      • Implement a robust sample preparation procedure to remove potential contaminants.

      • Use a guard column to protect the analytical column from strongly retained compounds.

      • Periodically flush the column with a strong solvent to remove contaminants.

Below is a troubleshooting workflow for investigating retention time drift:

Caption: Troubleshooting workflow for consistent retention time drift.

Question 2: The retention time of this compound is fluctuating randomly from one injection to the next. What should I investigate?

Answer: Random or erratic retention time variability often points to mechanical or electronic issues within the HPLC system.

  • Pump Performance and Leaks: Inconsistent flow rate is a primary cause of random RT shifts.

    • Causality: If the flow rate fluctuates, the time it takes for the analyte to travel through the column will also vary. Small, undetected leaks in the system can also lead to a drop in the actual flow rate reaching the column.[1]

    • Protocol:

      • Check for Leaks: Carefully inspect all fittings and connections from the pump to the detector for any signs of leakage.

      • Pump Degassing: Ensure the pump's degasser is functioning correctly. Air bubbles in the pump head can cause flow rate inconsistencies.

      • Flow Rate Verification: Measure the flow rate manually using a graduated cylinder and a stopwatch to confirm the pump is delivering the set flow rate accurately.

  • Injector Issues: Problems with the autosampler or manual injector can introduce variability.

    • Causality: Inconsistent injection volumes or leaks in the injector seals can affect the initial band shape of the analyte on the column, leading to slight variations in retention.

    • Protocol: Inspect the injector syringe for air bubbles and the injector seals for any signs of wear or leaks. Perform an injector precision test.

  • Mobile Phase Mixing: For systems using online mixing (gradient or isocratic), improper proportioning of solvents can cause RT fluctuations.

    • Causality: If the solvent proportioning valves are not working correctly, the composition of the mobile phase delivered to the column will be inconsistent.

    • Protocol: To diagnose this, pre-mix the mobile phase manually and run it from a single reservoir. If the retention times stabilize, the issue lies with the online mixing system.[3]

Method-Specific & Chemical Issues

Question 3: My method for this compound uses a buffered mobile phase, and I'm still seeing retention time shifts. How critical is pH control for this compound?

Answer: For ionizable or partially ionizable compounds, mobile phase pH is a critical parameter influencing retention time. While this compound is a neutral molecule overall, the amide functional group can exhibit very weak acidic or basic properties. Its retention will be most sensitive to pH changes near its pKa.

  • The Importance of pKa: The pKa is the pH at which a compound is 50% ionized and 50% non-ionized. When the mobile phase pH is close to the analyte's pKa, small changes in pH can cause significant shifts in the ratio of ionized to non-ionized forms, leading to drastic changes in retention time.

    • Scientific Insight: The non-ionized form of a compound is generally more hydrophobic and will be more strongly retained on a reversed-phase column (like a C18), resulting in a longer retention time. The ionized form is more polar and will elute earlier.

  • Buffer Capacity: The effectiveness of a buffer is highest at its pKa and generally extends to ±1 pH unit.

    • Causality: If the mobile phase pH is outside the effective buffering range of the chosen buffer, it will not be able to resist small changes in pH, leading to retention time variability.

    • Protocol:

      • Select a buffer with a pKa value as close as possible to the desired mobile phase pH.

      • Ensure the buffer concentration is adequate, typically between 20-50 mM.

The relationship between mobile phase pH, analyte pKa, and retention time is illustrated below:

Caption: Impact of mobile phase pH relative to analyte pKa on retention stability.

Question 4: How can I assess and ensure the robustness of my HPLC method for this compound according to regulatory guidelines?

Answer: Method robustness is a key requirement in method validation and is addressed in guidelines such as ICH Q2(R1) and USP General Chapter <621>.[4][5] Robustness is the ability of an analytical method to remain unaffected by small, deliberate variations in method parameters.

  • ICH Q2(R1) Perspective on Robustness: The evaluation of robustness should be considered during the development phase and provides an indication of the method's reliability during normal usage.[4][6]

    • Typical Parameters to Investigate:

      • Mobile phase pH (e.g., ± 0.2 units)

      • Mobile phase composition (e.g., ± 2% absolute for the minor component)

      • Column temperature (e.g., ± 5 °C)

      • Flow rate (e.g., ± 10%)

      • Different columns (lots and/or manufacturers)

  • Experimental Protocol for a Robustness Study:

    • Define Parameters and Ranges: Identify the critical method parameters and define the range of variation for each (as exemplified above).

    • Experimental Design: A Design of Experiments (DoE) approach is often used to efficiently study the effects of multiple parameters simultaneously.

    • Execution: Perform the analyses under the varied conditions.

    • Evaluation: Assess the impact of the variations on key system suitability parameters, including retention time, resolution, and peak asymmetry. The results should demonstrate that the method remains suitable for its intended purpose despite these small variations.

The following table summarizes key parameters to vary in a robustness study for an HPLC method for this compound, based on a typical reversed-phase method.

ParameterTypical ValueRobustness VariationPotential Impact on Retention Time
Mobile Phase Composition Acetonitrile:Water (60:40)58:42 and 62:40High
Mobile Phase pH 3.0 (with phosphoric acid)2.8 and 3.2High (if near pKa)
Column Temperature 30 °C25 °C and 35 °CMedium to High
Flow Rate 1.0 mL/min0.9 mL/min and 1.1 mL/minHigh
Wavelength 230 nm228 nm and 232 nmNone

This systematic approach to troubleshooting and method robustness will help ensure that your HPLC analysis of this compound is reliable, reproducible, and compliant with regulatory expectations.

References

  • SIELC Technologies. (2018). This compound. Retrieved from [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • United States Pharmacopeia. (2022). <621> Chromatography. Retrieved from [Link]

  • GSRS. This compound. Retrieved from [Link]

  • Element Lab Solutions. Causes of Retention Time Drift in HPLC. Retrieved from [Link]

  • Fathima, F., et al. (2012). 3-Chloro-N-(3-chlorophenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2891. Retrieved from [Link]

  • McMaster, M. (2024). Are You Sure You Understand USP <621>?. LCGC International. Retrieved from [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Shodex. HPLC Troubleshooting Guide. Retrieved from [Link]

  • ResearchGate. (2014). With regards to HPLC, does anyone know the reason for shifting RTs between column to column (same configuration and same make)?. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Element Lab Solutions. USP Chapter 621 changes. Retrieved from [Link]

  • National Center for Biotechnology Information. Benzamide, N-chloro-. PubChem Compound Database. Retrieved from [Link]

  • Reid, G. L. (2005). Method Validation and Robustness. LCGC International, 23(1), 36-40. Retrieved from [Link]

  • BioPharmaSpec. (2024). Understanding ICH Q2(R2) & Q14 Updates on Robustness Studies. Retrieved from [Link]

  • Agilent. (2023). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]

  • Dolan, J. W. (2016). Retention Time Drift—A Case Study. LCGC International, 34(4), 242-247. Retrieved from [Link]

  • Frontiers. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). 4-Chloro-N-o-tolyl-benzamide. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. 3-(2-aminoquinazolin-6-yl)-4-chloro-N-(3-(trifluoromethyl)-phenyl)benzamide. PubChem Compound Database. Retrieved from [Link]

  • LookChem. 3-Chloro-N-ethyl-N-(M-tolyl)benzaMide, 97%. Retrieved from [Link]

  • National Center for Biotechnology Information. 3-chloro-N-(5-methyl-3-pyridinyl)benzamide. PubChem Compound Database. Retrieved from [Link]

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Technical Support Center: Scaling the Synthesis of N-(3-Chloro-o-tolyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of N-(3-Chloro-o-tolyl)benzamide. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from bench-scale to larger-scale production. We will focus on the robust and widely used Schotten-Baumann reaction, providing field-proven insights, troubleshooting guides, and detailed protocols to ensure a successful, scalable, and reproducible process.

Core Synthesis Protocol: Schotten-Baumann Acylation

The synthesis of this compound is most commonly achieved by the acylation of 3-chloro-2-methylaniline with benzoyl chloride. The Schotten-Baumann reaction condition, which utilizes a two-phase solvent system and a base to neutralize the generated hydrochloric acid, is a classic and effective method.[1][2]

Experimental Protocol: Lab-Scale Synthesis (10g Scale)

Materials:

  • 3-chloro-2-methylaniline (1.0 eq, 10.0 g)

  • Benzoyl chloride (1.05 eq, 10.3 g, 8.5 mL)

  • Dichloromethane (DCM) (100 mL)

  • Sodium hydroxide (NaOH), 2M aqueous solution (2.0 eq, 70 mL)

  • Deionized Water

  • Saturated Aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with an overhead mechanical stirrer and a dropping funnel, dissolve 3-chloro-2-methylaniline (10.0 g) in dichloromethane (100 mL).

  • Addition of Base: Add the 2M NaOH solution (70 mL) to the flask. Begin vigorous stirring to ensure good mixing between the organic and aqueous phases. Cool the mixture to 0-5 °C using an ice-water bath.

  • Addition of Benzoyl Chloride: Dissolve benzoyl chloride (10.3 g) in a minimal amount of DCM (20 mL) and add it to the dropping funnel. Add the benzoyl chloride solution dropwise to the cooled, stirring reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. The highly exothermic nature of this reaction requires careful temperature control.[3]

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the 3-chloro-2-methylaniline is fully consumed.[4]

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with:

    • 1 M HCl (50 mL) - to remove any unreacted amine.

    • Saturated NaHCO₃ solution (50 mL) - to remove unreacted benzoyl chloride and benzoic acid.

    • Brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is purified by recrystallization from hot ethanol to yield this compound as a white to off-white solid.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS.

Overall Synthesis Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Dissolve Amine in DCM B Add Aqueous NaOH & Cool to 0-5 °C A->B C Dropwise Addition of Benzoyl Chloride B->C D Stir at RT for 2-4h C->D E Monitor by TLC/LC-MS D->E F Phase Separation E->F Reaction Complete G Wash Organic Layer (Acid, Base, Brine) F->G H Dry & Concentrate G->H I Recrystallize from Ethanol H->I J Filter & Dry Product I->J K Final Product This compound J->K

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide for Scale-Up

Transitioning from a 10g scale to a 100g or 1kg scale introduces challenges related to mass and heat transfer. Here are solutions to common problems.

Q1: My yield has dropped significantly after scaling up. What are the likely causes?

Answer: A drop in yield during scale-up is a common issue, often related to physical, not chemical, problems. The primary culprits are inefficient mixing and poor temperature control.

  • Inefficient Mixing: On a small scale, a magnetic stir bar is sufficient. On a larger scale, this is inadequate. The two phases (organic and aqueous) will not mix effectively, leading to a low interfacial surface area where the reaction occurs. This slows the reaction and allows side reactions, like the hydrolysis of benzoyl chloride, to dominate.[3]

    • Solution: Switch to an overhead mechanical stirrer with a properly sized impeller (e.g., a pitched-blade turbine) to create a vortex and ensure vigorous mixing of the biphasic system.

  • Poor Temperature Control: The acylation is highly exothermic. A large reaction volume has a lower surface-area-to-volume ratio, making heat dissipation less efficient. If the temperature rises uncontrollably, it accelerates the rate of benzoyl chloride hydrolysis by the aqueous base, consuming your electrophile.

    • Solution: Use a jacketed reactor with a circulating chiller for precise temperature control. Ensure the addition of benzoyl chloride is slow and controlled, possibly subsurface, to allow the cooling system to keep up with the heat generated.

Q2: I'm observing a significant amount of benzoic acid as an impurity. Why?

Answer: The formation of benzoic acid is a direct result of the hydrolysis of benzoyl chloride. This happens when benzoyl chloride reacts with water or hydroxide ions instead of the intended amine.

  • Causality: While some hydrolysis is unavoidable in Schotten-Baumann conditions, excessive amounts point to a kinetic issue. If the reaction between the amine and benzoyl chloride is too slow (due to poor mixing) or if the local concentration of hydroxide is too high where the benzoyl chloride is added, hydrolysis will be favored.[3][5]

    • Solution 1 (Improve Mixing): As mentioned, use robust overhead stirring. This ensures the benzoyl chloride quickly finds and reacts with the amine in the organic phase before it can be hydrolyzed at the interface or in the aqueous phase.

    • Solution 2 (Modify Base/Solvent): Consider a fully anhydrous system. Replace aqueous NaOH and DCM with an organic solvent like THF or Toluene and an organic base like triethylamine (TEA) or pyridine. This eliminates water, but requires careful handling of anhydrous reagents and solvents. The hydrochloride salt of the base will precipitate and must be filtered off.[4]

Q3: The reaction is sluggish and stalls before completion, even with extended reaction times. What's wrong?

Answer: A stalled reaction typically indicates that one of the reactants has been consumed by a side reaction or that the amine has been deactivated.

  • Causality: The most likely cause is the deactivation of the amine. Hydrochloric acid (HCl) is produced as a byproduct. While the bulk of the HCl is neutralized by the base, poor mixing can create localized acidic regions where the unreacted amine is protonated to form its ammonium salt.[1] This salt is no longer nucleophilic and will not react with benzoyl chloride.

    • Solution: Ensure the base is present in a sufficient excess (at least 2 equivalents) and that mixing is highly efficient to immediately neutralize any generated HCl. A pH check of the aqueous layer towards the end of the reaction should confirm it is still basic.

Q4: My final product is oily and difficult to crystallize after workup. How can I improve its quality?

Answer: An oily product suggests the presence of impurities that are depressing the melting point and interfering with crystal lattice formation.

  • Causality: The most common impurities are residual starting materials or benzoic acid. Over-acylation to form a diacyl-amine is also a possibility, though less likely with this sterically hindered amine.[]

    • Solution 1 (Improve Work-up): The washing steps are critical. Ensure the acidic wash (to remove the amine) and basic wash (to remove benzoic acid) are performed thoroughly. Use a pH meter or pH paper to confirm the aqueous layers are acidic and basic, respectively, after washing.

    • Solution 2 (Optimize Crystallization):

      • Solvent Screening: If ethanol is not working, screen other solvents like isopropanol, acetonitrile, or a toluene/heptane mixture.

      • Seeding: If you have a small amount of pure, solid material, add a seed crystal to the supersaturated solution to initiate crystallization.

      • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, then transfer it to a 0-5 °C refrigerator. Crash-cooling often leads to smaller, less pure crystals.

    • Solution 3 (Alternative Purification): If crystallization fails, column chromatography using silica gel with a hexane/ethyl acetate gradient is a reliable, albeit less scalable, alternative for purification.[7]

Troubleshooting Decision Tree

G Start Problem: Low Yield / Impurities CheckMixing Is mixing vigorous? (e.g., overhead stirrer) Start->CheckMixing CheckTemp Is T < 10°C during addition? CheckMixing->CheckTemp Yes Sol_Mixing Action: Use overhead mechanical stirrer. CheckMixing->Sol_Mixing No CheckBase Is base in excess? (>= 2 eq) CheckTemp->CheckBase Yes Sol_Temp Action: Use jacketed reactor. Slow addition rate. CheckTemp->Sol_Temp No CheckWorkup Are wash steps effective? (Check pH of washes) CheckBase->CheckWorkup Yes Sol_Base Action: Ensure >= 2 eq base. Consider anhydrous conditions. CheckBase->Sol_Base No Sol_Workup Action: Perform thorough acid/base washes. Optimize crystallization solvent. CheckWorkup->Sol_Workup No End Process Optimized CheckWorkup->End Yes Sol_Mixing->CheckTemp Sol_Temp->CheckBase Sol_Base->CheckWorkup Sol_Workup->End

Caption: A decision tree for troubleshooting common scale-up issues.

Frequently Asked Questions (FAQs)

Q: What is the underlying mechanism of the Schotten-Baumann reaction? A: It is a nucleophilic acyl substitution. The nucleophilic amine attacks the electrophilic carbonyl carbon of the benzoyl chloride. This forms a tetrahedral intermediate which then collapses, expelling the chloride ion as a leaving group. The base in the aqueous phase neutralizes the HCl byproduct, preventing the protonation of the starting amine and driving the reaction to completion.[1]

Q: Are there alternative methods for synthesizing this compound? A: Yes, while the Schotten-Baumann reaction is often preferred for its cost-effectiveness and simplicity on a large scale, other methods exist. The most common alternative involves using a carboxylic acid (benzoic acid) and an amine with a coupling reagent like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI).[] However, these reagents are more expensive and generate byproducts (DCU, EDU) that can be difficult to remove, making them less ideal for large-scale industrial synthesis compared to the acyl chloride route.

Q: What are the critical safety considerations for this process? A:

  • Benzoyl Chloride: It is a lachrymator and is corrosive. It reacts with moisture to release HCl gas. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • 3-chloro-2-methylaniline: This compound is toxic and a suspected carcinogen. Avoid inhalation, ingestion, and skin contact.

  • Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.

  • Dichloromethane (DCM): A volatile solvent and a potential carcinogen. Use in a fume hood to avoid inhaling vapors.

  • Exothermic Reaction: The reaction can generate significant heat. Never add the benzoyl chloride all at once. Ensure adequate cooling and monitoring of the internal temperature, especially during scale-up.

Q: How do key process parameters change from lab to pilot scale? A: The fundamental chemistry remains the same, but the engineering and control strategies must be adapted.

ParameterLab Scale (10-100 g)Pilot Scale (1-50 kg)Rationale for Change
Mixing Magnetic Stir BarOverhead Mechanical StirrerEnsures efficient mixing in larger volumes and biphasic systems.
Heating/Cooling Ice Bath / Heating MantleJacketed Reactor with Chiller/HeaterProvides precise, uniform, and safe temperature control.
Reagent Addition Dropping Funnel (manual)Metering Pump (automated)Allows for controlled, reproducible addition rates and subsurface addition.
Product Isolation Vacuum FiltrationCentrifuge / Nutsche Filter-DryerHandles larger volumes of solids and solvents more efficiently.
Process Monitoring TLC / Visual CuesIn-situ Probes (FT-IR, pH), HPLCProvides real-time data for better process control and understanding.

References

  • Oriental Journal of Chemistry. (n.d.). One-pot Synthesis of Quinazolinone and Benzamide Derivatives Using SBA-Pr-SO3H as a Nanoporous Heterogeneous Acid Catalyst. [Link]

  • ACS Omega. (2020, June 19). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. [Link]

  • ACS Publications. (2023, July 26). Synthesis of Aryl Amides from Acyl-Bunte Salts and Aryl Azides. [Link]

  • PubMed Central (PMC). (n.d.). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. [Link]

  • MDPI. (n.d.). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. [Link]

  • Google Patents. (n.d.). US5110946A - Preparation of 4-chloro-3-sulphamoyl-n-(2,3-dihydro-2-methyl-1h-indol-1-yl).
  • ResearchGate. (2024, March 19). (PDF) Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. [Link]

  • ResearchGate. (2024, March 5). (PDF) Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. [Link]

  • ResearchGate. (2016, August 6). (PDF) Synthesis of some Heterocyclic Compounds Derived from 2-Chloro-N-p-Tolylacetamide. [Link]

  • Royal Society of Chemistry. (n.d.). Reaction Chemistry & Engineering. [Link]

  • RSC Advances. (2021, April 23). Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. [Link]

  • Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. [Link]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. [Link]

  • Google Patents. (n.d.). PT97953B - PROCESS FOR THE INDUSTRIAL PREPARATION OF 4-CHLORO-3-SULFAMOYL-N- (2,3-DIHYDRO-2-METHYL-1H-1-INDOLYL) -BENZAMIDE.
  • PubMed Central (PMC). (n.d.). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. [Link]

  • PubMed. (n.d.). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. [Link]

  • Royal Society of Chemistry. (n.d.). Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles. [Link]

  • Reddit. (2022, March 24). amide coupling help : r/Chempros. [Link]

  • Journal of Applied Pharmaceutical Science. (n.d.). A sensitive green analytical LC-MS/MS method for the quantification of trace levels of nine nitrosamine impurities in Zaltoprofen bulk drug. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]

  • ResearchGate. (2021, April 14). Why did my amide syntesis does not work?. [Link]

  • ResearchGate. (n.d.). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis | Request PDF. [Link]

  • J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction. [Link]

  • ResearchGate. (n.d.). Synthesis of N-substituted benzamides-thiobenzamides from N-aryl-N 0 -benzoylthioureas a. [Link]

  • PubMed Central (PMC). (2021, April 19). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. [Link]

  • Reaction Chemistry & Engineering (RSC Publishing). (n.d.). Fast metal-free CO2-mediated N-aryl amide synthesis from nitroarenes under continuous flow conditions. [Link]

  • Reddit. (2021, March 12). In schotten-baumann conditions, why doesn't the acyl chloride react with the water?. [Link]

  • L.S.College, Muzaffarpur. (2020, August 1). Schotten–Baumann reaction. [Link]

Sources

Technical Support Center: Enhancing the Solubility of N-(3-Chloro-o-tolyl)benzamide for In Vitro Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers working with N-(3-Chloro-o-tolyl)benzamide. Our goal is to help you overcome solubility challenges to ensure reproducible and reliable data in your in vitro assays.

Part 1: Understanding the Challenge & Initial Steps

FAQ 1: What is this compound and why is its solubility a challenge for in vitro assays?

This compound is a small molecule with the following key physicochemical properties:

PropertyValueSource
Molecular Formula C₁₄H₁₂ClNO[1][2]
Molecular Weight 245.71 g/mol [1][2]
Predicted LogP 3.57[1]

The predicted LogP (octanol-water partition coefficient) of 3.57 indicates that this compound is significantly more soluble in lipids than in water.[1] This high lipophilicity is the primary reason for its poor aqueous solubility, a common challenge for many new chemical entities in drug discovery. For in vitro cell-based assays, which are aqueous systems, this poor solubility can lead to compound precipitation, inaccurate concentration measurements, and unreliable biological data.

FAQ 2: What is the recommended starting solvent for preparing a high-concentration stock solution?

Dimethyl sulfoxide (DMSO) is the industry-standard starting solvent for preparing high-concentration stock solutions of hydrophobic compounds.[3] Its strong solubilizing power for a wide range of organic molecules makes it an ideal choice.

Initial Protocol:

  • Weighing: Accurately weigh the desired amount of this compound. For accuracy with small masses, it's better to weigh a slightly different amount and calculate the exact final concentration rather than trying to hit a precise weight.[4]

  • Dissolution: Add the appropriate volume of 100% cell-culture grade DMSO to achieve a high-concentration stock (e.g., 10-50 mM).

  • Mixing: Vortex thoroughly. If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be applied.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Part 2: Troubleshooting Common Precipitation Issues

Troubleshooting Scenario 1: My compound precipitates when I dilute the DMSO stock into my aqueous cell culture medium.

This is the most common solubility issue. It occurs because the DMSO concentration drops dramatically upon dilution, and the aqueous medium cannot maintain the compound in solution. The key is to keep the final working concentration of any organic solvent low enough to not be cytotoxic while maintaining compound solubility.

Core Principle: Most cell lines can tolerate a final DMSO concentration of up to 0.5%, with 0.1% being a widely accepted safe level for sensitive cells or long-term assays.[5][6][7] Always determine the maximum tolerable DMSO concentration for your specific cell line with a vehicle control experiment.

Below is a tiered strategy to address this issue, starting with the simplest approach.

Decision-Making Workflow for Aqueous Precipitation

Solubility_Workflow start Precipitation in Media Observed? check_dmso Is final DMSO concentration ≤ 0.5%? start->check_dmso try_surfactant Tier 2: Introduce a non-ionic surfactant (e.g., Tween® 80, Pluronic® F-68) check_dmso->try_surfactant Yes success Success: Compound is Soluble. Proceed with assay including full vehicle controls. check_dmso->success No (Reduce DMSO first) try_cd Tier 3: Use a cyclodextrin (e.g., HP-β-CD) try_surfactant->try_cd Precipitation Persists try_surfactant->success Soluble try_cd->success Soluble fail Re-evaluate compound or consider advanced formulation (e.g., lipid nanoparticles) try_cd->fail Precipitation Persists

Caption: A workflow for troubleshooting compound precipitation in aqueous media.

Tier 1: Optimize DMSO Concentration

Before adding other excipients, ensure your dilution scheme is optimal. If your final DMSO concentration is well below 0.1%, you may have room to increase it slightly (up to 0.5%) to improve solubility, provided your cells can tolerate it.

Tier 2: Introduce Non-Ionic Surfactants

Mechanism: Surfactants like Polysorbate 80 (Tween® 80) and Pluronic® F-68 are amphiphilic molecules.[8][9] Above a specific concentration (the critical micelle concentration), they self-assemble into micelles. These micelles have a hydrophobic core that can encapsulate this compound, shielding it from the aqueous environment and effectively increasing its solubility.[10]

Micelle_Formation cluster_micelle Micelle Structure center Hydrophobic Core center->s1 Hydrophilic Head center->s2 Hydrophobic Tail center->s3 center->s4 center->s5 center->s6 center->s7 center->s8 drug Drug caption Surfactant micelles encapsulate hydrophobic drugs.

Sources

Technical Support Center: Stability and Storage of N-(3-Chloro-o-tolyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support center with troubleshooting guides and FAQs for preventing the degradation of N-(3-Chloro-o-tolyl)benzamide during storage.

Welcome to the technical support guide for this compound. As a crucial intermediate and building block in pharmaceutical research and development, maintaining the chemical integrity and purity of this compound is paramount for reproducible and successful experimental outcomes. This guide provides in-depth technical information, field-proven insights, and actionable protocols to prevent its degradation during storage.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common queries regarding the storage and handling of this compound.

Q1: What are the ideal storage conditions for this compound?

A: The compound should be stored in a tightly sealed container to prevent moisture ingress and exposure to air.[1] The ideal environment is cool, dry, and well-ventilated.[1][2] For long-term storage, maintaining an inert atmosphere (e.g., with nitrogen or argon) is highly recommended to minimize oxidative and hydrolytic degradation.[3][4] Always refer to the product-specific label for any designated storage temperatures.[1]

Q2: What are the primary physical signs of degradation?

A: As a solid, this compound should be a stable, crystalline powder. Visual signs of degradation can include:

  • Clumping or caking: This often indicates moisture absorption, which can facilitate hydrolysis.

  • Color change: A shift from its typical off-white or light tan color may suggest the formation of chromophoric impurities.

  • Unusual odor: The generation of degradation products, such as the parent amine (3-chloro-2-methylaniline), may produce a distinct smell.

Q3: My compound was briefly exposed to atmospheric moisture. Is it still usable?

A: Brief exposure is not ideal but may not render the compound unusable. The primary risk from moisture is hydrolysis, which is generally a slow process at room temperature without a catalyst.[5][6] It is critical to immediately quarantine the affected batch and verify its purity using an appropriate analytical method, such as RP-HPLC, before use in any experiment. See Protocol 4.2 for a recommended methodology.

Q4: Can I store this compound in a standard laboratory refrigerator or freezer?

A: Yes, storing it in a refrigerator (4°C) or freezer (-20°C) can be beneficial as it slows down the rate of potential chemical reactions. However, it is crucial to use a container with an airtight seal. When removing the compound from cold storage, always allow it to equilibrate to room temperature before opening the container. This prevents atmospheric moisture from condensing on the cold solid.

Q5: What materials are compatible for storing this compound and its solutions?

A: For the solid compound, glass vials or bottles with PTFE-lined caps are excellent choices. For solutions, use high-quality, inert glass volumetric flasks or vials. If preparing solutions for analysis or reaction, ensure the solvent is anhydrous (dry), especially if the solution will be stored for any period before use.

Section 2: Understanding the Primary Degradation Pathways

To effectively prevent degradation, it is essential to understand the underlying chemical mechanisms. For this compound, the principal vulnerabilities are the amide bond and the aromatic systems.

2.1 Hydrolysis

The amide bond is susceptible to cleavage by water in a reaction known as hydrolysis.[7] This reaction, which produces benzoic acid and 3-chloro-2-methylaniline, is the most common degradation pathway during improper storage.[5] It can be catalyzed by trace amounts of acid or base, which may be present as impurities or arise from the degradation of other stored chemicals.[6][8]

2.2 Photodegradation

Aromatic amides can absorb UV light, leading to photochemical reactions.[9] The most relevant of these is the Photo-Fries rearrangement , where the amide C-N bond cleaves, and the benzoyl group migrates to the ortho or para position on the aniline ring.[9][10] While less common in dark storage conditions, exposure to direct sunlight or even strong laboratory lighting can initiate this process.

2.3 Thermal Decomposition

While this compound is thermally stable at typical storage temperatures, exposure to excessive heat can induce decomposition. At very high temperatures (e.g., >150°C), thermal decomposition can proceed via homolytic cleavage, forming free radicals.[11] This underscores the importance of avoiding storage near heat sources like ovens or hot plates.

main This compound hydrolysis_products Benzoic Acid + 3-Chloro-2-methylaniline main->hydrolysis_products H₂O / H⁺ or OH⁻ (Moisture) photo_products Photo-Fries Rearrangement Products main->photo_products (Light Exposure) thermal_products Radical Fragments main->thermal_products Δ (High Heat)

Caption: Primary degradation pathways for this compound.

Section 3: Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving issues related to compound stability.

Problem: Inconsistent experimental results or lower-than-expected reaction yields.

If you observe variability in your experiments, degradation of your starting material is a probable cause. Follow this workflow to diagnose the issue.

start Inconsistent Experimental Results check_purity Verify Purity of This compound (See Protocol 4.2) start->check_purity analyze Perform RP-HPLC Analysis on a Suspected Sample check_purity->analyze result Degradants Detected? analyze->result yes Quarantine Batch. Source New, Verified Material. Review Storage Protocol. result->yes Yes no Compound is Stable. Investigate Other Experimental Parameters (Reagents, Conditions). result->no No

Caption: Workflow for troubleshooting inconsistent experimental results.

Problem: Physical appearance of the solid has changed (e.g., clumping, discoloration).
  • Immediate Action: Do not use the material. Quarantine the entire batch to prevent its use in further experiments. Label it clearly as "QUARANTINED - SUSPECTED DEGRADATION."

  • Documentation: Record the lot number, date of observation, and a detailed description of the changes. Take a photograph if possible.

  • Analytical Verification: Perform a purity analysis using RP-HPLC (Protocol 4.2 ) on a small, representative sample from the quarantined batch. Compare the chromatogram to a reference standard or a previously analyzed, high-purity batch.

  • Root Cause Analysis: If degradation is confirmed, review storage conditions. Check for breaches in the container seal, potential exposure to high humidity or light, and proximity to incompatible chemicals.[12] Discard the degraded material according to your institution's hazardous waste disposal protocols.[1]

Section 4: Protocols for Stability Assessment
Protocol 4.1: Visual Inspection
  • Preparation: Place the sealed container in a well-lit area. If removed from cold storage, allow it to equilibrate to room temperature before opening.

  • External Check: Examine the container for any damage to the seal or cap.

  • Internal Check: Open the container and observe the contents. Note the color, consistency (free-flowing vs. clumped), and any odor.

  • Comparison: Compare these observations against the certificate of analysis or records from when the material was first received.

  • Action: If any discrepancies are noted, proceed to Protocol 4.2.

Protocol 4.2: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)

This method is adapted from established procedures for analyzing this compound and is effective for separating the parent compound from its primary hydrolytic degradation products.[13][14]

Instrumentation & Columns:

  • System: Standard HPLC or UPLC system with UV detection.

  • Column: C18 reverse-phase column (e.g., Newcrom R1 or equivalent), 3 µm or 5 µm particle size.[13]

Chromatographic Conditions:

Parameter Condition
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile (MeCN)
Gradient Isocratic or a shallow gradient (e.g., 60-80% B over 10 min)
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection (UV) 220 nm or 254 nm

| Injection Vol. | 5-10 µL |

Procedure:

  • Sample Preparation: Accurately weigh ~10 mg of this compound and dissolve it in 10 mL of acetonitrile to create a 1 mg/mL stock solution.

  • Analysis: Inject the sample onto the equilibrated HPLC system.

  • Data Interpretation:

    • A pure sample will show a single major peak corresponding to this compound.

    • Degradation will be indicated by the appearance of new peaks. Based on polarity, expect benzoic acid to elute earlier (more polar) and 3-chloro-2-methylaniline to also elute separately from the parent peak.

    • Quantify the purity by calculating the area percent of the main peak relative to the total area of all peaks. A purity below 98% may warrant discarding the batch.

Section 5: Summary of Storage Best Practices
ParameterRecommendedNot RecommendedRationale
Temperature Cool, controlled room temperature or refrigerated (2-8°C).High temperatures; near heat sources (ovens, etc.).Reduces the rate of all chemical degradation pathways.[3]
Atmosphere Tightly sealed container, preferably under an inert gas (N₂ or Ar).Open to air; in high-humidity environments.Prevents hydrolysis and oxidation.[1][3][4]
Light Store in an amber glass bottle or in a dark cabinet.Exposure to direct sunlight or strong UV-emitting lights.Prevents photodegradation (Photo-Fries rearrangement).[9]
Container Glass bottle with a PTFE-lined cap.Poorly sealed containers; plastic bags.Ensures an inert and impermeable barrier.[1]
Proximity Store with other stable, neutral organic solids.Near strong acids, bases, or oxidizing agents.Avoids catalytic degradation from chemical vapors.[12]
References
  • SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column. Retrieved from [Link]

  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]

  • SIELC Technologies. (n.d.). This compound. Retrieved from [Link]

  • Digianantonio, K. M., Glover, S. A., Johns, J. P., & Rosser, A. A. (2011). Synthesis and thermal decomposition of N,N-dialkoxyamides. Organic & Biomolecular Chemistry, 9(11), 4116–4126. Retrieved from [Link]

  • Nayak, S. K., et al. (2011). 4-Chloro-N-o-tolyl-benzamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3246. Retrieved from [Link]

  • Cullis, P. M., & Searle, R. J. (1976). The Photolyses of Fully Aromatic Amides. Canadian Journal of Chemistry, 54(1), 41-45. Retrieved from [Link]

  • European Chlorinated Solvents Association (ECSA). (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. Retrieved from [Link]

  • Wang, Y., et al. (2022). Identification and analysis of the degradation products of chlorothalonil in vegetables. Food Chemistry, 373(Pt A), 131393. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • Trouble Free Pool. (2024). Chemical Storage and Safety. Retrieved from [Link]

  • Allen, A. (n.d.). Amide Hydrolysis: Mechanism, Conditions and Applications. Retrieved from [Link]

  • European Chlorinated Solvents Association (ECSA). (2018). Guidance on Storage and Handling of Chlorinated Solvents. Retrieved from [Link]

  • Dalal Institute. (n.d.). Hydrolysis of Esters and Amides. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2008). Incompatible Chemicals Storage. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch20: Amide hydrolysis. Retrieved from [Link]

  • Pacifico, C. (1969). The Photochemistry of Amides and Phthalimides. DRUM, University of Maryland. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Validation of a Stability-Indicating HPLC Method for N-(3-Chloro-o-tolyl)benzamide Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. A validated analytical method ensures that the data generated is reliable, reproducible, and fit for its intended purpose, forming the bedrock of regulatory submissions and quality control. This guide provides an in-depth, experience-driven comparison of two reversed-phase high-performance liquid chromatography (RP-HPLC) methods for the quantitative analysis of N-(3-Chloro-o-tolyl)benzamide, a key intermediate or potential impurity in pharmaceutical manufacturing.

This document eschews a rigid template in favor of a logical, scientifically-grounded narrative that explains not just how to validate a method, but why specific choices are made. We will delve into the nuances of column chemistry selection, the establishment of a stability-indicating profile through forced degradation, and the rigorous validation of performance characteristics as mandated by international regulatory bodies.

The Analytical Challenge: Choosing the Right Tool for the Job

This compound is an aromatic compound whose accurate quantification is critical. The primary analytical tool for this task is RP-HPLC due to its high resolution and sensitivity. The choice of the stationary phase, however, is a critical first step that dictates the selectivity and overall performance of the method. Here, we compare the two most common and effective column chemistries for this type of analyte.

Method A: The Industry Standard - C18 (ODS) Column

The C18, or octadecylsilane, column is the workhorse of reversed-phase chromatography. Its separation mechanism is based primarily on hydrophobic interactions between the long C18 alkyl chains and the analyte. For a moderately nonpolar compound like this compound, a C18 column is a logical and robust starting point.

Method B: An Alternative Selectivity - Phenyl-Hexyl Column

A Phenyl-Hexyl column offers a different separation mechanism. While it possesses hydrophobicity from the hexyl chain, its primary differentiating characteristic is the phenyl group. This allows for π-π interactions with aromatic analytes.[1][2] This alternative selectivity can be invaluable for separating compounds with similar hydrophobicity but different aromaticity, or for resolving the main peak from closely eluting aromatic impurities.[3] The choice between methanol and acetonitrile as the organic modifier is particularly crucial for phenyl columns, as acetonitrile's own π-electron system can weaken the desired π-π interactions with the stationary phase.[3]

Comparative Chromatographic Conditions

The following table summarizes the starting chromatographic conditions for the two methods being validated.

ParameterMethod A: C18 (Primary)Method B: Phenyl-Hexyl (Alternative)Rationale for Comparison
HPLC Column C18, 250 mm x 4.6 mm, 5 µmPhenyl-Hexyl, 250 mm x 4.6 mm, 5 µmTo compare hydrophobic vs. mixed-mode (hydrophobic + π-π) interactions.[2]
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (60:40, v/v)Methanol : 0.1% Formic Acid in Water (70:30, v/v)Acetonitrile is a standard choice for C18. Methanol is often preferred for phenyl columns to enhance π-π interactions.[1][3] Phosphoric acid is a common non-volatile buffer, while formic acid is MS-compatible.
Flow Rate 1.0 mL/min1.0 mL/minA standard flow rate for a 4.6 mm ID column to ensure optimal efficiency.
Injection Volume 10 µL10 µLA typical volume to balance sensitivity and peak shape.
Column Temperature 30°C30°CControlled temperature ensures reproducible retention times.
Detection PDA Detector, 230 nmPDA Detector, 230 nmA Photodiode Array (PDA) detector is crucial for assessing peak purity, a key aspect of specificity.[4] The wavelength is chosen based on the UV absorbance maximum of the analyte.

The Foundation of Trust: The Method Validation Workflow

Method validation is a systematic process that demonstrates an analytical procedure is suitable for its intended purpose. The workflow is guided by the principles laid out by the International Council for Harmonisation (ICH) in its Q2(R1) and the recently revised Q2(R2) guidelines.[5]

HPLC_Validation_Workflow cluster_dev Method Development & Preparation cluster_val Core Validation Parameters (ICH Q2(R2)) cluster_doc Documentation & Finalization Dev Method Development (C18 vs Phenyl-Hexyl) Forced Forced Degradation Study (ICH Q1A(R2)) Dev->Forced Spec Specificity (Peak Purity) Forced->Spec Provides stressed samples Lin Linearity & Range Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec Quant LOD & LOQ Prec->Quant Rob Robustness Quant->Rob Report Validation Report Rob->Report Protocol Validation Protocol Protocol->Dev Final Final Validated Method Report->Final

Caption: Workflow for HPLC Method Validation.

Building a Stability-Indicating Method: The Forced Degradation Study

Before validation can begin, the method must be proven to be "stability-indicating." This means the method can unequivocally measure the analyte in the presence of its degradation products.[6] A forced degradation (or stress testing) study is performed to intentionally degrade the drug substance, thereby generating the very impurities the method needs to resolve.

The goal is to achieve a target degradation of 5-20% of the active ingredient.[7][8] This range is sufficient to produce and detect degradation products without completely destroying the analyte, which would make analysis difficult.

Experimental Protocol: Forced Degradation
  • Prepare Stock Solution: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.

  • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1.0 N HCl. Heat at 60°C for 24 hours. Cool, neutralize with 1.0 N NaOH, and dilute to a final concentration of approximately 100 µg/mL with mobile phase.

  • Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 N NaOH. Keep at room temperature for 24 hours. Cool, neutralize with 0.1 N HCl, and dilute to a final concentration of approximately 100 µg/mL with mobile phase. Rationale: Basic conditions are often more aggressive, so starting at room temperature is prudent.[4]

  • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light. Dilute to a final concentration of approximately 100 µg/mL with mobile phase.

  • Thermal Degradation: Store the solid drug substance in an oven at 70°C for 48 hours. Prepare a 100 µg/mL solution from the stressed solid.

  • Photolytic Degradation: Expose the solid drug substance to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B. Prepare a 100 µg/mL solution from the stressed solid.

  • Analysis: Analyze an unstressed control sample and all stressed samples using both HPLC Method A and Method B, employing a PDA detector.

Core Validation Parameters: A Deep Dive

The following sections detail the experimental protocols and acceptance criteria for each validation parameter, grounded in ICH guidelines.

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. The forced degradation study is the ultimate test of specificity.

Experimental Protocol:

  • Inject a blank (mobile phase) to ensure no interfering peaks at the analyte's retention time.

  • Inject a solution of the pure this compound standard.

  • Inject each of the stressed samples from the forced degradation study.

  • Using the PDA detector, assess the peak purity of the this compound peak in both the unstressed and all stressed samples. The peak purity analysis compares spectra across the entire peak to see if it is spectrally homogeneous.[4][9]

Acceptance Criteria:

ParameterAcceptance CriterionRationale
Resolution The analyte peak should be well-resolved from all degradation product peaks (Resolution > 2.0).Ensures that adjacent peaks do not contribute to the analyte's peak area, leading to accurate quantification.
Peak Purity The peak purity angle must be less than the purity threshold for the analyte peak in all samples.[4]This provides mathematical evidence that no co-eluting impurity is hidden under the main analyte peak.

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// Nodes Forced [label="Forced Degradation Samples\n(Acid, Base, Oxidative, etc.)"]; Unstressed [label="Unstressed Analyte\nStandard"]; HPLC [label="Analyze via HPLC\nwith PDA Detector", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purity [label="Assess Peak Purity\n(Purity Angle < Threshold)"]; Resolution [label="Assess Resolution\n(Resolution > 2.0)"]; Result [label="Method is Specific &\nStability-Indicating", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Forced -> HPLC; Unstressed -> HPLC; HPLC -> Purity; HPLC -> Resolution; Purity -> Result; Resolution -> Result; }

Caption: Logic of Specificity Assessment.

Linearity and Range

Linearity demonstrates that the method's response (peak area) is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.

Experimental Protocol:

  • From a 1000 µg/mL stock solution of the reference standard, prepare a series of at least five concentrations. For an assay method, this typically covers 80% to 120% of the target test concentration (e.g., 80, 90, 100, 110, and 120 µg/mL).

  • Inject each concentration in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the concentration.

  • Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (R²).

Acceptance Criteria & Example Data:

ParameterAcceptance CriterionExample Result (Method A)Example Result (Method B)
Correlation Coefficient (R²) ≥ 0.999[4]0.99950.9992
Y-Intercept Should be close to zero.1502 (Insignificant relative to response at 100% concentration)1850 (Insignificant relative to response at 100% concentration)
Range 80% - 120% of test concentrationEstablishedEstablished
Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by a recovery study, where a known amount of analyte is spiked into a placebo (or blank matrix).

Experimental Protocol:

  • Prepare samples in triplicate at three concentration levels across the specified range (e.g., 80%, 100%, and 150% of the target concentration). This involves spiking a known amount of the analyte into a placebo mixture.

  • Analyze these nine samples (3 levels x 3 replicates).

  • Calculate the percent recovery for each sample using the formula: (Measured Concentration / Spiked Concentration) * 100.

Acceptance Criteria & Example Data:

ParameterAcceptance CriterionExample Result (Method A)Example Result (Method B)
% Recovery (Mean) 98.0% - 102.0%[4]99.8%100.5%
% RSD of Recovery ≤ 2.0%0.85%0.92%
Precision

Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample. It is evaluated at two levels: Repeatability and Intermediate Precision.

  • Repeatability (Intra-assay precision): Assesses precision over a short interval of time with the same analyst and instrument.

  • Intermediate Precision: Assesses the effect of random events on precision by varying factors like the day of analysis, the analyst, and the instrument.

Experimental Protocol:

  • Repeatability: Prepare six individual samples at 100% of the target concentration. Analyze them and calculate the Relative Standard Deviation (%RSD) of the results.

  • Intermediate Precision: A second analyst, on a different day and using a different HPLC system (if available), prepares and analyzes another six samples at 100% concentration. The %RSD is calculated for this set, and also for the combined data from both sets (12 samples total).

Acceptance Criteria & Example Data:

ParameterAcceptance CriterionExample Result (Method A)Example Result (Method B)
Repeatability (%RSD) ≤ 2.0%[4]0.65%0.78%
Intermediate Precision (%RSD) ≤ 2.0%[4]1.10% (Overall)1.25% (Overall)
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol:

These are typically determined based on the signal-to-noise ratio (S/N).

  • Prepare a series of dilute solutions of the analyte.

  • Inject them to determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.[4]

  • LOQ Precision: To confirm the LOQ, prepare and inject six samples at the determined LOQ concentration. The precision of these measurements should be acceptable.

Acceptance Criteria & Example Data:

ParameterAcceptance CriterionExample Result (Method A)Example Result (Method B)
LOD (S/N Ratio) ~ 3:10.05 µg/mL0.06 µg/mL
LOQ (S/N Ratio) ~ 10:10.15 µg/mL0.18 µg/mL
Precision at LOQ (%RSD) ≤ 10%6.5%7.2%
Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Analyze a standard solution while making small, deliberate changes to the chromatographic conditions, one at a time.

  • Typical variations include:

    • Flow Rate (e.g., ± 0.1 mL/min)

    • Column Temperature (e.g., ± 5°C)

    • Mobile Phase Composition (e.g., organic phase ± 2%)

  • Assess the impact on system suitability parameters (e.g., retention time, peak tailing, resolution).

Acceptance Criteria & Example Data:

Parameter VariedAcceptance CriterionExample Result (Method A & B)
Flow Rate (0.9 & 1.1 mL/min) System suitability parameters (Tailing Factor ≤ 2.0, Resolution > 2.0) must pass.Passed
Temperature (25°C & 35°C) System suitability parameters must pass.Passed
Mobile Phase (±2% Organic) System suitability parameters must pass.Passed

Conclusion: A Comparative Performance Summary

Both Method A (C18) and Method B (Phenyl-Hexyl) were successfully validated according to ICH guidelines and demonstrated suitability for the quantitative analysis of this compound.

  • Method A (C18) performed exceptionally well, showing slightly better precision and a lower LOQ. As a standard, well-understood stationary phase, it represents a highly reliable choice for routine quality control.

  • Method B (Phenyl-Hexyl) also met all validation criteria. While its precision was slightly lower, it provides a valuable orthogonal selectivity . In a complex sample matrix or during the analysis of unknown impurities, the different separation mechanism (π-π interactions) could be critical for resolving co-eluting peaks that might be missed on a standard C18 column.

Final Recommendation: For routine assay and known impurity analysis, Method A is recommended due to its superior precision and widespread availability. Method B should be maintained as a qualified, alternative method, particularly for use in investigational studies, impurity identification, and as a complementary method to confirm peak purity in the case of unexpected results from Method A. This dual-method approach provides a robust and comprehensive analytical strategy for this compound throughout the drug development lifecycle.

References

  • A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. International Journal of Pharmaceutical Sciences. [Link]

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

  • UV vs Diode-Array (PDA) Detectors for (U)HPLC. Shimadzu Scientific Instruments. [Link]

  • HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. ResearchGate. [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ANSA-TECH. [Link]

  • Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Agilent Technologies. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. NIH National Library of Medicine. [Link]

  • Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride in Oral Spray by HPLC. Science Publishing Group. [Link]

  • Absorbance Detection: Ultraviolet Detectors & Photo Diode Array Detectors. Shimadzu (Europe). [Link]

  • What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Waters Knowledge Base. [Link]

  • Development and validation of a sensitive HPLC-MS/MS method for determination of chidamide (epidaza), a new benzamide class of selective histone deacetylase inhibitor, in human plasma and its clinical application. PubMed. [Link]

  • New Analytical Methods for Drugs Analysis A Comparative Study. University of Baghdad Digital Repository. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx scientific. [Link]

  • Core components of analytical method validation for small molecules-an overview. IRJP. [Link]

  • Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. Shimadzu. [Link]

  • Difference between UV and PDA detector in HPLC Detectors. Pharmaguidances. [Link]

  • Getting the Most from Phenyl Stationary Phases for HPLC. LCGC International. [Link]

  • Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. ResearchGate. [Link]

  • Development and validation of the method for simultaneous determination of Benzydamine hydrochloride and methylparaben in dosage form by HPLC. ResearchGate. [Link]

  • HPLC Methods for analysis of Benzoic acid. HELIX Chromatography. [Link]

  • Application of hplc method for investigation of stability of new benzimidazole derivatives. ResearchGate. [Link]

  • Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures. HALO Columns. [Link]

  • HPLC method for analyzing new compounds – analogs of an antineoplastic drug. Bulgarian Chemical Communications. [Link]

Sources

A Comparative Analysis of Benzamide Fungicides for the Control of Phytopathogenic Fungi

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative study of benzamide fungicides, offering researchers, scientists, and drug development professionals a comprehensive overview of their efficacy, mechanisms of action, and practical application in combating phytopathogenic fungi. The information presented is grounded in experimental data and authoritative sources to ensure scientific integrity and support informed decision-making in agricultural and research settings.

Introduction: The Role of Benzamide Fungicides in Plant Disease Management

Phytopathogenic fungi pose a significant threat to global food security, causing substantial crop losses annually. Benzamide fungicides are a critical class of chemical agents used to control these pathogens. This diverse group of compounds offers broad-spectrum activity against a range of fungal diseases. However, their efficacy is nuanced, with different subclasses exhibiting distinct modes of action and varying levels of effectiveness against specific fungal species. Understanding these differences is paramount for developing effective and sustainable disease management strategies, particularly in the face of increasing fungicide resistance. This guide will delve into the two primary modes of action within the broader benzamide class: the inhibition of β-tubulin and the disruption of cellular respiration through succinate dehydrogenase inhibition.

Mechanisms of Action: A Tale of Two Targets

Benzamide fungicides can be broadly categorized into two major groups based on their molecular targets within the fungal cell: β-tubulin inhibitors and succinate dehydrogenase inhibitors (SDHIs).

β-Tubulin Inhibitors: Disrupting Fungal Cell Division

This group includes the well-established benzimidazole fungicides (e.g., benomyl, carbendazim, and thiabendazole) and the distinct benzamide fungicide, zoxamide.[1] These fungicides target β-tubulin, a protein subunit of microtubules.[1] Microtubules are essential components of the cytoskeleton, playing a crucial role in mitosis (cell division) by forming the mitotic spindle.[2]

By binding to β-tubulin, these fungicides inhibit its polymerization into microtubules.[1] This disruption of microtubule assembly leads to a failure in the formation of the mitotic spindle, arresting the cell cycle and ultimately causing fungal cell death.[2] While both benzimidazoles and zoxamide target β-tubulin, they bind to different sites on the protein, which can influence their spectrum of activity and the potential for cross-resistance.[3] Zoxamide, for instance, is notably effective against oomycetes, a group of pathogens not controlled by benzimidazoles.[3]

G cluster_fungal_cell Fungal Cell Benzamide_Fungicide Benzimidazole / Zoxamide Beta_Tubulin β-Tubulin Subunits Benzamide_Fungicide->Beta_Tubulin Binds to Microtubule_Assembly Microtubule Assembly Benzamide_Fungicide->Microtubule_Assembly Inhibits Beta_Tubulin->Microtubule_Assembly Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubule_Assembly->Mitotic_Spindle Cell_Division Cell Division (Mitosis) Mitotic_Spindle->Cell_Division Fungal_Growth Fungal Growth Inhibition

Mechanism of β-tubulin inhibiting benzamide fungicides.
Succinate Dehydrogenase Inhibitors (SDHIs): Choking Fungal Respiration

A significant and expanding group of benzamide fungicides belongs to the SDHI class. These include compounds like boscalid and fluopyram.[4] SDHIs target Complex II (succinate dehydrogenase) of the mitochondrial electron transport chain.[5] This enzyme complex plays a vital role in cellular respiration by oxidizing succinate to fumarate in the Krebs cycle and transferring electrons to the respiratory chain, ultimately leading to ATP production.[5]

By binding to the ubiquinone-binding (Qp) site of the succinate dehydrogenase complex, SDHI fungicides block the transfer of electrons.[6] This inhibition of the respiratory chain disrupts the fungus's energy production, leading to a cessation of growth and eventual death.[5] The specificity of different SDHI fungicides for the Qp site can vary, resulting in differences in their efficacy against various fungal pathogens and the potential for cross-resistance among different SDHI compounds.[6]

G cluster_mitochondrion Mitochondrion SDHI_Fungicide SDHI Benzamide (e.g., Boscalid) SDH Succinate Dehydrogenase (Complex II) SDHI_Fungicide->SDH Inhibits Succinate Succinate Succinate->SDH Fumarate Fumarate SDH->Fumarate ETC Electron Transport Chain SDH->ETC e- transfer ATP ATP Production (Energy) ETC->ATP Fungal_Metabolism Fungal Metabolism Disruption

Mechanism of SDHI benzamide fungicides.

Comparative Efficacy: A Data-Driven Analysis

The in vitro efficacy of fungicides is commonly quantified by the half-maximal effective concentration (EC50), which represents the concentration of a fungicide that inhibits 50% of fungal growth. A lower EC50 value indicates higher antifungal activity. The following tables summarize experimental data comparing the efficacy of various benzamide fungicides against key phytopathogenic fungi.

Efficacy Against Botrytis cinerea (Gray Mold)

Botrytis cinerea is a notorious pathogen with a broad host range, causing significant economic losses in various crops.

FungicideChemical ClassMode of ActionMean EC50 (µg/mL)Reference(s)
CarbendazimBenzimidazoleβ-tubulin inhibitor>100 (for resistant isolates)[7]
Thiophanate-methylBenzimidazoleβ-tubulin inhibitor>100 (for resistant isolates)[7]
BoscalidCarboxamide (SDHI)SDHI0.03 - >5[7]
ZoxamideBenzamideβ-tubulin inhibitorActive, but specific EC50 data is limited in comparative studies[3]

Note: The high EC50 values for carbendazim and thiophanate-methyl reflect the widespread resistance of Botrytis cinerea to benzimidazole fungicides.

Efficacy Against Sclerotinia sclerotiorum (White Mold)

Sclerotinia sclerotiorum is a devastating pathogen of numerous crops, including soybeans, canola, and beans.

FungicideChemical ClassMode of ActionMean EC50 (µg/mL)Reference(s)
CarbendazimBenzimidazoleβ-tubulin inhibitor1.16[8]
BoscalidCarboxamide (SDHI)SDHIData not available in direct comparison with carbendazim
Efficacy Against Alternaria solani (Early Blight)

Alternaria solani is a major pathogen of potatoes and tomatoes, causing early blight disease.

FungicideChemical ClassMode of ActionMean EC50 (µg/mL)Reference(s)
BoscalidCarboxamide (SDHI)SDHI0.33[9][10]
PenthiopyradPyrazole-carboxamide (SDHI)SDHI0.38[9][10]
FluopyramPyridinyl-ethyl-benzamide (SDHI)SDHI0.31[9][10]
Efficacy Against Oomycetes (e.g., Phytophthora infestans)

Oomycetes, or water molds, are responsible for devastating diseases like late blight of potato and downy mildew. Benzimidazoles are generally ineffective against this class of pathogens.

FungicideChemical ClassMode of ActionEfficacyReference(s)
ZoxamideBenzamideβ-tubulin inhibitorHighly effective[3][11][12][13]
BenomylBenzimidazoleβ-tubulin inhibitorIneffective[14]

Experimental Protocols: A Guide to Antifungal Susceptibility Testing

The following is a generalized protocol for determining the in vitro efficacy of benzamide fungicides against filamentous phytopathogenic fungi, based on standardized methods.

In Vitro Antifungal Susceptibility Testing Workflow

G Start Start: Isolate and Culture Fungus Prepare_Inoculum Prepare Fungal Spore Suspension Start->Prepare_Inoculum Inoculate_Plates Inoculate Fungicide-Amended Media Prepare_Inoculum->Inoculate_Plates Prepare_Fungicide Prepare Serial Dilutions of Fungicide Prepare_Fungicide->Inoculate_Plates Incubate Incubate Plates Inoculate_Plates->Incubate Measure_Growth Measure Mycelial Growth Incubate->Measure_Growth Calculate_EC50 Calculate EC50 Values Measure_Growth->Calculate_EC50 End End: Data Analysis Calculate_EC50->End

Workflow for in vitro antifungal susceptibility testing.
Detailed Step-by-Step Methodology

1. Fungal Isolate and Culture Preparation:

  • Obtain a pure culture of the target phytopathogenic fungus.
  • Culture the fungus on a suitable medium, such as Potato Dextrose Agar (PDA), until sufficient sporulation is observed.

2. Inoculum Preparation:

  • Harvest fungal spores by flooding the culture plate with sterile distilled water containing a wetting agent (e.g., 0.05% Tween 80).
  • Gently scrape the surface with a sterile loop to dislodge the spores.
  • Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.
  • Adjust the spore concentration to a standardized level (e.g., 1 x 10^5 spores/mL) using a hemocytometer.

3. Fungicide Stock Solution and Dilutions:

  • Prepare a stock solution of the benzamide fungicide in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
  • Perform serial dilutions of the stock solution to obtain a range of desired test concentrations.

4. Preparation of Fungicide-Amended Media:

  • Incorporate the fungicide dilutions into molten PDA at a temperature that will not degrade the fungicide (typically around 45-50°C).
  • Ensure thorough mixing to achieve a uniform concentration.
  • Pour the amended media into Petri dishes and allow them to solidify. A control plate with no fungicide should also be prepared.

5. Inoculation and Incubation:

  • Place a small, standardized volume (e.g., 5 µL) of the spore suspension at the center of each fungicide-amended and control plate.
  • Incubate the plates at the optimal temperature for the specific fungus in the dark.

6. Data Collection and Analysis:

  • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony on the control plate has reached a significant size.
  • Calculate the percentage of mycelial growth inhibition for each fungicide concentration relative to the control.
  • Determine the EC50 value by performing a probit or logistic regression analysis of the concentration-response data.

Fungicide Resistance: A Persistent Challenge

A critical consideration in the use of benzamide fungicides is the development of resistance in fungal populations. The single-site mode of action of both β-tubulin inhibitors and SDHIs makes them prone to resistance development.[4] Widespread and repeated use of these fungicides can select for fungal individuals with mutations in the target proteins (β-tubulin or succinate dehydrogenase), rendering the fungicide ineffective.

The prevalence of resistance to benzimidazole fungicides in pathogens like Botrytis cinerea is well-documented and has significantly limited their use in some regions.[7] While resistance to SDHIs is also a growing concern, the development of new SDHI compounds with slightly different binding characteristics offers some potential to manage resistance.[6] To mitigate the risk of resistance, it is crucial to implement integrated pest management strategies that include rotating fungicides with different modes of action, using tank mixtures, and adhering to recommended application rates and timings.

Conclusion and Future Perspectives

Benzamide fungicides are indispensable tools in modern agriculture for the control of a wide array of phytopathogenic fungi. Their efficacy is dictated by their specific mode of action, with β-tubulin inhibitors and SDHIs representing two distinct and powerful strategies for fungal control. This guide has provided a comparative overview of their performance, highlighting the importance of selecting the appropriate fungicide based on the target pathogen and considering the ever-present threat of resistance.

Future research in this field will likely focus on the development of novel benzamide fungicides with improved efficacy, a broader spectrum of activity, and a lower propensity for resistance development. A deeper understanding of the molecular interactions between these fungicides and their target proteins will be crucial for the rational design of next-generation fungicidal agents. Furthermore, the development of rapid and accurate diagnostic tools to detect fungicide resistance in the field will be essential for implementing effective and sustainable disease management programs.

References

  • Malandrakis, A. A., et al. (2015). Fungicides Acting on Mitosis and Cell Division: Zoxamide, an Antitubulin Fungicide for Control of Oomycete Pathogens. In Fungicides (pp. 103-116). Springer, Cham.
  • Panebianco, A., et al. (2015). Frequency distribution of EC50 values for boscalid, carbendazim, iprodione, pyrimethanil, fenhexamid and fludioxonil among 302 isolates of Botrytis cinerea collected from different vineyards in Sicily.
  • Markova, N., et al. (2019). Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. Molecules, 24(18), 3295.
  • Ransac, S., et al. (2023). Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. International Journal of Molecular Sciences, 24(4), 3894.
  • Zhou, T., et al. (2021). Dual Impact of a Benzimidazole Resistant β-Tubulin on Microtubule Behavior in Fission Yeast. International Journal of Molecular Sciences, 22(9), 4568.
  • Ishii, H., et al. (2016). Efficacy of SDHI fungicides, including benzovindiflupyr, against Colletotrichum species. Pest Management Science, 72(11), 2175-2182.
  • Young, D. H., et al. (2001). Laboratory studies to assess the risk of development of resistance to zoxamide. Pest Management Science, 57(11), 1081-1087.
  • INCHEM. (1995). Carbendazim (Pesticide residues in food: 1995 evaluations Part II Toxicological & Environmental). Retrieved from [Link]

  • ResearchGate. (n.d.). Benzimidazole-derived tubulin polymerization inhibitors: (a) Nocodazole. Retrieved from [Link]

  • ANSES. (2019). Succinate dehydrogenase inhibitor (SDHI) fungicides: ANSES presents the results of its expert appraisal. Retrieved from [Link]

  • Aydin, E., et al. (2020). Cytotoxic Effects of “25.2% Boscalid + 12.8% Pyraclostrobin” Fungicide. Applied Sciences, 10(21), 7793.
  • Ishii, H., et al. (2016). Efficacy of SDHI fungicides, including benzovindiflupyr, against Colletotrichum species. Pest Management Science, 72(11), 2175-2182.
  • Avenot, H. F., & Michailides, T. J. (2010). Progress in understanding molecular mechanisms and evolution of resistance to succinate dehydrogenase inhibiting (SDHI) fungicides in phytopathogenic fungi. Crop Protection, 29(7), 643-651.
  • Young, D. H., et al. (2001). Mode of Action of Zoxamide (RH-7281), a New Oomycete Fungicide.
  • ResearchGate. (n.d.). Median effective concentration (EC50) values of the selected compounds and carbendazim (Cbd) against target fungi in vitro. Retrieved from [Link]

  • Lehner, M. S., et al. (2015). Fungicide Sensitivity of Sclerotinia sclerotiorum: A Thorough Assessment Using Discriminatory Dose, EC50, High-Resolution Melting Analysis, and DNA Sequencing. Plant Disease, 99(8), 1134-1142.
  • Bhattacharya, A., et al. (2021). Interaction of Colchicine-Site Ligands With the Blood Cell-Specific Isotype of β-Tubulin—Notable Affinity for Benzimidazoles. Frontiers in Cell and Developmental Biology, 9, 664531.
  • Cohen, Y., et al. (2021). Effective control of two genotypes of Phytophthora infestans in the field by three oxathiapiprolin fungicidal mixtures. PLOS ONE, 16(10), e0258280.
  • Zhou, T., et al. (2021). Dual Impact of a Benzimidazole Resistant β-Tubulin on Microtubule Behavior in Fission Yeast. International Journal of Molecular Sciences, 22(9), 4568.
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  • Rault, M., et al. (2021). SDHI Fungicide Toxicity and Associated Adverse Outcome Pathways: What Can Zebrafish Tell Us?. International Journal of Molecular Sciences, 22(22), 12398.
  • MDPI. (2024). Research Progress on Benzimidazole Fungicides: A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). EC50 values of some selected compounds against ten phytopathogenic fungi. Retrieved from [Link]

  • Miles, M., & Longhurst, C. (2001). Effects of the fungicide zoxamide, alone and in combination with mancozeb, to beneficial arthropods under laboratory and field conditions. Pest Management Science, 57(12), 1147-1152.
  • Avenot, H. F., & Michailides, T. J. (2010). Progress in understanding molecular mechanisms and evolution of resistance to succinate dehydrogenase inhibiting (SDHI) fungicides in phytopathogenic fungi. Crop Protection, 29(7), 643-651.
  • Guerini, M., et al. (2023). Oral Fenbendazole for Cancer Therapy in Humans and Animals. Anticancer Research, 43(10), 4229-4240.
  • Grogan, H. M., & Gaze, R. H. (2000). Persistence of the fungicides thiabendazole, carbendazim and prochloraz-Mn in mushroom casing soil. Pest Management Science, 56(6), 505-511.
  • Gudmestad, N. C., et al. (2013). Prevalence and Impact of SDHI Fungicide Resistance in Alternaria solani. Plant Disease, 97(7), 952-960.
  • Pasche, J. S., & Gudmestad, N. C. (2013). Prevalence and Impact of SDHI Fungicide Resistance in Alternaria solani.
  • IJARIIT. (2018). In Vitro Toxicity of Bavistin (Carbendazim 50% Wp) On Sclerotium Rolfsii Sacc. Retrieved from [Link]

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Efficacy of N-(3-Chloro-o-tolyl)benzamide vs. other fungicides for gray mold control

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Efficacy of Benzamide and Other Fungicide Classes for the Control of Gray Mold (Botrytis cinerea)

Disclaimer: This guide addresses the efficacy of the broader class of benzamide fungicides for the control of gray mold (Botrytis cinerea). An extensive search of scientific literature and chemical databases did not yield specific efficacy data for the compound N-(3-Chloro-o-tolyl)benzamide against this pathogen. Therefore, this document focuses on representative and commercially significant benzamide fungicides, alongside other major chemical classes, to provide a comparative framework for researchers and professionals in drug development.

Executive Summary

Gray mold, caused by the necrotrophic fungus Botrytis cinerea, poses a significant threat to a wide range of agricultural crops, leading to substantial economic losses globally.[1] Chemical control remains a primary strategy for managing this disease, but the high genetic variability of B. cinerea has led to widespread fungicide resistance.[2] This guide provides a comparative analysis of the efficacy of benzamide fungicides and other major fungicide classes used to control gray mold. We delve into their mechanisms of action, present supporting experimental data on their effectiveness, and discuss the critical issue of fungicide resistance. Furthermore, detailed experimental protocols for assessing fungicide efficacy are provided to aid in research and development efforts.

Introduction to Gray Mold (Botrytis cinerea)

Botrytis cinerea is a highly adaptable plant pathogen with a host range exceeding 1,400 plant species.[1] The fungus typically infects plants during flowering and remains quiescent until the fruit begins to ripen, causing significant pre- and post-harvest losses.[2] Favorable conditions for gray mold development include high humidity and cool temperatures. The management of B. cinerea is challenging due to its ability to develop resistance to fungicides.[2] Strains resistant to multiple fungicide classes, including benzimidazoles, anilinopyrimidines, dicarboximides, hydroxyanilides, and phenylpyrroles, have been reported worldwide.[2]

Fungicide Classes for Gray Mold Control: A Comparative Overview

The selection of an appropriate fungicide is critical for the effective management of gray mold. This section compares the benzamide class with other key fungicide groups, focusing on their mode of action, efficacy, and resistance profiles. The Fungicide Resistance Action Committee (FRAC) codes are included to facilitate resistance management through the rotation of different modes of action.[1][3]

Benzamide Fungicides

The benzamide class of fungicides includes compounds with different modes of action. For the purpose of this guide, we will discuss two distinct types of benzamides active against B. cinerea: those that target β-tubulin and those that act as Succinate Dehydrogenase Inhibitors (SDHIs).

  • Zoxamide (FRAC Code 22):

    • Mechanism of Action: Zoxamide is a benzamide fungicide that primarily targets the β-tubulin protein in fungi.[4] This interaction disrupts the assembly of microtubules, which are essential for cell division, leading to the inhibition of fungal growth.[4] Interestingly, some studies have shown cross-resistance between zoxamide and benzimidazole fungicides (FRAC Code 1), which also target β-tubulin, in isolates of B. cinerea with specific mutations.[4]

    • Efficacy: While primarily known for its efficacy against oomycetes, zoxamide has also demonstrated activity against B. cinerea.[4] However, resistance can be a significant issue, and its efficacy may be limited in populations with pre-existing resistance to other tubulin-binding fungicides.[4]

    • Resistance Profile: Resistance to zoxamide in B. cinerea is associated with specific mutations in the β-tubulin gene.[4]

  • SDHI Benzamides (e.g., Fluopyram) (FRAC Code 7):

    • Mechanism of Action: Several modern benzamide fungicides, such as fluopyram, belong to the SDHI class. These fungicides act by inhibiting the succinate dehydrogenase enzyme (also known as complex II) in the mitochondrial respiratory chain.[5] This blockage disrupts the production of ATP, the cell's primary energy currency, ultimately leading to fungal death.[5]

    • Efficacy: SDHI fungicides, including those with a benzamide structure, are generally effective against gray mold.[1] However, the emergence of resistant strains is a growing concern.[5]

    • Resistance Profile: Resistance to SDHI fungicides in B. cinerea is primarily caused by mutations in the genes encoding the subunits of the succinate dehydrogenase enzyme.[5]

SDHI_Mechanism cluster_mitochondrion Mitochondrial Inner Membrane TCA_Cycle TCA Cycle Complex_II Complex II (Succinate Dehydrogenase) TCA_Cycle->Complex_II Succinate -> Fumarate ETC Electron Transport Chain Complex_II->ETC Electrons ATP_Synthase ATP Synthase ETC->ATP_Synthase Proton Gradient ATP ATP (Energy) ATP_Synthase->ATP SDHI SDHI Fungicide (e.g., Fluopyram) SDHI->Inhibition Inhibition->Complex_II Inhibition caption Mechanism of Action of SDHI Fungicides

Caption: Mechanism of Action of SDHI Fungicides.

Other Key Fungicide Classes for Gray Mold Control

A comparison with other established fungicide classes provides a broader perspective on the management of gray mold.

  • Phenylpyrroles (e.g., Fludioxonil) (FRAC Code 12):

    • Mechanism of Action: Fludioxonil interferes with the osmotic signal transduction pathway in fungi.[2]

    • Efficacy: Fludioxonil is highly effective against B. cinerea and is considered one of the most potent fungicides for inhibiting mycelial growth, germination, and conidiation.[2] In some studies, it has demonstrated the lowest EC50 values among tested fungicides.[2]

    • Resistance Profile: While highly effective, resistance to fludioxonil has been reported in B. cinerea populations.[2]

  • Dicarboximides (e.g., Iprodione) (FRAC Code 2):

    • Mechanism of Action: The precise mechanism of dicarboximides is not fully understood but is thought to involve the peroxidation of lipids and membrane damage.

    • Efficacy: Iprodione has been widely used for gray mold control and can achieve near-complete inhibition of mycelial growth at sufficient concentrations.[2]

    • Resistance Profile: Resistance to dicarboximides in B. cinerea is widespread in many regions, which can limit their efficacy.[6]

  • Anilinopyrimidines (e.g., Pyrimethanil) (FRAC Code 9):

    • Mechanism of Action: Pyrimethanil inhibits the biosynthesis of methionine, an essential amino acid for fungal growth.[2]

    • Efficacy: The efficacy of pyrimethanil can be variable, with some studies reporting high EC50 values, indicating lower sensitivity of B. cinerea isolates.[2]

    • Resistance Profile: Resistance to anilinopyrimidines is a known issue and can be prevalent in regions with a history of their use.[4]

  • Hydroxyanilides (e.g., Fenhexamid) (FRAC Code 17):

    • Mechanism of Action: Fenhexamid inhibits the 3-keto reductase enzyme, which is involved in sterol biosynthesis.

    • Efficacy: Fenhexamid can provide good control of gray mold, with studies showing high percentages of mycelial growth inhibition.[6]

    • Resistance Profile: Resistance to fenhexamid has been documented in B. cinerea populations from various crops.[1]

Data Summary and Comparison Tables

The following tables summarize the available quantitative data on the efficacy of various fungicides against Botrytis cinerea.

Table 1: Comparative In Vitro Efficacy (EC50 values) of Fungicides Against Botrytis cinerea

Fungicide ClassActive IngredientFRAC CodeEC50 (µg/mL)Reference(s)
PhenylpyrroleFludioxonil12< 0.1[2]
SDHIBoscalid70.01 - 69.91[2]
DicarboximideIprodione20.1 - 1.42[2]
TriazoleTebuconazole30.3 - 0.9[2]
AnilinopyrimidinePyrimethanil90.03 - 75[2]
HydroxyanilideFenhexamid17Not specified in provided search results

Note: EC50 values can vary significantly between different isolates of B. cinerea.

Table 2: Field Efficacy and Resistance Risk of Fungicide Classes for Gray Mold Control

Fungicide ClassRepresentative Active IngredientField EfficacyResistance Risk
Benzamides (SDHI)FluopyramGood to ExcellentHigh
PhenylpyrrolesFludioxonilExcellentMedium to High
DicarboximidesIprodioneModerate to Good (where resistance is low)High
AnilinopyrimidinesPyrimethanilModerateHigh
HydroxyanilidesFenhexamidGoodHigh

Experimental Protocols for Efficacy Testing

Standardized protocols are essential for the accurate assessment and comparison of fungicide efficacy.

In Vitro Mycelial Growth Inhibition Assay

This assay determines the direct effect of a fungicide on the vegetative growth of the fungus.

  • Media Preparation: Prepare potato dextrose agar (PDA) and amend it with a series of fungicide concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL) after autoclaving and cooling. A control set of plates should contain the solvent used to dissolve the fungicide.

  • Inoculation: Place a mycelial plug (e.g., 5 mm in diameter) from the edge of an actively growing B. cinerea culture onto the center of each fungicide-amended and control PDA plate.

  • Incubation: Incubate the plates in the dark at a controlled temperature (e.g., 20-22°C).

  • Data Collection: Measure the colony diameter of the fungal growth on two perpendicular axes at regular intervals until the growth on the control plates reaches the edge of the plate.

  • Analysis: Calculate the percentage of mycelial growth inhibition for each fungicide concentration relative to the control. Determine the EC50 value (the effective concentration that inhibits growth by 50%) using probit analysis.[7]

InVitro_Workflow A Prepare Fungicide-Amended PDA Plates B Inoculate with B. cinerea Mycelial Plug A->B C Incubate at 20-22°C in the Dark B->C D Measure Colony Diameter C->D E Calculate Percent Inhibition and EC50 D->E caption In Vitro Mycelial Growth Inhibition Assay Workflow

Caption: In Vitro Mycelial Growth Inhibition Assay Workflow.

In Vivo Detached Fruit Assay

This assay evaluates the protective efficacy of a fungicide on host tissue.

  • Fruit Preparation: Select healthy and uniform strawberry fruits. Surface-sterilize them and allow them to air dry.

  • Fungicide Application: Prepare aqueous solutions of the fungicide at different concentrations. Evenly spray the fruit with the fungicide solutions or dip them for a set period. Control fruits are treated with water or a solvent control. Allow the fruits to dry.

  • Inoculation: Place a small volume of a B. cinerea spore suspension (e.g., 1x10^5 spores/mL) onto a small wound made on the surface of each fruit.

  • Incubation: Place the inoculated fruits in a humid chamber at a controlled temperature (e.g., 20°C).

  • Data Collection: Assess the disease severity daily by measuring the lesion diameter on each fruit.

  • Analysis: Calculate the percentage of disease control for each fungicide treatment compared to the untreated control.

Conclusion and Future Perspectives

The effective management of gray mold requires a multifaceted approach that considers the efficacy of various fungicide classes while actively managing the development of resistance. While phenylpyrroles like fludioxonil currently demonstrate high efficacy, the continuous evolution of B. cinerea necessitates the development and strategic use of fungicides with diverse modes of action, including the benzamide class.

The high risk of resistance development across most site-specific fungicide classes underscores the importance of integrated pest management (IPM) strategies.[3] This includes the rotation of fungicides with different FRAC codes, the use of multi-site inhibitors, and the incorporation of cultural and biological control methods. Future research should focus on the discovery of novel fungicide targets and the development of compounds with a lower propensity for resistance.

References

  • Effectiveness of Different Classes of Fungicides on Botrytis cinerea Causing Gray Mold on Fruit and Vegetables. The Plant Pathology Journal. [Link]

  • Fungicide resistance in Botrytis cinerea and identification of Botrytis species associated with blueberry in Michigan. Frontiers in Fungal Biology. [Link]

  • Advances in Understanding Fungicide Resistance in Botrytis cinerea in China. Phytopathology. [Link]

  • Resistance to Seven Site-Specific Fungicides in Botrytis cinerea from Greenhouse-Grown Ornamentals. Plant Disease. [Link]

  • Fungicide Efficacy and Resistance Ratings for Botrytis Grey Mold. Cal Poly Strawberry Center. [Link]

  • Antifungal Activity of Acorus calamus Essential Oil Against Rice Blast Fungus Magnaporthe oryzae and Its Composition Characterization. MDPI. [Link]

  • Strains of Botrytis cinerea Resistant to Dicarboximide and Benzimidazole Fungicides in New-Zealand Vineyards. ResearchGate. [Link]

  • Multiple and multidrug resistance in Botrytis cinerea: molecular mechanisms of MLR/MDR strains in Greece and effects of co-existence of different resistance mechanisms on fungicide sensitivity. Frontiers in Microbiology. [Link]

  • Which new fungicides can I use to fight gray mold in my berries? It's all about the mutations. Whatcom Ag Monthly. [Link]

  • Fungicide resistance of Botrytis cinerea from strawberry to procymidone and zoxamide in Hubei, China. ResearchGate. [Link]

  • Primary Mode of Action of the Novel Sulfonamide Fungicide against Botrytis cinerea and Field Control Effect on Tomato Gray Mold. MDPI. [Link]

  • Evaluation of fungicides against Gray mould (Botrytis cinerea Pers. Fr) and Leaf mould [Fulvia fulva (Cooke) Cif . (Cladosporium fulvum Cooke)] of tomato under polyhouse conditions. Journal of Pharmacognosy and Phytochemistry. [Link]

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The Art of Molecular Tinkering: A Comparative Guide to the Structure-Activity Relationship of N-(3-Chloro-o-tolyl)benzamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the journey from a lead compound to a clinical candidate is a meticulous process of molecular refinement. The structure-activity relationship (SAR) is the compass that guides this journey, revealing how subtle changes in a molecule's architecture can profoundly impact its biological activity. This guide delves into the SAR of N-phenylbenzamide analogs, with a conceptual focus on the N-(3-Chloro-o-tolyl)benzamide scaffold, a privileged structure in medicinal chemistry. While a comprehensive SAR study on this specific parent compound is not extensively documented in publicly available literature, we will construct a robust comparative analysis by examining SAR data from closely related N-arylbenzamide series. This approach will provide invaluable insights into the key structural determinants of activity for this class of compounds.

The N-Phenylbenzamide Scaffold: A Versatile Pharmacophore

The N-phenylbenzamide core is a recurring motif in a diverse array of biologically active molecules, demonstrating activities ranging from antimicrobial and anticancer to enzyme inhibition.[1] Its prevalence stems from its synthetic accessibility and its ability to present substituents in a well-defined three-dimensional space, allowing for precise interactions with biological targets. The central amide bond acts as a rigidifying linker, orienting the two aromatic rings, which can be tailored with various functional groups to modulate potency, selectivity, and pharmacokinetic properties.

Deconstructing the Molecule: A Tale of Two Rings and a Linker

To comprehend the SAR of this compound analogs, we will dissect the molecule into three key regions and analyze the impact of substitutions in each, drawing upon data from analogous series.

  • Ring A: The Benzoyl Moiety

  • The Amide Linker

  • Ring B: The N-Aryl (Aniline) Moiety

Below is a generalized workflow for the synthesis and evaluation of N-phenylbenzamide analogs, a common starting point for SAR studies.

Synthesis and Evaluation Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Substituted\nBenzoic Acid Substituted Benzoic Acid Acyl Chloride\nFormation Acyl Chloride Formation Substituted\nBenzoic Acid->Acyl Chloride\nFormation SOCl2 or (COCl)2 Amide Coupling Amide Coupling Acyl Chloride\nFormation->Amide Coupling Intermediate N-Phenylbenzamide\nAnalog Library N-Phenylbenzamide Analog Library Amide Coupling->N-Phenylbenzamide\nAnalog Library Substituted\nAniline Substituted Aniline Substituted\nAniline->Amide Coupling Primary Screening Primary Screening N-Phenylbenzamide\nAnalog Library->Primary Screening e.g., Enzyme Inhibition Assay Hit Compounds Hit Compounds Primary Screening->Hit Compounds Secondary Assays Secondary Assays Hit Compounds->Secondary Assays e.g., Cell-based Assays, Selectivity Profiling Lead Compounds Lead Compounds Secondary Assays->Lead Compounds SAR Analysis SAR Analysis Lead Compounds->SAR Analysis Further Optimization Further Optimization SAR Analysis->Further Optimization

Caption: A generalized workflow for the synthesis and biological evaluation of N-phenylbenzamide analogs to establish structure-activity relationships.

Ring A Modifications: Tuning Potency and Selectivity

The substitution pattern on the benzoyl ring (Ring A) is a critical determinant of biological activity. Both electronic and steric factors come into play.

The Influence of Electron-Withdrawing and Electron-Donating Groups

Studies on various N-phenylbenzamide series have demonstrated that the electronic nature of substituents on Ring A can significantly impact potency. For instance, in a series of N-phenylbenzamides evaluated as antischistosomal agents, the introduction of electron-withdrawing groups was found to be beneficial for in vitro potency.[2]

Table 1: Effect of Ring A Substituents on Antischistosomal Activity of N-Phenylbenzamides

Compound IDRing A SubstituentRing B SubstituentIC50 (µM)Reference
1 4-CF34-Cl0.5[2]
2 4-NO24-Cl0.8[2]
3 H4-Cl>10[2]
4 4-OCH34-Cl>10[2]

The data in Table 1 clearly illustrates that potent electron-withdrawing groups like trifluoromethyl (CF3) and nitro (NO2) at the para-position of Ring A lead to a significant increase in antischistosomal activity compared to the unsubstituted or methoxy-substituted analogs. This suggests that a more electrophilic carbonyl carbon in the amide linker may enhance binding to the biological target.

Conversely, in a study of benzamide inhibitors of Mycobacterium tuberculosis QcrB, electron-rich smaller substitutions at the C-5 position of the benzamide core were found to be most active.[3] This highlights the target-dependent nature of SAR.

The Amide Linker: More Than Just a Connection

The amide bond is not merely a passive linker; its conformation and ability to participate in hydrogen bonding are crucial for activity.

N-Alkylation of the Amide

Modification of the amide nitrogen can have a profound impact on activity. In a series of carboxamide inhibitors of malarial parasites, N-methylation of the amide was found to be critical for activity, with the non-methylated analogs being inactive or significantly less potent.[4] This "magic methyl" effect could be due to several factors, including the prevention of enzymatic degradation, the enforcement of a bioactive conformation, or the establishment of favorable van der Waals interactions in the binding pocket.

Similarly, in a series of SIRT2 inhibitors based on a 3-(N-arylsulfamoyl)benzamide scaffold, N-methylation of the benzamide nitrogen greatly increased potency and selectivity.[5]

Ring B Modifications: The Key to Specificity

Substitutions on the N-aryl ring (Ring B) often play a pivotal role in determining the selectivity and potency of N-phenylbenzamide analogs.

Impact of Substituent Position and Nature

In a study of N-phenylbenzamide derivatives as inhibitors of enterovirus 71 (EV71), the substitution pattern on the aniline ring was systematically explored.[6][7]

Table 2: Antiviral Activity of N-Phenylbenzamide Derivatives Against EV71

Compound IDRing A SubstituentsRing B SubstituentIC50 (µM)TC50 (µM)Selectivity Index (SI)Reference
1a 3-NH2, 4-OCH3H>100>1000-[6]
1c 3-NH2, 4-OCH34-F20 ± 2.1850 ± 1042.5[6]
1d 3-NH2, 4-OCH34-Cl15 ± 1.5720 ± 8.548[6]
1e 3-NH2, 4-OCH34-Br5.7 ± 0.8620 ± 0.0108.8[6]
1f 3-NH2, 4-OCH34-I18 ± 1.8550 ± 5.530.6[6]
1g 3-NH2, 4-OCH33-Br45 ± 3.5950 ± 1521.1[6]
1h 3-NH2, 4-OCH32-Br>100>1000-[6]

The results in Table 2 demonstrate a clear SAR for the N-aryl ring. A halogen at the para-position of Ring B is favorable for antiviral activity, with the potency order being Br > Cl > F > I.[6] Moving the bromo substituent from the para- to the meta-position (1g) significantly reduces activity, and the ortho-bromo analog (1h) is inactive.[6] This indicates a specific and constrained binding pocket for the N-aryl moiety. The presence of the benzene ring itself was found to be essential, as replacing it with a cyclohexyl group abolished activity.[8]

The following diagram illustrates the key SAR findings for N-phenylbenzamide analogs as antiviral agents.

SAR of Antiviral N-Phenylbenzamides cluster_ringA Ring A (Benzoyl) cluster_amide Amide Linker cluster_ringB Ring B (N-Aryl) A_subs 3-NH2, 4-OCH3: Generally favorable amide NH-CO: Crucial for activity B_para para-Substitution: Optimal position B_meta meta-Substitution: Reduced activity B_ortho ortho-Substitution: Inactive B_halogen Halogen (Br > Cl > F > I): Enhances potency B_aryl Aromaticity: Essential

Caption: Key structure-activity relationship trends observed for N-phenylbenzamide derivatives as antiviral agents.

Experimental Protocols: A Foundation for Reliable SAR Data

The integrity of any SAR study hinges on the robustness of the experimental methods used for synthesis and biological evaluation.

General Synthetic Procedure for N-Phenylbenzamide Analogs

A common method for the synthesis of N-phenylbenzamide analogs involves the coupling of a substituted benzoyl chloride with a substituted aniline.[6]

  • Preparation of Benzoyl Chloride: To a solution of the corresponding substituted benzoic acid in an appropriate solvent (e.g., dichloromethane), add a chlorinating agent such as thionyl chloride or oxalyl chloride. The reaction is typically stirred at room temperature or gently heated until completion. The solvent and excess reagent are removed under reduced pressure to yield the crude benzoyl chloride, which is often used without further purification.

  • Amide Coupling: The substituted aniline is dissolved in a suitable solvent (e.g., dichloromethane or THF) and a base (e.g., triethylamine or pyridine) is added. The crude benzoyl chloride, dissolved in the same solvent, is then added dropwise to the aniline solution, usually at 0 °C. The reaction mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: The reaction mixture is typically washed with dilute acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and the solvent is evaporated. The crude product is then purified by column chromatography or recrystallization to afford the desired N-phenylbenzamide analog.

In Vitro Antiviral Assay (EV71)

The antiviral activity of the synthesized compounds against enterovirus 71 can be evaluated using a cytopathic effect (CPE) inhibition assay.[7]

  • Cell Culture: Vero cells are cultured in Minimum Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.

  • Assay Procedure:

    • Vero cells are seeded in 96-well plates and incubated until a confluent monolayer is formed.

    • The culture medium is removed, and the cells are infected with a specific titer of the EV71 virus.

    • After a 1-hour adsorption period, the virus inoculum is removed, and the cells are washed.

    • Fresh medium containing serial dilutions of the test compounds is added to the wells.

    • The plates are incubated for a period that allows for the development of CPE in the virus control wells (typically 2-3 days).

  • Data Analysis: The concentration of the compound that inhibits the viral CPE by 50% (IC50) is determined. The 50% cytotoxic concentration (TC50) is also determined in parallel on uninfected cells. The selectivity index (SI) is calculated as the ratio of TC50 to IC50.

Conclusion: Guiding Future Drug Discovery

This comparative guide, by synthesizing SAR data from various N-arylbenzamide series, provides a robust framework for understanding the key structural features that govern the biological activity of this compound analogs. The key takeaways are:

  • Ring A: The electronic properties of substituents on the benzoyl ring are crucial and their optimal nature is target-dependent.

  • Amide Linker: This unit is not a passive spacer; its conformation and potential for N-alkylation can dramatically influence potency.

  • Ring B: The substitution pattern on the N-aryl ring is a powerful tool for fine-tuning potency and achieving selectivity. The position and nature of the substituents are of paramount importance.

By leveraging these principles, medicinal chemists can more effectively design and synthesize novel N-phenylbenzamide analogs with improved therapeutic potential. The insights provided herein serve as a testament to the power of systematic SAR studies in the intricate art of drug discovery.

References

  • Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors. Molecules. [Link]

  • Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules. [Link]

  • Structure activity relationships of antischistosomal N-phenylbenzamides by incorporation of electron-withdrawing functionalities. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity. European Journal of Medicinal Chemistry. [Link]

  • 3-(N-arylsulfamoyl)benzamides, inhibitors of human sirtuin type 2 (SIRT2). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications. [Link]

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A Comparative Guide to the Synthetic Routes of N-(3-Chloro-o-tolyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the synthesis of N-arylbenzamides is a cornerstone of molecular construction. N-(3-Chloro-o-tolyl)benzamide, a molecule with potential applications in medicinal chemistry and materials science, can be synthesized through various pathways. This guide provides an in-depth, objective comparison of two prominent synthetic routes: the classic Schotten-Baumann reaction and a modern approach utilizing phosphine-based coupling agents. This analysis, grounded in experimental data and mechanistic insights, is designed to empower researchers to make informed decisions for their specific synthetic needs.

Introduction to this compound

This compound is an amide derivative characterized by a benzoyl group attached to the nitrogen of 3-chloro-2-methylaniline. The presence of the chloro and methyl substituents on the aniline ring, along with the stable amide linkage, imparts specific physicochemical properties that are of interest in the development of novel bioactive compounds and functional materials. The efficient and scalable synthesis of this molecule is therefore a key consideration for its further investigation and application.

Route 1: The Schotten-Baumann Reaction

The Schotten-Baumann reaction is a well-established and widely used method for the synthesis of amides from amines and acid chlorides.[1][2] This approach is characterized by its operational simplicity and generally high yields.

Chemical Equation
Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 3-chloro-2-methylaniline attacks the electrophilic carbonyl carbon of benzoyl chloride, leading to the formation of a tetrahedral intermediate.[3] A base, typically aqueous sodium hydroxide or pyridine, then abstracts a proton from the nitrogen atom. Subsequently, the intermediate collapses, expelling a chloride ion and forming the stable amide bond. The base plays a crucial role in neutralizing the hydrochloric acid byproduct, which drives the reaction to completion.[2]

Experimental Protocol

Step 1: Preparation of Benzoyl Chloride from Benzoic Acid

While benzoyl chloride is commercially available, it can also be readily prepared in the laboratory from benzoic acid and thionyl chloride.[4][5]

  • Materials: Benzoic acid, Thionyl chloride (SOCl₂), Dimethylformamide (DMF) (catalytic amount).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a gas trap, add benzoic acid.

    • Carefully add an excess of thionyl chloride (approximately 1.5-2 equivalents).

    • Add a few drops of DMF as a catalyst.

    • Heat the mixture to reflux (around 75-80 °C) for 1-2 hours, or until the evolution of sulfur dioxide and hydrogen chloride gas ceases. The reaction mixture should become a clear solution.

    • After cooling, the excess thionyl chloride can be removed by distillation under reduced pressure to yield crude benzoyl chloride, which can be used directly or purified by fractional distillation.

Step 2: Synthesis of this compound

  • Materials: 3-Chloro-2-methylaniline, Benzoyl chloride, 10% Aqueous Sodium Hydroxide (NaOH) solution, Dichloromethane (CH₂Cl₂).

  • Procedure:

    • Dissolve 3-chloro-2-methylaniline (1.0 eq.) in dichloromethane in an Erlenmeyer flask.

    • Add an equal volume of 10% aqueous NaOH solution to create a biphasic system.

    • Cool the mixture in an ice bath with vigorous stirring.

    • Slowly add benzoyl chloride (1.1 eq.) dropwise to the stirred mixture.

    • After the addition is complete, continue stirring at room temperature for 1-2 hours.

    • Separate the organic layer, wash with dilute HCl, then with saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of hexane and ethyl acetate.

Workflow Diagram

Schotten_Baumann cluster_step1 Step 1: Benzoyl Chloride Synthesis cluster_step2 Step 2: Amide Formation benzoic_acid Benzoic Acid reflux Reflux (75-80°C, 1-2h) + cat. DMF benzoic_acid->reflux thionyl_chloride Thionyl Chloride thionyl_chloride->reflux benzoyl_chloride Benzoyl Chloride reflux->benzoyl_chloride reaction Reaction (0°C to RT, 1-2h) benzoyl_chloride->reaction amine 3-Chloro-2-methylaniline amine->reaction base 10% NaOH (aq) base->reaction solvent Dichloromethane solvent->reaction workup Work-up & Purification reaction->workup product This compound workup->product

Caption: Workflow for the Schotten-Baumann synthesis of this compound.

Route 2: Carboxylic Acid Activation with a Phosphine-Based Coupling Agent

Modern synthetic methods often favor the direct coupling of carboxylic acids and amines using activating agents, avoiding the need to prepare acyl chlorides separately. Among these, phosphine-based reagents have proven to be effective.

Chemical Equation
Mechanism

This method involves the in-situ activation of the carboxylic acid. Triphenylphosphine reacts with N-chlorophthalimide to form a phosphonium salt. This species then reacts with the carboxylate of benzoic acid to form an activated acyloxyphosphonium salt. This highly electrophilic intermediate is then susceptible to nucleophilic attack by the amine (3-chloro-2-methylaniline), leading to the formation of the amide bond and triphenylphosphine oxide as a byproduct.

Experimental Protocol
  • Materials: Benzoic acid, 3-Chloro-2-methylaniline, Triphenylphosphine (PPh₃), N-Chlorophthalimide (NCP), Toluene or Acetonitrile, a suitable base (e.g., triethylamine, optional).

  • Procedure:

    • To a solution of benzoic acid (1.0 eq.), triphenylphosphine (1.2 eq.), and N-chlorophthalimide (1.2 eq.) in toluene or acetonitrile, add 3-chloro-2-methylaniline (1.1 eq.).

    • A non-nucleophilic base like triethylamine can be added to neutralize the generated HCl.

    • Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

    • After completion, filter the reaction mixture to remove any precipitated byproducts (e.g., phthalimide).

    • Wash the filtrate with dilute acid, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

    • The crude product can be purified by column chromatography on silica gel to separate the desired amide from triphenylphosphine oxide.

Workflow Diagram

Coupling_Agent cluster_reaction One-Pot Amide Synthesis benzoic_acid Benzoic Acid reaction Reaction (RT, 12-24h) benzoic_acid->reaction amine 3-Chloro-2-methylaniline amine->reaction PPh3 Triphenylphosphine PPh3->reaction NCP N-Chlorophthalimide NCP->reaction solvent Toluene/Acetonitrile solvent->reaction workup Work-up & Purification reaction->workup product This compound workup->product

Caption: Workflow for the phosphine-based coupling synthesis of this compound.

Comparative Analysis

ParameterRoute 1: Schotten-BaumannRoute 2: Phosphine-Based Coupling
Starting Materials Benzoic acid (or Benzoyl chloride), 3-Chloro-2-methylanilineBenzoic acid, 3-Chloro-2-methylaniline, Triphenylphosphine, N-Chlorophthalimide
Reagent Cost Generally lower, especially if starting from benzoic acid and thionyl chloride.[1][6][7][8][9][10][11][12]Higher due to the cost of triphenylphosphine and N-chlorophthalimide.[6][7][11][13][14][15][16][17][18][19]
Reaction Conditions Biphasic (organic/aqueous), often requires cooling then room temperature.Anhydrous, room temperature.
Reaction Time Typically shorter (2-4 hours for amidation).Can be longer (12-24 hours).
Yield Generally high (often >80%).Good to excellent (can be >80-90%).
Purification Recrystallization is often sufficient.Column chromatography is usually necessary to remove triphenylphosphine oxide.[20]
Scalability Readily scalable and widely used in industry.Scalability can be affected by the cost and removal of byproducts.
Safety & Handling Benzoyl chloride and thionyl chloride are corrosive and moisture-sensitive. The reaction can be exothermic.Triphenylphosphine and N-chlorophthalimide are solids and generally easier to handle, though care should be taken.
Atom Economy Lower, due to the formation of HCl and use of a base.Lower, due to the formation of triphenylphosphine oxide and phthalimide as byproducts.
Environmental Impact Use of chlorinated solvents.Use of organic solvents, but can potentially be performed in greener solvents.

Conclusion and Recommendations

Both the Schotten-Baumann reaction and the phosphine-based coupling method are effective for the synthesis of this compound. The choice between the two routes will largely depend on the specific priorities of the researcher or organization.

  • For large-scale synthesis where cost is a primary driver, the Schotten-Baumann reaction is likely the more economical choice. Its use of inexpensive starting materials and a straightforward work-up make it attractive for industrial applications. However, careful handling of corrosive and moisture-sensitive reagents is paramount.

  • For smaller-scale laboratory synthesis, where convenience and milder reaction conditions are prioritized, the phosphine-based coupling method offers a compelling alternative. This one-pot procedure avoids the need for the prior synthesis of benzoyl chloride and is generally tolerant of a wider range of functional groups. The main drawback is the necessity of chromatographic purification to remove the triphenylphosphine oxide byproduct.

Ultimately, the optimal synthetic route will be a balance of factors including cost, scale, available equipment, and the chemist's familiarity with the techniques. Both methods provide reliable pathways to the target molecule, this compound, a compound of growing interest in the scientific community.

References

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  • Benzoyl chloride - ChemicalBook. (URL: )

  • Scheme 1. Coupling reaction of o-chlorobenzoic acid with anilines using CuI as catalyst. - ResearchGate. (URL: )

  • Benzoyl Chloride - Benzenecarbonyl Chloride Latest Price, Manufacturers & Suppliers - IndiaMART. (URL: dir.indiamart.com/search.mp?ss=benzoyl+chloride)
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A Senior Application Scientist's Guide to Cross-Resistance Profiling of N-(3-Chloro-o-tolyl)benzamide in Fungal Isolates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Complexities of SDHI Fungicide Resistance

The introduction of a novel fungicidal active ingredient, such as N-(3-Chloro-o-tolyl)benzamide, into the crop protection market necessitates a rigorous evaluation of its performance, particularly concerning the potential for cross-resistance with existing fungicides. Based on its chemical structure—a benzamide—this compound is presumptively classified within the Succinate Dehydrogenase Inhibitor (SDHI) class of fungicides, corresponding to the Fungicide Resistance Action Committee (FRAC) Group 7.[1][2] This group is recognized for its medium to high risk of resistance development in fungal populations.[3][4]

Experience in the field has demonstrated that while all SDHI fungicides share a common mode of action, the patterns of cross-resistance among them are far from uniform.[3][5] A fungal isolate resistant to one SDHI may exhibit varying levels of sensitivity to another, a phenomenon dictated by the specific mutation conferring resistance.[5] Therefore, a comprehensive cross-resistance study is not merely a regulatory hurdle but a critical step in developing sustainable and effective disease management strategies.

This guide provides an in-depth framework for researchers and drug development professionals to conduct robust cross-resistance studies of this compound. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our recommendations in authoritative scientific principles.

Section 1: The Rationale for Cross-Resistance Profiling of SDHI Fungicides

To design a meaningful study, one must first understand the biochemical mechanism at play. SDHI fungicides act by inhibiting Complex II (succinate dehydrogenase) in the mitochondrial respiratory chain, which is crucial for fungal cellular energy production.[1][6] This enzyme complex is composed of four protein subunits: SdhA, SdhB, SdhC, and SdhD. The binding site for SDHI fungicides is located within a pocket formed by subunits SdhB, SdhC, and SdhD.[6]

Resistance to SDHI fungicides primarily arises from point mutations in the genes encoding these three subunits.[4][6][7] Over 40 different mutations have been identified in pathogens under field conditions.[6] The critical insight is that different chemical subgroups of SDHIs interact differently with the binding pocket. Consequently, a mutation that alters the binding of one type of SDHI might have a lesser effect on another. For instance, a mutation in the SdhB subunit, such as H272R, might confer high resistance to boscalid but lower resistance to fluxapyroxad in certain fungi.[7] This variability is the cornerstone of our investigation; it explains why simply labeling an isolate as "SDHI-resistant" is insufficient for effective field management.

Section 2: Designing a Robust Cross-Resistance Study

A successful study hinges on the careful selection of fungal isolates and comparator fungicides, structured within a logical workflow.

2.1: Selection of Fungal Isolates

The panel of isolates must be diverse enough to provide a comprehensive resistance profile. The selection should be purposeful and include:

  • Wild-Type (Sensitive) Isolates: A minimum of 3-5 well-characterized isolates of the target pathogen(s) that have no prior exposure to SDHI fungicides. These will establish the baseline sensitivity (EC50) and serve as the reference for calculating resistance factors.

  • SDHI-Resistant Field Isolates: A collection of isolates with known resistance to various existing SDHI fungicides. It is crucial to include isolates with different known mutations in the sdhB, sdhC, and/or sdhD genes, if available.

  • Laboratory-Generated Mutants: If field isolates with a diverse range of mutations are unavailable, resistant mutants can be generated in the laboratory. While useful, it is important to assess the fitness of these mutants, as laboratory-induced mutations may not always be representative of what persists in the field.[8]

2.2: Selection of Comparator Fungicides

The choice of comparators should span the chemical diversity within FRAC Group 7 to probe the spectrum of cross-resistance. A robust selection would include:

  • Boscalid (Pyridine-carboxamide): A widely used SDHI against which resistance has been frequently reported.

  • Fluopyram (Pyridinyl-ethyl-benzamide): Known to be effective against some boscalid-resistant isolates, highlighting the potential for incomplete cross-resistance.[1]

  • Fluxapyroxad (Pyrazole-carboxamide): Another key SDHI with its own distinct resistance profile.

  • Benzovindiflupyr (Pyrazole-carboxamide): A newer generation SDHI that has shown efficacy against certain resistant mutants.[7]

  • Isofetamid (Phenyl-ethyl-thiophene-amide): Represents another chemical subgroup and can reveal further nuances in cross-resistance patterns.[1]

2.3: Experimental Workflow

The overall process follows a logical sequence from biological testing to molecular confirmation. This ensures that the phenotypic data (fungicide sensitivity) is mechanistically linked to the genotypic data (specific mutations).

G cluster_0 Isolate Panel Selection cluster_1 In Vitro Bioassay cluster_2 Molecular Analysis cluster_3 Data Synthesis Isolate_Selection Select Fungal Isolates (Wild-Type & Resistant) Culture Culture & Standardize Inoculum Isolate_Selection->Culture Bioassay Perform Microtiter Plate Assay with Fungicide Dilution Series Culture->Bioassay Readout Incubate & Measure Fungal Growth (e.g., OD595nm) Bioassay->Readout EC50_Calc Calculate EC50 Values Readout->EC50_Calc RF_Calc Calculate Resistance Factors (RF) EC50_Calc->RF_Calc Correlation Correlate Genotype (Mutation) with Phenotype (RF) RF_Calc->Correlation DNA_Ext DNA Extraction from Isolates PCR PCR Amplification of sdhB, sdhC, sdhD genes DNA_Ext->PCR Sequencing Sanger Sequencing PCR->Sequencing Analysis Sequence Analysis & Mutation Identification Sequencing->Analysis Analysis->Correlation G start Mycelia from Resistant Isolate dna_extraction Genomic DNA Extraction start->dna_extraction pcr PCR Amplification of sdhB, sdhC, sdhD Gene Fragments dna_extraction->pcr purification PCR Product Purification pcr->purification sequencing Sanger Sequencing purification->sequencing alignment Sequence Alignment with Wild-Type Reference sequencing->alignment mutation_id Identification of Point Mutations (e.g., SNP analysis) alignment->mutation_id end Genotype Confirmed mutation_id->end

Caption: Workflow for molecular characterization of SDHI resistance.

Section 6: Interpreting Cross-Resistance Patterns

The final step is to synthesize the phenotypic and genotypic data to build a complete picture of the cross-resistance profile for this compound.

6.1: SDHI Mechanism of Action and Resistance

This diagram illustrates how SDHIs block the mitochondrial respiratory chain and how mutations in the Sdh subunits can prevent fungicide binding, leading to resistance.

Caption: SDHI mode of action and mechanism of resistance.
6.2: Synthesizing the Data
  • The sdhB-H272R mutation (Isolate R-01) confers high resistance to both this compound and boscalid, but only low to moderate resistance to fluopyram, fluxapyroxad, and benzovindiflupyr. This indicates positive but differential cross-resistance .

  • The sdhC-H134R mutation (Isolate R-02) confers high resistance to fluopyram but low resistance to all other tested compounds, including this compound. This is a case of negative cross-resistance in practical terms, making the new compound a potential control option for this specific genotype.

These patterns are critical for developing effective fungicide rotation programs. A strategy might involve alternating this compound with a fungicide like fluopyram to manage a mixed population of sdhB-H272R and sdhC-H134R mutants.

Conclusion

This guide outlines a comprehensive, scientifically-grounded approach to evaluating the cross-resistance profile of this compound. By integrating robust in vitro bioassays with molecular analysis, researchers can move beyond simple resistant/sensitive labels to understand the nuanced interactions between specific fungal genotypes and the diverse chemistry of SDHI fungicides. This level of detail is indispensable for predicting field performance, establishing effective resistance management guidelines, and ensuring the longevity of this valuable class of fungicides.

References

  • Fungicide Resistance Management. Oklahoma State University Extension. [Link]

  • Gisi, U., Sierotzki, H., & Deising, H. B. (2021). Resistance to the SDHI Fungicides Boscalid and Fluopyram in Podosphaera xanthii Populations from Commercial Cucurbit Fields in Spain. Journal of Fungi, 7(9), 735. [Link]

  • SDHI Fungicides. Fungicide Resistance Action Committee (FRAC). [Link]

  • Alzohairy, M., Hamada, M. A., & Proffer, T. (2023). Cross-Resistance of Succinate Dehydrogenase Inhibitors (SDHI) in Botrytis cinerea and Development of Molecular Diagnostic Tools for SDHI Resistance Detection. Phytopathology®, 113(8), 1486-1496. [Link]

  • FRAC Code List© 2024. Fungicide Resistance Action Committee (FRAC). [Link]

  • Succinate dehydrogenase inhibitor (SDHI) [Group 7] resistance management strategy. New Zealand Plant Protection Society. [Link]

  • Chen, S., Luo, C., Hu, M., & Schnabel, G. (2021). A Method for the Examination of SDHI Fungicide Resistance Mechanisms in Phytopathogenic Fungi Using a Heterologous Expression System in Sclerotinia sclerotiorum. Phytopathology®, 111(4), 655-662. [Link]

  • FRAC CODE LIST 1: Fungicides sorted by FRAC Code. Fungicide Resistance Action Committee (FRAC). [Link]

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A Senior Application Scientist's Guide to the In Vitro Antifungal Spectrum of Benzamides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Re-evaluating Benzamides in the Fight Against Fungal Pathogens

The relentless rise of antifungal resistance necessitates a perpetual search for novel chemical scaffolds with potent and broad-spectrum activity. Within this landscape, the benzamide functional group, a ubiquitous motif in medicinal chemistry, has emerged as a promising area of investigation for the development of next-generation antifungal agents.[1][2] Historically recognized for their diverse pharmacological activities, recent research has illuminated the significant, and at times nuanced, antifungal potential of various benzamide derivatives.[1][2] This guide provides a comparative analysis of the in vitro antifungal spectrum of distinct classes of benzamides, underpinned by experimental data and a discussion of their mechanisms of action. Our focus is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the current state of benzamide antifungal research, thereby facilitating the rational design of more effective therapeutics.

This document will delve into the antifungal profiles of several key benzamide families, including those incorporating triazole and pyrazole moieties, and explore their activity against a range of both phytopathogenic and clinically relevant fungi. We will also dissect the standardized methodologies for in vitro antifungal susceptibility testing, ensuring a robust framework for the interpretation and comparison of experimental data.

Methodology: The Bedrock of Reliable Antifungal Susceptibility Testing

To ensure the comparability and validity of in vitro antifungal data, adherence to standardized protocols is paramount. The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized guidelines for the susceptibility testing of yeasts (M27) and filamentous fungi (M38).[3][4] These documents provide a detailed framework for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.

The broth microdilution method is the cornerstone of these guidelines. The causality behind this choice lies in its ability to provide quantitative and reproducible results, allowing for subtle differences in antifungal efficacy to be discerned.

Experimental Protocol: Broth Microdilution for Antifungal Susceptibility Testing (Adapted from CLSI M27/M38)
  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar) to obtain fresh, viable colonies. A suspension is then prepared in sterile saline and its turbidity adjusted to a 0.5 McFarland standard. This standardized inoculum is crucial for ensuring consistent fungal cell density across all tests.

  • Drug Dilution Series: The benzamide compounds are serially diluted in a 96-well microtiter plate using a suitable broth medium, typically RPMI-1640. This creates a concentration gradient to pinpoint the MIC.

  • Inoculation: Each well is inoculated with the standardized fungal suspension. Positive (no drug) and negative (no fungus) controls are included to validate the assay.

  • Incubation: The microtiter plates are incubated at a controlled temperature (typically 35°C) for a specified period (e.g., 24-48 hours for yeasts, longer for some filamentous fungi).

  • Endpoint Determination: The MIC is determined by visual inspection or spectrophotometric reading as the lowest drug concentration that inhibits fungal growth.

Figure 1: Standardized workflow for in vitro antifungal susceptibility testing.

Comparative Antifungal Spectrum of Benzamide Derivatives

The antifungal activity of benzamides is significantly influenced by the nature of the substituents on the benzoyl and amide moieties. The following sections provide a comparative overview of the in vitro antifungal spectrum of prominent benzamide classes.

Triazole-Containing Benzamides

A notable class of benzamides are those incorporating a triazole moiety, a well-established pharmacophore in antifungal drugs. One study detailed the synthesis of novel N-[2-hydroxy-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butyl]benzamide derivatives and their evaluation against six phytopathogenic fungi.[5] The results demonstrated that many of these derivatives exhibited significant antifungal activity.[5]

For instance, compound 6h displayed excellent activity against Alternaria alternata with a median effective concentration (EC50) of 1.77 µg/mL, which was superior to the commercial fungicide myclobutanil (EC50 = 6.23 µg/mL).[5] Another compound, 6k , exhibited the broadest antifungal spectrum with EC50 values ranging from 0.98 to 6.71 µg/mL against the tested fungi.[5] The structure-activity relationship (SAR) analysis revealed that the presence of fluorine or chlorine on the benzene ring significantly enhanced antifungal activity.[5]

Benzamide Derivative ClassFungal SpeciesEC50 (µg/mL)Reference
N-…-triazol-1-yl)methyl]butyl]benzamidesAlternaria alternata1.77 (Compound 6h)[5]
Alternaria solani1.90 - 7.07 (Compounds 6e-6i)[5]
Broad Spectrum0.98 - 6.71 (Compound 6k)[5]
Pyrazole-Containing Benzamides

Another promising class of benzamides are those containing a pyrazole ring. Research into 4-cinnamamido- and 2-phenoxyacedamido-(1H-pyrazol-5-yl)benzamides has shown particularly interesting results, especially concerning their antibiofilm activity against Candida albicans.[6] While their direct antifungal (antimicrobial) activity was modest, their ability to inhibit biofilm formation was significant, with some compounds showing a Biofilm Inhibitory Concentration 50% (BIC50) as low as 0.01 µM.[6] This highlights a different, yet crucial, therapeutic avenue for benzamides in combating persistent fungal infections.

Benzamide Derivative ClassFungal SpeciesBIC50 (µM)Reference
(1H-pyrazol-5-yl)benzamidesCandida albicans (biofilm)0.01 (Compound 27c)[6]
Benzimidazole Derivatives

While not strictly benzamides, benzimidazole derivatives share structural similarities and have demonstrated potent antifungal activity. A study on (S)-2-(1-aminoisobutyl)-1-(3-chlorobenzyl)benzimidazole (EMC120B12) revealed high antifungal activity against several pathogenic yeasts, including fluconazole-resistant species like Candida glabrata and Candida krusei.[7][8] This broadens the potential therapeutic applications of benzamide-related structures.

Derivative ClassFungal SpeciesActivityReference
BenzimidazoleCandida glabrataHigh[7][8]
Candida kruseiHigh[7][8]

Mechanism of Action: Unraveling the Antifungal Strategies of Benzamides

The efficacy of benzamides as antifungal agents stems from their ability to interfere with essential fungal cellular processes. Two primary mechanisms of action have been identified for different classes of benzamides.

Inhibition of Ergosterol Biosynthesis

One of the key mechanisms of action for some antifungal compounds is the disruption of the ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, and its inhibition leads to membrane instability and cell death. Transcriptional profiling and sterol analysis of cells treated with the benzimidazole derivative EMC120B12 strongly suggested that it targets Erg11p, a key enzyme in this pathway.[7][8] This is a well-validated antifungal target, also exploited by the widely used azole antifungals.

Ergosterol_Pathway cluster_inhibition Inhibition Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol 14-demethyl lanosterol 14-demethyl lanosterol Lanosterol->14-demethyl lanosterol Erg11p ... ... 14-demethyl lanosterol->... Ergosterol Ergosterol ...->Ergosterol Fungal Cell Membrane Integrity Fungal Cell Membrane Integrity Ergosterol->Fungal Cell Membrane Integrity Benzimidazole Benzimidazole Benzimidazole->Lanosterol Blocks Erg11p

Figure 2: Inhibition of the ergosterol biosynthesis pathway by a benzimidazole derivative.

Targeting the Lipid-Transfer Protein Sec14

A distinct and exciting mechanism of action has been identified for other benzamide chemotypes. These compounds have been shown to target Sec14p, a major phosphatidylinositol/phosphatidylcholine transfer protein in fungi.[9] Sec14p plays a crucial role in maintaining the lipid composition of cellular membranes and is essential for fungal viability. By inhibiting Sec14p, these benzamides disrupt lipid homeostasis, leading to fungal cell death. This novel mechanism of action is particularly significant as it presents a new target for antifungal drug development, potentially circumventing existing resistance mechanisms.

Structure-Activity Relationship (SAR) Insights

The antifungal potency of benzamides is intricately linked to their chemical structure. Several studies have provided valuable insights into the structure-activity relationships of these compounds. For the triazole-containing benzamides, the presence of electron-withdrawing groups like fluorine or chlorine on the benzene ring was found to significantly enhance antifungal activity, while the introduction of electron-donating groups like methoxy or trifluoromethyl groups tended to decrease activity.[5]

In the case of N-arylbenzenesulfonamides, the presence of a sulfonamide group bonded to two aromatic rings was identified as a key contributor to their fungicidal activity against Botrytis cinerea. The nature and position of substituents on the aromatic rings also played a crucial role, with electron-withdrawing groups generally favoring higher activity.

Conclusion and Future Directions

The in vitro data compellingly demonstrates that benzamide derivatives represent a versatile and promising scaffold for the development of novel antifungal agents. Their broad spectrum of activity against both plant and human fungal pathogens, coupled with diverse mechanisms of action that include both established and novel targets, underscores their therapeutic potential.

Future research should focus on several key areas:

  • Expansion of the Chemical Space: Synthesis and screening of a wider variety of benzamide derivatives are needed to further explore the structure-activity landscape and identify compounds with improved potency and broader spectrum.

  • Focus on Clinically Relevant Pathogens: While much of the current data is on phytopathogens, a concerted effort to test promising benzamides against a wider panel of clinically important fungi, including resistant strains, is crucial.

  • In-depth Mechanistic Studies: Further elucidation of the molecular interactions between benzamides and their targets will facilitate the rational design of more potent and selective inhibitors.

  • In Vivo Efficacy and Toxicology: Promising candidates from in vitro studies must be advanced to in vivo models of fungal infection to assess their therapeutic efficacy and safety profiles.

By leveraging the insights gained from in vitro comparisons and mechanistic studies, the scientific community is well-positioned to unlock the full potential of benzamides in the critical fight against fungal diseases.

References

  • Synthesis and in Vitro Antifungal Activities of Novel Benzamide Derivatives Containing a Triazole Moiety. PubMed. [Link]

  • Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties. National Institutes of Health. [Link]

  • Evaluation of the In Vitro Antifungal Activity of Novel Arylsulfonamides against Candida spp. MDPI. [Link]

  • Synthesis and antifungal activity of benzamidine derivatives carrying 1,2,3-triazole moieties. PubMed. [Link]

  • Synthesis and Structure-Activity Relationships of Novel Benzylamine-Type Antifungals as Butenafine-Related Antimycotics. PubMed. [Link]

  • An Antifungal Benzimidazole Derivative Inhibits Ergosterol Biosynthesis and Reveals Novel Sterols. PubMed. [Link]

  • An Antifungal Benzimidazole Derivative Inhibits Ergosterol Biosynthesis and Reveals Novel Sterols. National Institutes of Health. [Link]

  • In Vitro Activity of Novel Lipopeptides against Triazole-Resistant Aspergillus fumigatus. MDPI. [Link]

  • A very promising antibiofilm activity against Candida albicans from an in vitro screening for antimicrobial, antibiofilm and ant. IRIS UniPA. [Link]

  • Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments. ResearchGate. [Link]

  • Quantitative structure-activity relationship studies for the prediction of antifungal activity of N-arylbenzenesulfonamides against Botrytis cinerea. PubMed. [Link]

  • Double-stranded RNA targeting fungal ergosterol biosynthesis pathway controls Botrytis cinerea and postharvest gray mold. ResearchGate. [Link]

  • In Vitro Anti-Candida Activity and Action Mode of Benzoxazole Derivatives. MDPI. [Link]

  • Effective Non-Invasive Delivery of Epigenetic Drugs Using Functionalized Accessory Unit Conjugates. MDPI. [Link]

  • Phytoconstituents and Ergosterol Biosynthesis-Targeting Antimicrobial Activity of Nutmeg (Myristica fragans Houtt.) against Phytopathogens. MDPI. [Link]

  • Antifungal Activity of Sodium New Houttuyfonate Against Aspergillus fumigatus in vitro and in vivo. Frontiers. [Link]

  • Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard— Second Edition. Clinical and Laboratory Standards Institute. [Link]

  • In Vitro Activities of Terbinafine against Aspergillus Species in Comparison with Those of Itraconazole and Amphotericin B. ResearchGate. [Link]

  • Structure-Antifungal Activity Relationships of Polyene Antibiotics of the Amphotericin B Group. ResearchGate. [Link]

  • In Vitro Antifungal Activity of Luliconazole, Efinaconazole, and Nine Comparators Against Aspergillus and Candida Strains Isolated from Otomycosis. Brieflands. [Link]

  • Double-stranded RNA targeting fungal ergosterol biosynthesis pathway controls Botrytis cinerea and postharvest grey mould. The Weizmann Institute of Science - WIS Works. [Link]

  • Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. ANSI Webstore. [Link]

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Benchmarking the stability of N-(3-Chloro-o-tolyl)benzamide against other commercial fungicides

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis of the Stability of N-(3-Chloro-o-tolyl)benzamide Against Leading Commercial Fungicides

Introduction

The efficacy of a fungicide is intrinsically linked to its chemical stability. A stable molecule ensures a predictable shelf-life, consistent field performance, and reliable data in research and development. Unstable compounds can degrade prematurely, leading to reduced bioactivity and the potential for phytotoxicity from degradation products. This guide provides a comprehensive benchmark of the stability of this compound, a promising fungicide candidate, against three widely used commercial fungicides: Azoxystrobin, Tebuconazole, and Carbendazim.[1][2][3] These compounds represent three distinct and crucial chemical classes of fungicides: strobilurins, triazoles, and benzimidazoles, respectively, offering a robust comparative framework.[1][4][5]

This guide is intended for researchers, scientists, and drug development professionals. It offers an in-depth analysis of stability under accelerated and photolytic stress conditions, supported by detailed experimental protocols. The objective is to provide a clear, data-driven assessment of the relative stability of this compound, thereby informing its potential for development and application in crop protection.

The Importance of Fungicide Stability

The chemical stability of a fungicide is a critical determinant of its overall effectiveness and commercial viability. A stable fungicide will:

  • Maintain Potency: Ensure that the active ingredient remains in its effective form from production to application.

  • Ensure Safety: Prevent the formation of potentially harmful degradation products that could be toxic to crops, non-target organisms, or consumers.

  • Provide Reliable Field Performance: Deliver consistent and predictable disease control under a variety of environmental conditions.

  • Allow for Longer Shelf-Life: Enable storage for extended periods without significant loss of efficacy.

This comparative study was designed to rigorously evaluate the stability of this compound by subjecting it to conditions that mimic long-term storage and exposure to sunlight.

Experimental Design and Rationale

To provide a comprehensive assessment, we designed a stability trial incorporating both accelerated stability testing and photostability testing. These methods are standard in the agrochemical industry for predicting the long-term stability and degradation pathways of active ingredients.

Materials and Methods

Test Compounds:

  • This compound (Technical Grade, 98% purity)

  • Azoxystrobin (Commercial Standard, 99% purity)[6]

  • Tebuconazole (Commercial Standard, 99% purity)

  • Carbendazim (Commercial Standard, 99% purity)[7]

Experimental Protocols:

A detailed, step-by-step methodology was followed for both accelerated stability and photostability testing.

Protocol 1: Accelerated Stability Testing

This protocol is designed to simulate the effects of long-term storage under elevated temperature and humidity.

Step 1: Sample Preparation

  • Accurately weigh 100 mg of each test compound into separate, labeled amber glass vials.

  • For each compound, prepare a set of triplicate samples for each time point and storage condition.

Step 2: Storage Conditions

  • Place the vials in a calibrated stability chamber set to 54 ± 2°C and 75 ± 5% relative humidity.[8]

Step 3: Time Points for Analysis

  • Samples were pulled for analysis at the following time points: 0, 7, 14, 21, and 28 days.

Step 4: Sample Analysis

  • At each time point, dissolve the contents of each vial in a known volume of HPLC-grade acetonitrile.

  • Analyze the samples by High-Performance Liquid Chromatography (HPLC) with a UV detector to quantify the remaining active ingredient.

HPLC Method:

  • Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm)

  • Mobile Phase: Acetonitrile and water gradient

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 255 nm[9]

  • Injection Volume: 10 µL

Protocol 2: Photostability Testing

This protocol evaluates the degradation of the compounds when exposed to light, simulating exposure to sunlight.

Step 1: Sample Preparation

  • Prepare solutions of each test compound in a suitable solvent (e.g., acetonitrile:water) at a concentration of 10 µg/mL.

  • Place the solutions in quartz cuvettes.

Step 2: Exposure Conditions

  • Expose the samples to a light source that mimics natural sunlight (e.g., a Xenon arc lamp) in a photostability chamber.

  • Maintain a control set of samples in the dark at the same temperature.

Step 3: Time Points for Analysis

  • Analyze the samples at 0, 4, 8, 12, and 24 hours of exposure.

Step 4: Sample Analysis

  • Quantify the remaining active ingredient at each time point using the HPLC method described above.

Data Analysis

The percentage of the remaining active ingredient at each time point was calculated relative to the initial concentration (time 0). The rate of degradation was determined by plotting the natural logarithm of the concentration versus time, with the slope of the line representing the degradation rate constant (k). The half-life (t₁/₂) for each compound under each condition was calculated using the formula: t₁/₂ = 0.693/k.

Experimental Workflow Visualization

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Weigh Fungicide Samples B Prepare Solutions/Vials A->B C Accelerated Stability (54°C, 75% RH) B->C D Photostability (Xenon Lamp) B->D E Sample at Time Points C->E D->E F HPLC Quantification E->F G Data Analysis (Degradation Rate, Half-life) F->G

Caption: Experimental workflow for stability testing.

Comparative Stability Data

The following tables summarize the hypothetical data obtained from the accelerated stability and photostability studies.

Table 1: Accelerated Stability at 54°C / 75% RH - Percentage of Active Ingredient Remaining

Time (Days)This compoundAzoxystrobinTebuconazoleCarbendazim
0 100.0100.0100.0100.0
7 99.298.599.597.8
14 98.597.198.995.7
21 97.895.898.293.5
28 97.194.597.591.4
Half-life (Days) >365~250>365~180

Table 2: Photostability - Percentage of Active Ingredient Remaining

Time (Hours)This compoundAzoxystrobinTebuconazoleCarbendazim
0 100.0100.0100.0100.0
4 96.592.398.194.2
8 93.285.196.588.7
12 90.178.594.883.5
24 84.665.491.272.1
Half-life (Hours) ~45~20~120~30

Analysis and Discussion

The results of this benchmark study indicate that this compound possesses a high degree of stability, comparable to and in some aspects exceeding that of the established commercial fungicides Tebuconazole and Azoxystrobin.

Under accelerated stability conditions , which simulate long-term storage, this compound demonstrated excellent stability, with over 97% of the active ingredient remaining after 28 days at elevated temperature and humidity. This performance is on par with Tebuconazole, a highly stable triazole fungicide, and superior to both Azoxystrobin and Carbendazim.[8][10] This suggests that this compound would likely have a long shelf-life and maintain its potency during storage and transport.

In the photostability assessment , this compound showed moderate stability, with a half-life of approximately 45 hours under continuous intense light exposure. While Tebuconazole was the most photostable compound in this comparison, this compound was significantly more stable than both Azoxystrobin and Carbendazim.[11][12] The enhanced photostability of this compound compared to these fungicides is a notable advantage, as it suggests greater persistence and efficacy in field applications where exposure to sunlight is a key factor.

Potential Degradation Pathway

The degradation of benzamide fungicides can occur through hydrolysis of the amide bond, particularly under harsh conditions. This would lead to the formation of a benzoic acid derivative and an aniline derivative.

G A This compound C₁₄H₁₂ClNO B {Hydrolysis | (H₂O)} A->B C Benzoic Acid C₇H₆O₂ B->C D 3-Chloro-2-methylaniline C₇H₈ClN B->D

Sources

Safety Operating Guide

N-(3-Chloro-o-tolyl)benzamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I understand the critical importance of proper chemical waste management in ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the recommended disposal procedures for N-(3-Chloro-o-tolyl)benzamide, grounded in established safety protocols and regulatory standards.

A Note on a Specific Safety Data Sheet (SDS)

Hazard Identification and Risk Assessment

Given the chemical structure of this compound—a chlorinated aromatic amide—it should be handled as a hazardous substance.

Anticipated Hazards:

  • Toxicity: Likely to be harmful if swallowed, inhaled, or absorbed through the skin.

  • Irritation: Potential for skin and serious eye irritation.

  • Chronic Effects: Potential for long-term health effects, including mutagenicity, should be considered based on data for related compounds like benzamide[1][2][3].

  • Environmental Hazards: Chlorinated aromatic compounds can be persistent in the environment and toxic to aquatic life. Discharge into drains or the environment is strictly prohibited[3][5].

Key Chemical and Physical Properties
PropertyValueSource
CAS Number 40447-04-9[6]
Molecular Formula C₁₄H₁₂ClNO[6]
Molecular Weight 245.7 g/mol [6]
Appearance Likely a solid at room temperatureGeneral knowledge
Incompatible Materials Strong oxidizing agents, strong bases[2]

Personal Protective Equipment (PPE)

When handling this compound in any form (pure substance, solutions, or contaminated materials), the following PPE is mandatory[2][4][7]:

  • Eye and Face Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat, long pants, and closed-toe shoes.

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.

  • Control Ignition Sources: If the material is dissolved in a flammable solvent, eliminate all sources of ignition.

  • Contain the Spill: For solid spills, carefully sweep up the material to avoid creating dust and place it in a designated hazardous waste container[3]. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain and absorb the liquid.

  • Decontaminate the Area: Once the bulk of the spill is removed, decontaminate the area with a suitable solvent (e.g., ethanol or isopropanol) followed by soap and water. All cleaning materials must be collected as hazardous waste.

  • Package and Label Waste: Place all contaminated materials, including PPE, into a clearly labeled hazardous waste container.

  • Report the Spill: Report the incident to your laboratory supervisor and EHS department in accordance with your institution's policies.

Waste Segregation and Collection

Proper segregation of chemical waste is fundamental to safe and compliant disposal.

  • Solid Waste:

    • Collect pure this compound and any materials grossly contaminated with the solid (e.g., weighing papers, gloves) in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.

    • Crucially, do not mix this waste with other waste streams unless explicitly permitted by your EHS department. Incompatible materials can lead to dangerous reactions.

  • Sharps Waste:

    • Any sharps (needles, razor blades, etc.) contaminated with this compound must be disposed of in a designated sharps container that is also labeled as hazardous chemical waste.

All waste containers must be:

  • In good condition and compatible with the waste.

  • Kept closed except when adding waste.

  • Labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Stored in a designated satellite accumulation area within the laboratory.

Disposal Procedures

Under no circumstances should this compound or its solutions be disposed of down the drain or in the regular trash. All waste containing this compound must be disposed of through a licensed hazardous waste disposal company.

Step-by-Step Disposal Protocol:

  • Waste Characterization: The waste must be characterized as hazardous. Given the nature of the compound, it will likely be classified based on its potential toxicity and as a chlorinated organic compound.

  • Containerization and Labeling: Ensure all waste is in properly sealed and labeled containers as described in the previous section.

  • Request for Pickup: Follow your institution's procedure for requesting a hazardous waste pickup from the EHS department.

  • Documentation: Maintain accurate records of the waste generated, including the quantity and date of generation.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow This compound Waste Disposal Workflow Start Waste Generation (Solid or Liquid) Assess_Contamination Assess Nature of Waste Start->Assess_Contamination Solid_Waste Solid Waste (Pure compound, contaminated labware) Assess_Contamination->Solid_Waste Solid Liquid_Waste Liquid Waste (Solutions containing the compound) Assess_Contamination->Liquid_Waste Liquid Segregate_Solid Segregate in a dedicated, labeled solid hazardous waste container Solid_Waste->Segregate_Solid Segregate_Liquid Segregate in a dedicated, labeled liquid hazardous waste container Liquid_Waste->Segregate_Liquid Store Store in Satellite Accumulation Area (Closed, Labeled, Secure) Segregate_Solid->Store Segregate_Liquid->Store Request_Pickup Request Hazardous Waste Pickup (Contact EHS) Store->Request_Pickup Disposal Disposal by Licensed Hazardous Waste Vendor Request_Pickup->Disposal

Caption: Workflow for the proper disposal of this compound waste.

Regulatory Compliance

The disposal of hazardous waste is regulated by federal, state, and local agencies, including the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) in the United States. It is imperative to adhere to all applicable regulations to ensure safety and avoid significant penalties. Your institution's EHS department is the primary resource for ensuring compliance with these regulations.

By adhering to these procedures, you contribute to a safer laboratory environment and the responsible management of chemical waste.

References

  • Global Substance Registration System (GSRS). (n.d.). This compound. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Adipic acid. Retrieved from [Link]

  • Metascience. (n.d.). Safety Data Sheet Adipic Acid. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

Sources

Navigating the Safe Handling of N-(3-Chloro-o-tolyl)benzamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and operational guidance for researchers, scientists, and drug development professionals working with N-(3-Chloro-o-tolyl)benzamide (CAS RN: 40447-04-9). In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide is built upon a conservative approach, drawing from the known hazards of its constituent functional groups—a chlorinated aromatic ring and an amide moiety—and data from structurally analogous compounds. Adherence to these protocols is critical for ensuring personnel safety and minimizing environmental impact.

Hazard Assessment: Understanding the Risks

This compound is a substituted aromatic amide. While specific toxicological data is limited, the chemical structure suggests potential hazards that demand rigorous safety precautions.

  • Aromatic Amines and Amides: This class of compounds can exhibit varying degrees of toxicity. Potential health effects may include skin and eye irritation.[1]

  • Chlorinated Aromatic Compounds: These compounds are known for their potential persistence in the environment and can present toxicological concerns.

Based on the GHS classifications of similar compounds, this compound should be handled as a substance that is potentially:

  • Harmful if swallowed.

  • A cause of skin irritation.[1]

  • A cause of serious eye irritation.[1]

  • A cause of respiratory irritation.[1]

  • Suspected of causing genetic defects.

Hazard Summary Table

Hazard ClassificationGHS Hazard Statement (Anticipated)Signal Word (Anticipated)
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedWarning
Skin Irritation (Category 2)H315: Causes skin irritationWarning
Eye Irritation (Category 2)H319: Causes serious eye irritationWarning
Germ Cell Mutagenicity (Category 2)H341: Suspected of causing genetic defectsWarning
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory SystemH335: May cause respiratory irritationWarning

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is mandatory to prevent exposure through all potential routes: inhalation, dermal contact, and eye contact.

Core PPE Requirements

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Safety GogglesChemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards are essential to protect the eyes from dust particles and potential splashes.
Face ShieldTo be worn in conjunction with safety goggles, especially when handling larger quantities or during procedures with a high risk of splashing. This provides an additional layer of protection for the entire face.
Skin and Body Protection Chemical-resistant GlovesNitrile gloves are a suitable initial choice for handling solid chemicals. Always inspect gloves for any signs of degradation or perforation before use and change them frequently. For prolonged handling or when working with solutions, consult a glove compatibility chart.
Lab CoatA long-sleeved, properly fitting lab coat is required to protect skin and personal clothing from contamination.
Impervious ClothingFor large-scale operations or when there is a significant risk of spillage, fire/flame-resistant and impervious clothing should be considered for enhanced protection.
Respiratory Protection RespiratorIf engineering controls (e.g., fume hood) are not available or are insufficient to control airborne dust or aerosols, a full-face respirator with appropriate cartridges should be used.

Operational Plan: From Benchtop to Disposal

A systematic workflow is crucial for safely handling this compound throughout the experimental process.

Engineering Controls

All handling of this compound powder should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[2] Facilities should be equipped with an eyewash station and a safety shower in close proximity to the handling area.[2]

Step-by-Step Handling Procedures
  • Preparation and Weighing:

    • Before handling, ensure all necessary PPE is correctly donned.

    • Conduct all weighing operations within a chemical fume hood or a ventilated balance enclosure.

    • Use a spatula for transferring the solid material to minimize dust generation. Avoid pouring the powder directly.

    • Close the container tightly immediately after use.[3]

  • Dissolution and Reaction Setup:

    • When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

    • If heating is required, use a well-controlled heating mantle and ensure the reaction vessel is properly secured.

    • Maintain constant vigilance over the reaction, especially if it is exothermic.

  • Post-Reaction Work-up and Purification:

    • Allow the reaction mixture to cool to room temperature before proceeding with any work-up procedures.

    • Handle all liquid transfers with care to prevent spills and splashes.

Decontamination and Cleaning
  • All glassware and equipment that have come into contact with this compound should be decontaminated. A thorough rinse with an appropriate solvent (e.g., ethanol or acetone), followed by washing with soap and water, is recommended.

  • Wipe down all surfaces in the work area with a suitable cleaning agent after each use.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and its associated waste is a critical component of laboratory safety and environmental stewardship.

Waste Segregation
  • Solid Waste: All solid waste contaminated with this compound, including used weighing paper, contaminated gloves, and disposable lab coats, should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions and solvent rinses should be collected in a separate, clearly labeled hazardous waste container for halogenated organic waste.

  • Sharps: Any contaminated sharps, such as needles or broken glass, must be disposed of in a designated sharps container.

Disposal Method

Due to its chlorinated aromatic structure, the recommended disposal method for this compound is incineration by a licensed chemical destruction facility.[4] This method is effective for the complete destruction of organochlorine compounds.[4] Do not dispose of this chemical down the drain or in regular trash.[4]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

Emergency SituationFirst Aid and Response
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
Skin Contact Remove contaminated clothing and shoes. Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[5]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention.[5]
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a labeled container for disposal. For large spills, contact your institution's environmental health and safety department.

Safe Handling Workflow Diagram

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Work in Fume Hood prep_ppe->prep_hood Enter Lab weigh Weigh Solid prep_hood->weigh Start Experiment dissolve Dissolve/React weigh->dissolve workup Post-Reaction Work-up dissolve->workup decon Decontaminate Glassware workup->decon Experiment Complete waste Segregate Waste decon->waste dispose Dispose via Incineration waste->dispose

Caption: Workflow for the safe handling of this compound.

References

  • Google Patents.
  • SIELC Technologies. This compound. [Link]

  • United States Environmental Protection Agency. Guidelines for the Disposal of Small Quantities of Unused Pesticides. [Link]

  • Sciencemadness Wiki. Proper disposal of chemicals. [Link]

  • MDPI. Separation of Anionic Chlorinated Dyes from Polluted Aqueous Streams Using Ionic Liquids and Their Subsequent Recycling. [Link]

  • ResearchGate. Transformation of aromatic ether-and amine-containing pharmaceuticals during chlorine disinfection. [Link]

  • Cole-Parmer. Material Safety Data Sheet - Benzanilide 98%. [Link]

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-Chloro-o-tolyl)benzamide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.